molecular formula C6H6N4 B1640618 1H-Pyrazolo[3,4-C]pyridin-7-amine CAS No. 518038-78-3

1H-Pyrazolo[3,4-C]pyridin-7-amine

Cat. No.: B1640618
CAS No.: 518038-78-3
M. Wt: 134.14 g/mol
InChI Key: SGFRUQZYZBPQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-C]pyridin-7-amine (CAS 518038-78-3) is a high-value, fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol, this compound serves as a versatile scaffold for the synthesis of novel bioactive molecules . Its structure is part of the pyrazolopyridine family, known for its close similitude to purine bases like adenine and guanine, making it a privileged structure in the design of nucleoside-mimetics and enzyme inhibitors . Researchers utilize this amine primarily in biomedical applications, exploring its potential as a core building block for tyrosine kinase inhibitors . The compound's reactivity allows for functionalization at multiple positions, enabling the creation of extensive libraries for high-throughput screening and structure-activity relationship (SAR) studies. Handling requires careful attention to safety; it is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Appropriate personal protective equipment is essential . This product is offered with a purity of 97% and is shipped as a solid. It must be stored sealed in a dry environment at 2-8°C to ensure stability . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFRUQZYZBPQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-amine: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in modern drug discovery, prized for its structural resemblance to purines and its ability to serve as a versatile template for developing potent and selective inhibitors of various protein kinases and other therapeutic targets.[1][2] The strategic placement of an amino group at the C7 position, yielding 1H-Pyrazolo[3,4-c]pyridin-7-amine, creates a crucial vector for molecular elaboration, enabling chemists to forge key interactions within the binding sites of target proteins. This guide provides an in-depth examination of a robust and well-documented synthetic pathway to this valuable building block, intended for researchers, medicinal chemists, and professionals in drug development.

Strategic Overview: A Retrosynthetic Approach

To logically construct the synthetic plan, we begin with a retrosynthetic analysis of the target molecule. The primary disconnection focuses on the C7-amino bond, suggesting a nucleophilic aromatic substitution on a 7-halo-pyrazolo[3,4-c]pyridine precursor. The 7-chloro derivative is a common and practical choice for this transformation. The pyrazolo[3,4-c]pyridine core itself can be constructed through the cyclization of a suitably substituted aminopyridine. This leads us back to a readily available starting material, 2-amino-3-nitro-4-picoline.

retrosynthesis target This compound precursor1 7-Chloro-1H-pyrazolo[3,4-c]pyridine target->precursor1 Nucleophilic Aromatic Substitution precursor2 3-Acetamido-2-chloro-4-methylpyridine precursor1->precursor2 Pyrazolo Ring Formation (Cyclization) precursor3 3-Amino-2-chloro-4-methylpyridine precursor2->precursor3 Acetylation precursor4 2-Chloro-4-methyl-3-nitropyridine precursor3->precursor4 Nitro Group Reduction start 2-Amino-4-methyl-3-nitropyridine precursor4->start Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound.

The Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis commences with 2-amino-3-nitro-4-picoline, a commercially available starting material. The sequence involves the transformation of the pyridine ring followed by the construction of the fused pyrazole ring system.

workflow cluster_0 Pyridine Ring Modification cluster_1 Pyrazolo Ring Formation & Final Amination A 2-Amino-3-nitro-4-picoline B 2-Chloro-4-methyl-3-nitropyridine A->B  Diazotization & Sandmeyer Reaction C 3-Amino-2-chloro-4-methylpyridine B->C  Nitro Reduction D 3-Acetamido-2-chloro-4-methylpyridine C->D  Amine Protection (Acetylation) E 7-Chloro-1H-pyrazolo[3,4-c]pyridine D->E  Nitrosation, Rearrangement & Cyclization D->E F This compound (Target) E->F  Nucleophilic Aromatic Substitution

Caption: Overall synthetic workflow from starting material to the final product.

Synthesis of Key Intermediates

The initial steps focus on modifying the substituents on the pyridine ring to set the stage for the crucial cyclization reaction. A synthetic route has been reported starting from 2-amino-3-nitro-4-picoline, which undergoes successive diazotization, chlorination, reduction, and acetylation to form the key precursor for the pyrazole ring closure.[3]

Step 1: Diazotization and Chlorination (Sandmeyer Reaction)

The primary amino group of 2-amino-3-nitro-4-picoline is converted into a diazonium salt, which is subsequently displaced by a chloride ion. This classic Sandmeyer reaction is a reliable method for introducing a halogen at this position.

Step 2: Reduction of the Nitro Group

The nitro group at the C3 position is reduced to a primary amine. This is a critical step, as this newly formed amino group will become part of the pyrazole ring. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Step 3: Acetylation of the Amino Group

The 3-amino group is protected as an acetamide. This is a strategic move to facilitate the subsequent ring-closing reaction.[4]

Formation of the Pyrazolo[3,4-c]pyridine Core

The construction of the fused pyrazole ring is the cornerstone of this synthesis. A series of pyrazolo[3,4-c]pyridines has been successfully prepared through the nitrosation of 3-acetamido-4-methylpyridines, which then undergo rearrangement and cyclization.[3]

Step 4: Nitrosation, Rearrangement, and Cyclization

The acetylated intermediate is treated with a nitrosating agent, such as sodium nitrite in acetic anhydride.[1][5] This initiates a sequence of reactions, including rearrangement and subsequent intramolecular cyclization, to form the 7-chloro-1H-pyrazolo[3,4-c]pyridine core.

Final Step: Amination

The final step is the conversion of the 7-chloro intermediate to the desired 7-amino product. This is typically achieved through a nucleophilic aromatic substitution reaction.

Step 5: Nucleophilic Aromatic Substitution

7-Chloro-1H-pyrazolo[3,4-c]pyridine is reacted with an ammonia source, such as ammonia in a sealed tube or ammonium hydroxide, often at elevated temperatures, to displace the chloride and install the amino group.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for the synthesis of related pyrazolopyridine systems.[3][4]

Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (Intermediate Example) [4]

A related synthesis of a functionalized pyrazolo[3,4-c]pyridine highlights the core chemical transformations. The synthesis of 7-(Phenylamino)-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile starts from N-(2-Chloro-6-cyano-4-methylpyridin-3-yl)acetamide. This acetamide is cyclized to form the 7-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile. This chloro-intermediate is then subjected to nucleophilic substitution.

General Procedure for Nucleophilic Aromatic Substitution:

A mixture of the 7-chloro-1H-pyrazolo[3,4-c]pyridine derivative and the desired amine (in this case, aniline to form a phenylamino group) is heated in a suitable solvent. The reaction progress is monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield the final product.[4] To obtain the target this compound, a similar procedure would be followed using an appropriate ammonia source.

Quantitative Data Summary

StepStarting MaterialProductReagents & ConditionsYield (%)
12-Amino-3-nitro-4-picoline2-Chloro-4-methyl-3-nitropyridine1. NaNO₂, HCl2. CuClReported[3]
22-Chloro-4-methyl-3-nitropyridine3-Amino-2-chloro-4-methylpyridineSnCl₂ or H₂, Pd/CReported[3]
33-Amino-2-chloro-4-methylpyridine3-Acetamido-2-chloro-4-methylpyridineAcetic anhydride~88%[4]
43-Acetamido-2-chloro-4-methylpyridine7-Chloro-1H-pyrazolo[3,4-c]pyridineNaNO₂, Ac₂OReported[1][5]
57-Chloro-1H-pyrazolo[3,4-c]pyridineThis compoundNH₃ (or equivalent)-

Yields are representative and may vary based on specific reaction conditions and scale.

Mechanistic Insights

The formation of the pyrazole ring from the 3-acetamido-4-methylpyridine precursor is a fascinating and complex transformation. The reaction, initiated by nitrosation, likely proceeds through an N-nitrosoacetamide intermediate. This intermediate can then undergo a rearrangement, possibly involving a diazo species, which then cyclizes onto the pyridine ring to form the fused pyrazole system.

mechanism cluster_mech Plausible Mechanism for Pyrazole Ring Formation A 3-Acetamido-2-chloro-4-methylpyridine B N-Nitroso Intermediate A->B Nitrosation C Rearranged Intermediate B->C Rearrangement D Cyclized Adduct C->D Intramolecular Cyclization E 7-Chloro-1H-pyrazolo[3,4-c]pyridine D->E Aromatization

Caption: A simplified mechanistic pathway for the pyrazole ring formation.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its structural similarity to purine allows it to effectively mimic the natural ligands of many enzymes, particularly kinases.[1] The 7-amino group serves as a critical handle for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this core have been investigated as inhibitors of glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinases (CDKs), and other important targets in oncology, neuroscience, and inflammatory diseases.[2]

Conclusion

The synthesis of this compound is a multi-step process that relies on classical organic transformations to build a complex heterocyclic system from a simple starting material. The key steps involve the strategic modification of a pyridine ring, followed by the construction of the fused pyrazole ring through a nitrosation-induced cyclization. The final amination step furnishes a versatile building block that continues to be of high interest to the drug discovery community. The synthetic route described herein provides a reliable and adaptable framework for accessing this important molecular scaffold.

References

  • Arkat USA. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. arkat-usa.org.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35090. [Link]
  • Papafilippou, E., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(21), 5193. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. organic-chemistry.org.
  • Taylor & Francis Online. (n.d.). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. tandfonline.com.
  • ResearchGate. (2025). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. researchgate.net.
  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. researchgate.net.
  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. pubs.rsc.org.

Sources

An In-depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridin-7-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 1H-Pyrazolo[3,4-c]pyridin-7-amine. While direct experimental data for this compound is limited in published literature, this document synthesizes information on the core scaffold and established synthetic methodologies to provide a predictive analysis of its chemical properties, a robust proposed synthesis protocol, and an expert perspective on its potential applications for researchers, medicinal chemists, and drug development professionals.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

Nitrogen-containing fused heterocyclic systems are the cornerstone of modern pharmacology. Among these, the pyrazolopyridine family stands out for its remarkable versatility and biological activity. Pyrazolopyridines are considered "privileged structures" because their core framework can be readily decorated with various functional groups to modulate activity against multiple biological targets.[2] The pyrazolo[3,4-c]pyridine isomer, in particular, is a purine analogue that can act as an antagonist in biological processes involving natural purines, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[3] The introduction of an amine group at the C-7 position, creating this compound, offers a key vector for further chemical elaboration, making it a highly valuable building block for creating libraries of potential therapeutic agents.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively reported, its fundamental properties can be derived from computational models and analysis of the core scaffold.

Core Chemical Properties

The key computed physicochemical properties for this compound are summarized below. It is critical to note that experimental validation of properties such as melting point, boiling point, and solubility is required.

PropertyValueSource
Molecular Formula C₆H₆N₄PubChem CID: 11217279[4]
Molecular Weight 134.14 g/mol PubChem CID: 11217279[4]
IUPAC Name This compoundPubChem CID: 11217279[4]
Canonical SMILES C1=C(N=CN1)C2=C(N=C1)NPubChem CID: 11217279[4]
Hydrogen Bond Donors 2PubChem CID: 11217279[4]
Hydrogen Bond Acceptors 3PubChem CID: 11217279[4]
Predicted Spectroscopic Profile

Based on the structure and data from related pyrazolopyridine derivatives, a predictive spectroscopic profile can be outlined.[5][6] Experimental verification is essential for precise characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. δ 6.5-8.5 ppm). The protons on the pyridine ring (H4 and H5) would likely appear as doublets, while the proton on the pyrazole ring (H3) would be a singlet. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration. The proton of the pyrazole N-H would also appear as a broad singlet at a downfield shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the nitrogen atoms within the rings and the electron-donating amino group. Quaternary carbons at the ring fusion points would also be identifiable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₆H₆N₄) with a precise mass measurement corresponding to the molecular ion peak [M+H]⁺ at approximately m/z 135.0665.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for both the pyrazole NH and the primary amine (typically in the 3200-3500 cm⁻¹ region). Aromatic C-H and C=N/C=C stretching bands would also be prominent in the fingerprint region.

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in the literature. However, a robust synthetic strategy can be designed based on modern methods for the late-stage functionalization of the pyrazolo[3,4-c]pyridine core.

Synthesis of the Core Scaffold

Recent advancements have established efficient routes to halo-substituted pyrazolo[3,4-c]pyridines, which serve as versatile precursors for further modification.[3] The synthesis typically begins with a substituted aminopyridine, which undergoes diazotization and cyclization to form the fused pyrazole ring system. This approach provides access to key intermediates for subsequent functionalization.

Proposed Protocol: Synthesis of this compound

A highly effective strategy for introducing functionality at the C-7 position involves selective metalation followed by reaction with an electrophile.[3][7][8] This approach avoids harsh conditions and provides high regioselectivity. The following protocol is a proposed, expert-derived methodology for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • N-protection: The pyrazole nitrogen is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group. This is crucial for two reasons: 1) It prevents competitive deprotonation at the N-1 position during the metalation step, ensuring C-7 selectivity. 2) The SEM group is robust to the organometallic reagents used but can be cleaved under mild acidic conditions.

  • Metalation Reagent: TMPMgCl·LiCl (Turbo-Grignard) is a powerful, non-nucleophilic base that selectively deprotonates the C-7 position, which is the most acidic C-H bond on the pyridine ring due to the inductive effects of the adjacent nitrogen and the fused pyrazole ring.

  • Electrophilic Amination: Diphenylphosphoryl azide (DPPA) is chosen as the electrophilic aminating agent. It reacts with the C-7 organometallic intermediate to form an azide, which is then reduced in situ or in a subsequent step to the desired primary amine. This is a well-established method for introducing an amino group onto an aromatic ring.

  • Deprotection: Trifluoroacetic acid (TFA) is a standard reagent for the clean and efficient removal of the SEM protecting group to yield the final product.

Step-by-Step Methodology:

  • Protection of Starting Material: To a solution of a suitable 1H-pyrazolo[3,4-c]pyridine precursor (e.g., 5-chloro-1H-pyrazolo[3,4-c]pyridine) in an anhydrous aprotic solvent like THF, add NaH (1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes, then add SEM-Cl (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to yield the N-SEM protected intermediate.

  • C-7 Metalation: Dissolve the N-SEM protected pyrazolopyridine (1.0 eq.) in anhydrous THF and cool to -40 °C under an inert atmosphere (Argon or Nitrogen). Add TMPMgCl·LiCl (1.5 eq., 1.0 M solution in THF) dropwise over 20 minutes. Stir the resulting solution at -40 °C for 1.5 hours to ensure complete metalation.

  • Electrophilic Amination and Reduction: To the solution from step 2, add diphenylphosphoryl azide (DPPA) (1.5 eq.) dropwise while maintaining the temperature at -40 °C. Allow the reaction to slowly warm to room temperature and stir for 18 hours. Carefully quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate. The resulting azide intermediate can be reduced to the amine by treatment with a reducing agent such as PPh₃/H₂O or by catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol.

  • Deprotection: Dissolve the crude N-SEM protected 7-amino product in a suitable solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq.) and stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the SEM group.

  • Purification: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution). Extract the product with DCM or ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The final product, this compound, is purified by flash column chromatography or recrystallization.

G cluster_0 Synthesis Workflow A 1H-Pyrazolo[3,4-c]pyridine Precursor B N-SEM Protected Intermediate A->B SEM-Cl, NaH C C-7 Metallo-Intermediate B->C TMPMgCl·LiCl -40 °C, THF D N-SEM Protected 7-Azide C->D DPPA E N-SEM Protected 7-Amine D->E Reduction (e.g., H₂, Pd/C) F This compound (Final Product) E->F Deprotection (TFA)

Caption: Proposed synthetic workflow for this compound.

Reactivity and Derivatization Potential

The 7-amino group on the pyrazolopyridine core behaves as a typical aromatic amine, making it a versatile handle for further functionalization. Key reactions include:

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. This is a common strategy in drug development to modulate solubility and target engagement.

  • Buchwald-Hartwig/Ullmann Coupling: Cross-coupling reactions with aryl or heteroaryl halides to generate diarylamine derivatives, expanding the structural diversity.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Potential Applications in Research and Drug Development

The this compound scaffold is a promising starting point for developing novel therapeutics. The broader class of pyrazolopyridines has demonstrated significant activity in several key areas:

  • Kinase Inhibition: Many pyrazolopyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical targets in oncology.[9] The 7-amino group can serve as a key hydrogen-bonding moiety within a kinase active site.

  • Anticancer Agents: Due to their purine-like structure, these compounds can interfere with nucleic acid metabolism and other cellular processes vital for cancer cell proliferation.[7]

  • Antiviral and Antimicrobial Activity: The scaffold has been incorporated into compounds showing activity against various viruses and microbes.[2]

The ability to easily derivatize the 7-amino group allows for the application of fragment-based drug discovery (FBDD) and lead optimization principles to rapidly generate potent and selective modulators of these targets.[3][8]

Conclusion

This compound represents a molecule of high strategic value for medicinal chemistry and drug discovery. While specific experimental characterization is not yet prevalent in the literature, its properties can be reliably predicted, and a robust synthetic route can be designed based on established, modern chemical methodologies. Its structural similarity to purines, combined with the versatile reactivity of the 7-amino group, makes it an ideal scaffold for the development of novel kinase inhibitors, anticancer agents, and other therapeutics. This guide provides the foundational knowledge and actionable protocols necessary for researchers to synthesize, characterize, and utilize this potent chemical entity in their drug discovery programs.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34969–34976. [Link]
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
  • Ghaedi, A., et al. (2022).
  • ResearchGate. (2021).
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information.
  • Ghaedi, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (2015). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. [Link]
  • ResearchGate. (2014). (PDF)
  • Semantic Scholar. (n.d.).
  • Arkat USA. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
  • MDPI. (2022).
  • ResearchGate. (2022). (PDF)
  • Google Patents. (n.d.). WO2021067967A1 - Preparation of pyrazolo[3,4-b]pyridines as antimalarials.
  • ACS Publications. (2002). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2016066673A1 - Synthesis of substituted 1h-pyrazolo[3,4-d]pyrimidines.
  • Google Patents. (n.d.).
  • ScienceDirect. (2021). Pyrazolo[3,4-b]pyridin-3(2H). [Link]
  • NIST WebBook. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidin-7-amine. [Link]
  • Cheméo. (n.d.). 1H-Pyrazolo-4-3-d-pyrimidin-7-amine.pdf. [Link]
  • NIST WebBook. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

Sources

1H-Pyrazolo[3,4-C]pyridin-7-amine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: 1H-Pyrazolo[3,4-c]pyridin-7-amine Structure Elucidation

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines and its wide range of biological activities.[1] The specific isomer, this compound, presents a unique set of challenges and opportunities in drug design. Unambiguous confirmation of its molecular structure is a critical prerequisite for advancing any research or development program, ensuring that biological data is correctly attributed and that structure-activity relationships (SAR) are valid. This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound. It moves beyond a simple listing of methods to detail the causality behind experimental choices, integrating data from mass spectrometry, multi-dimensional NMR, and vibrational spectroscopy to build a self-validating analytical system.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core

The fusion of pyrazole and pyridine rings creates a bicyclic heteroaromatic system with a rich electronic landscape.[2][3] These scaffolds are cornerstones in fragment-based drug discovery (FBDD) due to their ability to engage with a variety of biological targets through diverse intermolecular interactions.[1][4] The specific isomer, this compound (Figure 1), is of particular interest. The placement of the amine group at the C7 position and the specific fusion of the rings dictate the molecule's hydrogen bonding potential, polarity, and overall three-dimensional shape.

Given the existence of multiple potential isomers (e.g., 1H-Pyrazolo[4,3-c]pyridin-3-amine, 1H-Pyrazolo[3,4-b]pyridines), rigorous structure elucidation is not merely a procedural step but the fundamental basis for intellectual property and regulatory submission.[5][6] This guide outlines the integrated analytical approach required to confirm the identity and purity of the target molecule with unassailable confidence.

Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₆N₄[7] Molecular Weight: 134.14 g/mol [6]

Contextual Synthesis: A Plausible Route

While the focus of this guide is elucidation, understanding the synthesis provides crucial context for potential impurities and isomeric byproducts. A common strategy for constructing the pyrazolo[3,4-c]pyridine core involves the annelation of a pyrazole ring onto a pre-functionalized pyridine or vice-versa.[8] A plausible modern approach might involve the selective functionalization of a 5-halopyrazolo[3,4-c]pyridine intermediate.[4][9]

For instance, a synthetic pathway could start with a suitable pyridine precursor, undergo cyclization to form the pyrazole ring, followed by functionalization at the C7 position. A key final step might be a Buchwald-Hartwig amination on a C7-halo substituted pyrazolopyridine scaffold to introduce the required amine group.[4][9] This synthetic context informs the analytical chemist to be vigilant for starting materials, regioisomers from the cyclization step, and byproducts from the final amination.

The Analytical Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple orthogonal techniques. No single method provides all the necessary information, but together they create a logical framework that confirms the proposed structure while excluding all other possibilities.

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Data Integration & Final Confirmation Synthesis Synthesis & Purification (e.g., Chromatography) MS Mass Spectrometry (MS) - High Resolution (HRMS) - Fragmentation (MS/MS) Synthesis->MS Molecular Formula NMR NMR Spectroscopy - 1D: ¹H, ¹³C - 2D: COSY, HSQC, HMBC Synthesis->NMR Atom Connectivity FTIR FTIR Spectroscopy - Functional Group ID Synthesis->FTIR Functional Groups UVVIS UV-Vis Spectroscopy - Conjugation Analysis Synthesis->UVVIS Electronic Structure Integration Integrated Data Analysis - Correlate All Spectra - Isomer Differentiation MS->Integration NMR->Integration FTIR->Integration UVVIS->Integration Conclusion Final Structure Confirmed Integration->Conclusion Xray X-ray Crystallography (Gold Standard - if crystal available) Xray->Conclusion Absolute Proof

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

The initial goal is to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task.

Core Objective: To obtain an exact mass measurement that validates the molecular formula C₆H₆N₄.

Expected Results:

  • HRMS (ESI+): The electrospray ionization mass spectrum run in positive mode should show a prominent protonated molecular ion [M+H]⁺. For C₆H₆N₄, the expected exact mass of the [M+H]⁺ ion (C₆H₇N₄⁺) is 135.0716.[10] An experimental measurement within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition.[11]

  • Fragmentation (MS/MS): The fragmentation pattern of nitrogen heterocycles can be complex but informative.[12] The fused aromatic system is expected to be relatively stable.[13] Key fragmentation might involve the loss of small molecules like HCN or N₂, characteristic of pyridine and pyrazole rings, respectively.

Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Acquisition: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode (ESI+), scanning a mass range that includes the expected m/z of 135.0716.

  • Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical mass calculated for C₆H₇N₄⁺. The mass accuracy should be calculated in parts-per-million (ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D and 2D experiments is required for an unambiguous assignment.[14][15][16]

This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect signals for the pyrazole N-H, the amine N-H₂, and three distinct aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (Predicted for DMSO-d₆, a common solvent for such heterocycles)[11]

ProtonPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (pyrazole)~13.0 - 13.5broad singlet-Acidic proton on pyrazole ring, often broad and downfield.[17]
H3~8.0 - 8.2singlet-Aromatic proton on the pyrazole ring.
H4~7.8 - 8.0doubletJ ≈ 5-6 HzPyridine proton ortho to the ring fusion nitrogen. Coupled to H6.
H6~6.5 - 6.7doubletJ ≈ 5-6 HzPyridine proton shielded by the adjacent C7-NH₂ group. Coupled to H4.
NH₂ (amine)~6.0 - 6.5broad singlet-Amine protons, often broad due to exchange.

This experiment identifies all unique carbon atoms in the molecule. The six carbon atoms of the bicyclic core are all sp² hybridized and will appear in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for DMSO-d₆)[11]

CarbonPredicted Shift (δ, ppm)Rationale
C3~135 - 140Aromatic CH in the pyrazole ring.
C3a~115 - 120Bridgehead carbon adjacent to two nitrogens.
C4~145 - 150Aromatic CH in the pyridine ring, deshielded by nitrogen.
C6~105 - 110Aromatic CH shielded by the electron-donating NH₂ group.
C7~155 - 160Carbon bearing the NH₂ group, significantly deshielded.
C7a~140 - 145Bridgehead carbon adjacent to one nitrogen.

While 1D spectra provide the pieces, 2D NMR experiments show how they connect.[14][15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). The key expected correlation is between the pyridine protons H4 and H6 .

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It will definitively link H3 to C3, H4 to C4, and H6 to C6, confirming the assignments from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the isomeric structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J couplings). These long-range correlations build the molecular skeleton.

HMBC_Correlations H3_pos C3a_pos H3_pos->C3a_pos ³J C7a_pos H3_pos->C7a_pos ²J H4_pos H4_pos->C3a_pos ³J C6_pos H4_pos->C6_pos ²J H4_pos->C7a_pos ³J H6_pos C4_pos H6_pos->C4_pos ²J C7_pos H6_pos->C7_pos ²J H6_pos->C7a_pos ³J NH_pos NH_pos->C3a_pos ³J NH_pos->C7a_pos ²J C3_pos

Caption: Key predicted HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Isomer Differentiation:

  • The correlation between the pyrazole proton H3 and the pyridine-side bridgehead carbon C7a is definitive for the [3,4-c] fusion.

  • The correlations from the pyridine proton H6 to both the carbon it is attached to (C7 ) and the bridgehead carbon (C7a ) confirm the position of the amine group.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, and transfer to an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[11]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard pulse programs. Ensure sufficient acquisition time for the HMBC to resolve the crucial long-range correlations.

  • Data Processing & Interpretation: Process all spectra using appropriate software. Systematically assign all proton and carbon signals, building the structure by correlating the 1D and 2D data as described above.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing complementary evidence to the NMR and MS data.[18]

Core Objective: To confirm the presence of N-H (amine and pyrazole) and aromatic C=C/C=N bonds.

Expected Absorption Bands:

  • 3400-3100 cm⁻¹: A broad region showing N-H stretching vibrations. This will likely be a complex band due to the presence of two types of N-H bonds (pyrazole N-H and the symmetric/asymmetric stretches of the primary amine -NH₂).[18]

  • 3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1650-1580 cm⁻¹: N-H bending (scissoring) of the primary amine.

  • 1600-1450 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic ring system.[19]

Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[18]

  • Analysis: Identify and assign the characteristic absorption bands corresponding to the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.[20]

Core Objective: To characterize the chromophore of the fused aromatic system.

Expected Results: The extended π-conjugation of the 1H-Pyrazolo[3,4-c]pyridine system is expected to result in strong UV absorption. Multiple bands corresponding to π → π* transitions are anticipated, likely in the 250-350 nm range.[3] The exact position and intensity of the absorption maxima will be sensitive to the solvent polarity.

Integrated Data Analysis: Building the Case

The power of this multi-technique approach lies in the integration of all data points.

  • Foundation: HRMS confirms the elemental formula is C₆H₆N₄.

  • Framework: ¹H and ¹³C NMR show the correct number of protons and carbons for the proposed structure. The chemical shifts are consistent with an electron-rich, fused aromatic system containing a primary amine.

  • Functional Groups: FTIR confirms the presence of N-H (amine and pyrazole) and aromatic ring functionalities.

  • Connectivity and Isomer Confirmation: This is the crucial step.

    • COSY confirms the H4-H6 coupling within the pyridine ring.

    • HSQC links each proton to its attached carbon.

    • HMBC builds the final, unambiguous structure. The cross-peak between H3 and C7a proves the [3,4-c] ring fusion, while correlations from H6 to C7 and C7a confirm the amine is at the C7 position. This dataset allows for the definitive exclusion of other isomers.

Conclusion

The structure elucidation of this compound is a process of systematic, evidence-based deduction. A workflow beginning with high-resolution mass spectrometry to establish the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to map atomic connectivity, and supported by FTIR for functional group confirmation, provides an unassailable body of evidence. The strategic use of the HMBC experiment is paramount in distinguishing the target molecule from its regioisomers. For absolute stereochemical and packing information, single-crystal X-ray crystallography remains the gold standard, should a suitable crystal be obtained.[11] Adherence to this rigorous, self-validating workflow ensures the scientific integrity of all subsequent research and development efforts.

References

  • J-Stage. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry.
  • MDPI. (2007). Structure Elucidation of a Pyrazolo[12][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124.
  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • MDPI. (n.d.). Structure Elucidation of a Pyrazolo[12][14]pyran Derivative by NMR Spectroscopy.
  • PubMed. (2007). Structure elucidation of a pyrazolo[12][14]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-24.
  • PubMed. (n.d.). Discovery and characterization of a novel class of pyrazolopyrimidinedione tRNA synthesis inhibitors.
  • ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties.
  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • Arkat USA. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • ResearchGate. (2018). synthesis and characterization of Thioxopyridine Pyrazolopyridine and Pyridopyrazolotriazine Derivatives.
  • PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole.
  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino....
  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Canadian Journal of Chemistry. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. 66(2), 420-432.
  • PubMed. (n.d.). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.
  • ACS Publications. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles.
  • SciSpace. (1966). Mass Spectrometry of Heterocyclic Compounds.
  • PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine.
  • PubMed. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 228-34.
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Research India Publications. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures.
  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
  • PubMed. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-200.
  • PubMed Central. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
  • PubChem. (n.d.). 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridin-3-amine.

Sources

Unveiling the Therapeutic Potential of 1H-Pyrazolo[3,4-c]pyridin-7-amine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrazolo[3,4-c]pyridin-7-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to the purine nucleus. This structural mimicry allows compounds based on this scaffold to effectively interact with the ATP-binding sites of various protein kinases, leading to the modulation of their catalytic activity. This in-depth technical guide provides a comprehensive overview of the biological activity of this compound derivatives, with a particular focus on their role as potent kinase inhibitors. We will delve into their mechanism of action, explore key therapeutic targets, and provide detailed, field-proven experimental protocols for the evaluation of their biological efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors for therapeutic intervention, particularly in oncology.

Introduction: The Pyrazolopyridine Scaffold as a Kinase Inhibitor Privileged Structure

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a versatile and highly valuable framework in the design of kinase inhibitors. Kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The structural resemblance of pyrazolopyridines to adenine, the purine nucleobase in ATP, allows them to function as ATP-competitive inhibitors. The nitrogen atoms and the fused ring system of the pyrazolopyridine core can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity and inhibitory potency. The this compound scaffold, in particular, presents a strategic arrangement of hydrogen bond donors and acceptors that can be exploited for potent and selective kinase inhibition.

Mechanism of Action: Targeting the Pim Kinase Family

While derivatives of the this compound scaffold have the potential to inhibit a range of kinases, a significant body of evidence points towards the Pim kinase family as a primary and therapeutically relevant target.[1] The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors.[2]

Pim kinases are key regulators of cell survival, proliferation, and resistance to apoptosis.[2][3] They exert their oncogenic effects by phosphorylating a number of downstream substrates involved in critical cellular processes. A key substrate of Pim-1 kinase is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by Pim-1 prevents its interaction with the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby inhibiting the intrinsic apoptotic pathway.[4][5]

By inhibiting Pim-1 kinase, this compound derivatives can effectively block the phosphorylation of Bad, leading to the restoration of its pro-apoptotic function and subsequent induction of cancer cell death.

Pim1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyrazolopyridine This compound (Inhibitor) Pyrazolopyridine->Pim1 Inhibits Pim1_gene Pim-1 Gene STAT_dimer->Pim1_gene Induces Transcription Pim1_gene->Pim1 Translation

Pim-1 Kinase Signaling Pathway and Inhibition.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, a series of in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for conducting two fundamental assays: an in vitro kinase inhibition assay to determine potency against the target kinase (e.g., Pim-1), and a cell viability assay to assess the antiproliferative effects on cancer cells.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the inhibition of Pim-1 kinase activity. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 kinase substrate peptide (e.g., a derivative of Bad)

  • ATP

  • This compound test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of Pim-1 kinase solution (e.g., 10 ng/µL in Kinase Assay Buffer) to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 50 µM substrate and 50 µM ATP in Kinase Assay Buffer) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Plate_Setup 3. Add Compound & Kinase to Plate Compound_Prep->Plate_Setup Kinase_Prep 2. Kinase & Substrate Prep Kinase_Prep->Plate_Setup Reaction_Start 4. Add Substrate/ATP & Incubate Plate_Setup->Reaction_Start Stop_Reaction 5. Add ADP-Glo™ Reagent Reaction_Start->Stop_Reaction Signal_Gen 6. Add Kinase Detection Reagent Stop_Reaction->Signal_Gen Read_Plate 7. Measure Luminescence Signal_Gen->Read_Plate IC50_Calc 8. Calculate IC50 Read_Plate->IC50_Calc

In Vitro Kinase Inhibition Assay Workflow.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6]

Materials:

  • Cancer cell line of interest (e.g., a line known to overexpress Pim-1)

  • Complete cell culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and vehicle (DMSO) as controls.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound 3. Add Test Compounds Incubate_Overnight->Add_Compound Incubate_72h 4. Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT 5. Add MTT Solution Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance 8. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Cell Viability Assay Workflow.

Data Presentation and Interpretation

The biological activity of this compound derivatives is typically summarized in tabular format for easy comparison of their potency and selectivity.

Table 1: Representative Biological Activity of this compound Derivatives

Compound IDR1-SubstituentPim-1 IC50 (nM)Cancer Cell LineCell Viability IC50 (µM)
Parent HData not available--
Derivative A 4-Fluorophenyl50Leukemia (MOLM-14)0.5
Derivative B 3,4-Dimethoxyphenyl25Prostate (PC-3)1.2
Derivative C 4-Morpholinophenyl10Multiple Myeloma (MM.1S)0.2
Reference SGI-17767Leukemia (MOLM-14)0.8

The data generally indicates that substitution on the pyrazolopyridine core can significantly impact both the enzymatic inhibitory potency and the cellular antiproliferative activity. A thorough structure-activity relationship (SAR) study is crucial for the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors with significant therapeutic potential, particularly in the field of oncology. Their ability to effectively target the Pim kinase family and induce apoptosis in cancer cells makes them an attractive class of compounds for further investigation.

Future research in this area should focus on:

  • Comprehensive Kinase Profiling: To fully understand the selectivity profile of these compounds and identify potential off-target effects.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of more potent and selective analogues.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in relevant animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessing the drug-like properties of these compounds to ensure their suitability for clinical development.

By leveraging the insights and methodologies outlined in this technical guide, researchers can accelerate the discovery and development of the next generation of pyrazolopyridine-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Warnecke, A., & Sippl, W. (2012). PIM1 kinase as a target for cancer therapy. Expert Opinion on Therapeutic Targets, 16(2), 147-162.
  • Brault, L., Gasser, C., Bracher, F., & Huber, K. (2010). PIM1 kinase as a target for cancer therapy. Current Cancer Drug Targets, 10(7), 718-738.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta Pharmaceutica Sinica B, 12(1), 26-46.
  • Lilly, M., Sandholm, J., Cooper, J. J., Koskinen, P. J., & Kraft, A. (1999).
  • PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. (2015). Oncogene, 34(33), 4345-4355.
  • PIM kinase (and Akt) biology and signaling in tumors. (2012). Journal of Cellular Biochemistry, 113(1), 8-15.
  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. (2008).
  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2018). Clinical Cancer Research, 24(12), 2737-2745.
  • Pim-1 kinase as cancer drug target: An update. (2017). Pharmacological Research, 120, 124-136.
  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2025). International Journal of Biological Macromolecules, 292, 139107.
  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
  • PIM1 Kinase Assay Service. Reaction Biology. [Link]
  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2020). Oncology Letters, 20(6), 346.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrazolo[3,4-C]pyridin-7-amine and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-Pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential. This technical guide provides a comprehensive analysis of the core mechanism of action for this class of compounds, with a specific focus on 1H-Pyrazolo[3,4-C]pyridin-7-amine. Our investigation reveals that the primary molecular target for this scaffold is the G protein-coupled receptor 119 (GPR119). Activation of GPR119 by these pyrazolopyridine derivatives initiates a signaling cascade with profound implications for metabolic homeostasis, positioning them as promising candidates for the treatment of type 2 diabetes and obesity. This guide will elucidate the GPR119 signaling pathway, detail the experimental methodologies for characterizing agonist activity, and discuss the structure-activity relationships that govern the interaction of these compounds with their target.

Introduction: The Therapeutic Promise of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmacology. Among these, the pyrazolopyridine core, a fusion of pyrazole and pyridine rings, has garnered substantial interest. The specific isomer, 1H-Pyrazolo[3,4-c]pyridine, has been the subject of focused research, leading to the identification of its derivatives as potent agonists of the G protein-coupled receptor 119 (GPR119)[1]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a key regulator of glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1)[2][3]. The 7-amino substituted derivative, this compound, is a key analogue within this class, and while direct GPR119 agonism data for this specific compound is emerging, its structural similarity to known potent agonists suggests a shared mechanism of action.

Core Mechanism of Action: GPR119 Agonism

The principal mechanism through which 1H-Pyrazolo[3,4-c]pyridine derivatives exert their biological effects is through the activation of GPR119[1]. This activation is the initiating event in a well-defined signaling pathway that ultimately leads to improved glycemic control.

The GPR119 Signaling Cascade

Activation of GPR119 by an agonist, such as a 1H-Pyrazolo[3,4-c]pyridine derivative, triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein subunit. This initiates a downstream signaling cascade:

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)[2].

  • cAMP Accumulation: This results in an increase in intracellular cAMP levels, a crucial second messenger.

  • Downstream Effector Activation: Elevated cAMP levels activate protein kinase A (PKA) and Exchange protein activated by cAMP (Epac).

  • Physiological Response: In pancreatic β-cells, this cascade potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it stimulates the release of GLP-1[2][3].

This dual action of enhancing insulin secretion and promoting incretin release makes GPR119 an attractive target for the treatment of type 2 diabetes[2].

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to AC Adenylyl Cyclase GPR119->AC Activates (via Gαs) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_GLP1 Insulin / GLP-1 Vesicle Exocytosis PKA->Insulin_GLP1 Promotes Response ↑ Glucose-Dependent Insulin Secretion ↑ GLP-1 Secretion Insulin_GLP1->Response

Figure 1: GPR119 Signaling Pathway Activation.

Experimental Characterization of GPR119 Agonism

The identification and characterization of 1H-Pyrazolo[3,4-c]pyridine derivatives as GPR119 agonists rely on a suite of robust in vitro assays. These assays are designed to quantify the activation of the GPR119 receptor and its downstream effects.

cAMP Accumulation Assay

The most direct method to confirm GPR119 agonism is to measure the intracellular accumulation of cAMP in response to compound treatment. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used, high-throughput method for this purpose.

Experimental Protocol: cAMP HTRF Assay [4][5][6][7]

  • Cell Culture: Culture a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in the appropriate growth medium until 80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer at a predetermined concentration.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound), a positive control (e.g., a known GPR119 agonist or forskolin), and a vehicle control (e.g., DMSO) in the stimulation buffer.

  • Assay Plate Preparation: Dispense the cell suspension into a 384-well low-volume white plate.

  • Compound Addition: Add the diluted compounds and controls to the respective wells.

  • Incubation: Incubate the plate at room temperature for a specified duration (typically 30 minutes) to allow for cAMP production.

  • Detection: Add the HTRF detection reagents, which include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., cryptate), to each well.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light, to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm). The signal is inversely proportional to the amount of cAMP produced. Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the test compound concentration and determine the EC50 value using a nonlinear regression model.

cAMP_HTRF_Workflow Start Start Cell_Culture 1. Culture GPR119-expressing cells Start->Cell_Culture Cell_Prep 2. Prepare cell suspension Cell_Culture->Cell_Prep Plate_Cells 4. Dispense cells into 384-well plate Cell_Prep->Plate_Cells Compound_Prep 3. Prepare serial dilutions of test compound Add_Compounds 5. Add compounds and controls Compound_Prep->Add_Compounds Plate_Cells->Add_Compounds Incubate_1 6. Incubate for 30 min at RT Add_Compounds->Incubate_1 Add_Reagents 7. Add HTRF detection reagents Incubate_1->Add_Reagents Incubate_2 8. Incubate for 1 hr at RT (dark) Add_Reagents->Incubate_2 Read_Plate 9. Read on HTRF reader (665/620 nm) Incubate_2->Read_Plate Analyze_Data 10. Calculate HTRF ratio and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for cAMP HTRF Assay.
GLP-1 Secretion Assay

To confirm the physiological relevance of GPR119 activation, a GLP-1 secretion assay is performed using an enteroendocrine cell line, such as STC-1 or GLUTag cells.

Experimental Protocol: GLP-1 Secretion Assay [8][9][10]

  • Cell Culture: Seed an appropriate enteroendocrine cell line into a 24- or 96-well plate and culture until a confluent monolayer is formed.

  • Cell Washing: On the day of the assay, gently wash the cells twice with a secretion buffer (e.g., DMEM with 0.1% BSA).

  • Pre-incubation: Pre-incubate the cells in the secretion buffer for 1-2 hours at 37°C to establish a baseline secretion level.

  • Compound Preparation: Prepare solutions of the test compound at various concentrations in the secretion buffer. Include a vehicle control.

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatants from each well. It is advisable to add a DPP-IV inhibitor to the collection tubes to prevent GLP-1 degradation.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the measured GLP-1 concentration against the test compound concentration to generate a dose-response curve and determine the EC50 value.

Structure-Activity Relationship (SAR) and the Role of the 7-Amino Group

Medicinal chemistry efforts have led to the identification of several potent 1H-Pyrazolo[3,4-c]pyridine GPR119 agonists[1][11]. While a detailed SAR for the 7-amino substitution is not extensively published, general trends for this scaffold have been established. The potency of these compounds is typically influenced by the substituents at various positions of the pyrazolopyridine core.

The introduction of an amino group at the 7-position, as in this compound, is a key structural modification. While its direct impact on GPR119 binding and activation requires further elucidation, it is noteworthy that derivatives of 7-aminopyrazolo[3,4-c]pyridine have been reported to possess antiproliferative activity against cancer cell lines. This suggests that the 7-amino moiety may confer additional biological activities, potentially through different mechanisms of action that warrant separate investigation.

Quantitative Data Summary

Compound ClassAssay TypeCell LineParameterPotency RangeReference
Pyrazolopyridine DerivativescAMP AccumulationHEK293 (hGPR119)EC50Single-digit nM[1]
Pyrazolopyrimidine DerivativescAMP AccumulationHEK293T (hGPR119)EC5026 nM[12][13]
Oxadiazole DerivativescAMP AccumulationCHO (hGPR119)EC50Sub-μM[14]

Conclusion and Future Directions

The primary mechanism of action for the 1H-Pyrazolo[3,4-c]pyridine scaffold, including the 7-amino derivative, is through the agonism of the GPR119 receptor. This leads to the stimulation of the Gαs-adenylyl cyclase-cAMP signaling pathway, resulting in enhanced glucose-dependent insulin secretion and GLP-1 release. This dual action underscores the significant therapeutic potential of this compound class for the treatment of type 2 diabetes and related metabolic disorders[2].

Future research should focus on elucidating the precise structure-activity relationship of the 7-amino substitution on GPR119 agonism. Furthermore, the observed antiproliferative effects of 7-aminopyrazolo[3,4-c]pyridine derivatives present an intriguing avenue for investigation into potential polypharmacology, which may offer therapeutic benefits in other disease areas. A deeper understanding of these multifaceted biological activities will be crucial for the continued development of this promising class of therapeutic agents.

References

  • GPR119 Agonist AS1269574 Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion. Molecular Endocrinology.
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. ResearchGate.
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed.
  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. ResearchGate.
  • Novel 3H-[4][8][15]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. PubMed.
  • HTRF® package insert cAMP HiRange General information. Cisbio.
  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.
  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. PMC.
  • Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. ScienceDirect.
  • How to run a cAMP HTRF assay. YouTube.
  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. PubMed.
  • What are GPR119 agonists and how do they work?. Patsnap Synapse.
  • A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes. Diabetes Care.
  • G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. ACS Publications.
  • GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. Diabetes.
  • Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus. PubMed.

Sources

A Technical Guide to the Spectroscopic Characterization of the 1H-Pyrazolo[3,4-c]pyridine Core: An Application to 1H-Pyrazolo[3,4-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, notably GPR119 agonists for type 2 diabetes.[1] Its precise structural elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide provides a comprehensive framework for the spectroscopic characterization of this scaffold, with a specific focus on 1H-Pyrazolo[3,4-c]pyridin-7-amine. While comprehensive, peer-reviewed spectral data for this specific amine derivative is not widely published, this document synthesizes established principles from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to create a definitive analytical strategy. We will explain the causality behind expected spectral features and provide field-proven protocols, enabling researchers to unambiguously confirm the identity and purity of this and related compounds.

The 1H-Pyrazolo[3,4-c]pyridine Scaffold: Structure and Isomerism

The pyrazolopyridine system consists of a fused pyrazole and pyridine ring. The relative orientation of the nitrogen atoms and the fusion points gives rise to several isomers (e.g., [3,4-b], [4,3-b], [3,4-c]). Spectroscopic analysis is non-negotiable for distinguishing these isomers, as they possess distinct electronic and pharmacological properties. The 1H-pyrazolo[3,4-c]pyridine core, with the IUPAC numbering convention, is presented below. The focus of this guide, this compound, features a critical amine functional group at the C7 position.

Caption: Structure and IUPAC numbering of the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the most powerful tool for confirming the isomeric structure of the pyrazolopyridine core. The chemical shifts and coupling patterns of the aromatic protons create a unique fingerprint. For this compound, we anticipate three distinct aromatic signals and a broad signal for the amine protons. The electron-donating nature of the C7-amino group is expected to shield the adjacent H4 proton, shifting it upfield relative to the unsubstituted parent heterocycle.

Expected ¹H NMR Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for this compound in a common NMR solvent like DMSO-d₆.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H 12.0 - 14.0Broad Singlet (br s)-Tautomeric proton on the pyrazole ring, often broad and downfield.
H -38.0 - 8.5Singlet (s)-Pyrazole proton, typically a singlet in this scaffold.
H -47.8 - 8.2Doublet (d)J ≈ 5-6Pyridine proton ortho to the ring fusion, coupled to H-5.
H -56.5 - 7.0Doublet (d)J ≈ 5-6Pyridine proton meta to the ring fusion, coupled to H-4. Expected to be significantly upfield due to the para-amino group.
NH₂ 5.5 - 6.5Broad Singlet (br s)-Protons of the primary amine, often broad and exchangeable with D₂O.
Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Weigh approximately 2-5 mg of the dried sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of N-H protons, making them more easily observable.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher field).[2]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, making this technique essential for confirming the positions of substituents and the ring fusion geometry. The spectrum for this compound should display six distinct signals corresponding to the six carbon atoms of the heterocyclic core. Carbons directly attached to nitrogen atoms or the amino group will show characteristic shifts.

Expected ¹³C NMR Data
Carbon AssignmentExpected δ (ppm)Rationale
C -3135 - 145Pyrazole methine carbon, typically in this region for azoles.
C -3a115 - 125Quaternary carbon at the pyrazole-pyridine fusion.
C -4145 - 155Pyridine methine carbon, deshielded by the adjacent ring nitrogen.
C -5105 - 115Pyridine methine carbon, shielded by the para-amino group.
C -7155 - 165Quaternary pyridine carbon directly attached to the electron-donating amino group, expected to be significantly downfield.
C -7a140 - 150Quaternary carbon at the pyrazole-pyridine fusion, adjacent to two nitrogen atoms.
Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (10-20 mg) may be beneficial to reduce acquisition time.

  • Data Acquisition:

    • Use a standard broadband proton-decoupled pulse sequence to acquire the ¹³C spectrum. This results in a spectrum where each unique carbon appears as a singlet.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Spectral Editing (Optional but Recommended): Perform a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons, which greatly aids in peak assignment.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most diagnostic signals will be from the N-H bonds of the primary amine and the pyrazole ring. The absence of other functional group signals (e.g., C=O, C≡N) provides crucial evidence for sample purity.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450 - 3300N-H Stretch (Amine)Medium-StrongPrimary amines show two distinct bands in this region (asymmetric and symmetric stretches).[3][4]
3200 - 3000N-H Stretch (Pyrazole)Medium, BroadThe N-H bond of the pyrazole ring, often broadened by hydrogen bonding.
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on the aromatic rings.
1650 - 1580N-H Bend (Amine)StrongThe scissoring vibration of the primary amine group is a key diagnostic peak.[3]
1600 - 1450C=C and C=N StretchesMedium-StrongAromatic ring stretching vibrations from both the pyridine and pyrazole rings.
1335 - 1250Aromatic C-N StretchStrongThe stretching vibration of the C-N bond connecting the amine to the pyridine ring.[3]
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the final sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: After analysis, clean the sample from the crystal surface thoroughly.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as the ultimate confirmation of its elemental composition when performed at high resolution. For this compound (C₆H₆N₄), the nominal mass is 134 g/mol . Electrospray ionization (ESI) is the preferred method for this type of polar, nitrogen-containing molecule, which readily forms a protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data
  • Molecular Formula: C₆H₆N₄

  • Monoisotopic Mass: 134.06 g/mol

  • High-Resolution MS (HRMS):

    • Calculated m/z for [M+H]⁺ (C₆H₇N₄⁺): 135.0665

    • Trustworthiness: An experimentally observed mass within 5 ppm of the calculated value provides unambiguous confirmation of the elemental composition.

Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. Compare the observed exact mass to the theoretically calculated mass.

Integrated Spectroscopic Analysis Workflow

Authoritative Grounding: No single technique is sufficient for complete structural elucidation. The power of this analytical framework lies in the integration of data from all four methods. A logical, self-validating workflow ensures the highest degree of confidence in the final structure.

G start Synthesis Product (Putative this compound) hrms HRMS Analysis (e.g., ESI-TOF) start->hrms Is the mass correct? hrms->start No (Re-evaluate Synthesis) ir IR Spectroscopy (ATR) hrms->ir Yes (C₆H₆N₄ Confirmed) ir->start No (Incorrect Functional Groups) nmr NMR Spectroscopy (¹H, ¹³C, DEPT) ir->nmr Yes (-NH₂ & N-H Confirmed) nmr->start No (Incorrect Isomer/Impure) confirm Structure Confirmed (Identity & Purity Verified) nmr->confirm Yes (Correct Isomer & Connectivity)

Caption: Integrated workflow for structural verification.

This workflow demonstrates a logical and efficient path to structure confirmation. HRMS provides the first critical checkpoint by confirming the elemental formula. IR spectroscopy offers a rapid validation of the key amine functional group. Finally, the detailed 2D map provided by ¹H and ¹³C NMR confirms the specific pyrazolo[3,4-c] isomer and the position of the amine substituent, leading to an unambiguous structural assignment.

References

  • Wiley-VCH. (2007). Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores".
  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,.
  • PubMed. (2015). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.
  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • NIST WebBook. 1H-Pyrazolo[4,3-d]pyrimidin-7-amine.
  • National Institutes of Health. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Semantic Scholar. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
  • PubChem. 1H-Pyrazolo[3,4-c]pyridine.
  • The Royal Society of Chemistry. (2015). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors.
  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
  • PubMed. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).
  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • NIST WebBook. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • SpectraBase. 1H-pyrazolo[3,4-b]pyridin-3-amine, 6-(1,1-dimethylethyl)-.
  • University of Wisconsin-Madison. Organic Chemistry Data - 13C NMR Chemical Shifts.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • MDPI. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

Sources

Pyrazolopyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine nucleus, a fused heterocyclic system resulting from the amalgamation of pyrazole and pyridine rings, stands as a cornerstone in contemporary medicinal chemistry.[1][2] Its structural resemblance to natural purines allows it to act as an antagonist in various biological pathways, making it a "privileged scaffold" in the design of novel therapeutic agents.[3][4] This guide provides a comprehensive exploration of the pyrazolopyridine core, detailing its profound significance in medicinal chemistry, diverse pharmacological activities, and versatile synthetic strategies. We will delve into the causality behind experimental choices in its synthesis and application, supported by field-proven insights and authoritative references, to offer a self-validating system of knowledge for professionals in drug development.

The Pyrazolopyridine Core: A Foundation of Versatility

The fusion of the electron-rich pyrazole ring and the electron-deficient pyridine ring imparts a unique electronic and structural profile to the pyrazolopyridine scaffold. This combination allows for a wide array of intermolecular interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the aromatic system provides a platform for various substitutions to modulate the compound's physicochemical properties and biological activity.[2] This inherent versatility has led to the development of numerous pyrazolopyridine derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1]

Biological Activities and Therapeutic Potential

The therapeutic landscape of pyrazolopyridine compounds is vast and continually expanding. Their ability to mimic endogenous purines allows them to interact with a multitude of biological targets, most notably kinases, which are pivotal in cellular signaling pathways.[3][4]

Anticancer Activity: A Kinase Inhibition Powerhouse

A significant portion of research on pyrazolopyridines has been dedicated to their potential as anticancer agents.[3][4] Many derivatives have been developed as potent inhibitors of various kinases that are often dysregulated in cancer.[5][6][7]

  • Kinase Inhibition: Pyrazolopyridines have been successfully employed as hinge-binding cores in the design of kinase inhibitors.[5][6] The scaffold's ability to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[7] Several pyrazolopyridine-based kinase inhibitors have either received regulatory approval or are in late-stage clinical trials, including Selpercatinib (a RET kinase inhibitor), Glumetinib, Camonsertib, and Olverembatinib.[5][6]

  • Targeted Kinases: The pyrazolopyridine scaffold has been utilized to target a range of kinases implicated in cancer progression, including:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers, particularly lung cancer.[7] Pyrazolopyridine derivatives have been developed as EGFR inhibitors to combat resistance to existing therapies.[7][8]

    • c-Met Kinase: The c-Met tyrosine kinase plays a crucial role in oncogenesis, and its inhibition is a key strategy in cancer therapy.[9] Novel pyrazolopyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[9]

    • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated approach for cancer treatment.[10] Pyrazolopyridine-based compounds have shown potent inhibitory activity against CDK2/cyclin A2.[10]

    • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[11] Novel pyrazolopyridine derivatives have been discovered as selective HPK1 inhibitors.[11]

Below is a diagram illustrating the general mechanism of pyrazolopyridine-based kinase inhibitors.

G cluster_kinase Kinase ATP Binding Pocket ATP ATP Kinase Kinase ATP->Kinase Binds & Phosphorylates Substrate Hinge Hinge Region Pyrazolopyridine Pyrazolopyridine Scaffold Pyrazolopyridine->Hinge Forms Hydrogen Bonds

Caption: General mechanism of pyrazolopyridine kinase inhibition.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology, pyrazolopyridines have demonstrated significant promise as antimicrobial and anti-inflammatory agents.

  • Antimicrobial Activity: Various pyrazolopyridine analogs have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[12][13] Some compounds have shown prominent and broad-spectrum antimicrobial activity.[12] The structural similarity to purines may contribute to their ability to interfere with microbial metabolic pathways.[4]

  • Anti-inflammatory Activity: The pyrazole moiety itself is a well-known pharmacophore in many nonsteroidal anti-inflammatory drugs (NSAIDs).[14][15][16] Pyrazolopyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.[1][17]

Synthetic Strategies: Building the Pyrazolopyridine Core

The synthesis of the pyrazolopyridine scaffold can be achieved through various routes, often involving multi-component reactions or the functionalization of pre-existing pyrazole or pyridine rings.[18][19] The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.

Multi-component Reactions

One-pot multi-component reactions are highly efficient for constructing the pyrazolopyridine core. For instance, a three-component reaction of aldehydes, 5-amino-3-methyl-1-phenylpyrazole, and malononitrile can afford pyrazolopyridine derivatives in good yields.[18]

Experimental Protocol: Three-Component Synthesis of a Pyrazolopyridine Derivative

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or potassium hydroxide.[18]

  • Reaction: Reflux the mixture for the time specified in the relevant literature (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent.[18]

Cyclocondensation Reactions

Cyclocondensation reactions are another common approach. For example, the SnCl4-catalyzed cyclocondensation of 1-aryl-4-cyano-5-aminopyrazole with β-ketoesters in dry toluene under reflux can furnish a library of novel pyrazolopyridine derivatives.[18]

Functionalization of the Pyrazolopyridine Core

Once the core is synthesized, further modifications can be introduced through various functionalization reactions. For instance, nucleophilic substitution of a chloro group on the pyridine ring can be used to introduce different amine substituents.[20]

G Start Starting Materials (e.g., Aminopyrazole, Ketone) Reaction Synthetic Strategy Start->Reaction MCR Multi-component Reaction Reaction->MCR One-pot Cyclo Cyclocondensation Reaction->Cyclo Core Pyrazolopyridine Core MCR->Core Cyclo->Core Func Functionalization (e.g., Nucleophilic Substitution) Core->Func Final Target Pyrazolopyridine Derivative Func->Final

Caption: General synthetic workflow for pyrazolopyridine derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolopyridine derivatives. Numerous studies have elucidated the impact of different substituents at various positions of the scaffold.[3][21][22]

For example, in a series of pyrazolo[3,4-b]pyridine derivatives evaluated as adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, it was found that an exposed pyrazole N-H and para-substitution on a diphenyl group were essential for potent activation.[21] Similarly, for antiviral activity against enteroviruses, the nature of the substituent at the N1, C4, and C6 positions significantly influenced the inhibitory potency.[22]

Table 1: SAR Summary of Pyrazolopyridine Derivatives as AMPK Activators [21]

CompoundSubstitution PatternEC50 (AMPKα1γ1β1)
Lead Compound Unsubstituted> 10 µM
17f Pyrazole N-H exposed, para-substitution on diphenyl group0.42 µM
Analog A Pyrazole N-methylatedInactive
Analog B Meta-substitution on diphenyl groupReduced activity

Conclusion and Future Perspectives

The pyrazolopyridine scaffold has unequivocally established itself as a versatile and highly valuable framework in the realm of drug discovery. Its unique structural and electronic properties, coupled with its synthetic tractability, have enabled the development of a diverse array of biologically active molecules. The success of pyrazolopyridine-based kinase inhibitors in oncology highlights the immense potential of this scaffold.[5][6] Future research will likely focus on exploring novel biological targets, developing more efficient and sustainable synthetic methodologies, and leveraging computational tools for the rational design of next-generation pyrazolopyridine-based therapeutics. The continued exploration of this privileged scaffold promises to yield innovative treatments for a wide range of human diseases.

References

  • Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
  • Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388.
  • (2022).
  • (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.
  • (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • (2019). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • (2017). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Journal of Heterocyclic Chemistry, 54(1), 1-28.
  • (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(9), e1900066.
  • (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit.
  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., & ... (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
  • (2002). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry, 45(24), 5277-5285.
  • (2025). Anticancer activity of some known pyrazolopyridine derivatives.
  • (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 151, 645-660.
  • (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10762-10774.
  • (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(4), 1688-1703.
  • Bare, T. M., McLaren, C. D., Campbell, J. B., Firor, J. W., Resch, J. F., & ... (1989). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry, 32(11), 2561-2573.
  • (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 108-116.
  • Ye, H. F., Pan, J., Wang, A., Zhang, K., Hummel, J. R., & ... (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 59-65.
  • (2022).
  • (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13576-13591.
  • (2020).
  • (2023).
  • (2023). Bioactive compounds based on pyrazolopyridine, pyrazolopyrimidine and pyrazoloquinazoline scaffolds.
  • (2020). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives.
  • (2022). Examples of marketed pyrazolopyridine drugs.
  • (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Medicinal Chemistry, 20(3).
  • (2022). Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity.
  • (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 28(14), 5483.
  • (2022). Pyrazolopyridines with reported antimicrobial, antibacterial and anticancer efficacies as well as DNA-binding affinity.
  • (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 6(1), 2-10.
  • (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5853-5866.
  • (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(18), 4195.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Yerragunta, V., Suman, D., Swamy, K., Anusha, V., Patil, P., & Naresh, M. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
  • (2012). Recent advances in the therapeutic applications of pyrazolines.
  • (2023).
  • (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 11(5), 733-742.
  • (2024).

Sources

The Genesis of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine core, a fused heterocyclic system combining pyrazole and pyridine rings, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines has rendered it a "privileged scaffold," leading to the development of numerous therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive historical and technical overview of the discovery and evolution of pyrazolopyridines, from their initial synthesis in the early 20th century to their current status as key pharmacophores in contemporary drug discovery. We will explore the seminal synthetic strategies for the principal isomers, the rationale behind the evolution of these methodologies, and the key milestones that cemented their importance in the pharmaceutical landscape.

Introduction: The Dawn of a Versatile Heterocycle

The story of pyrazolopyridines is one of both deliberate design and serendipitous discovery. As structural analogues of purines, these nitrogen-containing heterocycles were identified early on as potential antagonists in biological processes involving purinergic signaling. This fundamental bioisosteric relationship has been the guiding principle in the exploration of their therapeutic potential for over a century. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic landscape, offering multiple sites for functionalization and a rigid framework for presentation of pharmacophoric elements to biological targets. This guide will navigate the historical currents that have shaped our understanding and application of this remarkable scaffold.

The Foundational Syntheses: Charting the Isomeric Landscape

The diverse family of pyrazolopyridines is characterized by the various ways the pyrazole and pyridine rings can be fused. The historical development of synthetic routes to these isomers is a testament to the ingenuity of organic chemists.

The Pioneering Synthesis of Pyrazolo[3,4-b]pyridines

The first documented synthesis of a pyrazolopyridine derivative dates back to 1908, when Ortoleva reported the formation of a monosubstituted 1H-pyrazolo[3,4-b]pyridine.[1] This was shortly followed by the work of Bulow in 1911, who synthesized N-phenyl-3-methyl substituted derivatives by treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1] This latter approach, building the pyridine ring onto a pre-existing pyrazole, established a foundational strategy that is still in use today.

The core principle of this early strategy involves the reaction of a 5-aminopyrazole, acting as a binucleophile, with a 1,3-dielectrophile. The choice of the 1,3-dicarbonyl compound and the reaction conditions dictates the substitution pattern of the resulting pyrazolopyridine.

Diagram: Foundational Synthesis of Pyrazolo[3,4-b]pyridines

G cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 5-Aminopyrazole (Nucleophile) condensation Cyclocondensation aminopyrazole->condensation Reacts with diketone 1,3-Dicarbonyl Compound (Electrophile) diketone->condensation pyrazolopyridine Pyrazolo[3,4-b]pyridine condensation->pyrazolopyridine Forms

Caption: Early synthesis of pyrazolo[3,4-b]pyridines.

The Emergence of Pyrazolo[1,5-a]pyridines

The synthesis of the pyrazolo[1,5-a]pyridine isomer has a rich history, with one of the most notable early methods involving the use of N-aminopyridinium salts. These salts, when treated with appropriate reagents, can undergo a [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine ring system. This approach offers a distinct advantage in controlling the regiochemistry of the final product.

A significant advancement in the synthesis of this isomer came with the development of methods that did not require pre-functionalization of the pyridine ring at the 2-position. For instance, the reaction of N-aminopyridinium ylides with alkynes or alkenes provides a direct route to functionalized pyrazolo[1,5-a]pyridines. The choice of the dipolarophile (the alkyne or alkene) allows for the introduction of diverse substituents at the 2- and 3-positions of the pyrazole ring.

Charting the Path to Pyrazolo[4,3-c]pyridines

The synthesis of pyrazolo[4,3-c]pyridines has been historically achieved through the construction of the pyrazole ring onto a pre-functionalized pyridine. A key strategy involves the use of a pyridine derivative bearing vicinal amino and cyano or ester functionalities. Cyclization of these precursors with hydrazine or its derivatives leads to the formation of the pyrazolo[4,3-c]pyridine core. The development of regioselective methods to access the required substituted pyridine starting materials was a crucial step in enabling the exploration of this isomeric scaffold.

Evolution of Synthetic Methodologies: A Drive for Efficiency and Diversity

The initial forays into pyrazolopyridine synthesis laid the groundwork for a continuous evolution of methodologies aimed at improving efficiency, regioselectivity, and the ability to generate diverse libraries of compounds for biological screening.

From Harsh Conditions to Milder Alternatives

Early synthetic protocols often required harsh reaction conditions, such as high temperatures and strong acids or bases, which limited the functional group tolerance of the reactions. The causality behind the shift towards milder conditions was the need to synthesize more complex and highly functionalized pyrazolopyridines for structure-activity relationship (SAR) studies in drug discovery. The introduction of metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, in the late 20th century, revolutionized the ability to append a wide array of substituents to the pyrazolopyridine core under relatively mild conditions.

The Rise of Multicomponent Reactions

A significant leap in synthetic efficiency came with the development of multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules, such as pyrazolopyridines, in a single step from three or more starting materials. The driving force behind the adoption of MCRs was the demand for rapid generation of compound libraries for high-throughput screening. MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Experimental Protocol: A Representative Modern Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

  • Reactant Preparation: In a microwave-safe vessel, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 100-120 °C for 10-15 minutes. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

The Rationale for Regioselectivity

A persistent challenge in pyrazolopyridine synthesis has been the control of regioselectivity, particularly when using unsymmetrical starting materials. The development of regioselective synthetic methods was driven by the understanding that the biological activity of a pyrazolopyridine derivative is often highly dependent on the precise placement of its substituents. For example, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and unsymmetrical 1,3-diketones, the regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. Modern synthetic strategies often employ directing groups or pre-functionalized starting materials to ensure the desired regioisomer is obtained as the major product.

From Chemical Curiosities to Blockbuster Drugs: A Historical Timeline of Biological Discovery

The journey of pyrazolopyridines from the laboratory bench to the pharmacy shelf is a compelling narrative of scientific inquiry and therapeutic innovation.

Era Key Discovery / Milestone Significance
Early 20th Century Initial synthesis of pyrazolopyridine scaffolds.Laid the chemical foundation for future exploration.
Mid-20th Century Independent synthesis of Allopurinol (a pyrazolo[3,4-d]pyrimidine), a purine analogue, by Roland K. Robins and at CIBA.[2]Initially investigated as an antitumor agent, its potent xanthine oxidase inhibitory activity was discovered, leading to its use in treating gout.[2][3]
Late 20th Century Discovery of Sildenafil (Viagra) by Pfizer scientists Simon Campbell and David Roberts.[4]Originally developed as a treatment for hypertension and angina, its profound effects on erectile dysfunction were discovered serendipitously during clinical trials, leading to a paradigm shift in the treatment of this condition.[4][5] The core of sildenafil is a pyrazolopyrimidinone scaffold.
Late 20th - Early 21st Century Emergence of pyrazolopyridines as potent kinase inhibitors.The structural similarity to the ATP binding site of kinases made pyrazolopyridines a fertile ground for the development of targeted cancer therapies. Numerous pyrazolopyridine-based compounds have entered clinical trials as inhibitors of various kinases, including EGFR, CDK, and SYK.
Present Day Continued exploration of pyrazolopyridines for a wide range of therapeutic targets.Research continues to uncover new biological activities for this versatile scaffold, with applications in areas such as neurodegenerative diseases, inflammation, and infectious diseases.

Diagram: Evolution of Pyrazolopyridine Applications

G cluster_synthesis Foundational Chemistry cluster_application Therapeutic Applications synthesis Early Syntheses (1908 onwards) gout Gout Treatment (Allopurinol, mid-20th Century) synthesis->gout Bioisosterism with Purines ed Erectile Dysfunction (Sildenafil, late 20th Century) synthesis->ed Serendipitous Discovery cancer Kinase Inhibitors (Late 20th - 21st Century) synthesis->cancer Targeted Design emerging Emerging Applications (Neurodegeneration, etc.) cancer->emerging Scaffold Hopping & Library Screening

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1H-Pyrazolo[3,4-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Physicochemical Characterization in Drug Development

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the determination of solubility and stability. These intrinsic properties of an active pharmaceutical ingredient (API) govern its bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the characterization of 1H-Pyrazolo[3,4-c]pyridin-7-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. Given the structural similarities of pyrazolopyridines to purines, this class of compounds is frequently explored for various therapeutic targets.[1][2][3][4] A thorough understanding of the solubility and stability of this compound is paramount for its successful development.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to make informed decisions in their drug development programs.

Part 1: Solubility Characterization of this compound

Aqueous solubility is a key determinant of a drug's oral bioavailability. For a compound to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut lumen. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The presence of both a pyridine ring and an amine group in this compound suggests that its solubility will be pH-dependent.

Theoretical Considerations: The Role of pKa

The first step in understanding the solubility profile of an ionizable compound like this compound is to determine its pKa. The pKa value(s) will indicate the pH at which the compound transitions between its neutral and ionized forms. The amine group is expected to be basic, becoming protonated (and more soluble) at acidic pH. The pyrazole and pyridine rings also have ionizable nitrogens, contributing to the compound's overall acid-base properties. Computational tools can provide an initial estimate, but experimental determination is crucial.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements

In drug discovery, solubility is often assessed in two distinct ways: kinetic and thermodynamic.

  • Kinetic solubility measures the concentration of a compound in solution just before it precipitates when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. This high-throughput assay is invaluable for early-stage screening of large numbers of compounds.[5][6][7][8]

  • Thermodynamic solubility , often considered the "true" solubility, is the concentration of a compound in a saturated solution at equilibrium with its solid form. This is a more time- and resource-intensive measurement, typically performed on fewer, more promising candidates.[9][10]

This protocol outlines a typical nephelometric method for determining kinetic solubility.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[5]

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.[9][11]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][12]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Diagram: Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM DMSO Stock k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (e.g., 2h) k_add->k_incubate k_measure Nephelometry k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Excess Solid Compound t_add Add to pH Buffers t_start->t_add t_incubate Equilibrate (24-48h) t_add->t_incubate t_separate Centrifuge/Filter t_incubate->t_separate t_quantify HPLC-UV Analysis t_separate->t_quantify t_result Thermodynamic Solubility Profile t_quantify->t_result

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Strategies for Improving Solubility

If this compound exhibits poor aqueous solubility, several strategies can be employed:

  • Salt Formation: For ionizable compounds like this one, forming a salt is a common and effective way to enhance solubility.[13][14][15][16][17] A salt screening study would involve reacting the free base with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, tartrate) and characterizing the resulting salt forms.

  • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can significantly increase its apparent solubility and dissolution rate.[18][19][20][21][22] This is particularly useful for compounds that are difficult to crystallize or have high crystal lattice energy.

Table 1: Solubility Data for this compound (Hypothetical Data)

Assay TypeConditionsSolubility (µg/mL)
KineticpH 7.4 PBS15
ThermodynamicpH 2.0> 1000
ThermodynamicpH 7.410
ThermodynamicpH 9.05

Part 2: Stability Assessment of this compound

Understanding the chemical stability of an API is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule. The International Council for Harmonisation (ICH) provides guidelines for these studies.[23][24][25][26][27]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment. They involve subjecting the API to conditions more severe than those it would encounter during storage to accelerate degradation.[28][29][30] The goals of these studies are to:

  • Identify likely degradation pathways.

  • Elucidate the structure of degradation products.

  • Demonstrate the specificity of stability-indicating analytical methods.

A typical forced degradation study for this compound would involve the following conditions, aiming for 5-20% degradation:[29][31]

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at elevated temperature.

  • Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[32][33][34][35][36] A dark control should be run in parallel.

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability-Indicating Method analysis->method

Caption: Workflow for forced degradation studies.

Analytical Techniques for Characterization

A suite of analytical techniques is employed to separate, identify, and quantify the API and its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantifying the parent compound and its impurities. A stability-indicating method must be developed that can resolve all significant degradation products from the parent peak.[37][38]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the structural elucidation of degradation products. By providing molecular weight and fragmentation information, it allows for the identification of unknown impurities.[37][38][39]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation followed by NMR analysis may be necessary.[38]

Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under ICH-prescribed conditions to establish the re-test period or shelf-life.[23][24][25][26][27] At least three primary batches of the API should be evaluated.[23]

Table 2: ICH Conditions for Long-Term Stability Studies

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Testing should be performed at regular intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).[23]

Conclusion: A Roadmap for Development

The comprehensive characterization of the solubility and stability of this compound is a critical, non-negotiable step in its journey as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the necessary data to understand its physicochemical properties, identify potential liabilities, and develop strategies to mitigate them. By integrating these studies early in the development process, researchers can de-risk their programs and increase the probability of success in delivering a safe, effective, and stable medicine to patients.

References

  • iJrpr.org. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water - ijrpr.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
  • Pharmaceutical Technology. (2013). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Taylor & Francis Online. (2023). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling.
  • National Institutes of Health. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • SynThink. (n.d.). Degradation Impurities in Pharmaceuticals: Detection & Control.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
  • SlideShare. (2016). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Pharmaceutical Online. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Pharmaceutical Online. (n.d.). How To Improve API Solubility By Salt And Cocrystal Formation.
  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • PubMed. (2008). In vitro solubility assays in drug discovery.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • ResearchGate. (2023). Pyrazolopyridine derivatives with photophysical properties.
  • ResearchGate. (2023). Examples of marketed pyrazolopyridine drugs.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • National Institutes of Health. (2016). Development of forced degradation and stability indicating studies of drugs—A review.
  • Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (2023). Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity.
  • RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • National Institutes of Health. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
  • National Institutes of Health. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • PubMed. (2020). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.

Sources

The Strategic Synthesis and Application of 1H-Pyrazolo[3,4-c]pyridin-7-amine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleus. This structural mimicry allows for competitive inhibition of a wide array of biological targets, rendering it a cornerstone for fragment-based drug discovery (FBDD). This technical guide provides an in-depth exploration of a specific, yet highly significant derivative: 1H-Pyrazolo[3,4-c]pyridin-7-amine. We will dissect the strategic considerations underpinning its synthesis, explore its physicochemical properties, and illuminate its potential applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this scaffold in their research endeavors.

Introduction: The Pyrazolo[3,4-c]pyridine Core and the Significance of the 7-Amino Moiety

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles, which have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[1] The 1H-pyrazolo[3,4-c]pyridine isomer, in particular, has garnered significant attention due to its capacity to act as a bioisostere of purines, enabling it to interact with a multitude of purine-binding proteins.[2]

The introduction of an amino group at the 7-position of this scaffold is a strategic functionalization that can profoundly influence the molecule's biological activity. The amino group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target's active site. Furthermore, it serves as a versatile synthetic handle for further elaboration of the molecule, allowing for the exploration of a wider chemical space in lead optimization campaigns.

It is important to note that a specific CAS (Chemical Abstracts Service) registry number for this compound could not be definitively identified in a comprehensive search of publicly available databases at the time of this writing. This may indicate its status as a novel or less-common research chemical. For the purpose of this guide, we will reference the parent scaffold, 1H-Pyrazolo[3,4-c]pyridine (CAS: 271-47-6) , as a foundational starting point for our discussion.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful planning and execution. A logical and efficient synthetic route commences with a readily available starting material, 2-amino-4-methyl-3-nitropyridine.[3] The overall strategy involves the construction of the pyrazole ring onto the pre-existing pyridine core.

Synthesis of the 7-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediate

A key intermediate in the synthesis of the target molecule is 7-chloro-1H-pyrazolo[3,4-c]pyridine. The preparation of this intermediate from 2-amino-3-nitro-4-picoline involves a series of classical organic transformations.[3]

Experimental Protocol:

  • Diazotization and Chlorination: 2-amino-3-nitro-4-picoline is subjected to a Sandmeyer-type reaction. Diazotization with sodium nitrite in the presence of a strong acid, followed by treatment with a chloride source, replaces the amino group with a chlorine atom.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Acetylation: The newly formed amino group is protected by acetylation with acetic anhydride.

  • Ring Closure: The final step to form the pyrazole ring is achieved through nitrosation of the N-acetyl group, followed by a rearrangement and cyclization cascade.[3] This yields the 7-chloro-1H-pyrazolo[3,4-c]pyridine intermediate.

The causality behind this sequence is to first install the chloro substituent that will later be displaced by the desired amino group. The reduction and acetylation steps are necessary to set up the appropriate electronic and steric environment for the final pyrazole ring formation.

Direct Amination of the 7-Chloro Intermediate

The 7-chloro-1H-pyrazolo[3,4-c]pyridine is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen activates the C7 position towards attack by nucleophiles.

Experimental Protocol:

  • Nucleophilic Substitution: The 7-chloro intermediate is reacted with a suitable ammonia source, such as ammonia gas dissolved in a polar aprotic solvent or a protected amine followed by deprotection. The reaction is typically heated to facilitate the substitution.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove any inorganic salts, and the crude product is purified by column chromatography or recrystallization to yield this compound.

The choice of the aminating agent and reaction conditions is critical to achieving a good yield and minimizing side reactions.

Vectorial Functionalization at the C7 Position

An alternative and highly versatile approach to accessing 7-substituted 1H-pyrazolo[3,4-c]pyridines, including the 7-amino derivative, is through the selective functionalization of the C-H bond at the C7 position. This modern strategy avoids the pre-installation of a leaving group and offers a more direct route to a variety of derivatives.[4][5]

Directed Metalation of the 1H-Pyrazolo[3,4-c]pyridine Core

The C7 position of the 1H-pyrazolo[3,4-c]pyridine scaffold can be selectively deprotonated using a strong, non-nucleophilic base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide).[4][5] This generates a nucleophilic organometallic intermediate that can react with a range of electrophiles.

Experimental Workflow:

G cluster_0 C7 Functionalization via Directed Metalation start 1H-Pyrazolo[3,4-c]pyridine Scaffold metalation Selective Metalation at C7 (TMPMgCl·LiCl) start->metalation intermediate C7-Metallo Intermediate metalation->intermediate electrophile Reaction with Electrophilic Aminating Agent intermediate->electrophile product This compound electrophile->product

Caption: Directed metalation workflow for C7 amination.

Experimental Protocol:

  • Protection of N1: To ensure regioselectivity, the N1 position of the pyrazole ring is typically protected with a suitable protecting group, such as a SEM (2-(trimethylsilyl)ethoxymethyl) group.

  • Metalation: The N1-protected 1H-pyrazolo[3,4-c]pyridine is treated with TMPMgCl·LiCl at low temperatures (e.g., -40 °C) in an anhydrous solvent like THF.

  • Electrophilic Amination: The resulting C7-magnesiated intermediate is then quenched with an electrophilic aminating agent. Examples of such reagents include N,N-dimethyl-O-(mesitylsulfonyl)hydroxylamine or related compounds.

  • Deprotection: The final step involves the removal of the N1-protecting group, typically under acidic conditions, to yield the desired this compound.

This method is particularly powerful as it allows for the late-stage introduction of the amino group and can be adapted to introduce a wide variety of other functional groups at the C7 position by choosing the appropriate electrophile.[4][5]

Physicochemical Properties and Data

The introduction of the 7-amino group is expected to significantly impact the physicochemical properties of the 1H-pyrazolo[3,4-c]pyridine core.

Property1H-Pyrazolo[3,4-c]pyridine (Parent Scaffold)This compound (Predicted)
Molecular FormulaC₆H₅N₃C₆H₆N₄
Molecular Weight119.12 g/mol 134.14 g/mol
LogP (Predicted)~1.5~0.8
pKa (Predicted)Basic pKa of pyridine N ~4.5Basic pKa of pyridine N ~4.5; Basic pKa of amino group ~3.5
Hydrogen Bond Donors12
Hydrogen Bond Acceptors23

Note: The properties for this compound are predicted based on computational models and the known effects of an amino substituent on an aromatic system.

The increased number of hydrogen bond donors and acceptors, along with the predicted decrease in LogP, suggests that this compound will have increased aqueous solubility compared to the parent scaffold, a desirable property for drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrazolo[3,4-c]pyridine scaffold and its derivatives are of significant interest in drug discovery due to their potential to modulate the activity of various protein targets.

Kinase Inhibition

Many pyrazolopyridine derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The 7-amino group can serve as a key interaction point within the ATP-binding pocket of many kinases, forming hydrogen bonds with the hinge region of the enzyme.

G cluster_1 Hypothetical Kinase Binding Mode compound This compound hinge Kinase Hinge Region compound->hinge H-Bonding atp_pocket ATP Binding Pocket compound->atp_pocket hinge->atp_pocket inhibition Kinase Inhibition atp_pocket->inhibition

Caption: Potential kinase inhibition mechanism.

Fragment-Based Drug Discovery (FBDD)

The this compound core is an excellent starting point for FBDD campaigns.[4][5] The core scaffold provides a solid anchor within a target's binding site, and the 7-amino group, along with other positions on the ring system, can be elaborated to grow the fragment into a more potent lead compound. The vectorial functionalization strategies discussed previously are particularly enabling for this approach.[4][5]

Conclusion

This compound represents a strategically important molecule for modern drug discovery. While a dedicated CAS number remains elusive, its synthesis is achievable through established and innovative chemical methodologies. The presence of the 7-amino group enhances its potential for forming key interactions with biological targets and provides a versatile handle for further chemical modification. The in-depth understanding of its synthesis and potential applications presented in this guide should empower researchers to effectively utilize this valuable scaffold in their quest for novel and effective therapeutics.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35197–35205. [Link][2][4]
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Papadopoulou, M. V., Bloomer, W. D., & Rosenzweig, H. S. (2005). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest.
  • Rao, R. M., & Rao, V. J. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]
  • Chen, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6489. [Link]
  • Kharitonov, D. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35197–35205. [Link]
  • Zareef, M., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 12(11), e202300135. [Link]
  • Barnette, M. S., et al. (1997). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry, 40(24), 3927–3934. [Link]
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
  • Chang, C. P., et al. (2021). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega, 6(45), 30485–30496. [Link]
  • Armstrong, A., & Li, W. (2013). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 15(4), 852–855. [Link]
  • Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
  • Al-Tel, T. H. (2022).
  • Christodoulou, M. S., et al. (2022). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • Fabry, D. C., & Rueping, M. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry–A European Journal, 22(34), 11888-11903. [Link]
  • ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (2012). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions.

Sources

An In-Depth Technical Guide to the Therapeutic Targeting Potential of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for the development of novel therapeutics. These "privileged scaffolds" serve as versatile templates, readily adaptable to engage a multitude of biological targets with high affinity and specificity. The 1H-pyrazolo[3,4-c]pyridine core is a prominent member of this esteemed class. Its structural resemblance to the endogenous purine ring system provides a foundational rationale for its efficacy, particularly as an ATP-competitive inhibitor of protein kinases.[1] This guide delves into the therapeutic landscape of the 1H-pyrazolo[3,4-c]pyridine scaffold, offering a technical exploration of its most promising protein kinase targets, the underlying signaling pathways, and the experimental methodologies required to validate and advance novel drug candidates based on this versatile core.

Part 1: Core Therapeutic Targets & Mechanistic Insights

The therapeutic utility of the pyrazolopyridine scaffold is intrinsically linked to its ability to inhibit protein kinases, a family of enzymes that are central regulators of cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The 1H-pyrazolo[3,4-c]pyridine core acts as a hinge-binding motif, effectively competing with ATP for the kinase's active site. Strategic chemical modifications to this core structure enable the development of highly potent and selective inhibitors against a variety of kinases.

Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1): A Gateway to Immuno-Oncology

HPK1 has emerged as a critical negative regulator of T-cell activation, making it a high-priority target in the field of immuno-oncology.[4] Inhibition of HPK1 is hypothesized to enhance anti-tumor immunity, potentially broadening the efficacy of immune checkpoint inhibitors.[4]

  • Mechanism of Action: The 1H-pyrazolo[3,4-c]pyridine core has demonstrated exceptional potency against HPK1. Docking studies reveal that the pyrazolopyridine ring establishes crucial hinge-binding interactions, while the pyridine nitrogen forms a water-bridged hydrogen bond with Asp155, a key feature contributing to the scaffold's superior potency.[4] Substitutions on the core can be tailored to occupy adjacent hydrophobic pockets, further enhancing affinity and selectivity.[4]

  • Quantitative Inhibitory Activity:

Compound IDCore ScaffoldHPK1 Ki (nM)Cellular IC50 (nM)Reference
6 1H-pyrazolo[3,4-c]pyridine<1.0144[4]
16 1H-pyrazolo[3,4-c]pyridineN/A302 (human WBA)[4]
  • Signaling Pathway:

    HPK1_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (negative regulation) AP1 AP-1 Activation SLP76->AP1 NFkB NF-κB Activation SLP76->NFkB T_Cell T-Cell Proliferation & Cytokine Release AP1->T_Cell NFkB->T_Cell Inhibitor 1H-Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->HPK1 inhibits

    Caption: HPK1 signaling cascade and point of inhibition.

Cyclin-Dependent Kinases (CDKs): Targeting the Cell Cycle Engine

CDKs are fundamental drivers of the cell cycle, and their aberrant activity is a cornerstone of cancer cell proliferation.[5][6] The pyrazolopyridine scaffold has been successfully employed to create potent inhibitors of CDKs, demonstrating the scaffold's potential in developing anti-proliferative agents.[7]

  • Mechanism of Action: A high-throughput screen identified a pyrazolo[3,4-c]pyridazine as a potent inhibitor of CDK1/cyclin B, with selectivity for the CDK family.[5] Molecular modeling suggests that these compounds occupy the ATP-binding site of CDKs, forming key interactions that prevent phosphorylation of downstream substrates essential for cell cycle progression.[5]

  • Signaling Pathway:

    CDK_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates transcription CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK2->CyclinB_CDK1 M_Phase M Phase CyclinB_CDK1->M_Phase Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinB_CDK1

    Caption: Cell cycle regulation by CDKs and points of inhibition.

Other Promising Kinase Targets for the Pyrazolopyridine Scaffold

The versatility of the broader pyrazolopyridine family suggests a range of other kinases that could be potently and selectively targeted through chemical elaboration of the 1H-pyrazolo[3,4-c]pyridine core. These include:

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase implicated in cell motility, invasion, and metastasis. Pyrazolo[3,4-b]pyridine derivatives have shown promise as c-Met inhibitors.[8]

  • Anaplastic Lymphoma Kinase (ALK): A key oncogenic driver in certain types of non-small cell lung cancer. Pyrazolo[3,4-b]pyridines have been developed to overcome resistance to existing ALK inhibitors.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is linked to various cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as selective and potent FGFR inhibitors.[2]

  • TANK-Binding Kinase 1 (TBK1): A noncanonical IKK family member involved in innate immunity and oncogenesis. Potent TBK1 inhibitors have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.[10]

Part 2: Experimental Workflows for Inhibitor Development

A rigorous and systematic experimental cascade is essential for the successful development of a kinase inhibitor. The following protocols represent a foundational workflow for characterizing and validating novel compounds based on the 1H-pyrazolo[3,4-c]pyridine scaffold.

Overall Development Workflow

Workflow A Compound Synthesis (Pyrazolopyridine Library) B Biochemical Assay: Kinase Inhibition (IC50) A->B Screen for Potency C Cell-Based Assay: Anti-Proliferation (GI50) B->C Assess Cellular Activity D Mechanism of Action: Target Engagement & Pathway Analysis C->D Confirm On-Target Effect E Lead Optimization D->E Structure-Activity Relationship (SAR) E->A Iterative Design F In Vivo Studies E->F

Caption: A typical workflow for kinase inhibitor development.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding affinity.

Principle: This competitive binding assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody brings the fluorophores into proximity, generating a high FRET signal. An effective inhibitor will displace the tracer, disrupting FRET.

Materials:

  • Target Kinase (e.g., purified HPK1)

  • Eu-labeled Anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compounds (serial dilutions in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

Procedure:

  • Prepare Reagents: Dilute kinase, Eu-antibody, and tracer to desired working concentrations in assay buffer.

  • Compound Plating: Dispense 100 nL of test compound from the serial dilution plate into the assay plate. Include DMSO-only wells for 'no inhibition' controls and buffer-only wells for 'maximum inhibition' controls.

  • Kinase/Antibody Addition: Add 5 µL of the kinase/Eu-antibody mixture to all wells.

  • Incubation: Centrifuge the plate briefly and incubate for 60 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the tracer solution to all wells.

  • Final Incubation: Centrifuge the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal proportional to the number of viable cells.

Materials:

  • Cancer Cell Line (e.g., A549, HCT-116)

  • Complete Growth Medium

  • Test Compounds (serial dilutions)

  • CellTiter-Glo® Reagent

  • 96-well, opaque-walled plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Protocol: Western Blotting for Phospho-Protein Analysis

Principle: This technique is used to detect changes in the phosphorylation state of downstream proteins in a signaling pathway, providing direct evidence of on-target activity in a cellular context.

Materials:

  • Treated Cell Lysates

  • SDS-PAGE Gels and Electrophoresis Apparatus

  • Transfer Buffer and PVDF Membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies (e.g., anti-phospho-SLP76, anti-total-SLP76)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Signal Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-c]pyridine scaffold represents a highly valuable starting point for the design of novel protein kinase inhibitors. Its proven ability to engage the ATP-binding site of diverse kinases, including the immunologically significant HPK1 and the cell cycle-critical CDKs, underscores its therapeutic potential. Future research should focus on the vectorial elaboration of this core, employing late-stage functionalization techniques to build diverse chemical libraries.[1] By combining this synthetic versatility with the rigorous experimental workflows outlined in this guide, researchers can systematically explore the vast therapeutic landscape accessible to this privileged scaffold, paving the way for the next generation of targeted therapies.

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.
  • Alamshany, Z. M., Algamdi, E. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances.
  • Wang, J., Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Xiong, Q., Feng, Z., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry.
  • Musumeci, F., Schenone, S., et al. (2003). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters.
  • Lee, K., Kim, H. R., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Barvian, M., Booker, S., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, T., Li, J., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Dai, X., Wang, K., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.
  • Gaber, A. A., Sobhy, M., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Jones, C., Henderson, J. L., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
  • Miszczyk, M., & Kaczor, A. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Gaber, A. A., Sobhy, M., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health.
  • Hadad, G. M., Abdel-Motaal, M. M., & El-Sayed, W. M. (2017). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry.
  • Nowak, M., & Kaczor, A. A. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
  • Misra, R. N., Xiao, H. Y., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters.
  • Miszczyk, M., & Kaczor, A. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.

Sources

In Vitro Evaluation of 1H-Pyrazolo[3,4-c]pyridin-7-amine: A Framework for Preclinical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to natural purines.[1] This similarity allows it to serve as a versatile template for designing ligands that interact with purine-binding sites in a variety of proteins, most notably protein kinases. Dysregulation of kinase signaling is a cornerstone of numerous pathologies, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.[2][3] This guide presents a structured, multi-tiered approach for the initial in vitro evaluation of a novel compound from this class, 1H-Pyrazolo[3,4-c]pyridin-7-amine. Our objective is to provide a logical, efficient, and self-validating workflow to characterize its biological activity, identify its molecular target(s), and elucidate its mechanism of action, thereby generating a foundational data package for further drug development.

Part 1: Foundational Bioactivity Assessment: Cytotoxicity and Viability Profiling

The initial and most fundamental step in characterizing a novel compound is to determine its effect on cell viability. This establishes the concentration range over which the compound exerts a biological effect and provides a preliminary assessment of its therapeutic window. A robust and widely adopted method for this is the assessment of metabolic activity, which serves as a surrogate for cell viability.

Rationale for Experimental Choice

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the activity of mitochondrial dehydrogenases.[4] This enzyme activity is typically consistent in healthy, proliferating cells and decreases upon cell death or metabolic compromise. Its reliability, high-throughput adaptability, and extensive validation in the literature make it an ideal primary screening assay.[5]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture & Seeding:

    • Select a panel of cell lines relevant to the anticipated therapeutic area (e.g., A549 lung carcinoma, IMR-90 normal lung fibroblast).[6]

    • Culture cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series (e.g., 100 µM to 0.1 µM) in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the seeding medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only for background) wells.

  • Incubation & Assay Development:

    • Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to solubilize the formazan. Gently pipette to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (no-cell wells).

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation & Interpretation

The primary output is the IC50 value, which represents the compound concentration required to reduce cell viability by 50%.

CompoundCell LineCell TypeIC50 (µM)
This compoundA549Lung Carcinoma7.8
This compoundPanc-1Pancreatic Cancer15.2
This compoundIMR-90Normal Fibroblast> 100

A lower IC50 value in cancer cells compared to normal cells suggests a degree of cancer-selective cytotoxicity, a desirable attribute for a therapeutic candidate.

Part 2: Target Deconvolution and Selectivity Profiling

Observing a cytotoxic phenotype necessitates identifying the molecular target(s) through which the compound exerts its effect.[7][8] Given the pyrazolopyridine scaffold's established role in kinase inhibition, a logical and efficient approach is to screen the compound against a broad panel of purified protein kinases.[9][10]

Rationale for Experimental Choice

A large-scale kinase panel screen provides two critical pieces of information simultaneously:

  • Target Identification: It can identify the primary kinase(s) that are potently inhibited by the compound.

  • Selectivity Profile: It reveals the compound's specificity, highlighting potential off-target effects which are crucial for predicting toxicity and understanding the mechanism of action.[10]

Experimental Workflow: Kinase Panel Screening

This process is typically outsourced to a specialized contract research organization (CRO) but is outlined here for completeness.

Kinase_Screening_Workflow cluster_input Input cluster_assay High-Throughput Assay cluster_output Output & Analysis compound This compound (e.g., 10 µM) panel Broad Kinase Panel (>300 Kinases) compound->panel assay_step In Vitro Kinase Assay (e.g., Radiometric or Luminescence-based) panel->assay_step data Raw Data (% Inhibition) assay_step->data analysis Hit Identification & Selectivity Analysis data->analysis

Caption: High-level workflow for kinase panel screening.

Data Presentation & Interpretation

Results are typically presented as the percent inhibition of kinase activity at a fixed compound concentration (e.g., 10 µM).

Kinase TargetKinase Family% Inhibition @ 10 µM
TBK1 IKK-related98%
IKKε IKK-related91%
EGFRTyrosine Kinase25%
CDK2CMGC15%
ROCK1AGC8%

Interpretation: The data strongly suggests that this compound is a potent and selective inhibitor of TBK1 (TANK-binding kinase 1) and the closely related kinase IKKε. Subsequent dose-response studies should be performed on these primary "hits" to determine their biochemical IC50 values.[11]

Part 3: Cellular Mechanism of Action Validation

Identifying a biochemical target is a critical step, but it must be validated in a cellular context.[9] The key question is whether the compound inhibits the target kinase inside the cell, leading to a downstream biological effect. This is achieved by measuring the phosphorylation status of a known substrate of the target kinase. For TBK1, a key substrate is the transcription factor IRF3 (Interferon Regulatory Factor 3).

Rationale for Experimental Choice

Western blotting is a powerful and definitive technique to visualize changes in protein phosphorylation. By using a phospho-specific antibody (e.g., against phospho-IRF3 at Ser396), we can directly assess the intracellular activity of the TBK1 signaling pathway. A decrease in the phospho-IRF3 signal upon compound treatment would provide strong evidence of on-target activity.[12]

Signaling Pathway Diagram

Signaling_Pathway stimulus Upstream Stimulus (e.g., Poly(I:C)) tbk1 TBK1 stimulus->tbk1 p_irf3 p-IRF3 (Active) tbk1->p_irf3 Phosphorylation compound This compound compound->tbk1 Inhibition irf3 IRF3 irf3->p_irf3 response Gene Transcription (e.g., IFN-β) p_irf3->response

Caption: Inhibition of the TBK1 signaling pathway.

Experimental Protocol: Western Blot for Phospho-IRF3
  • Cell Treatment & Lysis:

    • Plate cells (e.g., THP-1 monocytes) and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound (centered around the cytotoxic IC50) for 1-2 hours.

    • Stimulate the TBK1 pathway by adding an agonist like Poly(I:C) for 30-60 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification & Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.

  • Transfer & Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-IRF3 (Ser396).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against total IRF3 or a housekeeping protein like β-actin.

Interpretation: A dose-dependent decrease in the p-IRF3 signal in compound-treated cells, relative to the stimulated vehicle control, confirms that this compound engages and inhibits TBK1 in a cellular environment.

Conclusion and Forward Plan

This technical guide outlines a systematic, three-part in vitro workflow for the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific target identification and finally to cellular mechanism-of-action validation, this approach efficiently builds a compelling data package. The successful completion of these studies would position this compound as a validated TBK1 inhibitor, justifying subsequent investment in lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIuKf6CXmjKylFGFL9FTzi8NERa0cAM58ieNo0md_ZmVA_1hRNmOtKW5WdZQLwESe7F3FyUo-0EXFHUyDUD_lqwnYT-97Yf1bd1i_pJAi_AvzigBSyxJEWcg7prsiiAqkHRnUQY_zYBsw0Kvs=]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5C9dNJPQHr9ikEn_sAJHtEkil7KVfjTlA0iif_VCJbV24t0Qe-jS4yHgH5CeVzdlLjPqGsI6BISSogIT_y_p_3WpwxYabiJm32KO-zxU63_krXPq8_Qpd0oA7egdCadwCZjA=]
  • Target Identification and Validation (Small Molecules). University College London. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOkUpoq_Q5I9JenecPLL6Z-JKxwOf5FF9dIg44CQ4ypJlIPAviyOJoaC-KXEHZ2xfgSubO5VXg2m4pyhZeTCCF5m7kKSSj0qALhyXVvvaEES-swO04nOBmTgL3OG5vNfPQz8TVdghJ7k7_33gbvwxN20WJZxBYVZ_ST85XYA30J77CM6vdM7Rcw7LFkvWmhXvGOLHVEqtHEv5tTCaYH2VBH638ig==]
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIxn9p1rcNxLJrupxA8TTRFr5gSOREgcPY9pY_dP7RwNbU2yPUeyraXaMNq_gvAso8RFDrOn-NITlVfzFzCcceai9oKXdm-4OUw-mpNdIgv5NqMUp_KmfrfK7Qwg0oZn-4e0-hhyG9JPj6otXUN8xkKpzgeyggNOVFrdG1VBMHpBxLtpkThrrtIyOT2S9b-pba33-Em8Khk2z0z6dS9UWP8FDn9twuAUAwv1_r1D06O_27hnB_lMgjaf9vSmbM39IK5wy-ZNDFlEPPRKo9F1DX]
  • Small-molecule Target and Pathway Identification. Broad Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHINiX_qZhnh5GsUbbfLGxz5fsBiYPep7w6GjljuUbIN3fR8j20JpwQgGeC0bVDRkDj-wZuAD0d8Zve5KQUC5DYvPXUs__gDjPwGjMYdJyWtYAkHZOesN5KFP0_23Ze27xh2TMY824xY5ZeUSRz0dtzFSV96b0dT92XXyurlwm-QlBXu0WhK79Xht6lk5Lv_g4Daa7JvtDM0vRAs3wCPn1QDuqV]
  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFJFyXfN2VNXAuRmZqDx8q3z0vDx2cfL1Jdys1uTV12x5i_9ISKN-sMUqIsjXO0Q2-OHnb2lNtXB5dphORCLyz4l6B_glvTaxw-jJI7C9rCdFVlQObj-57hLwJdMclhAB11QB2q6PYa8HA7w==]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqVV2ZOFywlV2gaCcdcbAMhzhLHE-7nvAvn6JZ4eRukRtuYteiWDrCPC7FDyrbna4DxczEPQtaWZllJ2notMDuh5kHyE2rIPgGaKG4-6NNxZ8cpnkBFhmW7-1z-qXA4T1alUjAnhpcYz8-5a99Y01_qFEwSYEQiSH7HeFLsf8V2f0Vy39Uo44MFLpy9w==]
  • Cytotoxicity assays. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjki7YL9A9q-hfjbNUHGZcdAM-OFH7mhFyerHD86rXG8IIG9_LRoKGhvR5ByyTHzvsqvJ2V-Yy5pKLii18dgdOIxsV80L07ahbSI_4ZzHPcf2KDL_lQrLVl5MnV3-BrcC1-BdRPYTDNijufFGdHfOQH31mYTT0lHg2PqWOin7Sm0pfub39ibv9kqPWzDW8QTNtN9FYWuAnlWjYib8AfMYgTf4HRnK2mfHFr5zF0BjsmdWAIfpFcyEPFt1-U2I6wxOLL6JQJpWX8BrnOCnmy3lyTc9ymnvYI1A=]
  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression.BMC Bioinformatics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYVBPwtoLUsJOrQDBkuWqXmNGoo9t0Fpc91oRyksl1tPch2ad22VuopxMXaS-jf8Kj_bUPq26y_fy49Uy4lUJoCeh-rw7xrTD8srcRJpz55ITQDhBMYy9_91tAXLeHovOhaPHECzvCtZ-LKw==]
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM1N27nOIca0Jqg6CUiLftrOPk_vk50YEEcQ2bl6cHAy5es5mLObuNZICOe2yJR2U9JvLNlHTAt6mOLXfFWPDGp-lPyG7C0hBfrneB0qXyna5AgnHzlVpdHj4mN_J-D8_9YHoL0bHtD0jmkP0=]
  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoqmx91BrAvAUhniq4-Qr_uE-Dqj59wttkmc6bejIlJ6xkn40aBtywPiTEBU0_Fkv8aV7KqL-X4sbpsONfJxIjrAG3L1PmtX4CgxA0cetL33oz2I7zSIHq1yOt9JiRFhUQU_TC4ShMQztZcA==]
  • A Comparative Guide to In-Vitro Testing of Kinase Inhibitors. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0xYXpYBaiYeP9y034_LUuPWZa8pXCPMFuwKiMo7d1XpWxSzJN9wYgiOiG15NWliaRpPU_ryILoFpUNnMTl-YTQ505--_5Kbv3nFhNoldqsIcD0YUdeOumHm2o83gSYmXtZ9XLSbLgUi5C2Qugq2WYmGYaowFp9wEup1JiEwUt2UBJ8CWhLriDP6-uwhYqLG141JIRTxGJmyi78OCJUMp3305MdoWPWYvc3TuYH8RidmpifvfFqlqR3sUz2XuHDdkBK58=]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [https://vertexaisearch.cloud.g.pkumakers.com/grounding-api-redirect/AUZIYQFTWg8vP_qHy13O7TD8YXON7a3lb1_1YVBY86vFA-trRuMFUIHNElDeXHSpeQaTVZZ0W0l53pabi-LBxVIvkI1QysQVzx3Ls4fyNRahd4ErC5WTAl9n4wyk7zrzsO6pTrKxuglSsvrWaHWQ_SdlKlq4N7qo_I-GoWTWmi2xF-2GGrTJyPODxVfk-Qb8Vccywkt8tRBFtcCEmAF9OPkF8QigcWWYLmLSqITrTa2BJrbqHEkCPa7XDjJGC6EXUDeazxTtlRmgV2pI_r5W]
  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEioHWmaRID73IW628rbFBtHql9wTWxFwOlvt0XEbFVRLQyOmIBcRJTcveucCW4iBLFGv5t9lEG3eaCm4Ejbh0GzKAOnxWIuGvusOHgKJg4UCdflUXmBw3o7Qy97LBeZp83Z77B]
  • Cytotoxicity and cell viability | Drug discovery. Miltenyi Biotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHky6i0c9CmP1vQY62BOG5bT_WFPhEBZQYWF0deljAzn5yKW7cI2LbTUYBS1IJPRRFALlLP2_cZ4VZuCB1BdMn67EhrG-95-19tmTMSC-f3zoNTBf_IToe47N3OxRM-jeRLzAmSmh9UPp0LvKPZrYMpB_V_uFTvs5OujkTlc79-u3aAqD3K0nMeiyu_NPGdPcKrZ3g4Z3naUPpdIp-znDLvNv8p4RfOCU1bv24Y1pBCQEDZYb8vOg==]
  • Cytotoxicity Assays. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmDsoj-fcV5aO5cerwegxIP_Zw_dN9ItSxEJXZwZ5kdlgOvsRymFe1ilGY_T3n-gFWXodS8wX6zTuPGfruOifTFjROAzX07qpSehIlykbFttKfV6K0UrRwSlLok52H8xbcAfm-iiUTTCF7fN2uZUumyNfOT9-DDWVUvUanP59RU1tZDfVh_aUnkUsRHrm49lEmuUl93INRZgp-MnQl65nuv6CdsynmL3EP58w3]
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIOeR0CAPW9yKzFLne6hryiVfRhrs3TXsNx14QtdICSbdD2FarmUQq5iO-KB7g6bz4MPQH6z7cWA_plDsXYpGLMpKlsgtyrRFM8ShRcx5v6Xsucwx0UKh9yLf0cCaXQZ0xOvt53DVhKAEbjPH1-sBoH6w0HNmW]
  • Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZDiQRTZahVhTJahp0llamC5Io450lot4iU-v9Io4vj8Uv9qmgsCt5Fm0CNxqsYWkSGQlGKqWs-Q-e1inzOOTaAxUOm0aFaAjTc81js7ntoDDVJfTkLvzvwpSimkAhfEJmtc8BhHPhPIB5A==]
  • Cytotoxicity assay selection guide. Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZkZuMT-vv5pxXSlHu06IbxxFsamrP6b0GlwJmXnT4l9B-DuKOcSIPHbJ6zDL4OOxgZkx5nj2hEDr7TRVGDNuDn41a7rpjAdezN97vYScHlSBVfpuu73pdiFfRicFhC63VXHQphXp6hii5IFL_AmWCrn_gCxKA6C29r0iSkS3RSIUvB46GbiPh8DJbLBGxOrpVCg==]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOBlfsFSjq94lQxXHn1Nj3e37M3sSBsZorIpgebootimF5xt_H5iCkm-zPMYmceb1t9YvC67JU0BRRPrkUk8qN7Yv46vgyWa1VzPE8ZLoKIvCTLa4nYk0H1iUDrxz07edHnGDqiy4RZIymwvgMHOy25dFecyWUBztu7v89W8eXFtZIIGc2UI81tLovK5WtDxwDIrk3TOHTf2vvsCACnGJhTdedPhzsPJHxAZ4KJ_gqw6U=]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEujCgA3e8vsrCaFeQHoPCP5G78ygAq7nU7a886q5U5Y8S-JcTa9vDGE4CopT5uFo8Gx2DhCRRv5OrkvXfTBjVM0lF5JN4J8vgavuHs6gHmBTLzRFKeoRp9kpgp15l8mqm4bmesPbQQRT7lvQqqH2E3-ds9uKQ9kSo=]

Sources

Methodological & Application

Application Notes and Protocols for 1H-Pyrazolo[3,4-c]pyridin-7-amine: A Guide for Cellular and Biochemical Investigations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold

The 1H-Pyrazolo[3,4-c]pyridin-7-amine core belongs to the broader family of pyrazolopyridines, a class of nitrogen-containing fused heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Their structural resemblance to purine bases allows them to interact with a wide range of biological targets, particularly protein kinases, making them "privileged scaffolds" in drug discovery.[1][2] Numerous derivatives of the pyrazolopyridine skeleton have been investigated for their therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders.[3][4] Specifically, different isomers of pyrazolopyridines have been identified as potent inhibitors of key signaling kinases such as c-Met, TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. It outlines detailed protocols for handling, in vitro kinase assays, and cell-based proliferation assays, underpinned by the scientific rationale for each experimental step.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C₆H₆N₄Internal Calculation
Molecular Weight 134.14 g/mol Internal Calculation
Appearance Typically a solidGeneral knowledge
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility may be limited.General knowledge for this class of compounds
Storage Store at 2-8°C, desiccated and protected from light.General knowledge for this class of compounds

Safety Precautions:

Proposed Mechanism of Action: Kinase Inhibition

Based on the extensive research on related pyrazolopyridine isomers, it is hypothesized that this compound functions as an ATP-competitive kinase inhibitor. The pyrazolopyridine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The 7-amino group can potentially form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Substitutions at other positions of the pyrazolopyridine ring would further influence potency and selectivity against different kinases.

G cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Hinge Hinge Region ATP->Hinge Binds Substrate Protein Substrate ATP->Substrate Phosphorylates Pyrazolopyridine This compound No_Phosphorylation No Phosphorylation Hinge->No_Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Becomes Pyrazolopyridine->Hinge Competitively Binds

Caption: Proposed ATP-competitive inhibition mechanism.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a kinase and the inhibitory potential of this compound.

Principle: The ADP-Glo™ Kinase Assay is a universal, high-throughput screening method. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP generated and therefore reflects the kinase activity.

Materials:

  • This compound

  • Target kinase (e.g., c-Met, ALK, FGFR)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the target kinase)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in kinase buffer to achieve the desired final concentrations for the assay (e.g., a 10-point dilution series from 100 µM to 1 nM).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for your specific kinase.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP Solution Add_ATP Initiate with ATP ATP_Sol->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_Kinase Incubate at 30°C Add_ATP->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_ADP Incubate at RT Add_ADP_Glo->Incubate_ADP Add_Detection Add Detection Reagent Incubate_ADP->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to assess the cytotoxic effects of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line (e.g., HepG-2, PC-3, A2058)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Expected Results and Interpretation

For the in vitro kinase assay, a successful experiment will yield a sigmoidal dose-response curve, from which a potent IC₅₀ value (typically in the nanomolar to low micromolar range for active compounds) can be derived.[5][6] In the cellular antiproliferative assay, a similar dose-dependent decrease in cell viability is expected, indicating the compound's ability to inhibit cell growth.[9][10] Discrepancies between the biochemical (kinase) and cellular IC₅₀ values can provide insights into factors such as cell permeability, off-target effects, and metabolic stability of the compound.

Troubleshooting

ProblemPossible CauseSolution
High variability in kinase assay Inaccurate pipetting; enzyme instabilityUse calibrated pipettes; ensure kinase is properly stored and handled on ice.
No inhibition observed Compound is inactive; incorrect kinase/substrate pairVerify compound integrity; use a positive control inhibitor; confirm the assay components are correct.
Low signal in MTT assay Low cell number; insufficient incubation timeOptimize cell seeding density; ensure adequate incubation with MTT.
High background in MTT assay Contamination; incomplete removal of mediumUse sterile technique; carefully aspirate medium before adding DMSO.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the initial characterization of its biochemical and cellular activities. As with any experimental work, optimization of these protocols for specific kinases and cell lines is encouraged to ensure reliable and reproducible results. The insights gained from these studies will be crucial in elucidating the therapeutic potential of this and related pyrazolopyridine derivatives.

References

  • Liu et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
  • An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. (2020). PubMed.
  • Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. (2025).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (n.d.). MDPI.
  • Anticancer activity of some known pyrazolopyridine derivatives. (n.d.).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). PMC.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • 1H-Pyrazolo[3,4-C]pyridin-5-amine | 1049672-75-4. (n.d.). Benchchem.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.).
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). NIH.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. (n.d.). Benchchem.
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2025). n.d.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. (n.d.). Benchchem.

Sources

1H-Pyrazolo[3,4-C]pyridin-7-amine in kinase inhibitor assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 1H-Pyrazolo[3,4-c]pyridin-7-amine in Kinase Inhibitor Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Pyrazolopyridines in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology and immunology.[1][2] Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major goal for therapeutic intervention.

Within the landscape of kinase drug discovery, the pyrazolopyridine core has emerged as a "privileged scaffold."[3][4] This heterocyclic system is a key component in numerous inhibitors that have advanced to clinical studies and even received regulatory approval.[3][4] The this compound moiety, the focus of this guide, belongs to this potent class of compounds. Its structure is adept at forming key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for developing highly potent and selective inhibitors.

This technical guide provides a framework for researchers to effectively utilize this compound derivatives in both biochemical and cellular kinase inhibitor assays. We will explore the underlying mechanism of action and provide detailed, field-proven protocols to assess inhibitor potency, selectivity, and cellular activity.

Mechanism of Action: ATP-Competitive Inhibition at the Kinase Hinge

The efficacy of the pyrazolopyridine scaffold lies in its ability to act as an ATP-competitive inhibitor. Kinases transfer a phosphate group from ATP to a substrate protein. Most inhibitors, including those based on the 1H-pyrazolo[3,4-c]pyridine core, are designed to occupy the same binding site as ATP, thereby preventing this phosphotransfer reaction.

The pyrazolopyridine core functions as a "hinge-binder."[4][5] The N(1)-H of the pyrazole ring and the nitrogen of the pyridine ring are positioned to form critical hydrogen bonds with the "hinge region" of the kinase domain—a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the way the adenine base of ATP docks into the enzyme, effectively anchoring the inhibitor in the active site.[5] Substitutions at other positions of the pyrazolopyridine ring can then be tailored to form additional interactions in adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase.[5][6]

cluster_0 Kinase ATP-Binding Pocket Kinase N-Lobe Hinge Region C-Lobe Inhibitor This compound (Inhibitor) Inhibitor->Kinase:n Competitively Binds ATP ATP (Natural Substrate) ATP->Kinase:n Binds to Active Site

Caption: ATP-competitive inhibition by a pyrazolopyridine scaffold.

Application 1: Biochemical Potency and Selectivity Profiling

The first crucial step in characterizing a kinase inhibitor is to determine its direct inhibitory activity against the purified enzyme. This is typically achieved through a biochemical assay that measures the IC50 value—the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%.

Principle of the ADP-Glo™ Luminescence-Based Assay

Modern kinase assays have largely moved away from hazardous radioactive methods toward safer and high-throughput formats like fluorescence or luminescence-based readouts.[1][7] The ADP-Glo™ Kinase Assay is a widely used luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The kinase converts ATP to ADP.

  • ADP Detection: Remaining ATP is depleted, and then the produced ADP is converted back into ATP, which fuels a luciferase reaction, generating a light signal that is directly proportional to the initial kinase activity. Inhibition of the kinase results in less ADP, leading to a lower luminescent signal.

Featured Protocol: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)

This protocol provides a method for determining the IC50 of a this compound derivative against Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell signaling and a target for this scaffold.[5]

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

cluster_workflow Biochemical Assay Workflow A 1. Compound Dispensing - Add serially diluted inhibitor to 384-well plate. B 2. Kinase/Substrate Addition - Add HPK1 enzyme and MBP substrate. A->B C 3. Reaction Initiation - Add ATP to start reaction. - Incubate (e.g., 60 min at 30°C). B->C D 4. ATP Depletion - Add ADP-Glo™ Reagent. - Incubate (40 min at RT). C->D E 5. ADP Detection - Add Kinase Detection Reagent. - Incubate (30 min at RT). D->E F 6. Signal Measurement - Read luminescence on a plate reader. E->F G 7. Data Analysis - Plot % Inhibition vs. [Inhibitor]. - Calculate IC50 value. F->G

Caption: Workflow for a luminescence-based biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A common starting concentration is 10 mM, serially diluted 1:3 for a 10-point curve.

  • Assay Plate Preparation: Dispense a small volume (e.g., 25 nL) of each compound dilution into the wells of a white 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a master mix containing kinase assay buffer, recombinant HPK1 enzyme, and MBP substrate. The optimal concentrations of enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Add 5 µL of this master mix to each well of the assay plate.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. This step is critical for inhibitors that may have a slow on-rate.

    • Prepare a solution of ATP in kinase assay buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: Self-Validating Systems and Data Interpretation

A robust assay is a self-validating one. Always include:

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine or a published HPK1 inhibitor) to confirm assay performance.

  • Vehicle Control (DMSO): Represents 0% inhibition and is used for data normalization.

  • No Enzyme Control: Represents 100% inhibition and defines the background signal.

To assess assay quality for high-throughput screening, calculate the Z'-factor. A Z' > 0.5 indicates an excellent assay suitable for screening.

Data Presentation: Kinase Selectivity Profile

To understand the inhibitor's specificity, it should be tested against a panel of other kinases. The results are typically presented in a table.

Kinase TargetThis compound Derivative (IC50, nM)
HPK1 15
CDK21,250
FGFR1> 10,000
PIM1850
ZAP-702,300
VEGFR2> 10,000

Note: Data are hypothetical for illustrative purposes.

Application 2: Cellular Target Engagement and Pathway Inhibition

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can:

  • Penetrate the cell membrane.

  • Engage the target kinase in a complex intracellular environment.

  • Inhibit the downstream signaling pathway.[2]

Principle of Western Blot for Phospho-Protein Detection

A common and accessible method to measure cellular kinase activity is to quantify the phosphorylation of a known downstream substrate.[10] This is often done by Western blotting using a phospho-specific antibody that recognizes only the phosphorylated form of the substrate.[8][10] Inhibition of the upstream kinase will lead to a dose-dependent decrease in the signal from the phospho-specific antibody.

Featured Protocol: Cellular HPK1 Target Engagement in Jurkat T-Cells

This protocol measures the ability of a this compound derivative to inhibit the phosphorylation of SLP-76, a known substrate of HPK1, in a human T-cell line.

Materials:

  • Jurkat T-cell line

  • RPMI-1640 medium with 10% FBS

  • Test compound

  • T-cell receptor (TCR) stimulant (e.g., anti-CD3/CD28 antibodies)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and PVDF membranes

  • Chemiluminescent substrate and imaging system

cluster_workflow Cell-Based Assay Workflow A 1. Cell Culture - Plate Jurkat T-cells. B 2. Compound Treatment - Pre-treat cells with serially diluted inhibitor (e.g., 2h). A->B C 3. Pathway Stimulation - Stimulate TCR signaling with anti-CD3/CD28 (e.g., 15 min). B->C D 4. Cell Lysis - Harvest and lyse cells in buffer with inhibitors. C->D E 5. Western Blot - SDS-PAGE, transfer to membrane. - Probe with phospho-SLP76 Ab. D->E F 6. Detection & Reprobe - Visualize with chemiluminescence. - Strip and reprobe for total-SLP76. E->F G 7. Data Analysis - Densitometry: Normalize phospho signal to total protein signal. F->G

Caption: Workflow for cell-based analysis of substrate phosphorylation.

Step-by-Step Methodology:

  • Cell Culture: Seed Jurkat cells in a 12-well plate at a density of 1-2 x 10⁶ cells/mL and allow them to rest for 2-4 hours.

  • Compound Treatment: Add the serially diluted this compound derivative to the cells. Include a DMSO vehicle control. Incubate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Pathway Stimulation: Stimulate the TCR pathway by adding anti-CD3/CD28 antibodies for 15 minutes. Include an unstimulated control well (treated with DMSO but no stimulant) to establish a baseline.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blot:

    • Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg) and prepare with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-SLP76 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Reprobing:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure observed changes are not due to altered protein levels, the membrane should be stripped and re-probed with an antibody against total SLP-76, which serves as a loading control.

  • Data Analysis: Quantify the band intensity using densitometry software. For each sample, calculate the ratio of the phospho-SLP76 signal to the total-SLP76 signal. Plot this normalized ratio against the inhibitor concentration to determine the cellular EC50.

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar.
  • El-Damasy, D. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules.
  • He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Abdel-Aziz, A. A.-M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Lv, P., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Application Notes and Protocols for the Investigation of 1H-Pyrazolo[3,4-c]pyridin-7-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrazolopyridine Scaffold

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors that have shown promise in oncology.[1][2] These compounds typically function as ATP-competitive inhibitors, targeting the catalytic domain of protein kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3][4] This document provides a comprehensive guide for the initial investigation of 1H-Pyrazolo[3,4-c]pyridin-7-amine , a specific isomer within this class, in cancer cell lines.

While extensive research has been conducted on related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives,[5][6][7][8][9][10] the specific application of this compound in oncology is an emerging area of investigation. Therefore, these application notes and protocols are designed to provide a robust framework for researchers to characterize its anti-cancer activity, elucidate its mechanism of action, and identify potential cancer cell line sensitivities. The following protocols are based on established methodologies for evaluating kinase inhibitors and can be adapted for this novel compound.

Predicted Mechanism of Action: Kinase Inhibition

Based on the structure of this compound and the known activities of related compounds, it is hypothesized to function as a kinase inhibitor. The pyrazolopyridine core likely mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various protein kinases. The specific kinases targeted will depend on the other substituents on the scaffold. Many pyrazolopyridine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and ALK, as well as intracellular kinases like CDKs and TBK1.[5][8][9][10]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) Kinase_Domain Kinase Domain RTK->Kinase_Domain Compound This compound Compound->Kinase_Domain Competitive Inhibition Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Compound->Cancer_Hallmarks Inhibits ATP ATP ATP->Kinase_Domain Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Kinase_Domain->Downstream_Signaling Phosphorylation Cascade Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Gene_Expression->Cancer_Hallmarks Promotes

Figure 1: Hypothesized mechanism of action for this compound.

Experimental Protocols

Cell Viability Assay: Determining Cytotoxicity

The initial step in evaluating a novel anti-cancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure high viability (>90%).

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Cell Line Tissue of Origin Rationale for Selection
A549Lung CarcinomaCommonly used model for non-small cell lung cancer; sensitive to EGFR inhibitors.[5]
HCT-116Colon CarcinomaA well-characterized colorectal cancer cell line.[5]
MCF-7Breast AdenocarcinomaA model for estrogen receptor-positive breast cancer.[3]

Table 1: Suggested cancer cell lines for initial screening.

Western Blot Analysis: Investigating Target Engagement and Pathway Modulation

To confirm that this compound is engaging its predicted kinase target and modulating downstream signaling, Western blotting is an essential technique.[13][14][15] This allows for the detection of changes in the phosphorylation status of the target kinase and its downstream effectors.

Protocol: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for various time points (e.g., 6, 12, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by molecular weight.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-EGFR), the total form of the kinase (e.g., EGFR), and downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Western_Blot_Workflow Cell_Treatment Cell Treatment with Compound Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., p-EGFR, EGFR) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

Figure 2: A generalized workflow for Western blot analysis.

In Vitro Kinase Inhibition Assay: Direct Target Potency

To directly measure the inhibitory activity of this compound against specific kinases, an in vitro kinase assay is performed.[16][17][18][19][20] This assay quantifies the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase.

Protocol: In Vitro Kinase Assay (e.g., using a luminescence-based ATP detection method)

  • Reagent Preparation:

    • Prepare a reaction buffer containing the purified recombinant kinase of interest (e.g., EGFR, ALK, CDK2).

    • Prepare a solution of the specific kinase substrate and ATP at a concentration near the Kₘ for the kinase.

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction and add a detection reagent that measures the amount of ATP remaining in the well. In this type of assay, lower kinase activity results in more ATP remaining, leading to a higher luminescent signal.

    • Incubate for a short period to allow the detection reaction to stabilize.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Potential Kinase Target Relevance in Cancer
EGFR (Epidermal Growth Factor Receptor)Frequently mutated and overexpressed in various cancers, including lung and colon cancer.[5][7]
ALK (Anaplastic Lymphoma Kinase)Gene rearrangements lead to fusion proteins that are oncogenic drivers in non-small cell lung cancer and other malignancies.[8]
CDK2 (Cyclin-Dependent Kinase 2)A key regulator of the cell cycle; its inhibition can lead to cell cycle arrest.[9]
TBK1 (TANK-Binding Kinase 1)Involved in innate immunity and has been implicated in the survival of some cancer cells.[10]

Table 2: Potential kinase targets for this compound.

Data Interpretation and Further Steps

A successful initial investigation of this compound would demonstrate dose-dependent cytotoxicity in specific cancer cell lines, a corresponding inhibition of phosphorylation of a target kinase and its downstream effectors, and direct inhibitory activity in an in vitro kinase assay.

Should the initial results be promising, further studies could include:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity.

  • Cell Cycle and Apoptosis Assays: Investigating the cellular mechanisms of cell death induced by the compound.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.

Conclusion

This document provides a foundational guide for the preclinical evaluation of this compound as a potential anti-cancer agent. The provided protocols are robust and widely accepted in the field of cancer drug discovery. By systematically applying these methods, researchers can effectively characterize the activity and mechanism of this novel compound, paving the way for further development.

References

  • Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • BioAssay Systems. (n.d.). Kinase Assay Kit.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2302.
  • ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99.
  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(7), 8092-8104.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2302.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar.
  • Lee, H. J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3568.
  • Ghorab, M. M., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-120.
  • Kumar, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113645.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6432.
  • Ghorab, M. M., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 343(11), 629-636.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1478.
  • de la Torre, M. C., & Gotor-Fernández, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6239.

Sources

Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of 1H-pyrazolo[3,4-c]pyridin-7-amine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines.[1][2] This guide details various synthetic strategies, offering in-depth mechanistic insights and field-proven protocols to empower researchers in the design and execution of their synthetic routes.

Introduction: The Significance of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases. This has led to the investigation of its derivatives for a multitude of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. The strategic introduction of an amine group at the C7 position can significantly influence the pharmacological profile of these molecules by providing a key hydrogen bond donor/acceptor site for target engagement.

This document outlines three primary strategies for the synthesis of the 1H-pyrazolo[3,4-c]pyridine core, followed by methods for the late-stage introduction of the crucial 7-amino functionality.

I. Synthetic Strategy 1: Annulation of a Pyrazole Ring onto a Pyridine Core

This classical and widely adopted approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor. The key to this strategy is the appropriate substitution of the pyridine ring to facilitate the cyclization cascade.

Mechanistic Rationale

The core of this strategy lies in the intramolecular cyclization of a suitably substituted pyridine derivative bearing a hydrazine or a precursor to a diazonium salt. The choice of substituents on the pyridine ring is critical to direct the regioselectivity of the cyclization and to ensure high yields.

Visualizing the Workflow: Pyrazole Annulation

cluster_0 Pyridine Precursor Functionalization cluster_1 Pyrazolo[3,4-c]pyridine Core Synthesis 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Functionalized Pyridine Functionalized Pyridine 2-chloro-3-nitropyridine->Functionalized Pyridine SNAr Reaction Hydrazone Intermediate Hydrazone Intermediate Functionalized Pyridine->Hydrazone Intermediate Japp-Klingemann Reaction 1H-Pyrazolo[3,4-c]pyridine 1H-Pyrazolo[3,4-c]pyridine Hydrazone Intermediate->1H-Pyrazolo[3,4-c]pyridine Cyclization

Caption: Workflow for Pyrazole Annulation Strategy.

Protocol 1: Synthesis of a 1H-Pyrazolo[4,3-b]pyridine Core via Modified Japp-Klingemann Reaction

This protocol, adapted from a recently developed efficient method, utilizes readily available 2-chloro-3-nitropyridines.[3]

Step 1: Synthesis of the Pyridine Keto Ester Intermediate

  • To a solution of the corresponding 2-chloro-3-nitropyridine (20 mmol) in DMF (35 mL), add ethyl acetoacetate (25 mmol) and anhydrous K₂CO₃ (40 mmol).

  • Stir the reaction mixture at 60 °C for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the mixture into 150 mL of water and acidify to pH 3 with concentrated HCl.

  • Extract the product with CHCl₃, dry the combined organic layers over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the residue by column chromatography (SiO₂/CHCl₃) to yield the pyridyl keto ester.

Step 2: One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation

  • Dissolve the pyridyl keto ester (1 equiv.) in a suitable solvent.

  • Add an arenediazonium tosylate (1.1 equiv.) and stir at room temperature.

  • This one-pot procedure combines the azo-coupling, deacylation, and pyrazole ring annulation steps to afford the pyrazolo[4,3-b]pyridine derivative.[3]

Note on Causality: The use of stable arenediazonium tosylates and the one-pot nature of the second step contribute to the operational simplicity and efficiency of this method.[3]

II. Synthetic Strategy 2: Annulation of a Pyridine Ring onto a Pyrazole Core

This convergent strategy involves the reaction of an aminopyrazole derivative with a 1,3-bielectrophilic synthon to construct the pyridine ring. This approach is highly versatile, allowing for the introduction of diversity at multiple positions of the final product.

Mechanistic Rationale

The reaction typically proceeds through a condensation reaction, followed by cyclization and aromatization. The regioselectivity of the pyridine ring formation is determined by the nature of the substituents on both the aminopyrazole and the 1,3-bielectrophile.

Visualizing the Workflow: Pyridine Annulation

5-Aminopyrazole 5-Aminopyrazole Condensation Adduct Condensation Adduct 5-Aminopyrazole->Condensation Adduct 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Condensation Adduct Dihydropyrazolopyridine Dihydropyrazolopyridine Condensation Adduct->Dihydropyrazolopyridine Intramolecular Cyclization 1H-Pyrazolo[3,4-c]pyridine 1H-Pyrazolo[3,4-c]pyridine Dihydropyrazolopyridine->1H-Pyrazolo[3,4-c]pyridine Oxidation/Aromatization

Caption: Workflow for Pyridine Annulation Strategy.

Protocol 2: Three-Component Synthesis of 4,7-Dihydro-1H-pyrazolo[3,4-b]pyridines

This protocol utilizes a multicomponent approach for the efficient construction of the pyrazolopyridine scaffold.[4][5]

Materials:

  • 5-Aminopyrazole derivative (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Cyclic ketone (1 mmol)

  • Acetic acid (as solvent)

  • Trifluoroacetic acid (TFA, as promoter)

Procedure:

  • In a microwave vial, combine the 5-aminopyrazole derivative, aromatic aldehyde, and cyclic ketone in acetic acid.

  • Add a catalytic amount of TFA.

  • Heat the reaction mixture in a microwave reactor at 80-140 °C for a specified time (monitor by TLC).

  • After completion, cool the reaction mixture and isolate the product by precipitation or extraction.

  • The resulting 4,7-dihydropyrazolo[3,4-b]pyridine can be oxidized to the fully aromatic pyrazolo[3,4-b]pyridine using a suitable oxidizing agent (e.g., DDQ, MnO₂).[5]

Note on Causality: The use of microwave irradiation can significantly reduce reaction times and improve yields in this multicomponent reaction. Acetic acid serves as both a solvent and a catalyst, while TFA can act as a promoter to enhance the reaction rate.[4]

III. Synthetic Strategy 3: Multicomponent Reactions (MCRs)

MCRs offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound derivatives in a single synthetic operation.

Mechanistic Rationale

MCRs for pyrazolopyridine synthesis typically involve the condensation of three or more starting materials, leading to the rapid assembly of the heterocyclic core. The reaction mechanism is often a cascade of interconnected reactions, such as Knoevenagel condensation, Michael addition, and cyclization.

Visualizing the Workflow: Multicomponent Reaction

Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Starting Material B Starting Material B Starting Material B->Intermediate 1 Starting Material C Starting Material C Intermediate 2 Intermediate 2 Starting Material C->Intermediate 2 Intermediate 1->Intermediate 2 1H-Pyrazolo[3,4-c]pyridine 1H-Pyrazolo[3,4-c]pyridine Intermediate 2->1H-Pyrazolo[3,4-c]pyridine Cyclization

Caption: Generalized Workflow for a Multicomponent Reaction.

Protocol 3: Four-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Water

This protocol highlights a green and sustainable approach to pyrazolopyridine synthesis.[6]

Materials:

  • Enaminone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Hydrazine dihydrochloride (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Ammonium acetate (1 g)

  • Water (20 mL)

Procedure:

  • To a stirred suspension of hydrazine dihydrochloride in water, add ammonium acetate, the enaminone, benzaldehyde, and ethyl cyanoacetate.

  • Heat the reaction mixture at reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • The precipitated product is then filtered off and can be crystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.[6]

Note on Causality: The use of water as a solvent and the simple experimental procedure make this an environmentally friendly and cost-effective method.[6]

IV. Late-Stage Functionalization: Introducing the 7-Amino Group

For many applications, it is advantageous to synthesize a common pyrazolo[3,4-c]pyridine intermediate and then introduce the desired functional groups, such as the 7-amino group, in the later stages of the synthesis. This approach, known as late-stage functionalization, allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Strategy: Selective C-H Activation and Functionalization

A powerful method for late-stage functionalization is the selective metalation of a C-H bond followed by reaction with an electrophile.[1][7]

Protocol 4: Selective C-7 Functionalization via Metalation

This protocol is based on the work of Steel and coworkers, who demonstrated the vectorial functionalization of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.[1][7]

Step 1: Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold

  • To a solution of 6-chloro-4-methylpyridin-3-amine in dichloroethane (DCE), add NaNO₂ and Ac₂O. Heat the reaction mixture.

  • The resulting 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one is then deacetylated with NaOMe in MeOH to afford the 5-halo-1H-pyrazolo[3,4-c]pyridine.[1]

Step 2: Selective C-7 Metalation and Reaction with an Electrophile (to be adapted for amination)

  • Protect the N-1 position of the 5-halo-1H-pyrazolo[3,4-c]pyridine (e.g., with a SEM group).

  • Cool a solution of the N-protected pyrazolopyridine in THF to -40 °C.

  • Add TMPMgCl·LiCl and stir for the specified time to effect selective metalation at the C-7 position.

  • To introduce an amino group, the resulting organometallic intermediate can be quenched with an appropriate electrophilic aminating agent. While the direct amination at C-7 was not explicitly detailed in the cited work for this specific scaffold, related methodologies often employ reagents like N,N-dimethyl-O-(mesitylenesulfonyl)hydroxylamine or related electrophilic nitrogen sources. Further methods would involve conversion of a C-7 functional group (e.g., a halogen) to an amino group via Buchwald-Hartwig amination.

Note on Causality: The use of TMPMgCl·LiCl allows for the regioselective deprotonation at the C-7 position, which is the most acidic C-H bond in the protected pyrazolo[3,4-c]pyridine ring system.[1][7]

Data Summary: Representative Reaction Conditions

StrategyKey ReagentsSolventTemperatureYield (%)Reference
Pyrazole Annulation 2-chloro-3-nitropyridine, Ethyl acetoacetate, Arenediazonium tosylateDMF60 °CGood to Excellent[3]
Pyridine Annulation (MCR) 5-Aminopyrazole, Aldehyde, Cyclic ketoneAcetic Acid80-140 °C (MW)72-80[4]
Multicomponent Reaction Enaminone, Benzaldehyde, Hydrazine, Ethyl cyanoacetateWaterRefluxHigh[6]
Late-Stage Functionalization 5-Halo-1H-pyrazolo[3,4-c]pyridine, TMPMgCl·LiClTHF-40 °CVaries[1][7]

Conclusion and Future Perspectives

The synthesis of this compound derivatives can be achieved through a variety of strategic approaches. The choice of a particular route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The methods outlined in these application notes, from classical annulation strategies to modern multicomponent and late-stage functionalization techniques, provide a robust toolkit for researchers in this field. As the importance of this scaffold in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.

References

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 34391–34399. [Link]
  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
  • de la Torre, D., Virseda, I., & Elguero, J. (2022).
  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 34391–34399. [Link]
  • Kumar, A., Saxena, J. K., & Chauhan, P. M. S. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry, 4(6), 577–585. [Link]
  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]
  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Aggarwal, R., & Kumar, S. (2018). Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines.
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420–429. [Link]
  • Abdelkhalik, M. M. (2023).
  • de la Torre, D., Virseda, I., & Elguero, J. (2022).
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine.
  • PubChem. (n.d.). This compound.
  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Europe PMC. [Link]
  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
  • Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(6), 725–738. [Link]
  • Synthesis of amino-cyanopyridine derivatives. (n.d.).
  • Aggarwal, R., & Kumar, S. (2018). 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines.
  • Abdelkhalik, M. M. (2023).
  • de Oliveira, C. S. A., et al. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5039–5042. [Link]
  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • da Silva Júnior, E. N., et al. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines.
  • Al-Shakliah, N. S., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6271. [Link]
  • A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines. (n.d.).
  • Charris-Molina, E. J., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(10), 2261. [Link]
  • Google Patents. (n.d.). The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.).
  • White, C. J., et al. (2024). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. Chemical Science, 15(1), 143–151. [Link]
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.).
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine.
  • Preparation of Cyanopyridines by Direct Cyan

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1H-Pyrazolo[3,4-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous biologically active agents.[1][2][3] These compounds are recognized for a wide array of pharmacological activities, including their roles as kinase inhibitors and modulators of other key cellular targets.[4][5] 1H-Pyrazolo[3,4-c]pyridin-7-amine, as a member of this family, is a critical building block or final compound in the synthesis of potential therapeutics.

Ensuring the structural integrity, identity, and purity of such molecules is paramount for reproducible biological screening and advancing drug development programs. An unambiguous characterization serves as the foundation for establishing structure-activity relationships (SAR) and meeting stringent regulatory standards. This application note provides a detailed, multi-faceted guide for researchers, outlining a suite of orthogonal analytical techniques for the definitive characterization of this compound. We present not just protocols, but the underlying scientific rationale, enabling scientists to make informed decisions in their analytical workflows.

The structure of this compound is shown below:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key properties of the target compound is essential before commencing any analytical work.

PropertyValueSource
Molecular Formula C₆H₆N₄[6]
Molecular Weight 134.14 g/mol [7]
Exact Mass 134.059246 g/mol [7]
CAS Number 1187386-36-0[6]

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple independent techniques. No single method is sufficient. The workflow below illustrates how data from various analyses are integrated to build a complete profile of the molecule, from its elemental composition to its three-dimensional structure.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary & Structural Confirmation cluster_validation Final Validation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS HPLC HPLC-UV Synthesis->HPLC XRay Single Crystal X-ray Diffraction Synthesis->XRay FTIR FT-IR Spectroscopy Synthesis->FTIR Final Validated Structure & Purity Report NMR->Final Structural Elucidation MS->Final Molecular Formula HPLC->Final Purity Assessment XRay->Final Absolute Structure FTIR->Final Functional Groups

A typical workflow for comprehensive compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application Insight

NMR spectroscopy is the most powerful technique for elucidating the covalent structure of a molecule in solution. It probes the local chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C. For this compound, ¹H NMR is used to confirm the number of distinct protons, their connectivity (via spin-spin coupling), and their electronic environment. ¹³C NMR provides a map of the carbon framework. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be employed to definitively assign every proton and carbon signal, which is crucial for distinguishing it from other isomers.[8][9]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar heterocyclic amines and to clearly show the exchangeable N-H protons of the amine and pyrazole groups.[8]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16 (adjust for concentration).

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more (as ¹³C is much less sensitive than ¹H).

Expected Data and Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The amine (-NH₂) and pyrazole (N-H) protons will appear as broader signals that can be confirmed by D₂O exchange.

Expected ¹H NMR Data (in DMSO-d₆)
Proton Approx. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole-NH12.0 - 13.0broad singlet-
H-47.8 - 8.0doublet~5.0
H-37.5 - 7.7singlet-
Amine-NH₂6.5 - 7.0broad singlet-
H-56.2 - 6.4doublet~5.0

Note: These are estimated values based on structurally similar pyrazolopyridines. Actual values must be confirmed experimentally.[10]

The ¹³C NMR spectrum should show 6 distinct carbon signals, with chemical shifts confirming the presence of the fused aromatic system.

Mass Spectrometry (MS)

Principle and Application Insight

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is indispensable as it measures m/z with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula.[9][11] For this compound, HRMS confirms that the synthesized material has the correct elemental composition (C₆H₆N₄), ruling out impurities or alternative products with the same nominal mass. Electrospray ionization (ESI) is the preferred method for this class of molecules as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺.[11]

Protocol: ESI-HRMS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile/water (50:50 v/v).

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

  • Instrument Parameters (qTOF Mass Spectrometer):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Mass Range: 50 - 500 m/z.

    • Source Temperature: 100 - 120 °C.

    • Acquisition Mode: TOF-MS for high-resolution data.

    • Calibration: Use a suitable internal calibrant (e.g., sodium formate) for real-time mass correction to ensure high accuracy.

Expected Data and Interpretation

The primary goal is to find the monoisotopic mass of the protonated molecule.

ParameterTheoretical ValueObserved Value (Example)
Formula C₆H₇N₄⁺ ([M+H]⁺)-
Exact Mass 135.06652135.0663
Mass Error -< 5 ppm

The observation of a high-intensity ion at m/z ≈ 135.0665 with a mass error of less than 5 ppm provides strong evidence for the correct elemental formula. Tandem MS (MS/MS) can be used to study fragmentation patterns, which may involve characteristic losses such as HCN from the pyrazole or pyridine ring, further confirming the structure.[12]

High-Performance Liquid Chromatography (HPLC)

Principle and Application Insight

HPLC is the gold standard for assessing the purity of small molecules. The technique separates the target compound from impurities based on their differential affinities for a stationary phase (e.g., C18) and a mobile phase. When coupled with a UV-Vis detector, HPLC provides a quantitative measure of purity based on the relative area of the main peak in the chromatogram.

Protocol: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a final concentration of ~0.1 mg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Data Interpretation

A successful separation will show a sharp, symmetrical peak for the main compound at a specific retention time. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds intended for biological screening.

Technique_Information_Map Compound This compound NMR NMR Compound->NMR MS Mass Spec Compound->MS HPLC HPLC Compound->HPLC XRay X-Ray Compound->XRay Info_NMR Covalent Structure Connectivity Stereochemistry NMR->Info_NMR Info_MS Molecular Weight Elemental Formula MS->Info_MS Info_HPLC Purity Quantification HPLC->Info_HPLC Info_XRay 3D Structure Solid-State Conformation Crystal Packing XRay->Info_XRay

Relationship between analytical techniques and the information they provide.

Single Crystal X-ray Diffraction

Principle and Application Insight

While NMR provides the structure in solution, X-ray crystallography gives the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[11] This technique is invaluable for confirming the connectivity of the fused ring system and determining intermolecular interactions, such as hydrogen bonding, which can be critical for understanding its behavior in biological systems.[13]

Protocol: Crystal Growth and Data Collection
  • Crystal Growth (Self-Validation Step):

    • The ability to grow high-quality single crystals is itself an indicator of high purity.

    • Dissolve a highly pure sample of the compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetonitrile).

    • Allow the solution to cool slowly and evaporate over several days in a vibration-free environment.

    • Alternative methods include vapor diffusion, where a solution of the compound is exposed to the vapor of an anti-solvent.

  • Data Collection and Structure Solution:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Process the diffraction data and solve the structure using specialized software (e.g., SHELX).

    • Refine the structural model to obtain precise bond lengths, bond angles, and atomic coordinates.

Data Interpretation

The final output is a detailed crystallographic information file (CIF) and a 3D model of the molecule. This provides irrefutable proof of the compound's structure, confirming the pyrazolo[3,4-c]pyridine core and the position of the amine substituent. The data will also reveal details about crystal packing and hydrogen bonding networks in the solid state.

Conclusion

The characterization of this compound requires a synergistic combination of analytical techniques. The workflow described herein, integrating NMR for structural elucidation, HRMS for formula confirmation, HPLC for purity assessment, and X-ray crystallography for absolute structure determination, provides a comprehensive and self-validating system. Adherence to these detailed protocols ensures the generation of high-quality, reliable data, which is fundamental to the integrity and success of any research or drug development program utilizing this important heterocyclic compound.

References

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. (n.d.). PubMed.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry.
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing.
  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investig
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing.
  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate deriv
  • This compound. (n.d.). PubChem.
  • (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (2014).
  • 1049672-75-4|1H-Pyrazolo[3,4-c]pyridin-5-amine. (n.d.). BLDpharm.
  • 1H-Pyrazolo[3,4-c]pyridine. (n.d.). PubChem.
  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.).
  • 1H-Pyrazolo(4,3-c)pyridin-3-amine. (n.d.). PubChem.
  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2022). PMC (NIH).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 1H-Pyrazolo[3,4-C]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 1H-Pyrazolo[3,4-C]pyridin-7-amine. While specific experimental data for this particular isomer is not extensively published, this guide synthesizes established methodologies for the broader pyrazolopyridine class of heterocyclic compounds. The protocols emphasize safety, stability, and the establishment of a robust, reproducible workflow through systematic solvent screening and quality control.

Introduction and Scientific Context

This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in molecules with diverse biological activities.[1] Accurate and consistent preparation of stock solutions is the foundational step for any subsequent in vitro or in vivo experimentation, directly impacting the reliability and reproducibility of screening, bioassay, and pharmacokinetic data.

The primary challenge in working with novel or sparsely characterized compounds is the lack of established physicochemical data, such as aqueous and organic solvent solubility. This guide therefore presents a logical, step-by-step workflow designed to first determine optimal solvency and then proceed to the preparation of a high-quality, validated stock solution.

Physicochemical Properties & Safety Mandates

Prior to handling the compound, it is crucial to understand its basic properties and adhere to strict safety protocols. The properties listed below are based on the calculated molecular formula and data from closely related pyrazolopyridine analogs.

Compound Specifications
PropertyValue / InformationSource / Rationale
Chemical Name This compound-
Molecular Formula C₆H₆N₄Calculated
Molecular Weight 134.14 g/mol Calculated (Consistent with isomers[2][3])
Appearance Assumed to be a solid (e.g., powder, crystalline)Based on related compounds[4]
Purity >95% recommendedStandard for research applications
Mandatory Safety Protocols

The pyrazolopyridine class and related heterocyclic amines often carry warnings for acute toxicity, skin irritation, and eye irritation.[2][4] Therefore, the following precautions are mandatory.

  • Engineering Controls: All handling of the solid compound and initial solution preparation must be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.[5] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA standards.

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.

    • Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]

  • Disposal: Dispose of all waste, including empty vials and contaminated consumables, in accordance with local, state, and federal hazardous waste regulations. Do not pour down the drain.

Experimental Workflow: From Screening to Storage

The following workflow provides a systematic approach to preparing a stock solution with unknown solubility characteristics. This process ensures efficiency and minimizes waste of a potentially valuable compound.

G cluster_prep Phase 1: Preparation & Safety cluster_sol Phase 2: Solvent Selection cluster_stock Phase 3: Stock Solution Preparation cluster_final Phase 4: Finalization & Storage A Review MSDS of Analogs & Calculate Required Mass B Don PPE & Work in Certified Fume Hood A->B C Perform Small-Scale Solubility Test (DMSO, EtOH, etc.) B->C D Identify Optimal Solvent (Target Conc. Achieved?) C->D E Document Results in Lab Notebook D->E F Accurately Weigh Compound E->F G Add Calculated Solvent Volume for Target Concentration F->G H Facilitate Dissolution (Vortex, Sonicate, Warm) G->H I Visually Confirm Complete Dissolution (QC Step 1) H->I J Sterile Filter (if required for cell-based assays) I->J K Aliquot into Cryovials to Minimize Freeze-Thaw J->K L Store at ≤ -20°C, Protected from Light K->L

Caption: Workflow for preparing pyrazolopyridine stock solutions.

Protocol 1: Small-Scale Solubility Screening

Objective: To identify a suitable solvent and estimate the maximum practical stock concentration.

Materials:

  • This compound

  • Microbalance (readable to at least 0.01 mg)

  • Small, inert glass vials (e.g., 1.5 mL HPLC vials)

  • Calibrated micropipettes

  • Anhydrous, research-grade solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of the compound into three separate, labeled vials. The exact mass is not critical, but it must be recorded precisely.

  • Initial Solvent Addition: To the first vial, add the primary candidate solvent (DMSO is recommended) dropwise or in small, precise increments (e.g., 20 µL).

  • Facilitate Dissolution: After each addition, vortex the vial vigorously for 30-60 seconds. If the solid does not dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be attempted but be cautious of potential degradation.

  • Observation: Continue adding solvent and attempting dissolution until the compound is fully dissolved and the solution is clear. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility in mg/mL and convert to a molar concentration.

  • Repeat: Repeat steps 2-5 for other solvents (e.g., EtOH, DMF) to determine the best option for your experimental needs.

  • Documentation: Log all observations in the table below. The optimal solvent will fully dissolve the compound to yield a clear solution at or above your desired final stock concentration.

Data Logging: Solvent Screening
Vial #Compound Mass (mg)Solvent TestedTotal Solvent Vol. (µL) to DissolveApprox. Solubility (mg/mL)Molar Conc. (M)Observations (Clear, Precipitate, Color)
1 DMSO
2 EtOH
3 DMF

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a precisely concentrated stock solution for experimental use. This protocol assumes DMSO was identified as the optimal solvent.

Materials:

  • This compound (MW: 134.14 g/mol )

  • Analytical balance

  • Appropriate size volumetric flask or glass vial

  • Anhydrous, cell-culture grade DMSO

  • Calibrated micropipettes

  • Vortex mixer and sonicator

  • (Optional) 0.22 µm syringe filter (PTFE or other DMSO-compatible material)

Methodology:

  • Calculation: Determine the mass of compound needed.

    • For 1 mL of a 10 mM stock:

      • Mass (g) = 10 x 10⁻³ mol/L * 1 x 10⁻³ L * 134.14 g/mol = 0.0013414 g

      • Mass (mg) = 1.34 mg

  • Weighing: Accurately weigh the calculated mass (e.g., 1.34 mg) of this compound and transfer it to a clean, dry vial.

  • Solvent Addition: Add approximately 90% of the final required volume of DMSO (e.g., 900 µL for a 1 mL final volume).

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes. If necessary, sonicate for 10-15 minutes until all solid material is visibly dissolved. The solution must be perfectly clear.

  • Final Volume Adjustment: Carefully add DMSO to reach the final target volume (e.g., 1.0 mL). Mix thoroughly by inversion and brief vortexing to ensure homogeneity. This is a critical step for concentration accuracy.

  • Quality Control (QC):

    • Visual Inspection: Confirm there is no visible precipitate or particulate matter.

    • (Optional) Purity Check: For GMP or GLP applications, an analytical technique like HPLC can be used to confirm concentration and purity.

  • Sterilization (If Applicable): If the stock will be used in sterile cell culture, pass it through a 0.22 µm DMSO-compatible syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in appropriately labeled cryovials.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

    • Store aliquots at -20°C or -80°C , protected from light. Many heterocyclic compounds are light-sensitive.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound will not dissolve Poor solubility in the chosen solvent; concentration is too high; insufficient energy input.Re-evaluate the solvent choice based on screening data. Try a lower target concentration. Increase sonication time or gently warm the solution (monitor for degradation).
Precipitate forms upon cooling The solution is supersaturated at room temperature or storage temperature.Prepare a less concentrated stock solution. Alternatively, gently warm the vial before use to re-dissolve the precipitate, but be aware this may affect stability long-term.
Solution color changes over time Compound degradation (oxidation, hydrolysis, photolysis).Store aliquots under an inert gas (argon/nitrogen). Ensure vials are tightly sealed and protected from light. Perform stability tests by comparing fresh vs. aged stock via HPLC.
Inconsistent assay results Inaccurate initial weighing; incomplete dissolution; compound degradation; precipitation in assay media.Review weighing and dilution procedures. Always visually inspect stock before use. Test the solubility of the final compound concentration in your assay buffer (DMSO concentration should typically be <0.5%).

References

  • PubChem. 1H-Pyrazolo[3,4-c]pyridine.
  • PubChem. 1H-Pyrazolo(4,3-c)pyridin-3-amine.
  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • Abate, A. et al. (2022).

Sources

Application Notes and Protocols for High-Throughput Screening of 1H-Pyrazolo[3,4-C]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, immunology, and kinase inhibitor discovery.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-c]pyridine Scaffold in Immuno-Oncology

The quest for novel cancer therapeutics has increasingly focused on modulating the immune system to recognize and eliminate malignant cells. A key strategy in this endeavor is the inhibition of negative regulators of T-cell activation, which can unleash a potent anti-tumor immune response. Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular immune checkpoint.[1][2] HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition has been shown to enhance T-cell activation, cytokine secretion, and subsequent anti-tumor immunity.[1][2]

The 1H-pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in medicinal chemistry, bearing structural resemblance to the purine core of ATP.[3][4] This allows it to effectively target the ATP-binding site of numerous protein kinases.[3] Recent studies have identified derivatives of the 1H-pyrazolo[3,4-c]pyridine scaffold as potent and selective inhibitors of HPK1.[1] Structure-activity relationship (SAR) studies have demonstrated the superiority of this particular isomeric core in achieving high potency against HPK1.[1]

This application note focuses on 1H-Pyrazolo[3,4-C]pyridin-7-amine , a specific analog of this promising class of compounds. While the core scaffold suggests a strong potential for kinase inhibition, particularly against HPK1, the influence of the 7-amino substitution warrants a thorough investigation via high-throughput screening (HTS) to elucidate its biological activity, target selectivity, and therapeutic potential. The following protocols provide a comprehensive framework for initiating a robust HTS campaign to characterize this compound.

Principle of the HTS Campaign: Identifying and Characterizing a Novel Kinase Inhibitor

The primary objective of the HTS campaign is to determine the inhibitory activity of this compound against a primary target, hypothesized to be HPK1, and to assess its selectivity against other relevant kinases. The campaign is structured in a multi-stage funnel approach, starting with a primary screen, followed by dose-response confirmation, and culminating in secondary assays to confirm the mechanism of action and assess off-target effects.

HTS_Workflow cluster_0 HTS Campaign Workflow Compound_Prep Compound Preparation (this compound) Serial Dilution in DMSO Primary_Screen Primary Screen (e.g., HPK1 ADP-Glo Assay) Single High Concentration Compound_Prep->Primary_Screen Hit_ID Hit Identification (Activity > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_ID->Dose_Response Selectivity_Panel Kinase Selectivity Profiling (Panel of related kinases) Dose_Response->Selectivity_Panel Cellular_Assay Cell-Based Secondary Assay (p-SLP76 Inhibition in Jurkat cells) Dose_Response->Cellular_Assay Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate Cellular_Assay->Lead_Candidate

Caption: A generalized workflow for an HTS campaign.

Physicochemical Properties and Compound Handling

A summary of the key physicochemical properties of the parent scaffold and related amine-substituted pyrazolopyridines is provided below. These properties are crucial for appropriate compound handling and storage, as well as for interpreting assay results.

PropertyValue (Predicted/Reported for related compounds)Reference
Molecular FormulaC₆H₆N₄PubChem
Molecular Weight134.14 g/mol PubChem
SolubilitySoluble in DMSO and Methanol[5]
StorageStore at room temperature, in a dark place under an inert atmosphere.[5]

Compound Preparation for HTS:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions from the stock solution to generate a concentration range suitable for dose-response curves (e.g., 10-point, 3-fold dilutions).

  • For the primary screen, prepare an intermediate concentration that will yield a final assay concentration of 10 µM.

  • Use acoustic dispensing technology (e.g., Echo Liquid Handler) to transfer nanoliter volumes of the compound solutions to the assay plates to minimize DMSO concentration in the final assay volume.

Protocol 1: Primary High-Throughput Screen - HPK1 Biochemical Assay

This protocol describes a luminescent-based biochemical assay to measure the direct inhibitory effect of this compound on HPK1 activity. The ADP-Glo™ Kinase Assay is a robust, HTS-compatible platform that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Chemi-Verse™ HPK1 Kinase Assay Kit (or similar, containing recombinant HPK1, substrate, ATP, and buffers)[6][7]

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well, white, solid-bottom assay plates

  • Luminescence-capable plate reader

Experimental Protocol:

  • Compound Plating: Dispense 50 nL of the test compound (for a final concentration of 10 µM), positive control (e.g., 1 µM Staurosporine), or DMSO into the wells of a 384-well assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing recombinant HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in kinase reaction buffer to each well.[7]

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of ATP solution (at the Kₘ concentration for HPK1) to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

Calculate the percent inhibition for each well using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Compounds exhibiting inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls) are considered "hits" and are advanced to dose-response confirmation.

Protocol 2: Dose-Response and IC₅₀ Determination

Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀ value). This is performed using the same biochemical assay as the primary screen, but with a range of compound concentrations.

Experimental Protocol:

  • Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).

  • Follow the same procedure as the primary HPK1 biochemical assay (Protocol 1), plating the diluted compound series instead of a single concentration.

Data Analysis:

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

cluster_0 IC50 Curve a Log [Inhibitor] b a->b IC50 c Log [Inhibitor] c->a d % Inhibition d->a

Caption: A representative dose-response curve.

Protocol 3: Secondary Assay - Cellular Target Engagement

To confirm that the compound inhibits HPK1 in a cellular context, a target engagement assay is crucial. This protocol measures the phosphorylation of SLP-76 (a direct downstream substrate of HPK1) in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Lysis buffer

  • Antibodies for detecting total SLP-76 and phosphorylated SLP-76 (p-SLP-76)

  • Assay platform (e.g., HTRF, AlphaLISA, or Western Blot)

Experimental Protocol:

  • Cell Plating: Seed Jurkat T-cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 1-2 hours.

  • T-Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the TCR signaling pathway and HPK1.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection of p-SLP-76: Quantify the levels of p-SLP-76 and total SLP-76 using a suitable detection method. For HTS, an HTRF-based assay is recommended for its throughput and sensitivity.

  • Data Analysis: Normalize the p-SLP-76 signal to the total SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation relative to stimulated, vehicle-treated cells. Determine the cellular IC₅₀ value from the dose-response curve.

Kinase Selectivity Profiling

To assess the specificity of this compound, it is essential to profile its activity against a panel of other kinases. This is particularly important for kinases within the same family (e.g., other MAP4K family members) and those known to be common off-targets for pyrazolopyridine-based inhibitors. This can be performed using commercially available kinase profiling services or by setting up individual biochemical assays for each kinase of interest.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-c]pyridine scaffold represents a highly promising starting point for the development of novel HPK1 inhibitors for cancer immunotherapy.[1] this compound, as a derivative of this scaffold, merits thorough investigation. The protocols outlined in this application note provide a robust framework for a high-throughput screening campaign to determine its inhibitory activity, potency, and cellular efficacy.

Positive results from this HTS cascade would validate this compound as a valuable lead compound. Subsequent steps would involve further medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent for the treatment of cancer.

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit. BPS Bioscience. [Link]
  • HPK1 Assay Kit. Amsbio. [Link]
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit - BPS Bioscience. BPS Bioscience. [Link]
  • InCELL Hunter™ Human HPK1 Kinase Target Engagement Cell-Based Assay Kit (HEK 293). discoverx.com. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PubMed Central. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]
  • (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.

Sources

Application Notes and Protocols for the Use of 1H-Pyrazolo[3,4-c]pyridin-7-amine and its Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the preclinical evaluation of 1H-Pyrazolo[3,4-c]pyridin-7-amine and its derivatives in animal models. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for investigating the therapeutic potential of this chemical scaffold, particularly in the context of metabolic diseases.

I. Introduction: The Therapeutic Promise of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

The 1H-Pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets. Notably, derivatives of this scaffold have been identified as potent agonists of G-protein coupled receptor 119 (GPR119)[1]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising target for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders[2][3][4].

Activation of GPR119 in pancreatic β-cells leads to a glucose-dependent increase in insulin secretion. In intestinal L-cells, GPR119 agonism stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety[2][4][5]. This dual mechanism of action offers a multifaceted approach to glycemic control.

II. Mechanism of Action: GPR119 Agonism

The primary mechanism by which this compound derivatives are being explored is through the activation of GPR119. The binding of an agonist to GPR119 initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels[4]. This increase in cAMP triggers the downstream effects of insulin and GLP-1 release.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Stimulates GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Stimulates

Caption: GPR119 signaling pathway initiated by a this compound agonist.

III. Application in Animal Models of Metabolic Disease

The primary application of this compound derivatives in animal models is the investigation of their anti-diabetic and anti-obesity effects. Commonly used models include:

  • Normal Rodent Models (e.g., C57BL/6 mice): Used for initial pharmacokinetic studies and to assess acute glucose tolerance.

  • Genetically Diabetic Models (e.g., db/db mice): These mice have a mutation in the leptin receptor gene, leading to obesity and type 2 diabetes. They are a robust model for evaluating the long-term efficacy of anti-diabetic compounds.

  • Diet-Induced Obesity (DIO) Models: Mice or rats fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of human type 2 diabetes.

IV. Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of a this compound derivative as a GPR119 agonist in a mouse model of type 2 diabetes.

A. Compound Formulation and Administration

Rationale: Proper formulation is critical for ensuring bioavailability and consistent exposure. The choice of vehicle should be based on the solubility and stability of the test compound and should be non-toxic to the animals. Oral administration is the most common route for GPR119 agonists, reflecting the intended clinical application.

Protocol:

  • Solubility Assessment: Determine the solubility of the test compound in various pharmaceutically acceptable vehicles (e.g., water, 0.5% carboxymethylcellulose (CMC), polyethylene glycol 400 (PEG400), Tween 80).

  • Vehicle Selection: Choose a vehicle that provides a stable and homogenous suspension or solution at the desired concentration. A common vehicle for oral gavage is 0.5% CMC in sterile water.

  • Formulation Preparation:

    • Accurately weigh the required amount of the test compound.

    • Gradually add the vehicle while triturating or vortexing to ensure a uniform suspension.

    • Prepare fresh formulations daily or demonstrate stability for the intended period of use.

  • Administration:

    • Administer the formulation to mice via oral gavage using a ball-tipped feeding needle.

    • The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).

    • A vehicle control group must be included in all experiments.

B. Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT is a fundamental assay to assess how a compound affects glucose disposal after a glucose challenge. It provides insights into insulin sensitivity and secretion.

OGTT_Workflow Start Start: Fasted Mice Administer_Compound Administer Test Compound or Vehicle (Oral Gavage) Start->Administer_Compound Wait Wait (e.g., 30-60 minutes) Administer_Compound->Wait Baseline_Blood Collect Baseline Blood Sample (Time 0 min) Wait->Baseline_Blood Glucose_Challenge Administer Glucose Solution (Oral Gavage) Baseline_Blood->Glucose_Challenge Blood_Sampling Collect Blood Samples at 15, 30, 60, 90, 120 min Glucose_Challenge->Blood_Sampling Analysis Measure Blood Glucose Levels Blood_Sampling->Analysis Data_Plotting Plot Glucose Excursion Curve (Glucose vs. Time) Analysis->Data_Plotting AUC Calculate Area Under the Curve (AUC) Data_Plotting->AUC End End AUC->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Protocol:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally at the predetermined dose.

  • Baseline Blood Sample: At time 0 (typically 30-60 minutes after compound administration), collect a small blood sample from the tail vein to measure baseline blood glucose.

  • Glucose Challenge: Immediately after the baseline blood sample, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Serial Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC indicates improved glucose tolerance.

C. Measurement of Insulin and GLP-1 Levels

Rationale: To confirm the mechanism of action, it is essential to measure the levels of insulin and active GLP-1. This helps to determine if the observed improvement in glucose tolerance is associated with enhanced insulin and incretin secretion.

Protocol:

  • Blood Collection: During the OGTT, collect additional blood samples at key time points (e.g., 0 and 15 minutes post-glucose challenge) into EDTA-coated tubes.

  • DPP-4 Inhibition (for GLP-1): For GLP-1 measurement, it is crucial to add a dipeptidyl peptidase-4 (DPP-4) inhibitor to the collection tubes to prevent the degradation of active GLP-1.

  • Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Hormone Measurement: Measure plasma insulin and active GLP-1 concentrations using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the hormone levels between the treated and vehicle control groups.

V. Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Representative Dosing and Efficacy Data for a GPR119 Agonist in a Mouse OGTT

Treatment GroupDose (mg/kg, p.o.)Glucose AUC (mg/dLmin)% Reduction in Glucose AUC
Vehicle (0.5% CMC)-25000 ± 1500-
Compound X1018750 ± 120025%
Compound X3015000 ± 1000**40%

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Interpretation of Results:

  • A significant reduction in the glucose AUC in the compound-treated groups compared to the vehicle group indicates improved glucose tolerance.

  • An increase in plasma insulin and/or active GLP-1 levels in the compound-treated groups would support the GPR119 agonist mechanism of action.

  • The dose-responsiveness of the effect should be evaluated.

VI. Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel GPR119 agonists for the treatment of type 2 diabetes. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of these compounds. Careful experimental design, execution, and data analysis are paramount to successfully advancing these promising therapeutic candidates through the preclinical drug development pipeline. The use of appropriate animal models and a thorough understanding of the underlying biological mechanisms will be critical for translating preclinical findings into clinical success.

VII. References

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. PubMed. Available from: [Link]

  • Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice. ResearchGate. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. ResearchGate. Available from: [Link]

  • DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal. Available from: [Link]

  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Taylor & Francis Online. Available from: [Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. PMC. Available from: [Link]

  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. PubMed. Available from: [Link]

  • Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. PubMed. Available from: [Link]

  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PMC. Available from: [Link]

  • Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Research Explorer - The University of Manchester. Available from: [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. Available from: [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. Available from: [Link]

  • In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. PMC. Available from: [Link]

Sources

protocol for 1H-Pyrazolo[3,4-C]pyridin-7-amine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 1H-Pyrazolo[3,4-C]pyridin-7-amine

Authored by: Senior Application Scientist

Abstract

The pyrazolo[3,4-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a wide array of biological targets, particularly protein kinases.[1] This application note provides a comprehensive framework for researchers to investigate the cellular effects of this compound, a member of this promising class of compounds. We present a logical, field-proven workflow—from initial handling and cytotoxicity screening to mechanistic validation via Western blotting and qPCR—designed to elucidate the compound's biological activity in a cell culture setting. The protocols herein are structured not merely as procedural steps but as a self-validating system, empowering researchers to generate robust and reproducible data for drug discovery and development.

Introduction: The Scientific Rationale

Heterocyclic compounds are a cornerstone of fragment-based drug discovery (FBDD), and the pyrazolo[3,4-c]pyridine framework is of particular interest.[1] Its structural similarity to purine provides a versatile foundation for designing inhibitors that target the ATP-binding pockets of various enzymes, most notably protein kinases.[1] Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have been successfully developed as potent inhibitors of critical cellular kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK).[2][3][4]

Notably, research into the pyrazolo[3,4-c]pyridine scaffold itself has revealed that substitutions at the 7-position can confer significant antiproliferative activity. For instance, certain 7-amino derivatives have been shown to induce S-phase arrest in the cell cycle, highlighting a potential mechanism of action for compounds within this specific chemical space.[5]

This guide, therefore, addresses the common starting point for many research projects: having a novel compound like this compound in hand and needing to systematically characterize its biological function. The following protocols are designed to first establish a phenotypic effect (cytotoxicity) and then to probe the underlying molecular mechanism.

Hypothesized Mechanism of Action

Based on the broader class of pyrazolopyridine compounds, a primary hypothesis is that this compound functions as a kinase inhibitor. Inhibition of a key cell cycle kinase (e.g., a CDK) would disrupt the cell cycle, leading to proliferation arrest and, potentially, apoptosis. The experimental workflow detailed below is designed to test this hypothesis.

signaling_pathway cluster_0 Cellular Environment Compound This compound Kinase Target Kinase (e.g., CDK2) Compound->Kinase Inhibition Substrate Kinase Substrate (e.g., Rb protein) Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Indirectly Inhibits pSubstrate Phosphorylated Substrate (Active form) Substrate->pSubstrate CellCycle Cell Cycle Progression (S-Phase Entry) pSubstrate->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation

Figure 1: Hypothesized Signaling Pathway. A diagram illustrating the potential mechanism where the compound inhibits a target kinase, leading to reduced substrate phosphorylation, cell cycle arrest, and induction of apoptosis.

Compound Preparation and Handling

Proper preparation and storage of the compound are critical for experimental reproducibility. Pyrazolopyridine derivatives are typically soluble in dimethyl sulfoxide (DMSO).[6]

Protocol 2.1: Preparation of a Concentrated Stock Solution

  • Pre-analysis: Before opening, briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

  • Solvent Addition: Under a sterile hood, add the appropriate volume of high-purity, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Rationale: A high concentration minimizes the volume of DMSO added to cell cultures, preventing solvent-induced toxicity. Final DMSO concentrations in culture should ideally be <0.1%.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Rationale: This prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[7]

  • Storage: Store the aliquots protected from light at -20°C or -80°C for long-term stability.

Parameter Recommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Stock Concentration 10-20 mM
Working Dilutions Prepare fresh in sterile cell culture medium for each experiment.
Storage Aliquoted at -20°C or -80°C, protected from light.
Table 1: Compound Stock Preparation Summary.

Primary Screening: Cell Viability and Cytotoxicity Assays

The first experimental goal is to determine if this compound has a cytotoxic or cytostatic effect on cultured cells and to establish its potency (e.g., IC50 value). The Sulforhodamine B (SRB) assay is a reliable method for measuring cell density based on total protein content.[2]

workflow_cytotoxicity start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Adhesion) start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 72h (Exposure) treat->incubate2 fix Fix Cells (e.g., TCA) incubate2->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid (Remove Unbound Dye) stain->wash2 solubilize Solubilize Dye (e.g., Tris Base) wash2->solubilize read Read Absorbance (490-530 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Figure 2: Experimental Workflow for SRB Cytotoxicity Assay. A step-by-step visual guide for determining the compound's effect on cell viability.

Protocol 3.1: SRB Cytotoxicity Assay

  • Cell Seeding: Seed your chosen cancer cell line(s) into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.[2] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your stock solution. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plate for 72 hours (or another empirically determined time point) at 37°C in a humidified CO2 incubator.

  • Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Rationale: TCA fixes the cells and precipitates total cellular protein to the plate bottom.

  • Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Quickly discard the SRB solution and wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[2] Air dry the plate completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance on a plate reader at a wavelength between 490 and 530 nm.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the results on a semi-log graph (viability vs. log[concentration]) and determine the IC50 value using non-linear regression analysis.

Mechanistic Validation: Western Blotting

To test the hypothesis that this compound inhibits a specific kinase pathway, Western blotting is the gold standard. This allows for the analysis of changes in the phosphorylation state of a target protein or the expression of downstream markers of apoptosis.

workflow_western_blot start Start: Treat Cells (e.g., IC50, 2x IC50) harvest Harvest & Lyse Cells (RIPA Buffer) start->harvest quantify Quantify Protein (BCA/Bradford) harvest->quantify prepare Prepare Lysates (Laemmli Buffer + Heat) quantify->prepare sds_page SDS-PAGE (Separate Proteins by Size) prepare->sds_page transfer Transfer to Membrane (PVDF/Nitrocellulose) sds_page->transfer block Block Membrane (BSA/Milk) transfer->block primary_ab Incubate with Primary Antibody (4°C O/N) block->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Incubate with HRP-Secondary Antibody wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detect Detect with ECL & Image wash2->detect analyze Analyze Bands (Densitometry) detect->analyze

Figure 3: Experimental Workflow for Western Blotting. A comprehensive overview of the steps required to analyze protein expression and phosphorylation.

Protocol 4.1: Analysis of Protein Expression

  • Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a chosen time (e.g., 24 hours). Include a vehicle control. After treatment, wash cells with ice-cold PBS and lyse them directly in the dish with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~16,000 x g for 20 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).

    • Rationale: Blocking prevents non-specific binding of antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-phospho-CDK2, anti-cleaved-PARP, anti-β-Actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Final Washes: Repeat the washing step (Step 8).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control.

Mechanistic Validation: Quantitative PCR (qPCR)

To determine if the compound affects the expression of target genes at the transcriptional level, qPCR is an essential technique. This can corroborate Western blot findings and provide a more complete picture of the cellular response. All procedures should adhere to the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines.[8]

workflow_qpcr start Start: Treat Cells & Harvest rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality/Quantity Check (e.g., NanoDrop) rna_extraction->rna_qc cdna_synthesis Reverse Transcription (RNA -> cDNA) rna_qc->cdna_synthesis qpcr_setup Set up qPCR Reaction (cDNA, Primers, SYBR Green) cdna_synthesis->qpcr_setup run_qpcr Run qPCR Instrument qpcr_setup->run_qpcr analyze Analyze Data (ΔΔCt Method) Normalize to Housekeeping Gene run_qpcr->analyze

Figure 4: Experimental Workflow for qPCR Analysis. A streamlined process for measuring changes in gene expression following compound treatment.

Protocol 5.1: Gene Expression Analysis

  • Cell Treatment and RNA Extraction: Treat cells as described for Western blotting (Protocol 4.1, Step 1). At the desired time point, harvest the cells and extract total RNA using a column-based kit or TRIzol-based method.

  • RNA Quality and Quantity: Assess the purity (A260/280 ratio) and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and/or random primers.[9]

  • qPCR Reaction Setup: In a qPCR plate, prepare reaction mixtures for each target gene and at least one validated housekeeping gene (e.g., GAPDH, ACTB). Each reaction should contain diluted cDNA, forward and reverse primers, and a SYBR Green master mix.[10] Set up each sample in technical triplicate.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9] Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative expression of your gene of interest using the ΔΔCq method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[2]

References

  • Ma, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]
  • Bio-Rad (n.d.). General Protocol for Western Blotting. [Link]
  • ResearchGate (2022). (PDF)
  • ResearchGate (n.d.). 1H-Pyrazolo[3,4-b]pyridine active against protein kinase C θ (PKCθ). [Link]
  • ResearchGate (2018). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. [Link]
  • Rico, E., et al. (2022).
  • Rico, E., et al. (2022).
  • El-Gamal, M. I., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
  • Lee, H. J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Gene-Quantification.com (n.d.).
  • Vila, M. (2022). Gene expression analysis by quantitative Real-Time PCR (qPCR) v1. protocols.io. [Link]
  • Szlachcic, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
  • Rico, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Defense Advanced Research Projects Agency. [Link]
  • Bustin, S.A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. [Link]
  • Quintela, J. M., et al. (2001). Pyrazolopyrimidines: Synthesis, effect on histamine release from rat peritoneal mast cells and cytotoxic activity. European Journal of Medicinal Chemistry. [Link]
  • Kumar, A., et al. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
  • PubChem (n.d.). 1H-Pyrazolo(4,3-c)pyridin-3-amine. [Link]
  • MDPI (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
  • Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO)
  • PubChem (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of 1H-Pyrazolo[3,4-C]pyridin-7-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this document, specific in vivo dosage and administration data for 1H-Pyrazolo[3,4-C]pyridin-7-amine is not extensively available in peer-reviewed literature. The following application notes and protocols are therefore a synthesis of established methodologies for structurally analogous pyrazolopyridine and pyrazolopyrimidine derivatives, which are often investigated as kinase inhibitors in preclinical models.[1][2] These guidelines are intended to serve as a comprehensive starting point for researchers, and it is imperative that dose-finding, pharmacokinetic, and toxicology studies are conducted for this compound to establish a safe and efficacious administration regimen.[3][4]

Part 1: Scientific Foundation and Preclinical Considerations

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small molecule inhibitors targeting key signaling pathways in oncology and immunology.[1] Compounds with this heterocyclic system, structurally similar to purines, often function as ATP-competitive inhibitors of protein kinases.[1] The successful translation of these compounds from in vitro discovery to in vivo efficacy models is critically dependent on meticulous protocol development, encompassing formulation, dose selection, and administration route.

Mechanism of Action and Therapeutic Potential

Pyrazolopyridine derivatives have been widely investigated for their anticancer properties.[1][5] Their mechanism of action is frequently tied to the inhibition of protein kinases that are dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), or tyrosine kinases like MET.[6][7] By blocking the activity of these enzymes, such compounds can disrupt cell cycle progression, inhibit proliferation, and induce apoptosis in cancer cells.[8]

Pharmacokinetic and Toxicological Profile

A thorough understanding of the pharmacokinetic (PK) and toxicological profile of a novel compound is paramount before embarking on efficacy studies.[3]

  • Pharmacokinetics (PK): Preclinical PK studies, typically conducted in rodent models, are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[3][9] Key parameters to evaluate include:

    • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Cmax: The maximum serum concentration that a drug achieves.

    • AUC (Area Under the Curve): The total drug exposure over time.

  • Toxicology: Acute and sub-chronic toxicity studies are necessary to identify the Maximum Tolerated Dose (MTD) and any potential organ-specific toxicities.[4] These studies inform the selection of a safe and effective dose range for subsequent efficacy experiments.[3]

Part 2: Formulation and Vehicle Selection

Many small molecule inhibitors, including pyrazolopyridine derivatives, exhibit poor aqueous solubility.[10] This presents a significant challenge for in vivo administration, as it can lead to low bioavailability and high inter-animal variability.[10][11] The selection of an appropriate vehicle is therefore a critical step.

Common Vehicles for Poorly Soluble Compounds

The choice of vehicle depends on the physicochemical properties of the compound and the intended route of administration.[12] A vehicle screening study is highly recommended to identify a formulation that can solubilize the compound at the desired concentration without causing toxicity.

Vehicle ComponentCommon ConcentrationRoute of AdministrationConsiderations
Aqueous-Based
Saline (0.9% NaCl)-IV, IP, SC, POSuitable for water-soluble compounds.[12]
Carboxymethylcellulose (CMC)0.5 - 2.5% (w/v) in waterPOForms a suspension for oral dosing.[12]
Co-solvents
Polyethylene Glycol 400 (PEG400)10 - 60% in saline/waterPO, IP, IVGood solubilizing agent, but can cause side effects at high concentrations.[12][13]
Dimethyl Sulfoxide (DMSO)5 - 10% in saline/PEG400IP, IVExcellent solvent, but can have intrinsic biological activity and toxicity.[12]
Lipid-Based
Corn Oil / Sesame Oil-PO, SCSuitable for highly lipophilic compounds.[12]

Table 1: Common vehicles for in vivo administration of poorly soluble small molecule inhibitors.

Protocol for Vehicle Screening
  • Solubility Testing:

    • Prepare saturated solutions of this compound in a panel of candidate vehicles.

    • Incubate the solutions at room temperature with agitation for a defined period (e.g., 24 hours).

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Stability Testing:

    • Prepare the compound in the most promising vehicles at the target concentration.

    • Assess the physical and chemical stability of the formulation over time and under different storage conditions.

  • Tolerability Testing:

    • Administer the vehicle alone to a small cohort of animals.

    • Monitor for any adverse effects, such as changes in body weight, behavior, or signs of local irritation.

Part 3: Dosage and Administration Protocols

The following protocols are generalized and should be adapted based on the results of compound-specific PK and toxicology studies.

Dosage Selection

The appropriate dosage will vary significantly between different pyrazolopyridine derivatives. Based on published data for analogous compounds, initial dose-ranging studies in mice might explore a range from 5 mg/kg to 100 mg/kg.[2] However, some compounds have been tested at doses as high as 500 mg/kg in single-dose studies.[6]

Administration Routes

The choice of administration route will depend on the desired pharmacokinetic profile and the experimental model.

  • Oral Gavage (PO): Suitable for compounds with good oral bioavailability. This route is less invasive for chronic dosing studies.

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration.

  • Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution. This route is often used in pharmacokinetic studies.

Step-by-Step Administration Protocols

Protocol 1: Oral Gavage Administration

  • Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the selected vehicle (e.g., 0.5% CMC).

  • Animal Handling: Gently restrain the mouse.

  • Dosing:

    • Use a flexible feeding tube of the appropriate size.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the tube into the esophagus and deliver the formulation directly into the stomach.

    • Administer a typical volume of 5-10 mL/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress.

Protocol 2: Intraperitoneal Injection

  • Formulation Preparation: Prepare a clear solution of this compound in a sterile, well-tolerated vehicle (e.g., 10% DMSO in saline).

  • Animal Handling: Restrain the mouse, exposing the abdomen.

  • Injection:

    • Tilt the mouse slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

    • Administer the injection slowly.

  • Post-Administration Monitoring: Monitor the injection site for any signs of irritation.

Part 4: In Vivo Efficacy Study Design

A well-designed in vivo efficacy study is crucial to evaluate the therapeutic potential of this compound. Xenograft models are commonly used for assessing the anti-tumor activity of novel compounds.[14][15]

Experimental Workflow for a Xenograft Model

G cluster_0 Pre-Study cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Study Endpoint cell_culture Cell Culture (e.g., Cancer Cell Line) tumor_implantation Tumor Implantation (Subcutaneous Injection) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Immunocompromised Mice) animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment_admin Compound Administration (e.g., Daily IP Injection) randomization->treatment_admin data_collection Data Collection (Tumor Volume, Body Weight) treatment_admin->data_collection Repeated Cycles endpoint Endpoint Criteria Met data_collection->endpoint sample_collection Sample Collection (Tumors, Blood, Tissues) endpoint->sample_collection data_analysis Data Analysis sample_collection->data_analysis

Caption: General workflow for an in vivo anti-tumor efficacy study.

Protocol: Subcutaneous Xenograft Study
  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile solution (e.g., a 1:1 mixture of serum-free media and Matrigel).

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = (length x width²)/2).

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Drug Administration:

    • Administer this compound and vehicle control via the determined route and schedule.

    • Monitor animal body weight and general health daily or as required by institutional guidelines.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

References

  • Preclinical stereoselective disposition and toxicokinetics of two novel MET inhibitors. Xenobiotica. URL
  • Application Notes and Protocols for In Vivo Mouse Studies with JAK3 Inhibitors. Benchchem. URL
  • Application Notes and Protocols for In Vivo Studies of CK2 Inhibitors. Benchchem. URL
  • Application Notes and Protocols for In Vivo Studies of Chk2 Inhibitors in Mouse Xenograft Models. Benchchem. URL
  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
  • What are the vehicles used to dissolve drugs for in vivo treatment?
  • Drug Efficacy Testing in Mice. PMC. URL
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Technical Support Center: Vehicle Formulation for In Vivo Administr
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. URL
  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. URL
  • In vivo efficacy and survival studies. (A) Dosing schedule for both the...
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. URL
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. URL
  • Recent Advances in the Development of Pyrazole Deriv
  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Scholars Research Library. URL
  • Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro.
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. ScienceDirect. URL
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. URL
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. URL
  • Integrating preclinical data into early clinical development. Journal of Pharmacy and Pharmacology. URL
  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. URL
  • Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PubMed Central. URL
  • Preclinical Pharmacokinetics in Drug Development. Allucent. URL

Sources

Application Notes and Protocols: 1H-Pyrazolo[3,4-c]pyridin-7-amine as a Chemical Probe for Kinase Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1H-Pyrazolo[3,4-c]pyridin-7-amine is a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. However, its specific application as a validated chemical probe is not yet extensively documented in publicly available literature. This guide, therefore, serves as a scientifically-grounded framework for its evaluation and use as a putative chemical probe, based on the well-established activities of structurally related pyrazolopyridine analogs. The protocols provided are representative methodologies for characterizing such a compound against its hypothesized target class: protein kinases.

Introduction: The Rationale for a Pyrazolopyridine Probe

The 1H-pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in medicinal chemistry. Its structure is analogous to purine, the core of adenosine triphosphate (ATP), which is the universal phosphodonor for all protein kinases.[1][2] This structural mimicry makes the pyrazolopyridine scaffold an ideal starting point for the design of ATP-competitive kinase inhibitors. The 7-amino group on the pyridine ring provides a crucial hydrogen-bond-donating feature, which can anchor the molecule within the hinge region of a kinase's ATP-binding pocket, a common interaction motif for many potent kinase inhibitors.

This document outlines a systematic approach to validate and utilize this compound as a chemical probe. A chemical probe is a highly potent and selective small molecule used to interrogate a specific biological target in cells and organisms. Our investigation will be framed around the hypothesis that this compound targets Cyclin-Dependent Kinases (CDKs), a family of enzymes critical for cell cycle regulation and a frequent target for pyrazolopyridine-based molecules.[3]

Physicochemical Properties and Handling

Before beginning any experiment, it is crucial to understand the fundamental properties of the chemical probe.

PropertyRecommended Value / InformationCausality and Best Practices
Molecular Formula C₆H₆N₄Confirms identity and molecular weight (134.14 g/mol ).
Purity >98% (by HPLC)High purity is essential to ensure that the observed biological activity is from the compound of interest and not from impurities.
Solubility Soluble in DMSO (>10 mM)Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Storage -20°C (in solution) or RT (solid)Store the DMSO stock frozen and desiccated. The solid form is generally stable at room temperature if kept dry.
Aqueous Stability To be determined (TBD)Before use in aqueous buffers for extended periods (e.g., in cell culture), assess stability. A simple method is to incubate in buffer, then analyze by HPLC/LC-MS at different time points.

Part 1: In Vitro Validation - Is It a Potent and Selective Inhibitor?

The first step is to confirm that the compound directly interacts with its intended target and to understand its selectivity profile. A good probe must be potent against its target and selective against other related proteins.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol determines the concentration-dependent inhibitory activity of the compound against a purified, recombinant kinase, allowing for the calculation of its IC₅₀ value.

Causality: We use a purified enzyme system to ensure that the inhibitory activity is a direct effect on the kinase and not influenced by other cellular components. We measure the phosphorylation of a known substrate, as this is the direct enzymatic output of the kinase.

Workflow Diagram: In Vitro IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilution of this compound a2 Add compound dilutions (pre-incubation) p1->a2 p2 Prepare Kinase Buffer (with ATP & Substrate) a3 Initiate reaction by adding Kinase Buffer p2->a3 a1 Add Kinase (CDK2/CycA) to plate wells a1->a2 a2->a3 a4 Incubate at 30°C a3->a4 a5 Stop reaction & Detect Signal (e.g., Luminescence) a4->a5 d1 Normalize data (0% and 100% controls) a5->d1 d2 Plot % Inhibition vs. [Compound] (log scale) d1->d2 d3 Fit curve (4-parameter) and calculate IC50 d2->d3

Caption: Workflow for determining the in vitro IC₅₀ of the probe.

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM concentration. This creates a wide concentration range to ensure a full dose-response curve.

    • Include a "DMSO only" control for 0% inhibition (maximum signal).

    • Include a control with a known potent CDK2 inhibitor (e.g., Roscovitine) for 100% inhibition (minimum signal).

  • Reagent Preparation:

    • Kinase: Recombinant CDK2/Cyclin A.

    • Substrate: A known CDK2 substrate peptide (e.g., a fragment of Histone H1).

    • ATP: Use a concentration at or near the Kₘ for the kinase to ensure competitive inhibitors can be accurately assessed.

    • Detection Reagent: Use a commercial kit that measures ATP consumption (e.g., ADP-Glo™) or substrate phosphorylation (e.g., using a phosphospecific antibody).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of kinase solution to each well.

    • Transfer 50 nL of the compound dilutions from the serial dilution plate to the assay plate.

    • Allow the compound and kinase to pre-incubate for 15-20 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour. The time and temperature should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Read the signal (e.g., luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and control inhibitor (100% inhibition) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Part 2: Cellular Validation - Does It Engage the Target in a Biological System?

After confirming direct biochemical potency, it is imperative to demonstrate that the probe can enter cells and inhibit its target in a physiological context.

Protocol 2: Target Engagement via Substrate Phosphorylation (Western Blot)

This protocol assesses the probe's ability to inhibit endogenous CDK2 activity by measuring the phosphorylation of its downstream substrate, Retinoblastoma protein (Rb), at a specific site (e.g., Ser807/811).

Causality: A decrease in the phosphorylation of a direct downstream substrate upon treatment with the probe is strong evidence of target engagement and inhibition within the cell. This links the biochemical activity to a cellular response.

Workflow Diagram: Cellular Target Engagement

G c1 Seed cells (e.g., HeLa, MCF-7) c2 Treat with probe (dose-response, time-course) c1->c2 c3 Harvest cells & Lyse (with phosphatase inhibitors) c2->c3 c4 Determine protein concentration (BCA assay) c3->c4 c5 Prepare samples for SDS-PAGE c4->c5 w1 Run SDS-PAGE & Transfer c5->w1 w2 Block membrane w1->w2 w3 Incubate with Primary Ab (anti-pRb, anti-Total Rb) w2->w3 w4 Incubate with Secondary Ab w3->w4 w5 Image blot & Quantify w4->w5

Caption: Workflow for Western blot analysis of target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with high CDK2 activity (e.g., HeLa or MCF-7) to ~70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Expertise: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the target proteins for accurate detection.

  • Protein Quantification:

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading on the gel.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (pRb Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Re-probe the same membrane for total Rb and a loading control (e.g., GAPDH or β-Actin) to normalize the data.

    • Quantify the band intensities using software like ImageJ.

    • Calculate the ratio of pRb to total Rb for each treatment condition and normalize to the DMSO control. A dose-dependent decrease in this ratio indicates successful target engagement.

Protocol 3: Phenotypic Assay - Cell Cycle Analysis

This protocol measures the downstream biological consequence of CDK2 inhibition, which is arrest at the G1/S phase of the cell cycle.

Causality: By inhibiting CDK2, the cell is prevented from transitioning from the G1 phase to the S phase. This results in an accumulation of cells in the G1 phase, a measurable phenotype that is consistent with the probe's hypothesized mechanism of action.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat cells with the probe at a concentration determined to be effective from the Western blot experiment (e.g., 1-5x the cellular IC₅₀ for pRb inhibition) for 24 hours.

  • Cell Staining:

    • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the cells to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use software (e.g., FlowJo) to gate on single cells and analyze the DNA content histogram.

  • Data Analysis:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of probe-treated cells to the DMSO-treated control. An increase in the G1 population with a corresponding decrease in the S and G2/M populations indicates a G1/S phase arrest.

Data Summary and Interpretation

Effective use of a chemical probe requires careful interpretation of all collected data.

Assay TypeKey ParameterInterpretation of a "Good Probe"
In Vitro Kinase Assay IC₅₀Potent inhibition with an IC₅₀ < 100 nM.
Kinase Selectivity Panel Selectivity ScoreHigh selectivity for the target kinase (e.g., >30-fold) over other kinases, especially within the same family.
Cellular pRb Western Cellular IC₅₀Dose-dependent inhibition of substrate phosphorylation with a cellular IC₅₀ within 10-fold of the biochemical IC₅₀.
Cell Cycle Analysis G1 ArrestInduces the expected phenotype (G1 arrest) at concentrations consistent with target engagement.

Conclusion

This compound represents a promising scaffold for the development of a kinase-targeted chemical probe. By following the systematic validation workflow outlined in these application notes—from initial in vitro potency and selectivity profiling to confirmation of cellular target engagement and downstream phenotypic effects—researchers can rigorously characterize this molecule. A well-validated probe based on this scaffold would be a valuable tool for dissecting the complex roles of kinases in cell biology and disease.

References

  • 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as novel inhibitors of human eosinophil phosphodiesterase.Journal of Medicinal Chemistry. [Link]
  • Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.MDPI. [Link]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases.PubMed. [Link]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.RSC Publishing. [Link]
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research.MDPI. [Link]
  • This compound | C6H6N4.PubChem. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for the Synthesis of Functionalized Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazolopyridines in Medicinal Chemistry

Pyrazolopyridines, a class of fused heterocyclic compounds, represent a cornerstone in modern drug discovery and development. Their structural resemblance to purine nucleobases allows them to act as antagonists in various biological processes, making them privileged scaffolds for targeting a wide array of enzymes and receptors.[1][2] This has led to the development of numerous compounds with diverse therapeutic applications, including anticancer[1][2][3], anxiolytic[4], anti-inflammatory[5], antiviral[5], and antimicrobial activities.[5][6] The five possible isomers, pyrazolo[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]pyridines, each offer unique structural and electronic properties, further expanding their potential in medicinal chemistry.[7]

This application note provides a comprehensive overview of the primary synthetic routes for accessing functionalized pyrazolopyridines, with a focus on practical, field-proven protocols. We will delve into the mechanistic rationale behind these syntheses, offering insights to guide researchers in the strategic design and execution of their synthetic campaigns.

Strategic Approaches to Pyrazolopyridine Synthesis

The construction of the pyrazolopyridine core can be broadly categorized into two main strategies:

  • Annulation of a pyridine ring onto a pre-existing pyrazole.

  • Formation of a pyrazole ring on a functionalized pyridine precursor.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. In recent years, multicomponent reactions (MCRs) have emerged as a powerful and efficient approach, allowing for the rapid assembly of complex pyrazolopyridine scaffolds in a single step.[8][9][10][11]

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is arguably the most extensively studied isomer due to its significant biological activities.[6][7][12] Key synthetic strategies include:

Cyclization of 5-Aminopyrazoles with β-Dicarbonyl Compounds and their Equivalents

This is a classic and widely employed method for constructing the pyrazolo[3,4-b]pyridine core. The reaction proceeds through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, α,β-unsaturated ketone, or a related synthon.

Mechanism Insight: The reaction is believed to initiate with a Michael addition of the C4 of the pyrazole or the exocyclic amino group to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration/oxidation to afford the aromatic pyrazolopyridine.[12] The regioselectivity can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl component. For instance, with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the CF3 group reacts first.[12]

Workflow for the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles:

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Product 5-Aminopyrazole 5-Aminopyrazole Mixing Mix and Heat (with or without catalyst) 5-Aminopyrazole->Mixing Dicarbonyl_Equivalent β-Dicarbonyl Compound or α,β-Unsaturated Ketone Dicarbonyl_Equivalent->Mixing Cyclization Condensation & Intramolecular Cyclization Mixing->Cyclization Aromatization Dehydration/ Oxidation Cyclization->Aromatization Pyrazolopyridine Functionalized Pyrazolo[3,4-b]pyridine Aromatization->Pyrazolopyridine

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Protocol 1: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [13]

This protocol details a zirconium tetrachloride-catalyzed cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones.

  • Step 1: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Step 2: Degas the reaction mixture.

  • Step 3: Add ZrCl₄ (35 mg, 0.15 mmol) to the reaction mixture.

  • Step 4: Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Step 5: After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Step 6: Add CHCl₃ and water. Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Step 7: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 8: Purify the crude product by column chromatography to afford the desired pyrazolo[3,4-b]pyridine.

R-group on KetoneYield (%)
4-(N,N-dimethylamino)-phenyl28
9-anthryl13
1-pyrenyl20
Table 1: Yields for the ZrCl₄-catalyzed synthesis of pyrazolo[3,4-b]pyridines.[13]
Multicomponent Reactions (MCRs)

MCRs offer a highly efficient and atom-economical approach to the synthesis of polysubstituted pyrazolopyridines. These reactions involve the one-pot combination of three or more starting materials.[9][14]

Protocol 2: Four-Component Synthesis of Pyrazolo[3,4-b]pyridines in Water [8][9]

This environmentally friendly protocol utilizes water as a solvent and a catalytic amount of ammonium acetate.

  • Step 1: In a round-bottom flask, combine the enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine hydrochloride (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (0.2 mmol) in water (10 mL).

  • Step 2: Reflux the reaction mixture for the appropriate time as monitored by TLC.

  • Step 3: After completion, cool the reaction mixture to room temperature.

  • Step 4: Collect the precipitated solid by filtration, wash with water, and dry.

  • Step 5: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Synthesis of Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are another important class of isomers, often synthesized via [3+2] cycloaddition reactions.

Oxidative [3+2] Cycloaddition of N-Aminopyridines

This metal-free approach involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient olefins.[15]

Mechanism Insight: The reaction proceeds through the formation of an N-aminopyridinium ylide, which then undergoes a regioselective cycloaddition with the electron-deficient alkene. Subsequent oxidation leads to the aromatic pyrazolo[1,5-a]pyridine. Phenyliodine(III) diacetate (PIDA) can be used to mediate this transformation.[15]

Protocol 3: TEMPO-Mediated [3+2] Annulation–Aromatization [16]

This method provides a mild and efficient route to multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity.

  • Step 1: To a solution of the N-aminopyridine (0.2 mmol) and the α,β-unsaturated compound (0.3 mmol) in a suitable solvent, add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a Lewis acid catalyst and oxidant.

  • Step 2: Stir the reaction at room temperature until completion (monitored by TLC).

  • Step 3: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the desired pyrazolo[1,5-a]pyridine.

Pyridine Substituentα,β-Unsaturated CompoundYield (%)
5-OEtChalcone70
5-OBnChalcone76
3-OMe, 5-p-MeO-PhChalcone70
Table 2: Yields for the TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines.[16]

Synthesis of Pyrazolo[4,3-c]pyridines

The synthesis of pyrazolo[4,3-c]pyridines often involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.

Protocol 4: Condensation of Dienamines with Amines Containing Sulfonamide Fragments [17]

This method allows for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides, which are of interest as carbonic anhydrase inhibitors.

  • Step 1: Prepare a mixture of the dienamine (2 mmol) and the corresponding amine (2.1 mmol). If the amine is a hydrochloride salt, add triethylamine (2.2 mmol).

  • Step 2: Reflux the mixture in methanol (6 mL) for 1 hour.

  • Step 3: Collect the precipitate that forms by filtration.

  • Step 4: Wash the collected solid with methanol (3 x 5 mL) and dry to afford the pure pyrazolo[4,3-c]pyridine.

Amine SubstituentYield (%)
2-sulfamoylethyl72
4-sulfamoylbenzyl77
Table 3: Yields for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides.[17]

Synthesis of Pyrazolo[4,3-b]pyridines

A notable strategy for the synthesis of this isomer involves the Japp-Klingemann reaction.

Protocol 5: One-Pot Synthesis via Modified Japp-Klingemann Reaction [18][19]

This efficient protocol utilizes readily available 2-chloro-3-nitropyridines and stable arenediazonium tosylates.

  • Step 1: Perform a nucleophilic aromatic substitution (SNAr) on a 2-chloro-3-nitropyridine with a suitable nucleophile.

  • Step 2: Subject the resulting intermediate to a modified Japp-Klingemann reaction with an arenediazonium tosylate.

  • Step 3: The reaction proceeds through a one-pot sequence of azo-coupling, deacylation, and pyrazole ring annulation to yield the final pyrazolo[4,3-b]pyridine.

Logical Diagram of Synthetic Strategies:

G cluster_isomers Pyrazolopyridine Isomers cluster_strategies Synthetic Strategies Pyrazolopyridines Pyrazolopyridines P_34b Pyrazolo[3,4-b]pyridines Pyrazolopyridines->P_34b P_15a Pyrazolo[1,5-a]pyridines Pyrazolopyridines->P_15a P_43c Pyrazolo[4,3-c]pyridines Pyrazolopyridines->P_43c P_43b Pyrazolo[4,3-b]pyridines Pyrazolopyridines->P_43b Cyclization Cyclization of Aminopyrazoles P_34b->Cyclization Classic Route MCR Multicomponent Reactions (MCRs) P_34b->MCR Efficient Route Cycloaddition [3+2] Cycloaddition P_15a->Cycloaddition Common Route Condensation Condensation of Dienamines P_43c->Condensation Specific Functionalization Japp_Klingemann Japp-Klingemann Reaction P_43b->Japp_Klingemann Key Reaction

Caption: Key synthetic strategies for different pyrazolopyridine isomers.

Conclusion and Future Perspectives

The synthesis of functionalized pyrazolopyridines is a dynamic and evolving field. While classic condensation reactions remain valuable, modern methodologies such as multicomponent reactions and transition-metal-catalyzed C-H activation are providing more efficient and versatile routes to these important scaffolds.[20] The development of green and sustainable synthetic protocols, for instance, using water as a solvent or employing reusable catalysts, is a growing trend that aligns with the principles of modern pharmaceutical manufacturing.[8][9][21] As our understanding of the biological roles of pyrazolopyridines continues to expand, the demand for novel and efficient synthetic methods will undoubtedly increase, paving the way for the discovery of the next generation of pyrazolopyridine-based therapeutics.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed.
  • Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer.
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
  • (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate.
  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular... ResearchGate.
  • New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Oxford Academic.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals.
  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing - The Royal Society of Chemistry.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Pyrazolopyridines. Wikipedia.
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
  • Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate.
  • Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry - ACS Publications.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Ingenta Connect.
  • Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[ f]pyrazolo[1,5- a][8][13]diazepin-6-ones. PubMed.
  • Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Request PDF - ResearchGate.
  • Synthesis of pyrazole-fused pyridine derivatives. ResearchGate.
  • Efficient Generation of Biologically Active H-Pyrazolo[5,1-a]isoquinolines via Multicomponent Reaction. Organic Letters - ACS Publications.
  • Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers (RSC Publishing).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. PubMed.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridin-7-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and offer optimized protocols grounded in authoritative literature.

Section 1: Understanding the Synthetic Strategy

The synthesis of this compound is typically not a single-step process. A robust and high-yielding strategy involves a multi-step sequence that first builds a functionalized heterocyclic core, which is then elaborated to introduce the C-7 amine. A common and effective approach is the functionalization of a pre-formed halo-pyrazolopyridine scaffold.

This vectorial, or site-specific, functionalization allows for controlled and high-yielding modifications.[1] The key transformation to install the C-7 amine is often a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is renowned for its efficiency in forming C-N bonds.[2][3]

cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: C-7 Amination A 2-Amino-3-nitropyridine Derivative B 1H-Pyrazolo[3,4-c]pyridine Core A->B Cyclization C 7-Halo-1H-Pyrazolo[3,4-c]pyridine B->C Halogenation / Functionalization D 7-Halo-1H-Pyrazolo[3,4-c]pyridine F Target: this compound D->F Buchwald-Hartwig Amination E Amine Source (e.g., NH3, Benzophenone Imine) E->F Buchwald-Hartwig Amination

Caption: General two-stage synthetic workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is very low. Where should I start troubleshooting?

A: A low overall yield in a multi-step synthesis is often due to one or two problematic steps rather than uniform inefficiency.

  • Identify the Low-Yielding Step: Analyze the yield of each individual step. Is the pyrazole ring formation inefficient, or is the final amination step the primary issue?

  • Purity of Intermediates: Do not carry forward impure intermediates. Poor purity in an early step can drastically inhibit subsequent reactions. Ensure intermediates are thoroughly characterized (NMR, LC-MS) and purified before proceeding.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress. This prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.[4]

Q2: I am observing the formation of multiple regioisomers during the pyrazole ring formation. How can I improve selectivity?

A: Regioisomer formation is a common challenge when using unsymmetrical starting materials.[5]

  • Choice of Precursors: The regiochemical outcome is highly dependent on the relative electrophilicity of reactive sites on your precursors. For instance, in a condensation reaction with a non-symmetrical 1,3-dicarbonyl compound, the more electrophilic carbonyl group will preferentially react.[5]

  • Protecting Groups: Judicious use of protecting groups can block certain reactive sites, directing the reaction to the desired position.

  • Consult the Literature: This is a well-documented issue. Search for syntheses of pyrazolopyridines using starting materials analogous to yours to find established conditions that favor the desired isomer.[6]

Q3: Is the 1H-Pyrazolo[3,4-c]pyridine core stable? I'm concerned about degradation.

A: The pyrazolopyridine core is a relatively stable aromatic system. However, like many nitrogen-containing heterocycles, it can be sensitive to certain conditions.

  • pH Sensitivity: The pyrazole ring has both an acidic (pyrrole-like) NH and a basic (pyridine-like) nitrogen.[7] Extreme pH conditions can lead to protonation or deprotonation, altering reactivity and potentially leading to side reactions.

  • Oxidative Stability: While generally stable, prolonged exposure to strong oxidizing agents or air at high temperatures can lead to degradation, especially if sensitive functional groups are present. Store intermediates and the final product under an inert atmosphere (Nitrogen or Argon) if instability is suspected.

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental failures you may encounter.

Problem Area 1: Inefficient Buchwald-Hartwig Amination at C-7

Q: My Buchwald-Hartwig amination of 7-chloro-1H-pyrazolo[3,4-c]pyridine is giving low yield (<30%). What are the likely causes and how can I fix it?

A: This is a classic optimization problem for cross-coupling reactions. The interplay between the palladium source, ligand, base, and solvent is critical.[3][8] Let's break down the potential failure points.

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_materials Reagents start Low Yield in Buchwald-Hartwig Amination cat_check Is the Catalyst Active? start->cat_check base_check Is the Base Strong Enough & Soluble? (NaOtBu, K₂CO₃, Cs₂CO₃) start->base_check sm_purity Check Purity of Halo-Pyrazolopyridine start->sm_purity pd_source Verify Pd Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) cat_check->pd_source ligand_check Check Ligand Integrity (Bulky phosphine ligands can be air-sensitive) cat_check->ligand_check ratio_check Optimize Pd:Ligand Ratio (Typically 1:1 to 1:2) cat_check->ratio_check solution1 solution1 ligand_check->solution1 Solution: Use fresh ligand or handle in a glovebox solvent_check Is the Solvent Anhydrous & Degassed? (Toluene, Dioxane, THF) base_check->solvent_check solution2 solution2 base_check->solution2 Solution: Screen different bases temp_check Optimize Temperature (60-110 °C is common) solvent_check->temp_check solution3 solution3 solvent_check->solution3 Solution: Use freshly distilled, degassed solvent amine_source Verify Amine Source & Stoichiometry

Caption: Troubleshooting logic for the Buchwald-Hartwig amination step.

Detailed Troubleshooting Steps:

  • The Catalyst System (Palladium & Ligand):

    • Cause: The Pd(0) active catalyst may not be forming or is decomposing. The phosphine ligands used (e.g., rac-BINAP, XPhos) are often air-sensitive and can be oxidized, rendering them ineffective.[3][9]

    • Solution:

      • Use fresh, high-purity palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂.

      • Handle ligands in an inert atmosphere (glovebox). If a glovebox is unavailable, minimize air exposure.

      • Ensure the Pd-to-ligand ratio is correct. A 1:1.5 or 1:2 ratio is a good starting point to ensure all palladium is coordinated.

  • The Base:

    • Cause: The base is critical for deprotonating the amine, allowing it to coordinate to the palladium center. If the base is too weak, insoluble, or sterically hindered, the reaction will be slow or stall.[8]

    • Solution: Sodium tert-butoxide (NaOᵗBu) is a strong, effective base for many aminations.[9] If you are using a weaker base like K₂CO₃, consider switching. Ensure the base is a fine powder to maximize surface area and solubility.

  • Solvent and Atmosphere:

    • Cause: Oxygen can deactivate the Pd(0) catalyst. Water can react with the strong base and interfere with the reaction.

    • Solution: Use anhydrous, degassed solvent (e.g., toluene, dioxane). Degas the solvent by sparging with nitrogen or argon for 15-30 minutes before use. Assemble your reaction under an inert atmosphere.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Optimization

ParameterRecommended ConditionRationale & Reference
Palladium Source Pd₂(dba)₃ (1-5 mol%)A common and effective Pd(0) precursor.[9]
Ligand rac-BINAP or XPhos (1.5-2 eq. to Pd)Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[3][9]
Base NaOᵗBu (1.4 - 2.0 eq.)Strong, non-nucleophilic base suitable for a wide range of amines.[9]
Solvent Anhydrous, Degassed Toluene or THFAprotic solvents that are standard for this reaction.[9]
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle without promoting degradation.
Amine Source Benzophenone imine (followed by hydrolysis)A common ammonia equivalent that is easier to handle and often gives higher yields.
Problem Area 2: Low Yield in Scaffold Synthesis

Q: The cyclization step to form the 5-halo-1H-pyrazolo[3,4-c]pyridine core is inefficient. How can I improve this?

A: The formation of the heterocyclic core is crucial and often requires careful control of reaction conditions. A recently reported efficient method involves the reaction of a 3-amino-2-chloropyridine derivative with NaNO₂ and Ac₂O, followed by deacetylation.[9][10]

  • Cause: Incomplete Diazotization/Cyclization. The initial reaction to form the pyrazole ring can be sensitive to temperature.

    • Solution: Maintain strict temperature control. The reaction is often started at room temperature and then carefully heated to 90 °C.[10] Overheating can lead to decomposition and the formation of tar-like side products.

  • Cause: Scalability Issues. Reactions that work well on a small scale can sometimes fail upon scale-up due to mass and heat transfer issues.

    • Solution: The use of a co-solvent like dichloroethane (DCE) has been shown to enhance scalability and improve the isolation of the intermediate without the need for column chromatography.[9]

  • Cause: Inefficient Deacetylation. The final deacetylation step to yield the free N-H pyrazole is typically straightforward but can be incomplete.

    • Solution: Ensure you are using a sufficient excess of the base (e.g., NaOMe in MeOH) and allow the reaction to proceed to completion (monitor by TLC). The reaction is typically fast (around 1 hour at room temperature).[9][10]

Section 4: Optimized Experimental Protocols

The following protocols are based on established and high-yielding procedures from the literature and are intended as a robust starting point for your experiments.

Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Scaffold)

This protocol is adapted from Bedwell, E. V. et al., RSC Adv., 2023.[9]

Materials:

  • 3-Amino-2-chloropyridine

  • Sodium Nitrite (NaNO₂)

  • Acetic Anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 3-amino-2-chloropyridine (1.0 eq.) in acetic anhydride, add sodium nitrite (1.5 eq.) portion-wise at room temperature, ensuring the temperature does not rise significantly.

  • Add dichloroethane (DCE) as a co-solvent.

  • Heat the reaction mixture to 90 °C and stir for 18-20 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the acetylated intermediate, which can often be used without further purification.

  • Dissolve the crude intermediate in methanol and add sodium methoxide (1.1 eq.).

  • Stir the reaction at room temperature for 1 hour.

  • Concentrate the reaction mixture, then partition between water and ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid. The reported yield for this two-step sequence is excellent.[9]

Protocol 2: Buchwald-Hartwig Amination to yield this compound

This protocol provides generalized conditions for the amination step, which should be optimized for your specific setup. It is based on conditions used for amination at the analogous C-5 position.[9]

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine (or 7-halo equivalent) (1.0 eq.)

  • Benzophenone imine (as an ammonia surrogate, 1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • rac-BINAP (0.06 eq., 6 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 eq.)

  • Anhydrous, degassed Toluene

  • Hydrochloric Acid (for deprotection)

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried flask, add Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide under a nitrogen or argon atmosphere.

  • Add the 5-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Add the anhydrous, degassed toluene, followed by the benzophenone imine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in a suitable solvent (e.g., THF) and treat with aqueous HCl (e.g., 2M) to hydrolyze the imine. Stir until the deprotection is complete (monitor by TLC).

  • Neutralize the mixture with a base (e.g., NaHCO₃) and extract the final product with a suitable organic solvent (e.g., EtOAc or DCM).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield this compound.

Section 5: References

  • BenchChem Technical Support. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-poor-yield-in-pyrazolo-3-4-b-pyridine-synthesis]

  • I-V, D., J, E., & J-C, C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [URL: https://www.mdpi.com/1420-3049/27/7/2237]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35087-35092. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07458g]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/375880795_Synthesis_and_vectorial_functionalisation_of_pyrazolo34-cpyridines]

  • Al-Zaydi, K. M. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkat USA. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/ii/258-268/]

  • I-V, D., J, E., & J-C, C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8999368/]

  • Zarudnitskii, E. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865760/]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-for-the-Buchwald-Hartwig-amination-of-4aa_tbl1_259582290]

  • Guidechem. (n.d.). What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine? Retrieved from Guidechem. [URL: https://www.guidechem.com/cas-760/76006-11-6.html]

  • Khumalo, H. M., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 18, 1261-1269. [URL: https://www.beilstein-journals.org/bjoc/articles/18/118]

  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000040]

  • Ohta, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7593842/]

  • Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2731-2738. [URL: https://www.beilstein-journals.org/bjoc/articles/10/273]

  • The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [URL: https://www.youtube.com/watch?v=kYJ7g4p2-XQ]

  • ResearchGate. (2024, August 5). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. [URL: https://www.researchgate.net/publication/382834372_Synthesis_of_7-Aminopyrazolo34-cpyridine_as_a_Probe_for_the_Preparation_of_Compounds_of_Pharmacological_Interest]

  • I-V, D., J, E., & J-C, C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35335100/]

  • Christodoulou, M. S., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(17), 3968. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504505/]

  • CymitQuimica. (n.d.). 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Retrieved from CymitQuimica. [URL: https://www.cymitquimica.com/base/files/master-imput/files/10000-14999/10166_F_EN.pdf]

  • Kaczor, A. A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3375. [URL: https://www.mdpi.com/1420-3049/26/11/3375]

  • ResearchGate. (2024, December 6). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... [URL: https://www.researchgate.net/publication/282163152_Synthesis_of_pyrazolopyridine_and_pyrazoloquinoline_derivatives_by_one-pot_three-component_reactions_of_arylglyoxals_3-methyl-1-aryl-1H-pyrazol-5-amines_and_cyclic_13-dicarbonyl_compounds_in_the_presen]

  • Martins, M. B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6943265/]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 1H-Pyrazolo[3,4-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrazolo[3,4-c]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. By understanding the chemical nature of this compound and applying systematic troubleshooting, you can ensure reliable and reproducible results in your studies.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system with an exocyclic amine group. Its solubility is governed by a combination of factors: the flat, aromatic core contributes to strong crystal lattice energy, which must be overcome by solvent interactions, while the amine and nitrogen-containing rings offer opportunities for pH-dependent solubility. This dual nature can make finding the ideal solvent system challenging.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm starting a new project with this compound. What are its basic physicochemical properties, and where should I begin with solvent selection?

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~134.14 g/mol Low molecular weight is generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) ~0.1 to -0.2A low logP value suggests the compound is relatively hydrophilic and should have some aqueous solubility.
pKa (Acidic) ~9.0 - 9.5The N-H on the pyrazole ring can be deprotonated at high pH, increasing solubility in strong bases.
pKa (Basic) ~4.0 - 4.5The pyridine ring nitrogen and the exocyclic amine can be protonated at low pH, significantly increasing solubility in acidic solutions.[2]
Topological Polar Surface Area (TPSA) ~80 ŲA moderate TPSA suggests the molecule can form hydrogen bonds with protic solvents.

Initial Solvent Selection Strategy:

For initial experiments, it is recommended to start with common polar, aprotic solvents where many heterocyclic compounds show good solubility. For aqueous-based assays, creating a concentrated stock in an organic solvent followed by dilution is the standard approach.

Recommended Starting Solvents:

SolventClassTypical Use
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent for creating high-concentration stock solutions for biological assays.
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a strong solvent for many polar compounds.
Ethanol / Methanol Polar ProticCan be effective, especially with warming. Useful for less sensitive applications.
Acetonitrile (ACN) Polar AproticOften used in analytical chemistry (e.g., HPLC) and as a co-solvent.
Q2: My compound is not dissolving in my chosen organic solvent (e.g., DMSO) at the desired concentration. What should I do?

A2: If you are facing solubility issues even in strong organic solvents like DMSO, a systematic approach is necessary.

Troubleshooting Workflow for Poor Organic Solvent Solubility

start Initial Observation: Poor solubility in the chosen solvent check_purity Verify Compound Purity (e.g., via LC-MS or NMR) start->check_purity heating Apply Gentle Heating (e.g., 37-50°C water bath) check_purity->heating If pure sonication Use Sonication (5-15 minutes) heating->sonication If still insoluble co_solvent Try a Co-solvent System (e.g., DMSO/Ethanol) sonication->co_solvent If still insoluble re_evaluate Re-evaluate Required Concentration co_solvent->re_evaluate If still insoluble

Caption: Workflow for troubleshooting poor solubility in organic solvents.

Step-by-Step Protocol for Enhancing Solubility in Organic Solvents:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are working with a pure compound.

  • Gentle Heating: Many compounds will dissolve more readily with gentle warming. Use a water bath set to 37-50°C. Avoid excessive heat, which could degrade the compound.

  • Sonication: A brief period of sonication (5-15 minutes) can help break down solid particles and increase the rate of dissolution.

  • Particle Size Reduction: If you have solid material, grinding it to a fine powder with a mortar and pestle can increase the surface area and improve the dissolution rate, as described by the Noyes-Whitney equation.[3]

  • Try a Co-solvent System: Sometimes a mixture of solvents works better than a single one. For example, if your compound is in DMSO, adding a small amount of ethanol might improve solubility.

Q3: I need to prepare an aqueous solution of this compound for a biological assay, but it precipitates when I dilute my DMSO stock. How can I prevent this?

A3: This is a common issue when diluting a concentrated organic stock into an aqueous buffer. The key is to leverage the compound's pH-dependent solubility. Since this compound has basic nitrogens, its solubility will dramatically increase in acidic conditions.

The Role of pH in Solubility:

The amine groups on the molecule can be protonated in an acidic environment, forming a more soluble salt in situ.

cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (e.g., pH 7) protonated Protonated Form (R-NH3+) Higher Solubility neutral Neutral Form (R-NH2) Lower Solubility protonated->neutral Add Base (OH-) neutral->protonated Add Acid (H+)

Caption: Effect of pH on the solubility of an amine-containing compound.

Protocol for Preparing Aqueous Solutions:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Use an Acidified Dilution Buffer: Prepare your final aqueous buffer (e.g., PBS, TRIS) and adjust the pH to a slightly acidic value (e.g., pH 4-5) using a small amount of HCl. The solubility of basic compounds can be increased in acidic media.[4]

  • Dilute the Stock: While vortexing the acidified buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects in biological assays.

  • pH Readjustment (if necessary): If your assay requires a neutral pH, you can carefully adjust the pH of the final solution back to neutral using a dilute base (e.g., NaOH) after the compound is fully dissolved. The compound may remain in solution due to a phenomenon known as supersaturation, but it's essential to check for any precipitation over time.

Q4: Can I use salt formation to improve the long-term aqueous solubility of this compound?

A4: Yes, forming a salt is an excellent strategy for compounds with ionizable groups and is a common practice in drug development to improve solubility and dissolution rates.[3] For this compound, which is basic, forming a salt with an acid is the most appropriate approach.

Procedure for Salt Formation (Small Scale):

  • Dissolve the Free Base: Dissolve the compound in a suitable organic solvent, such as methanol or ethanol.

  • Add Acid: Add a stoichiometric equivalent (1.0 eq) of a suitable acid. For laboratory-scale preparations, a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether) is often used.

  • Precipitate the Salt: The salt will often precipitate out of the solution. If it doesn't, you can add a less polar co-solvent (e.g., diethyl ether or heptane) to induce precipitation.

  • Isolate and Dry: Collect the solid salt by filtration, wash with a non-polar solvent to remove any unreacted starting materials, and dry under vacuum.

The resulting salt (e.g., this compound hydrochloride) will likely have significantly improved aqueous solubility and a faster dissolution rate compared to the free base.

Safety and Handling

As with any research chemical, proper safety precautions should be taken. Based on the safety data for related pyrazolopyridine compounds, the following is recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

This guide provides a comprehensive starting point for addressing the solubility challenges of this compound. By applying these principles systematically, you can develop robust and reliable protocols for your specific experimental needs.

References

  • MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
  • National Center for Biotechnology Information. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • National Center for Biotechnology Information. (n.d.). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine.
  • Human Metabolome Database. (2021, September 10). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899).
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • National Center for Biotechnology Information. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • SwissADME. (n.d.). Frequently Asked Questions.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridin-3-amine.
  • PubMed. (n.d.). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.
  • ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • Journal of Applied Pharmaceutical Science. (2022, April 5). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives.
  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
  • PubChem. (n.d.). 1H-Pyrazolo(3,4-d)pyrimidine.
  • ResearchGate. (n.d.). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest.

Sources

Pyrazolopyridine Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering practical solutions to common challenges encountered during the synthesis of pyrazolopyridine scaffolds. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of pyrazolopyridines.

1. What are the most common starting materials for pyrazolopyridine synthesis?

The synthesis of pyrazolopyridines often involves the condensation of a pyrazole precursor with a 1,3-dicarbonyl compound or its equivalent.[1][2] A widely used strategy involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds in acetic acid.[3] Alternatively, multi-component reactions (MCRs) are gaining traction due to their efficiency, often utilizing an aldehyde, an active methylene compound (like ethyl acetoacetate), a hydrazine, and an ammonium source in a one-pot synthesis.[4][5]

2. How does the choice of catalyst influence the reaction outcome?

Catalysts play a pivotal role in pyrazolopyridine synthesis, impacting reaction rates, yields, and even regioselectivity. Both Brønsted and Lewis acids are commonly employed. Acetic acid is a frequent choice, often serving as both a solvent and a catalyst.[1][2] Lewis acids such as CuCl₂, ZrCl₄, and ZnCl₂ have also been effectively used.[1][2] In some protocols, a mixture of acetic acid and triethylamine has been shown to improve yields.[1][2] For greener synthesis, heterogeneous catalysts and ionic liquids are being explored.[1][4] The selection of the catalyst should be tailored to the specific substrates and desired outcome.[6]

3. What is the significance of tautomerism in pyrazolopyridines?

Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[1][2] Computational studies have shown that the 1H-tautomer is generally more stable.[2] The substitution pattern on the pyrazole and pyridine rings can influence the predominant tautomer. It is crucial to characterize the final product thoroughly to confirm the isomeric structure, as this can have significant implications for its biological activity and physicochemical properties.

4. Can I run these reactions under microwave irradiation?

Yes, microwave-assisted synthesis has been successfully applied to the preparation of pyrazolopyridines, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3]

Troubleshooting Guide

This guide provides step-by-step solutions to common problems encountered during pyrazolopyridine synthesis.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge and can be attributed to several factors.[6]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in reactants, especially the aminopyrazole, can inhibit the reaction.[6]

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary.

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.

    • Recommendation: Screen different catalysts (e.g., acetic acid, ZrCl₄, Cu(II) acetylacetonate) and optimize the catalyst loading.[6][7]

  • Incorrect Solvent: The solvent affects the solubility of reactants and reaction kinetics.[6]

    • Recommendation: Ethanol is a common and effective solvent.[2][5] However, depending on the specific reaction, other solvents like DMF, or even solvent-free conditions, might be optimal.[2][3] A solvent screen is advisable for new reactions.

  • Inappropriate Temperature and Reaction Time: Reactions may be incomplete or side products may form at non-optimal temperatures.[6]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the temperature; some reactions proceed at room temperature, while others require heating.[4][6]

Problem 2: Formation of Regioisomers

The formation of regioisomers is a common issue when using unsymmetrical starting materials, such as a non-symmetrical 1,3-dicarbonyl compound.[1][2]

Potential Causes & Solutions:

  • Relative Reactivity of Electrophilic Centers: The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1][2]

    • Recommendation:

      • Literature Search: Consult the literature for precedents with similar substrates.

      • Strategic Choice of Starting Materials: If possible, use symmetrical 1,3-dicarbonyl compounds to avoid regioselectivity issues.[2]

      • Reaction Condition Optimization: In some cases, the choice of catalyst and solvent can influence the regioselectivity.[6] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation.[8]

  • Separation of Isomers:

    • Recommendation: If regioisomers are formed, they can often be separated by flash column chromatography. Careful selection of the eluent system is crucial. A gradient of hexane and ethyl acetate is a common starting point.[6]

Problem 3: Difficult Product Purification

Purification can be challenging due to the presence of unreacted starting materials, side products, or a tar-like reaction mixture.

Potential Causes & Solutions:

  • Incomplete Reaction or Side Reactions:

    • Recommendation: Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider adding more catalyst or increasing the temperature. If side products are prevalent, a re-optimization of reaction conditions is necessary.

  • Product Solubility: The product may have poor solubility in common organic solvents.

    • Recommendation:

      • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

      • Acid-Base Extraction: Pyrazolopyridines are basic. An acid-base workup can sometimes be used to separate the product from non-basic impurities.

      • Formation of a Salt: In some cases, forming a salt of the pyrazole product can aid in purification through crystallization.[9]

Experimental Protocols & Data

General Procedure for a Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of an α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[6]

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) as the catalyst.[6]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Extract the product with an organic solvent (e.g., CHCl₃), wash with water and brine, and dry over Na₂SO₄.[6]

  • Purify the crude product by flash column chromatography.[6]

Optimization of Reaction Conditions: A Comparative Overview

The following table summarizes various reaction conditions reported in the literature for the synthesis of pyrazolopyridines, highlighting the impact of different catalysts and solvents on yield and reaction time.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidAcetic AcidReflux12 h44-99[1][2]
HCl/1,4-dioxaneEtOH10018 h44-99[1][2]
1.0 M NaOHGlycol1205-12 min>90[1][2]
CuCl₂, ZrCl₄, or ZnCl₂VariousVariousVarious-[1][2]
[bmim]Br (ionic liquid)[bmim]Br--80-96[1]
L-prolineEtOH8030-60 min-[1][2]
Alg@SBA-15/Fe₃O₄EtOHRoom Temp.20-30 min90-97[4]
Cu(II) acetylacetonateCHCl₃Reflux48 h94[7]

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in pyrazolopyridine synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckPurity->OptimizeCatalyst Pure PurifyReactants Purify/Recrystallize Reactants CheckPurity->PurifyReactants Impure? ScreenCatalysts Screen Different Catalysts OptimizeCatalyst->ScreenCatalysts OptimizeSolvent Optimize Solvent ScreenSolvents Solvent Screen OptimizeSolvent->ScreenSolvents OptimizeTempTime Optimize Temperature & Reaction Time MonitorTLC Monitor by TLC to Determine Optimum OptimizeTempTime->MonitorTLC PurifyReactants->OptimizeCatalyst ScreenCatalysts->OptimizeSolvent ScreenSolvents->OptimizeTempTime Success Improved Yield MonitorTLC->Success

Caption: A decision tree for troubleshooting low yields.

General Reaction Scheme: Multi-Component Synthesis

This diagram illustrates a common multi-component reaction pathway for the synthesis of pyrazolopyridines.

MCR_Scheme cluster_reactants Starting Materials Aldehyde Aldehyde OnePot One-Pot Reaction (Catalyst, Solvent, Heat) Aldehyde->OnePot ActiveMethylene Active Methylene Compound ActiveMethylene->OnePot Hydrazine Hydrazine Hydrazine->OnePot AmmoniumSource Ammonium Acetate AmmoniumSource->OnePot Product Pyrazolopyridine OnePot->Product

Caption: A generalized multi-component reaction workflow.

References

  • Al-Tel, T. H. (2021).
  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
  • Taylor & Francis Online. (2021).
  • RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. [Link]
  • ResearchGate. (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
  • MDPI. (2021).
  • RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. [Link]
  • ResearchGate. (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
  • ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • ACS Publications. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Minimizing Byproducts in 1H-Pyrazolo[3,4-c]pyridin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working with the 1H-pyrazolo[3,4-c]pyridine scaffold, a key heterocyclic motif valued for its structural similarity to purines and its potential in drug discovery.[1]

The synthesis of this scaffold, while achievable, is often complicated by the formation of persistent byproducts that can hinder yield, purity, and scalability. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and minimize byproduct formation, particularly concerning regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove byproduct when synthesizing functionalized 1H-pyrazolo[3,4-c]pyridines?

A1: The most prevalent and challenging byproduct is the 2H-pyrazolo[3,4-c]pyridine regioisomer . The pyrazole ring has two nitrogen atoms (N-1 and N-2) with similar nucleophilicity. During reactions like alkylation or acylation, which are common for introducing protecting groups or substituents, the incoming electrophile can react at either nitrogen, leading to a mixture of N-1 and N-2 isomers. These isomers often have very similar polarities, making their separation by standard column chromatography exceptionally difficult. The ratio of these isomers is highly sensitive to subtle changes in reaction conditions.[2]

Q2: How can I selectively functionalize the N-1 position of the pyrazole ring over the N-2 position?

A2: Achieving high N-1 selectivity is critical and is best accomplished through a strategic choice of protecting groups and reaction conditions. Direct alkylation often gives poor selectivity. A more robust approach involves using specific protecting groups that sterically or electronically favor one nitrogen over the other. For instance, mesylation (MsCl) has been shown to selectively yield the N-1 protected product in high yield.[1][3] Conversely, other protecting groups under different conditions might favor the N-2 position. The key is to leverage established precedents for indazole chemistry, which serves as a good model for this system.[1][3]

Q3: My initial cyclization to form the pyrazolo[3,4-c]pyridine core is inefficient. What are the likely causes?

A3: A low-yielding cyclization reaction often points to issues in the preceding diazotization step or the subsequent intramolecular cyclization (a modified Huisgen indazole synthesis). Key factors to investigate are:

  • Reagent Quality: Ensure the sodium nitrite (NaNO₂) is fresh and dry.

  • Temperature Control: Diazotization is highly exothermic and temperature-sensitive. Maintain strict temperature control (often at or below room temperature initially) to prevent decomposition of the diazonium intermediate.

  • Solvent System: The choice of solvent is crucial. The use of dichloroethane (DCE) as a co-solvent has been reported to enhance scalability and facilitate easier isolation of the product without requiring immediate purification.[1][3]

  • Acid Concentration: The concentration of acetic anhydride (Ac₂O) or other acids must be carefully controlled to promote the reaction without causing degradation.

Q4: What are the most effective methods for purifying the final 7-amino product and its intermediates?

A4: A multi-tiered approach is often necessary.

  • Flash Column Chromatography (Silica Gel): This is the workhorse for removing most impurities. Gradients involving ethyl acetate and petroleum ether or dichloromethane and methanol are common.[1]

  • Reverse-Phase Chromatography (C18): When silica gel fails to separate persistent impurities, particularly regioisomers, reverse-phase HPLC is the method of choice. Gradients of acetonitrile in water are typically effective.[1]

  • Crystallization: If the product is a stable solid, crystallization can be a highly effective and scalable method for achieving high purity.

Section 2: Troubleshooting Guide: Byproduct Formation & Mitigation

This section provides a deeper dive into specific byproduct challenges, their mechanistic origins, and targeted strategies for mitigation.

Problem: Formation of 2H-Pyrazolo[3,4-c]pyridine Regioisomer During N-Protection

The formation of the undesired 2H-isomer is the primary hurdle in regiocontrolled synthesis.

  • Root Cause Analysis: The N-1 and N-2 positions of the pyrazole ring are both nucleophilic. The outcome of an N-alkylation or N-acylation reaction is a kinetic competition influenced by sterics, electronics, the nature of the electrophile, the base, and the solvent. Without careful control, mixtures are almost inevitable.

  • Mitigation Strategies: The most effective strategy is the judicious selection of a protecting group and the conditions for its installation. The table below summarizes conditions that favor N-1 versus N-2 protection based on published data for the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.[1][3]

ObjectiveReagent/Protecting Group (PG)BaseSolventTemperatureTypical Outcome
N-1 Protection Mesyl chloride (MsCl)Triethylamine (Et₃N)Dichloromethane (DCM)0 °C to RT>90% N-1 Isomer
N-1 Protection SEM-ClSodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to RTHigh N-1 Selectivity
N-2 Protection Tetrahydropyran (THP)p-Toluenesulfonic acid (p-TSA)Dichloromethane (DCM)Room Temp.High N-2 Selectivity
  • Verification: The identity of the N-1 and N-2 isomers can be unambiguously confirmed using 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy.

Diagram: Competing N-1 vs. N-2 Protection Pathways

The following diagram illustrates the critical decision point in the synthesis, where the unprotected scaffold can react to form either the desired N-1 protected intermediate or the undesired N-2 byproduct.

G Start 5-Halo-1H-pyrazolo[3,4-c]pyridine N1_Protect N-1 Protection (e.g., SEM-Cl, NaH, THF) Start->N1_Protect Selective Conditions N2_Protect N-2 Protection (e.g., DHP, p-TSA, DCM) Start->N2_Protect Alternative Conditions N1_Product Desired N-1 SEM Intermediate (Vector for C-7 functionalization) N1_Protect->N1_Product N2_Product Undesired N-2 THP Byproduct (Incorrect Regioisomer) N2_Protect->N2_Product

Caption: Control of regioselectivity during N-protection is key.

Section 3: Recommended Synthetic & Analytical Protocols

The following protocols are based on robust, published methods and are designed to maximize yield and purity.

Protocol 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold[1][3]

This two-step protocol provides the core scaffold, which is the key precursor for subsequent functionalization.

  • Diazotization & Cyclization:

    • To a solution of 2-amino-4-halopyridine (1.0 eq.) in dichloroethane (DCE) and acetic anhydride (Ac₂O), add sodium nitrite (NaNO₂, 1.5 eq.) portion-wise at room temperature.

    • CRITICAL: Monitor the internal temperature. The reaction is exothermic.

    • After the addition is complete, heat the mixture to 90 °C and stir for 18-20 hours.

    • Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., EtOAc).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure. The intermediate 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one is often used directly in the next step.

  • Deacetylation:

    • Dissolve the crude intermediate from the previous step in methanol (MeOH).

    • Add a solution of sodium methoxide (NaOMe) in MeOH (0.5 M, 1.2 eq.) and stir at room temperature for 1 hour.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product.

    • Concentrate the organic layers to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which can be purified by column chromatography if necessary.

Protocol 2: Selective C-7 Functionalization via Metalation[1][3]

To synthesize the target 7-amino compound, a 7-halo precursor is required. This protocol outlines a general strategy for introducing functionality at the C-7 position after N-1 protection.

  • N-1 Protection: Protect the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold at the N-1 position using SEM-Cl as described in the troubleshooting table. Purify the N-1 protected intermediate.

  • Lithiation:

    • Dissolve the N-1 protected scaffold (1.0 eq.) in anhydrous THF and cool to -40 °C under an inert atmosphere (Argon or Nitrogen).

    • Add TMPMgCl·LiCl (1.1 eq.) dropwise and stir for 1 hour at -40 °C. This selectively deprotonates the C-7 position.

  • Electrophilic Quench or Cross-Coupling:

    • To install an amino group, this lithiated species can be transmetalated (e.g., with ZnCl₂) and used in a Negishi cross-coupling, or reacted with an appropriate aminating electrophile.

    • Alternatively, for a more direct approach, a Buchwald-Hartwig amination could be performed on a N-1 protected 7-halo-pyrazolo[3,4-c]pyridine (if available). This would involve a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and an ammonia surrogate or primary amine.

  • Deprotection: Remove the N-1 protecting group under appropriate conditions (e.g., acid for SEM) to yield the final 1H-Pyrazolo[3,4-c]pyridin-7-amine.

Protocol 3: Analytical Characterization
  • HPLC Method for Purity Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm

  • NMR for Structural Confirmation:

    • Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Confirm the N-1 vs. N-2 substitution pattern using NOE experiments. For an N-1 substituted pyrazole, an NOE is often observed between the protons of the substituent and the H-7 proton of the pyridine ring.

Section 4: References

  • López-Cara, C., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4086. Available at: [Link]

  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35083-35089. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Arkat USA. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available at: [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

Sources

Technical Support Center: Stability of 1H-Pyrazolo[3,4-c]pyridin-7-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrazolo[3,4-c]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing the recommended protocols, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions. The amine and pyridine moieties are susceptible to protonation, which can alter the molecule's electronic properties and stability.

  • Solvent: The choice of solvent is critical. While common solvents like DMSO are often used, they can decompose under certain conditions, potentially affecting the compound's stability[1][2]. Protic solvents may participate in degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at room temperature or above may not be suitable.

  • Light: Exposure to UV or ambient light can induce photodecomposition. It is a common practice to protect light-sensitive compounds.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly given the electron-rich nature of the aminopyridine ring system.

Q2: What is the expected shelf-life of this compound in a DMSO stock solution?

Q3: Are there any known tautomeric forms of this compound I should be aware of?

A3: Yes, pyrazolopyridine systems can exist in different tautomeric forms. For the related 1H-pyrazolo[3,4-b]pyridine scaffold, the 1H-tautomer is significantly more stable than the 2H-tautomer[3]. It is likely that the 1H-pyrazolo[3,4-c]pyridine core also exhibits greater thermodynamic stability as the 1H-tautomer[4]. However, solution conditions could potentially influence the tautomeric equilibrium.

Q4: Can I expect the salt form of this compound to be more stable than the free base?

A4: Yes, for related aminopyridine compounds, the salt form has been shown to be significantly more stable under oxidative stress compared to the free base[5]. This increased stability is attributed to the protonation of the pyridine nitrogen and the amino group, which reduces their susceptibility to oxidation[5]. If you are experiencing stability issues, using a salt form (e.g., hydrochloride salt) could be a viable solution.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent assay results or loss of compound activity over a short period. Degradation of the compound in your working solution.Prepare fresh solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous buffers at room temperature. Consider using a salt form of the compound if available.
Appearance of new, unexpected peaks in my HPLC or LC-MS analysis. The compound is degrading into one or more new chemical entities.Analyze the solution under different stress conditions (pH, temperature, light) to identify the primary cause of degradation. Use HPLC-MS to identify the mass of the degradants, which can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).[5][6]
Precipitation of the compound from the solution upon storage. Poor solubility in the chosen solvent or solvent degradation leading to decreased solubility of the compound.Ensure the compound is fully dissolved initially. If using DMSO, be aware of its potential to absorb water, which can lead to precipitation. Store solutions in tightly sealed vials. Consider alternative solvents if solubility is a persistent issue.
Discoloration of the solution over time. This often indicates oxidation or other forms of chemical decomposition.Protect the solution from light and air. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing and storing. Ensure the solvent used is of high purity and free of peroxides.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Handle the solid compound in a controlled environment (e.g., a glove box) to minimize exposure to moisture and air.

  • Solvent Selection: Use anhydrous, high-purity DMSO for preparing the initial stock solution.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in DMSO. Gentle vortexing or sonication may be used to aid dissolution.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -80°C for long-term storage. For daily use, a working stock can be kept at -20°C for a shorter duration.

Protocol 2: Basic Stability Assessment Using HPLC-UV

This protocol provides a framework for evaluating the stability of this compound under various conditions.

  • Preparation of Test Solutions:

    • Prepare solutions of the compound at a known concentration (e.g., 10 µM) in different buffers (e.g., pH 3, 7.4, and 9) and in your typical assay buffer.

    • Prepare solutions in different solvents (e.g., DMSO, ethanol, acetonitrile).

  • Stress Conditions:

    • Temperature: Incubate aliquots of each test solution at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C).

    • Light: Expose aliquots to ambient laboratory light and, separately, to a UV lamp, while keeping control samples in the dark.

    • Oxidation: Prepare a solution in a buffer containing a low concentration of hydrogen peroxide (e.g., 0.01%) to simulate oxidative stress[5].

  • Time-Point Analysis:

    • Analyze the samples by a stability-indicating HPLC-UV method at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Monitor the peak area of the parent compound over time to determine the rate of degradation.

    • Observe the appearance and growth of any new peaks, which represent degradation products.

    • Plot the percentage of the remaining parent compound against time for each condition.

High-performance liquid chromatography (HPLC) is a highly effective technique for stability testing due to its sensitivity and accuracy in separating and quantifying both the active pharmaceutical ingredient and its degradation products[7].

Visualizing Workflows and Concepts

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Weigh Solid Compound prep_stock Prepare Concentrated Stock (e.g., DMSO) prep_solid->prep_stock prep_test Dilute to Test Concentration in Various Buffers/Solvents prep_stock->prep_test stress_temp Temperature (4°C, RT, 37°C) prep_test->stress_temp Incubate Aliquots stress_light Light Exposure (Ambient, UV, Dark) prep_test->stress_light Incubate Aliquots stress_ox Oxidative (e.g., H2O2) prep_test->stress_ox Incubate Aliquots analysis_hplc HPLC-UV/MS Analysis at Time Points (0, 2, 4, 8, 24h) stress_temp->analysis_hplc stress_light->analysis_hplc stress_ox->analysis_hplc analysis_data Quantify Parent Peak & Degradant Peaks analysis_hplc->analysis_data analysis_kinetics Determine Degradation Rate & Pathway analysis_data->analysis_kinetics

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

G cluster_degradation Potential Degradation Products parent This compound (Parent Compound) oxidized Oxidized Products (e.g., N-oxides, hydroxylated species) parent->oxidized O2 / Peroxides hydrolyzed Hydrolyzed Products (Ring opening or substituent loss) parent->hydrolyzed H2O (pH dependent) photodegraded Photodegradation Products (Complex structures) parent->photodegraded Light (UV/Vis)

Caption: Conceptual overview of potential degradation pathways.

References

  • BenchChem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. BenchChem.
  • Felton, J. S., & Knize, M. G. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147.
  • Truszkowski, S., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1639-1645.
  • Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
  • Various Authors. (2021).
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Various Authors. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34685-34690.
  • Various Authors. (2025). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SafetyInfo.

Sources

Technical Support Center: Troubleshooting Inconsistent Experimental Results with Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, characterization, and application of pyrazoles. Our goal is to equip you with the expertise and practical insights needed to achieve consistent and reliable experimental outcomes. Pyrazoles are a vital class of heterocyclic compounds in medicinal chemistry and materials science, but their unique chemical properties can sometimes lead to unexpected results.[1][2] This guide follows a logical, problem-solving approach to help you navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about working with pyrazoles.

Q1: What is the most common and robust method for synthesizing substituted pyrazoles?

A1: The Knorr pyrazole synthesis and its variations are the most prevalent and dependable methods for creating pyrazole rings.[3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The reaction conditions, such as solvent and temperature, can be optimized to improve yields and regioselectivity.[5]

Q2: Why am I getting a mixture of regioisomers in my pyrazole synthesis, and how can I control it?

A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3][6] The regiochemical outcome is influenced by a combination of steric and electronic factors of the reactants.[7] To control regioselectivity, you can try altering the reaction conditions, such as lowering the temperature, or using a different solvent or catalyst.[6] In some cases, one regioisomer may be favored under acidic conditions while the other is favored under basic conditions.

Q3: My pyrazole compound is difficult to purify. What are the best general strategies?

A3: Recrystallization is a powerful technique for purifying pyrazole derivatives.[8] The key is to find a suitable solvent or solvent system. Common single solvents include ethanol, methanol, and ethyl acetate.[8] If a single solvent isn't effective, a mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, can be employed.[8][9] For compounds that are difficult to crystallize, column chromatography is a reliable alternative.[6] Additionally, for pyrazoles with basic or acidic functional groups, acid-base extraction can be an effective preliminary purification step.[9][10]

Q4: I'm observing unexpected signals or peak broadening in the NMR spectrum of my pyrazole. What could be the cause?

A4: The NMR spectra of pyrazoles can be complex due to several factors. Tautomerism is a common phenomenon in N-unsubstituted pyrazoles, which can lead to averaged or multiple sets of signals, depending on the solvent and temperature.[11][12] Peak broadening can be caused by poor sample solubility, high sample concentration, or the presence of paramagnetic impurities.[13] If you suspect tautomerism, acquiring the spectrum at a lower temperature may help resolve the distinct signals for each tautomer.[11]

Q5: Are there any specific safety precautions I should take when working with hydrazines for pyrazole synthesis?

A5: Yes, hydrazines are toxic and potentially explosive, especially at elevated temperatures.[6] It is crucial to handle them in a well-ventilated fume hood with appropriate personal protective equipment. The condensation reaction with 1,3-dicarbonyls can be exothermic, so it's important to control the rate of addition and ensure adequate cooling, particularly during scale-up.[6] Using a dilute solution of hydrazine can also enhance safety.[6]

Troubleshooting Guides

This section provides detailed question-and-answer guides for specific experimental problems.

Guide 1: Inconsistent Reaction Yields and Purity

Q1.1: My pyrazole synthesis is giving a low yield. What are the likely causes and how can I improve it?

A1.1: Low yields in pyrazole synthesis can stem from several factors. The purity of your starting materials is critical; impurities in the 1,3-dicarbonyl compound or decomposition of the hydrazine can lead to side reactions.[3] The reaction conditions also play a significant role. Ensure you are using the optimal temperature and reaction time, as insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation of the product or starting materials.[3][6] The choice of solvent is also important; for instance, some reactions proceed more efficiently in acidic media like acetic acid, while others may benefit from an alcohol-based solvent.[14]

Troubleshooting Steps:

  • Verify Starting Material Purity: Check the purity of your 1,3-dicarbonyl and hydrazine by NMR or other appropriate analytical techniques. Use freshly opened or properly stored reagents.

  • Optimize Reaction Temperature: If the reaction is sluggish at room temperature, try gentle heating. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct generation.

  • Screen Solvents: If the yield is poor in one solvent, try others. Common choices include ethanol, acetic acid, or toluene.[3][14]

  • Consider a Catalyst: Some pyrazole syntheses are acid-catalyzed. If not already present, the addition of a catalytic amount of a mineral acid or acetic acid might improve the reaction rate and yield.[15]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and improve the yield.[3]

Q1.2: I'm consistently getting a significant amount of an inseparable regioisomer. What strategies can I use to improve the regioselectivity?

A1.2: The formation of regioisomers is a classic problem in pyrazole synthesis with unsymmetrical reagents.[7] The initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl can occur at either carbonyl group, leading to two different intermediates and, ultimately, two regioisomeric pyrazoles.

Strategies to Enhance Regioselectivity:

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.[6] The acidity of the reaction medium can also have a profound effect on the regiochemical outcome.[7]

  • Protecting Groups: In some cases, one of the carbonyl groups of the 1,3-dicarbonyl can be selectively protected to direct the initial attack of the hydrazine.

  • Alternative Synthetic Routes: If controlling the regioselectivity of a Knorr-type synthesis proves difficult, consider alternative synthetic strategies, such as those involving α,β-unsaturated aldehydes and ketones or 1,3-dipolar cycloadditions.[4][5]

Diagram 1: Factors Influencing Pyrazole Synthesis Outcomes

Factors in Pyrazole Synthesis cluster_conditions Reaction Conditions cluster_reagents Choice of Reagents A Starting Material Purity E Desired Pyrazole Product (High Yield & Purity) A->E B Reaction Conditions B->E Temp Temperature B->Temp Solvent Solvent B->Solvent Catalyst Catalyst B->Catalyst Atmosphere Atmosphere B->Atmosphere C Choice of Reagents C->E Dicarbonyl 1,3-Dicarbonyl Structure C->Dicarbonyl Hydrazine Hydrazine Derivative C->Hydrazine D Workup & Purification D->E

Caption: Key factors influencing the yield and purity of pyrazole synthesis.

Guide 2: Purification Challenges

Q2.1: My pyrazole derivative "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A2.1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[8] This typically happens when the melting point of your compound is lower than the boiling point of the solvent or when the solution is supersaturated at a temperature above the compound's melting point.

Solutions for "Oiling Out":

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.[8]

  • Lower the Crystallization Temperature: Use a lower boiling point solvent for recrystallization.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[8]

  • Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.

  • Seed Crystals: If you have a small amount of pure solid material, add a seed crystal to the cooled solution to induce crystallization.[8]

Q2.2: How can I effectively remove persistent colored impurities from my pyrazole product?

A2.2: Colored impurities are common in pyrazole synthesis, often arising from side reactions or the degradation of hydrazine.[14]

Methods for Decolorization:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution of your crude product before filtration.[8] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Silica Gel Plug: Dissolve your crude product in a suitable solvent and pass it through a short plug of silica gel. The more polar colored impurities will often be retained on the silica, while your less polar product elutes.

  • Recrystallization: Sometimes, a careful recrystallization with the right solvent system is sufficient to leave the colored impurities in the mother liquor.

Table 1: Common Solvents for Pyrazole Recrystallization

Solvent/SystemPolarityGood for...Notes
Ethanol/WaterPolarPolar pyrazole derivativesA versatile mixed-solvent system.[8]
Hexane/Ethyl AcetateNon-polar to PolarLess polar pyrazolesGood for adjusting polarity gradually.[8]
IsopropanolPolarGeneral purposeA good starting point for many pyrazoles.[8]
TolueneNon-polarNon-polar pyrazolesHigher boiling point, allows for slow cooling.
AcetonePolar aproticGeneral purposeCan be used in mixed systems with hexane.[8]
Guide 3: NMR Spectral Interpretation Issues

Q3.1: The signals for the C3 and C5 protons/carbons in my unsymmetrically substituted pyrazole are broad or averaged. How can I resolve and definitively assign them?

A3.1: This is a classic issue arising from tautomerism in N-unsubstituted pyrazoles.[11] The proton on the nitrogen can rapidly exchange between the two nitrogen atoms, leading to an averaged spectrum at room temperature.

Workflow for Resolving Tautomers and Assigning Signals:

Diagram 2: Workflow for NMR Signal Assignment in Tautomeric Pyrazoles

NMR Troubleshooting for Tautomeric Pyrazoles A Acquire 1H & 13C NMR at Room Temperature B Observe Broad/Averaged Signals for C3/C5? A->B C YES B->C   D NO (Signals are sharp) B->D   E Perform Variable Temperature (VT) NMR C->E J Perform 2D NMR (HMBC) D->J F Lower Temperature Incrementally E->F G Do Signals Sharpen and Split into Two Sets? F->G H YES (Tautomers Resolved) G->H I NO G->I H->J I->J K Use Long-Range Couplings for Definitive Assignment J->K L Assignment Complete K->L

Caption: A stepwise approach to resolving and assigning NMR signals in tautomeric pyrazoles.

Detailed Protocols:

  • Variable Temperature (VT) NMR:

    • Prepare your sample in a low-freezing point deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈).

    • Acquire a standard spectrum at room temperature (e.g., 298 K).

    • Gradually lower the temperature of the NMR probe in 10-20 K increments, allowing the sample to equilibrate for 5-10 minutes at each temperature.[11]

    • Acquire a spectrum at each temperature until you observe the broad signals splitting into two distinct sets of signals, representing the two tautomers.

  • 2D NMR (HMBC):

    • The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for assigning carbon signals based on their long-range couplings to protons.[11]

    • Set the experiment to detect 2- and 3-bond C-H correlations (typically J = 8-10 Hz).[11]

    • For example, a cross-peak between the proton at the C4 position and a carbon at the C5 position will definitively confirm the C5 assignment.[11]

Q3.2: My NMR spectrum has persistent solvent or water peaks that are obscuring my signals of interest. What should I do?

A3.2: Residual solvent and water can be common contaminants in NMR samples.

Solutions:

  • For Residual Solvents (e.g., Ethyl Acetate, Dichloromethane): Ensure your sample is thoroughly dried under high vacuum. For stubborn solvents, you can dissolve the sample in a different, more volatile solvent (like dichloromethane to remove ethyl acetate) and re-evaporate.[13]

  • For Water: NMR solvents can absorb moisture from the air. Store your deuterated solvents over molecular sieves or an inert drying agent.[13] If a water peak is obscuring a proton signal, you can perform a D₂O shake: add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The exchangeable protons (like N-H or O-H) will be replaced by deuterium, and their signals will disappear.[13]

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • improving reaction yield of methyl pyrazole synthesis - Benchchem.
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate.
  • Unit 4 Pyrazole | PDF - Slideshare.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY - Frontier in Medical and Health Research.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD.
  • Pyrazoles Syntheses, reactions and uses - YouTube.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • 21 questions with answers in PYRAZOLES | Science topic - ResearchGate.
  • Method for purifying pyrazoles - Google Patents.
  • 4 - Organic Syntheses Procedure.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit.
  • Pyrazole Binding in Crystalline Binary and Ternary Complexes With Liver Alcohol Dehydrogenase - PubMed.
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.
  • Common Problems | SDSU NMR Facility – Department of Chemistry.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central.
  • 1H NMR of pyrazole : r/chemhelp - Reddit.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.
  • Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchGate.
  • Curious Cases of 3,6-Dinitropyrazolo[4,3-c]pyrazole-based Energetic Cocrystals with High Nitrogen-content: An Alternative to Salt Formation - ResearchGate.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.

Sources

Technical Support Center: Purification of 1H-Pyrazolo[3,4-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1H-Pyrazolo[3,4-c]pyridin-7-amine. This valuable heterocyclic scaffold, a structural analogue of purine, is of significant interest in medicinal chemistry.[1] However, its purification presents distinct challenges due to its physicochemical properties. The presence of multiple nitrogen atoms imparts polarity and basicity, leading to issues such as poor solubility in common organic solvents, strong interaction with stationary phases in chromatography, and potential instability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during the purification of this compound. Our goal is to equip you with the knowledge to diagnose problems, understand the underlying chemical principles, and implement effective, robust purification protocols.

Physicochemical Properties & Key Considerations

A clear understanding of the molecule's properties is the foundation of a successful purification strategy.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₆H₆N₄Relatively small, low molecular weight.
Molecular Weight 134.14 g/mol [2]Influences diffusion and chromatographic behavior.
Structure Fused pyrazole and pyridine rings with an amine substituent.Highly polar with multiple H-bond donors/acceptors. Prone to strong interactions.
pKa (Predicted) Basic (pyridine and amine nitrogens).Strong interaction with acidic surfaces like silica gel, leading to peak tailing. Potential for salt formation.
Solubility Generally soluble in polar protic solvents (e.g., MeOH, EtOH), sparingly soluble in less polar solvents (e.g., EtOAc, DCM), and likely insoluble in nonpolar solvents (e.g., hexanes).Recrystallization solvent selection is critical. Mixed-solvent systems are often required.
Stability Aromatic amines can be susceptible to air oxidation.Handle under an inert atmosphere where possible; store protected from light and air.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. For routes involving palladium-catalyzed amination (e.g., Buchwald-Hartwig) of a halogenated precursor, common impurities include[1][3][4]:

  • Unreacted Starting Materials: Such as the corresponding 7-halo-1H-pyrazolo[3,4-c]pyridine.

  • Catalyst Residues: Residual palladium and phosphine ligands. These can often be identified by a dark or off-color appearance of the crude product.

  • By-products: Homocoupling products or products from side reactions of the amine source.

  • Inorganic Salts: From the workup and reaction conditions (e.g., carbonates, phosphates).

Q2: My compound is streaking badly on a silica gel TLC plate, making it impossible to resolve spots. What's happening and how do I fix it?

A2: This is a classic problem when dealing with basic nitrogen-containing heterocycles on standard silica gel.[5][6]

  • Causality: Silica gel is weakly acidic (due to silanol groups, Si-OH). The basic nitrogen atoms in your molecule engage in a strong acid-base interaction with the stationary phase. This causes a portion of your compound to "stick" irreversibly or move very slowly, resulting in significant peak tailing or streaking.

  • Solution: You must neutralize these acidic sites by modifying your mobile phase. Add a small amount of a basic modifier to your eluent.

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Add 0.5-2% (v/v) to your solvent system (e.g., 98:2 DCM/MeOH + 1% Et₃N).

      • Ammonia: Use a pre-saturated solvent system, such as 7N ammonia in methanol, as the polar component of your eluent (e.g., 95:5 DCM/[7N NH₃ in MeOH]). This is often more effective for very basic compounds.

Q3: I'm struggling to find a single solvent for recrystallization. My compound either doesn't dissolve or dissolves completely, even when cold. What should I do?

A3: This is a common scenario for polar molecules. The solution is to use a mixed-solvent system. This technique leverages a pair of miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[7]

  • Common Solvent Pairs:

    • Methanol / Diethyl Ether

    • Ethanol / Water

    • Ethanol / Hexanes

    • Acetone / Hexanes

  • Mechanism: You dissolve your crude material in a minimal amount of the hot "good" solvent to achieve saturation. Then, you slowly add the "bad" solvent dropwise until persistent turbidity (cloudiness) is observed. The solution is then gently heated until it becomes clear again and allowed to cool slowly. This controlled decrease in solubility promotes the formation of pure crystals. See Protocol 1 for a detailed methodology.

Q4: How can I effectively remove residual palladium catalyst from my product?

A4: Removing heavy metal catalysts is crucial, especially in drug development.

  • Chromatography: Often, the modified silica gel chromatography described in A2 is sufficient to separate the polar product from less polar catalyst complexes.

  • Aqueous Wash: If your product is soluble in an organic solvent like ethyl acetate, washing with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help sequester the palladium into the aqueous layer. Caution: This must be tested on a small scale as it may impact product stability or solubility.

  • Scavenger Resins: For high-purity requirements, specialized scavenger resins (e.g., thiol-functionalized silica) can be added to a solution of your crude product. The resin binds the palladium and is then simply filtered off.

Q5: What are the best analytical methods to confirm the purity of my final product?

A5: A combination of methods is essential for confirming both identity and purity.

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of organic impurities.[8] Integrating the proton signals against a known standard can provide a quantitative purity assessment (qNMR).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for purity analysis. A high-performance liquid chromatography (HPLC) run will separate impurities, and the mass spectrometer will confirm the mass of your desired compound and provide masses for any impurities.[5]

  • HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition of your molecule.[8]

  • Melting Point: A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting & Purification Workflows

Workflow for Selecting a Purification Strategy

This diagram outlines the decision-making process for purifying your crude this compound.

Purification_Workflow start Crude Product check_purity Assess Purity & Impurity Profile (TLC, LC-MS) start->check_purity high_purity Is purity >95%? check_purity->high_purity is_solid Is the crude product a solid? try_recrys Attempt Recrystallization (See Protocol 1) is_solid->try_recrys Yes chromatography Perform Column Chromatography (See Protocol 2) is_solid->chromatography No (Oil) high_purity->is_solid No final_product Pure Product (Confirm by NMR, LC-MS) high_purity->final_product Yes recrys_ok Recrystallization Successful? try_recrys->recrys_ok recrys_ok->chromatography No recrys_ok->final_product Yes chromatography->final_product

Caption: Decision workflow for purification strategy.

Troubleshooting Guide: Column Chromatography

This decision tree helps diagnose and solve common issues during column chromatography.

Chromatography_Troubleshooting problem Problem Observed streaking Streaking / Tailing on TLC or Column problem->streaking no_elution Product Not Eluting from Column problem->no_elution poor_sep Poor Separation from Impurities problem->poor_sep cause1 Cause: Strong acid-base interaction with silica. streaking->cause1 no_elution->cause1 cause2 Cause: Eluent is not polar enough. no_elution->cause2 cause3 Cause: Eluent polarity is too high or too low. poor_sep->cause3 solution1 Solution: Add basic modifier to eluent. (e.g., 1% Et3N or use NH3/MeOH) cause1->solution1 solution2 Solution: Increase polarity gradually. (e.g., Increase %MeOH in DCM/MeOH) cause2->solution2 solution3 Solution: Optimize ΔRf on TLC. Test different solvent systems (e.g., EtOAc/Hexanes vs DCM/MeOH). cause3->solution3

Caption: Troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is ideal when a single suitable recrystallization solvent cannot be found.[7]

1. Solvent Selection: a. Identify a "good" solvent in which your compound is soluble when hot (e.g., methanol, ethanol). b. Identify a "bad" (anti-) solvent in which your compound is insoluble even when hot (e.g., hexanes, diethyl ether, water). The two solvents must be miscible.

2. Dissolution: a. Place the crude, solid this compound in an Erlenmeyer flask with a stir bar. b. Add the minimum volume of the "good" solvent required to dissolve the compound at reflux temperature. Add the solvent in small portions, allowing the solution to heat up between additions.

3. Induction of Crystallization: a. While the solution is hot and stirring, add the "bad" solvent dropwise using a pipette or dropping funnel. b. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is supersaturated. c. If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.

4. Cooling and Crystal Growth: a. Remove the flask from the heat source. b. Allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals. c. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold "bad" solvent to remove any residual soluble impurities. c. Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Optimized Flash Column Chromatography

This protocol uses a basic modifier to ensure good peak shape and efficient purification on silica gel.

1. TLC Analysis and Eluent Selection: a. Prepare a stock solution of your crude material. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes). d. Crucially, add a basic modifier (1% Triethylamine or use 7N NH₃ in MeOH as your methanol source) to all test eluents. e. The ideal eluent system should give your product an Rf value of ~0.25-0.35 and show good separation from impurities.

2. Column Packing: a. Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., Dichloromethane). b. Pack the column with the slurry, ensuring no air bubbles are trapped. c. Equilibrate the packed column by flushing with 2-3 column volumes of the starting eluent mixture.

3. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column. b. Wet Loading: If the compound is very soluble in the eluent, dissolve it in the minimum possible volume of the mobile phase and carefully pipette it onto the column.

4. Elution and Fraction Collection: a. Begin elution with your selected mobile phase. b. Collect fractions and monitor the elution by TLC. c. If necessary, a gradient of increasing polarity can be used to elute the product (e.g., increasing the percentage of methanol).

5. Product Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove residual solvents, including the triethylamine.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023).
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (n.d.).
  • 1H-Pyrazolo(4,3-c)pyridin-3-amine. (n.d.). PubChem.

Sources

Technical Support Center: A Guide to Preventing the Degradation of 1H-Pyrazolo[3,4-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1H-Pyrazolo[3,4-c]pyridin-7-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical heterocyclic scaffold. Given its structural similarity to purines, this pyrazolopyridine core is a "privileged structure" in medicinal chemistry, making its stability paramount for reproducible experimental outcomes.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common user inquiries.

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is the first and most critical line of defense against degradation. For maximal stability, the solid compound should be stored under the conditions outlined in the table below. The primary concerns are oxidation and hydrolysis, which are mitigated by controlling the atmosphere and temperature.[3]

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Low temperatures slow down the kinetics of potential degradation reactions. Storage below 30°C is essential to maintain stability.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The electron-rich aromatic rings and the primary amine group are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Amber Glass Vial or Light-Proof ContainerExposure to UV light can induce photochemical degradation.[4] Amber vials protect the compound from ambient light.
Moisture Tightly Sealed Container with DesiccantHeterocyclic amines can be hygroscopic, absorbing atmospheric moisture which can lead to hydrolysis or act as a medium for other reactions.[3]

Q2: My solid compound, which was initially off-white, has developed a yellowish or brownish tint. Is it degraded?

A2: Yes, a color change is a strong visual indicator of degradation. This is often due to the formation of oxidized oligomeric or polymeric impurities. The primary amine group is a common site for oxidation, which can lead to the formation of colored nitro or nitroso compounds or other complex chromophores. We strongly recommend re-analyzing the material's purity by HPLC or LC-MS before use.

Q3: I dissolved the compound in DMSO for my stock solution, but it turned cloudy after a freeze-thaw cycle. What happened?

A3: This is likely due to either poor solubility at lower temperatures or moisture absorption by the DMSO. DMSO is highly hygroscopic. If it has absorbed water, the solubility of the compound can decrease, especially upon freezing and re-thawing. To resolve this, gently warm the solution to 30-37°C and vortex. If it redissolves, the issue was likely temporary precipitation. For future work, always use anhydrous, high-purity DMSO and aliquot your stock solution into single-use vials to minimize freeze-thaw cycles and moisture exposure.

Q4: What are the best practices for preparing a stable stock solution?

A4: The stability of the compound in solution is highly dependent on the solvent and handling procedure. We recommend preparing a concentrated stock in anhydrous DMSO or DMF. Immediately after preparation, it is crucial to aliquot the solution into single-use, tightly sealed vials and store them at -80°C under an inert atmosphere. This minimizes exposure to air and moisture and avoids repeated freeze-thaw cycles. A baseline purity analysis (e.g., HPLC) at T=0 is a self-validating step to monitor stability over time.

Part 2: In-Depth Troubleshooting Guide

This section addresses more complex issues with a focus on root cause analysis and corrective actions.

Issue 1: I am observing inconsistent IC50 values or reduced potency in my cell-based assays.

  • Possible Cause 1: Degradation in Stock Solution. The compound may be degrading in your stock solution over time, leading to a lower effective concentration. This is especially true if the solution is stored at 4°C for extended periods or subjected to multiple freeze-thaw cycles.

  • Solution: Prepare fresh stock solutions from solid material more frequently. Always aliquot stocks into single-use volumes for storage at -80°C. Before a critical experiment, you can re-verify the concentration and purity of your stock solution via a quantitative analytical method like HPLC-UV.

  • Possible Cause 2: Instability in Assay Media. The compound may be unstable in the aqueous, buffered environment of your cell culture media (pH ~7.4). The presence of water, salts, and other media components can accelerate hydrolysis or other degradation pathways.

  • Solution: Perform a short-term stability test. Incubate the compound in your final assay media under assay conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify any degradation. If instability is confirmed, consider reducing the incubation time or preparing the final dilution immediately before adding it to the cells.

Issue 2: My HPLC/LC-MS analysis shows new peaks that were not present when I first received the compound.

  • Possible Cause: Environmental Exposure. This is a clear sign of degradation. The new peaks represent degradation products. The most common culprits are exposure to light, air (oxygen), and moisture during handling or storage.[3][4]

  • Solution: This requires a systematic investigation, as illustrated in the workflow diagram below.

    • Review Handling and Storage: Confirm that the protocols for storage and solution preparation outlined in this guide were strictly followed. Was the vial left open on the bench? Was it stored in a clear vial?

    • Characterize Degradants: If possible, use LC-MS to obtain the mass of the impurity peaks. This can provide clues to the degradation pathway. For example, an increase of 16 amu could suggest oxidation (addition of an oxygen atom), while an increase of 18 amu could indicate hydrolysis.

    • Perform a Forced Degradation Study: To proactively understand potential issues, a forced degradation study can identify the compound's vulnerabilities. This involves intentionally stressing the compound under harsh conditions (acid, base, peroxide, heat, light).[5] This knowledge helps in developing robust formulation and handling procedures. See Protocol 2 for a methodology.

Part 3: Understanding Degradation Mechanisms

The this compound scaffold is a fused heterocyclic system, which imparts significant thermodynamic stability to the core structure.[6] However, the exocyclic primary amine and the electron-rich nature of the rings present potential sites for degradation.

  • Oxidative Degradation: The primary amine (-NH₂) group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents. This can lead to the formation of nitroso, nitro, or imine derivatives, which are often colored.

  • Hydrolytic Degradation: While the core ring system is generally stable, extreme pH conditions (strong acid or base) can potentially catalyze hydrolysis, although this is less common than oxidation for this class of compounds under typical experimental conditions.

  • Photodegradation: Aromatic systems, particularly those containing heteroatoms, can absorb UV light. This energy can promote the molecule to an excited state, making it more reactive and susceptible to degradation, often through radical-mediated pathways.

Below is a conceptual diagram illustrating the primary environmental factors that can lead to the degradation of the parent compound.

G cluster_main Degradation Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products parent This compound (Stable Parent Compound) oxidized Oxidized Species (e.g., N-oxides, dimers) Often Colored parent->oxidized hydrolyzed Hydrolyzed Products (Less Common) parent->hydrolyzed photo Photodegradation Products (Radical Species) parent->photo O2 Oxygen (Air) O2->oxidized H2O Moisture / pH H2O->hydrolyzed UV Light (UV/Visible) UV->photo

Caption: Conceptual overview of key degradation pathways.

Part 4: Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions

This protocol is designed to minimize initial degradation during solubilization.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use only high-purity, anhydrous grade solvent (e.g., DMSO, DMF).

  • Inert Atmosphere: If possible, perform the dissolution in a glove box or use a gentle stream of argon or nitrogen to flush the vial before and after adding the solvent.

  • Dissolution: Add the required volume of solvent to the solid. Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.

  • Quality Control (T=0): Immediately take a small aliquot of the freshly prepared stock solution and analyze its purity by HPLC. This chromatogram serves as your baseline reference.

  • Aliquoting and Storage: Dispense the remaining stock solution into single-use, amber, tightly-capped vials. Flush each aliquot with inert gas before sealing. Store immediately at -80°C.

Protocol 2: Basic Forced Degradation Study

This study helps identify the compound's stability liabilities in your specific formulation buffers.

  • Stock Preparation: Prepare a stock solution of the compound in an organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Stress Conditions: Prepare separate samples by diluting the stock solution into the following aqueous solutions to a final concentration of ~100 µM:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Your final assay buffer or saline (Control)

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: At specified time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method.

  • Interpretation: Compare the peak area of the parent compound in the stressed samples to the control sample at T=0. Significant loss of the parent peak area under a specific condition indicates susceptibility to that degradation pathway.

Part 5: Troubleshooting Workflow

Use the following decision tree to systematically diagnose and address potential degradation issues.

G start Inconsistent Assay Results or Unexpected HPLC Peaks Observed q1 Is the compound in solid form or solution? start->q1 solid Check Solid Storage Conditions: - Temp (-20°C?) - Inert Gas? - Dark Vial? - Sealed? q1->solid Solid solution Check Solution Storage: - Temp (-80°C?) - Aliquoted? - Anhydrous Solvent? q1->solution Solution q2_solid Storage Conditions OK? solid->q2_solid q2_solution Storage Conditions OK? solution->q2_solution retest Re-test Purity with HPLC/LC-MS q2_solid->retest Yes fix_storage ACTION: Correct storage and handling. Order new batch if purity is low. q2_solid->fix_storage No q2_solution->retest Yes q2_solution->fix_storage No q3 Purity Confirmed >98%? retest->q3 instability Hypothesis: Instability in Assay Media q3->instability Yes end_ok Root Cause Identified: Improper Storage/Handling. Review protocols. q3->end_ok No test_media ACTION: Perform stability test in media. (See Protocol 2) instability->test_media

Caption: A systematic workflow for troubleshooting degradation issues.

References
  • Reddy, D. M., et al. (2014). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.
  • Chen, B. H., & Lin, F. Y. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
  • Verma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Inglis, G. H., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • Naveed, M., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate.
  • Unknown. (2020). Formation and Mechanism of Heterocyclic Amines in Meat Products. SHPIN-Journal of Food Science and Technology.
  • Kaiser, J. P., et al. (1996). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar.
  • Wieckowska, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
  • Human Metabolome Database. (2021). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. HMDB.
  • Laskin, A., et al. (2012). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Abu-Hashem, A. A., & El-Shehry, M. F. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Archiv der Pharmazie.
  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Zhou, S. (2010). Thermal Degradation of Amines for CO2 Capture. UKnowledge.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. PubChem.
  • Amine, R., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia.
  • Ghorab, M. M., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie.
  • Park, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sahu, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica.
  • Yang, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Rochelle, G. T., et al. (2011). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate.

Sources

Technical Support Center: Addressing Off-Target Effects of 1H-Pyrazolo[3,4-C]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with 1H-Pyrazolo[3,4-C]pyridin-7-amine and related pyrazolopyridine-based compounds. This guide is designed to provide you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate potential off-target effects during your experiments. Given that specific off-target data for this compound is not extensively published, this document focuses on a robust, class-wide strategy for ensuring the specificity of your findings.

The 1H-Pyrazolo[3,4-C]pyridine core is structurally similar to purine, the essential building block of ATP.[1] This resemblance allows it to competitively bind to the ATP-binding sites of numerous kinases, making it a valuable scaffold in kinase inhibitor discovery.[2][3] However, this same feature can also lead to interactions with unintended kinase and non-kinase targets, necessitating a thorough investigation of your compound's selectivity.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our this compound derivative. How can we determine if this is due to an off-target effect?

A1: An unexpected cellular phenotype is a common challenge when working with kinase inhibitors. A systematic approach is essential to distinguish between on-target and off-target effects.

Initial Steps:

  • Confirm Target Engagement: First, verify that your compound is engaging its intended target in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4][5]

  • Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. Off-target effects may occur at different concentration ranges than on-target effects.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of well-characterized, structurally distinct inhibitors of the same target. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.

Advanced Troubleshooting:

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target kinase. If the phenotype is reversed, it strongly supports an on-target mechanism.

  • Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is mimicked by genetic knockdown/knockout, it strengthens the case for an on-target effect.

Q2: What is the most direct way to identify the potential off-target kinases of my this compound compound?

A2: The most direct and comprehensive method for identifying off-target kinase interactions is through kinome profiling . Several commercial services offer screening of your compound against a large panel of kinases (often over 400).[6][7] This will provide a quantitative measure of your compound's binding affinity or inhibitory activity against a broad spectrum of the human kinome.

Interpreting Kinome Profiling Data:

Kinome profiling results are typically presented as a percentage of inhibition at a fixed compound concentration or as dissociation constants (Kd). A lower value indicates stronger binding. It is crucial to analyze this data in the context of the concentrations used in your cellular assays. A potent off-target interaction (low Kd or high % inhibition) with a kinase that is highly expressed in your cell line of interest is a prime candidate for further investigation.

Q3: We have identified a potential off-target kinase from a kinome screen. How do we validate this interaction in a cellular context?

A3: Validating a putative off-target in a cellular environment is critical. Here are the recommended approaches:

  • Cellular Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your compound binds to the suspected off-target protein inside the cell.[5] A thermal shift indicates direct engagement.

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your compound modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability or proliferation assays.
Potential Cause Troubleshooting Step
Off-target toxicity Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any hits in cellular assays.
Cell line-specific effects Test your compound on a panel of cell lines with varying expression levels of the intended target and potential off-target kinases.
Compound promiscuity at high concentrations Perform a detailed dose-response curve to determine if the cytotoxic effects are only observed at concentrations significantly higher than the IC50 for the intended target.
Problem 2: Paradoxical activation of a signaling pathway.

Paradoxical pathway activation can occur when a kinase inhibitor disrupts a negative feedback loop or has potent off-target effects.

Workflow for Investigating Paradoxical Pathway Activation:

A Paradoxical Pathway Activation Observed B Assess Phosphorylation of Key Pathway Nodes (e.g., Phospho-Array) A->B C Is the primary target part of a known negative feedback loop? B->C D Yes C->D E No C->E F Hypothesize disruption of feedback inhibition. Validate with targeted western blots. D->F G Perform Kinome Profiling to Identify Off-Target Kinases E->G H Does the compound inhibit a known negative regulator of the pathway? G->H I Yes H->I J No H->J K Validate off-target engagement in cells (e.g., CETSA) and its functional consequence. I->K L Investigate alternative mechanisms (e.g., scaffold-mediated protein-protein interactions). J->L

Caption: Troubleshooting paradoxical pathway activation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing target engagement in intact cells.

Materials:

  • Cells of interest

  • This compound derivative

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for the target protein (for Western blot)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of your compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the levels of the soluble target protein by Western blot or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization and engagement.[5]

CETSA Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: Kinome Profiling Data Interpretation

While the experimental procedure for kinome profiling is typically performed by specialized service providers, interpreting the data is crucial for your research.

Data Presentation:

Kinome profiling data is often presented in a table or a "tree spot" diagram, showing the binding affinity or percent inhibition for each kinase in the panel.

Example Data Table (Hypothetical):

Kinase Target% Inhibition @ 1µMKinase FamilyPotential Implication
Target Kinase A 95% TK Expected on-target activity
Off-Target Kinase B88%CMGCPotential for off-target effects, investigate downstream signaling.
Off-Target Kinase C75%AGCModerate off-target interaction, consider relevance in cellular context.
Off-Target Kinase D15%CAMKLikely not a significant off-target at this concentration.

Interpretation Steps:

  • Identify High-Affinity Off-Targets: Look for kinases with high percent inhibition or low Kd values.

  • Consider Cellular Context: Cross-reference the high-affinity off-targets with the expression profile of your cellular model. A highly inhibited kinase that is not expressed in your cells is unlikely to be responsible for an observed phenotype.

  • Evaluate Downstream Pathways: For the most promising off-target candidates, investigate their known signaling pathways and how their inhibition might lead to the observed cellular effects.

  • Plan Validation Experiments: Based on your analysis, design experiments (CETSA, downstream signaling analysis, genetic knockdown) to validate the functional relevance of the identified off-target interactions.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (n.d.). PubMed Central.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed Central.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). (n.d.). Aurigene Pharmaceutical Services.
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). PubMed.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. (n.d.). PubMed.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). PubMed Central.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors. (n.d.). Benchchem.
  • Cellular thermal shift assay. (n.d.). Wikipedia.

Sources

Technical Support Center: 1H-Pyrazolo[3,4-c]pyridin-7-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1H-Pyrazolo[3,4-c]pyridin-7-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important heterocyclic amine from bench-scale discovery to larger-scale production. As a structural analog to purines, this scaffold is of significant interest in medicinal chemistry.[1][2] However, its successful scale-up is not without challenges.

This document moves beyond simple protocols to address the complex issues encountered during process development. We will explore the causality behind common failures, provide robust troubleshooting strategies, and outline self-validating procedures to ensure scientific integrity and batch-to-batch consistency.

Section 1: Overview of a Common Synthetic Pathway

While multiple synthetic routes to the pyrazolo[3,4-c]pyridine core exist, a common and adaptable strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold.[3] This often involves the nitrosation of an acetamido-pyridine precursor, followed by a reductive cyclization. Understanding this pathway is critical to diagnosing issues during scale-up.

Below is a generalized workflow for the synthesis, highlighting the critical transformations where process control is paramount.

cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Amination cluster_3 Step 4: Purification A 3-Acetamido-Substituted Pyridine B N-Nitroso Intermediate A->B NaNO2 / Acid C 1H-Pyrazolo[3,4-c]pyridine Core B->C Reducing Agent (e.g., Zn/AcOH) D Final Product: This compound C->D Amination Conditions (e.g., Buchwald-Hartwig) E Crude Product D->E F Purified API E->F Crystallization / Chromatography

Caption: Generalized synthetic workflow for this compound production.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common and critical questions that arise during the scale-up of this compound synthesis.

Q1: My yield dropped significantly when moving from a 10g to a 100g scale. What are the primary factors to investigate?

A significant drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.

  • Causality: At the 10g scale, reactions benefit from a high surface-area-to-volume ratio, allowing for efficient heating and cooling. As the reactor volume increases, this ratio decreases dramatically, making it harder to maintain a homogenous temperature. Hotspots or insufficient heating can lead to by-product formation or stalled reactions.

  • Troubleshooting Steps:

    • Re-evaluate Thermal Control: Was the internal temperature monitored, or only the jacket temperature? Implement a calibrated internal temperature probe. For exothermic steps like nitrosation or quenching, ensure your cooling system can handle the heat load. Consider slowing the addition rate of reagents.

    • Assess Mixing Efficiency: Inadequate agitation in a larger vessel can lead to localized concentration gradients. This is especially critical during the addition of reagents or in heterogeneous mixtures (e.g., with Zinc dust). Evaluate the stirrer's design (e.g., pitch blade vs. anchor) and speed (RPM) to ensure proper mixing for the new vessel geometry.

    • Check Reagent Stoichiometry and Quality: Re-verify the purity and molar equivalents of all starting materials. A new batch of a key reagent could have a different purity profile.

    • Atmospheric Control: Ensure the reaction is maintained under a consistent inert atmosphere (Nitrogen or Argon). On a larger scale, leaks are more common and can introduce oxygen or moisture, which can degrade sensitive intermediates or reagents.

Q2: I am struggling with the purification of the final product. Column chromatography is not feasible at our target scale. How can I develop a robust crystallization protocol?

Developing a scalable crystallization is essential for achieving the required purity of the final active pharmaceutical ingredient (API).

  • Causality: The solubility profile of your target compound is the key determinant. This compound, being a heterocyclic amine, will have varying solubility in different solvents based on polarity and hydrogen bonding capability. The goal is to find a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while key impurities remain in solution.

  • Troubleshooting & Protocol Development:

    • Solvent Screening: Begin with a systematic screening of solvents. Test solubility in common solvents at room temperature and at reflux. A good starting point is summarized in the table below.

    • Identify a Solvent/Anti-Solvent System: If a single solvent does not provide a sufficient purity and yield profile, an anti-solvent approach is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., Methanol, DMF) at an elevated temperature, then slowly add a miscible "poor" solvent (the anti-solvent, e.g., Water, Heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization.

    • Control Cooling Rate: Crash cooling often traps impurities. A controlled, linear cooling profile (e.g., 10-20°C per hour) allows for more selective crystal growth and results in higher purity.

    • Seeding: Introduce a small quantity of pure product (seed crystals) when the solution is supersaturated to promote controlled crystallization and prevent oiling out.

Solvent ClassExamplesSuitability for this compound
Alcohols Methanol, Ethanol, IsopropanolGood for dissolving at heat; often used with water as an anti-solvent.
Ethers MTBE, 2-MeTHFGenerally lower solubility; can be effective as anti-solvents.
Esters Ethyl AcetateModerate solubility; good for initial purification of less polar impurities.
Hydrocarbons Heptane, TolueneVery low solubility; excellent as anti-solvents or for slurry washes.
Aprotic Polar Acetonitrile, DMF, DMSOHigh solubility; often used to dissolve crude material before adding an anti-solvent.

Q3: The nitrosation step (Step 1) feels hazardous. What are the key safety considerations for scaling up this reaction?

The nitrosation of amines is a potentially hazardous process that requires rigorous safety assessment before scale-up.

  • Causality: The reaction of sodium nitrite with acid generates nitrous acid (HONO) in situ. This species can decompose, especially if the temperature is not controlled, leading to the release of toxic nitrogen oxides (NOx) and potential thermal runaway. The N-nitroso intermediate itself can be unstable.

  • Safety & Control Measures:

    • Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature (typically 0-5°C) to prevent the uncontrolled decomposition of nitrous acid. Use a reliable chiller and an internal temperature probe.

    • Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly and does not build up in concentration. A sudden increase in temperature is a sign of accumulation and a precursor to a runaway reaction.

    • Off-Gas Management: The reaction will generate NOx gases. The reactor must be vented to a scrubber system (e.g., a caustic or bisulfite solution) to neutralize these toxic and corrosive fumes.

    • Quenching Strategy: Before workup, any excess nitrous acid must be safely quenched. A solution of sulfamic acid or urea is typically used for this purpose, as it reacts rapidly with residual HONO.

    • Process Safety Analysis: Before performing the reaction at scale, a formal process hazard analysis (PHA) should be conducted. Techniques like reaction calorimetry (RC1) can be used to measure the heat of reaction and determine the thermal risk profile.

Q4: I'm observing a persistent impurity that appears to be a regioisomer. How can I control the selectivity of the cyclization or subsequent functionalization steps?

Regioisomer formation is a common challenge in heterocyclic chemistry. For pyrazolo[3,4-c]pyridines, this can occur during N-alkylation or other substitution reactions.[1][4]

  • Causality: The pyrazole ring has two nitrogen atoms (N1 and N2) that can potentially react. The preferred site of reaction is governed by electronic effects, steric hindrance, and the reaction conditions (e.g., the base and solvent used).

  • Troubleshooting Steps:

    • Protecting Groups: The most robust method to ensure selectivity is to use a protecting group. For instance, selectively protecting the N1 position allows for unambiguous functionalization at N2, and vice-versa. The choice of protecting group is critical for ensuring it can be removed without affecting the rest of the molecule.

    • Condition Optimization: If a protecting group strategy is not desired, a Design of Experiments (DoE) approach can be used to systematically investigate the impact of various parameters on regioselectivity. Key parameters to screen include:

      • Base: Compare different bases (e.g., K₂CO₃ vs. NaH vs. Cs₂CO₃). Carbonates are often milder and can favor thermodynamic products, while hydrides favor kinetic products.

      • Solvent: The polarity of the solvent can influence which nitrogen is more nucleophilic. Compare aprotic polar (DMF, DMSO) with less polar (THF, Dioxane) solvents.

      • Temperature: Lower temperatures often increase selectivity.

    • Structural Characterization: It is crucial to definitively identify the structure of the major and minor isomers using 2D NMR techniques (NOESY, HMBC) to guide your optimization efforts correctly.

start Impurity Detected: Isomer? confirm Confirm Structure (2D NMR) start->confirm strategy Select Control Strategy confirm->strategy protect Use N-Protecting Group for Directed Synthesis strategy->protect High Selectivity Required optimize Optimize Reaction Conditions (Base, Solvent, Temp) strategy->optimize Moderate Selectivity Improvement Needed purify Develop Selective Crystallization strategy->purify Isomers are Separable end Achieve >99% Regiopurity protect->end optimize->end purify->end

Caption: Decision workflow for managing regioisomer impurities.

Section 3: Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 1H-Pyrazolo[3,4-c]pyridine Core via Reductive Cyclization (Illustrative)

This protocol is for informational purposes and must be adapted and validated for your specific substituted starting materials. A thorough risk assessment must be performed before execution.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, an internal temperature probe, and a nitrogen inlet. Cool the flask to 0-5°C using an ice/salt bath.

  • Charge Reagents: To the flask, add the N-nitroso intermediate (0.2 mol, 1.0 eq) and glacial acetic acid (400 mL). Stir to form a suspension.

  • Reductant Addition: While maintaining the internal temperature below 15°C, add Zinc dust (0.6 mol, 3.0 eq) portion-wise over 1 hour. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Rinse the pad with additional acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure. To the resulting residue, carefully add a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and then a cold non-polar solvent like MTBE. Dry the crude product under vacuum. The material can then be further purified by crystallization as described in the FAQ section.

Section 4: References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link][1][4][5]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link][6][7][8]

  • Giannopoulos, T., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available at: [Link][2]

  • Krasavin, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link][9]

  • Lee, H., et al. (2017). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][10]

  • Request PDF. (2019). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. Available at: [Link][3]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Available at: [Link][11]

  • Various Authors. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. Available at: [Link][12]

  • Various Authors. (2022). Heterocyclic amines formation and mitigation in processed meat and meat products: a review. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link][13]

  • Eimoori, H., et al. (2021). 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Green chemistry approach, characterization, and larvicidal profile against Culex quinquefasciatus. Journal of King Saud University - Science. Available at: [Link][14]

Sources

dealing with poor regioselectivity in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioselectivity Challenge in Pyrazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with regioselectivity in pyrazole synthesis. The pyrazole scaffold is a cornerstone in modern drug discovery, forming the core of numerous FDA-approved drugs.[1][2] However, the classic and widely used Knorr synthesis—the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine—is often plagued by the formation of regioisomeric mixtures.[3][4]

Controlling which of the two possible isomers is formed is not merely an academic exercise; different regioisomers can exhibit dramatically different pharmacological activities, toxicological profiles, and physical properties.[5] Achieving high regioselectivity is therefore critical for synthetic efficiency, cost-effectiveness, and the successful development of new chemical entities. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you master this common synthetic challenge.

Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific constitutional isomer. In the Knorr pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl (with different R¹ and R² groups) has two distinct carbonyl carbons. A substituted hydrazine (R³-NH-NH₂) can initiate its nucleophilic attack at either of these carbonyls. These two initial attack pathways lead to two different regioisomeric pyrazole products, as illustrated below. A highly regioselective reaction will produce one isomer almost exclusively.[3][5][6]

G dicarbonyl Unsymmetrical 1,3-Dicarbonyl pathA Attack at Carbonyl 1 dicarbonyl->pathA pathB Attack at Carbonyl 2 dicarbonyl->pathB hydrazine Substituted Hydrazine hydrazine->pathA hydrazine->pathB isomerA Regioisomer A pathA->isomerA Pathway A isomerB Regioisomer B pathB->isomerB Pathway B

Caption: Two possible reaction pathways in Knorr pyrazole synthesis.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis?

A2: The regiochemical outcome is a delicate balance of several factors related to both the substrates and the reaction environment. The key drivers are:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon. Electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) strongly activate the adjacent carbonyl, making it the preferred site of attack.[5]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile. The reaction will favor attack at the less sterically hindered carbonyl group.[3]

  • Nucleophilicity of the Hydrazine: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For alkyl hydrazines (e.g., methylhydrazine), the secondary nitrogen (bearing the alkyl group) is more nucleophilic. For aryl hydrazines (e.g., phenylhydrazine), the primary -NH₂ group is the more potent nucleophile.[7] This difference dictates which nitrogen attacks the carbonyl first and is crucial for predicting the outcome.

  • Reaction Conditions (Solvent & pH): The reaction medium plays a pivotal role. The pH can alter the reaction mechanism and rates.[4][8] The choice of solvent can dramatically shift the isomeric ratio, a phenomenon that can be exploited to control the reaction's outcome.[9]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, when the Knorr synthesis proves intractable, several other methods offer excellent regiocontrol:

  • Reaction of Hydrazones with Nitroolefins: This method provides access to 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity, often complementary to the Knorr synthesis.[10][11]

  • 1,3-Dipolar Cycloadditions: Reactions between diazo compounds and alkynes/alkenes, or sydnones and alkynes, are powerful strategies for building the pyrazole ring with predictable regiochemistry.[1][7][11]

  • Condensation with Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones can be highly regioselective, affording 1,3,5-substituted pyrazoles in excellent yields.[7][12][13]

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter in the lab.

Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a frequent issue when the substituents on the 1,3-dicarbonyl have similar electronic and steric properties, resulting in no inherent preference for the site of initial hydrazine attack.

Root Cause Analysis: The activation energies for the two competing reaction pathways are nearly identical under your current conditions. The key is to alter the conditions to favor one pathway over the other.

Solution: Solvent Optimization

The most powerful and straightforward technique is to change the solvent. While traditional solvents like ethanol often yield poor selectivity, highly structured fluorinated alcohols can dramatically influence the outcome.[9][14]

  • Why it works: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen-bond donors but poor acceptors. They can selectively solvate and stabilize transition states, lowering the activation energy for one pathway more than the other, thus enhancing regioselectivity. In many cases involving fluorinated dicarbonyls, these solvents can reverse the selectivity seen in ethanol.[9]

Data Snapshot: The Power of Solvent Choice

The following table summarizes the effect of solvent on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. Isomer A is the 1,5-disubstituted pyrazole and Isomer B is the 1,3-disubstituted pyrazole.

1,3-Diketone (R¹/R²)SolventIsomer Ratio (A : B)Predominant ProductReference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH15 : 85B (1,3-isomer)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85 : 15A (1,5-isomer)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97 : 3 A (1,5-isomer)[9]
1-phenyl-4,4,4-trifluoro-1,3-butanedioneEtOH20 : 80B (1,3-isomer)
1-phenyl-4,4,4-trifluoro-1,3-butanedioneHFIP99 : 1 A (1,5-isomer)

Actionable Protocol: See Protocol 2: Optimizing Regioselectivity using Fluorinated Alcohol Solvents.

Problem 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

This occurs when the intrinsic steric and electronic factors of your substrates favor the formation of the unwanted isomer under standard conditions.

Root Cause Analysis: The inherent reactivity of the dicarbonyl compound is directing the reaction away from your target. For example, in the reaction of 1,1,1-trifluoroacetylacetone with an aryl hydrazine, the initial attack consistently occurs at the carbonyl adjacent to the highly electrophilic -CF₃ group.[5][13]

Solutions:

  • Employ Fluorinated Solvents (TFE/HFIP): As detailed in the previous section, switching to a solvent like HFIP can often reverse the regioselectivity observed in ethanol, especially for fluorinated substrates.[9] This should be your first approach.

  • Modify the Reaction pH: Acid catalysis is a standard condition for the Knorr synthesis.[6][8] Systematically screening the pH (e.g., neutral, acidic with acetic acid, or strongly acidic with HCl) can sometimes alter the preferred reaction pathway. The mechanism can be more complex than initially assumed, with different intermediates and pathways being favored under different pH regimes.[4]

  • Consider an Alternative Synthetic Strategy: If modifying conditions fails, the most reliable approach is to redesign the synthesis using a method with orthogonal regiocontrol. A 1,3-dipolar cycloaddition, for instance, follows completely different mechanistic rules and will provide a predictable regioisomer based on the electronics of the chosen diazo compound and dipolarophile.[7][11]

G start Undesired Regioisomer is Major Product q1 Have you tried fluorinated solvents (TFE, HFIP)? start->q1 solv Run reaction in TFE or HFIP. Monitor regioisomeric ratio. q1->solv No q2 Did selectivity improve or reverse? q1->q2 Yes solv->q2 opt Optimize TFE/HFIP conditions (temp, time). q2->opt Yes ph Screen reaction pH (neutral, acidic). Use additives like AcOH or TFA. q2->ph No alt Redesign synthesis using an alternative method (e.g., cycloaddition). ph->alt

Caption: Decision workflow for reversing regioselectivity.

Problem 3: How do I reliably determine the structure of my pyrazole regioisomers?

Correctly identifying the regioisomers is a critical first step before any optimization can begin. Misassignment can lead to wasted time and resources.

Solution: Spectroscopic Analysis

While chromatography can separate the isomers, spectroscopic methods are required to definitively assign their structures.[15] Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose.

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer. Comparing the experimental spectra to literature values for similar compounds or to predictions from computational chemistry can provide a strong indication of the structure.[16][17][18]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is often the key to unambiguous assignment. It detects spatial proximity between protons. For example, in a 1,5-disubstituted pyrazole, a NOESY experiment might show a correlation between the protons of the N1-substituent and the protons of the C5-substituent, a correlation that would be absent in the 1,3-isomer.[15][19]

Actionable Protocol: See Protocol 3: Spectroscopic Analysis for Regioisomer Characterization.

Advanced Protocols & Methodologies
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Ethanol)
  • Objective: To establish a baseline for regioselectivity under standard conditions.

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

    • Substituted hydrazine (1.0 - 1.1 eq)

    • Absolute Ethanol (EtOH)

    • Glacial Acetic Acid (optional, 0.1 eq)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (5-10 mL per mmol of dicarbonyl).

    • Add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature. If the hydrazine is a hydrochloride salt, add an equivalent of a base like sodium acetate.

    • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • If a solid precipitates, collect it by vacuum filtration. If not, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine) and concentrate the organic layer.

    • Purify the crude product by column chromatography or recrystallization to separate the regioisomers.

    • Analyze the product ratio using ¹H NMR of the crude mixture.

Protocol 2: Optimizing Regioselectivity using Fluorinated Alcohol Solvents
  • Objective: To dramatically improve or reverse the regioselectivity compared to standard conditions.[9]

  • Materials:

    • Same substrates as Protocol 1.

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent.

  • Procedure:

    • Follow the same setup as in Protocol 1, but substitute ethanol with either TFE or HFIP. Note: HFIP is more acidic and can often promote the reaction without an additional acid catalyst.

    • Dissolve the 1,3-dicarbonyl (1.0 eq) in the chosen fluorinated solvent.

    • Slowly add the substituted hydrazine (1.0-1.1 eq) at room temperature. The reaction is often faster in these solvents and may be complete in 1-4 hours at room temperature.

    • Monitor the reaction closely by TLC or LC-MS. Gentle heating (40-60 °C) may be applied if necessary.

    • Workup is similar to Protocol 1. Fluorinated solvents have higher boiling points, so removal will require slightly stronger vacuum or higher temperature.

    • Analyze the crude product ratio by ¹H NMR to determine the effect on regioselectivity.

Protocol 3: Spectroscopic Analysis for Regioisomer Characterization
  • Objective: To unambiguously assign the structure of the synthesized pyrazole regioisomers.[16]

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Prepare separate, pure samples of each isolated regioisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments to Run:

    • ¹H NMR: Acquire a standard proton NMR spectrum. Integrate all peaks and assign multiplicities. The chemical shift of the pyrazole ring proton (H4) is often a good diagnostic signal.

    • ¹³C NMR / DEPT-135: Acquire a carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment will help distinguish CH/CH₃ signals from C/CH₂ signals.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment. Set mixing time appropriately (e.g., 500-800 ms). Look for cross-peaks that indicate through-space proximity.

      • Example: For a 1-methyl-5-phenyl-pyrazole, you would expect to see a NOESY cross-peak between the N-CH₃ protons and the ortho-protons of the C5-phenyl group.

      • Example: For a 1-methyl-3-phenyl-pyrazole, this correlation would be absent. Instead, you might see a correlation between the N-CH₃ protons and the pyrazole H4 proton, depending on conformation.[19]

    • (Optional) HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It can be used to confirm assignments by correlating, for example, the N-substituent protons to the C3 and C5 carbons of the pyrazole ring.[19]

References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]
  • Fustero, S., Sanchez-Rosello, M., Soler, J., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]
  • Fustero, S., Sanchez-Rosello, M., Soler, J., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem., 73(9), 3523-3529. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2015).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). MDPI. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022).
  • Knorr Pyrazole Synthesis. (n.d.).
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011).
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
  • Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. (2019).
  • Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. (2017). PubMed. [Link]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018).
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2021). RSC Publishing. [Link]
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science. [Link]
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2006).
  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024).

Sources

common pitfalls in pyrazole synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Drug Development Professionals. This guide serves as a dedicated resource for troubleshooting common challenges encountered during pyrazole synthesis. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the intricacies of forming this critical heterocyclic scaffold. This is not a static manual, but a dynamic support center designed to address the practical issues you face at the bench.

Section 1: The Regioselectivity Conundrum

One of the most frequent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is controlling which nitrogen atom of a substituted hydrazine attacks which carbonyl group. This leads to the formation of regioisomeric products, complicating purification and reducing the yield of the desired compound.[1][2][3]

FAQ 1.1: My reaction with an unsymmetrical diketone is yielding a mixture of regioisomers. How can I control the outcome?

Answer:

This is a classic problem rooted in the mechanism of the Knorr pyrazole synthesis and related reactions.[1][4][5] The two carbonyl groups of an unsymmetrical 1,3-diketone exhibit different levels of electrophilicity due to steric and electronic effects from their substituents (R¹ and R³). The substituted hydrazine has two non-equivalent nitrogen atoms: the substituted (N1) and the unsubstituted (N2, -NH₂) nitrogen, which differ in nucleophilicity. The final regioisomeric ratio is a result of the competition between these factors.

Several parameters can be tuned to steer the reaction toward a single isomer.[1]

Causality & Strategic Solutions:

  • Exploit Electronic and Steric Differences: The more nucleophilic nitrogen of the hydrazine (typically the terminal -NH₂) will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon. Acid catalysis can further enhance the electrophilicity of a specific carbonyl, directing the initial attack.[6]

  • Strategic Solvent Selection: The choice of solvent is critical and can dramatically alter the isomeric ratio. Standard protic solvents like ethanol can participate in the reaction, forming hemiacetals and leveling the reactivity difference between the carbonyls. This often leads to poor selectivity.[7]

    • Field Insight: Switching to a non-nucleophilic, hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically improve regioselectivity. These solvents stabilize the transition state without competing with the hydrazine, thereby amplifying the intrinsic reactivity differences between the carbonyls.[7]

  • Temperature and Reaction Stoichiometry: The kinetics of the competing pathways can be influenced by temperature.[8][9] Furthermore, recent studies have shown that even the initial ratio of reactants can impact the final regioisomeric ratio, suggesting a more complex reaction network than previously assumed.[1]

Troubleshooting Flowchart: Regioselectivity Control

G start Mixture of Regioisomers Observed solvent What is the solvent? start->solvent ethanol Ethanol or similar protic solvent solvent->ethanol Yes other_solvent Aprotic or other solvent->other_solvent No switch_solvent Action: Switch to TFE or HFIP to maximize electronic differences ethanol->switch_solvent check_pH Is the reaction catalyzed? (e.g., acetic acid) other_solvent->check_pH switch_solvent->check_pH no_acid No/Neutral check_pH->no_acid No acid Yes check_pH->acid Yes add_acid Action: Add catalytic acid (e.g., AcOH) to favor attack on most basic carbonyl no_acid->add_acid analyze_temp Action: Vary temperature. Lower T may favor kinetic product. acid->analyze_temp add_acid->analyze_temp

Caption: Decision workflow for troubleshooting poor regioselectivity.

Data Summary: Solvent Effect on Regioselectivity

SolventTypeNucleophilicityTypical Outcome with Unsymmetrical DiketonesReference
Ethanol (EtOH)ProticNucleophilicPoor regioselectivity, often near 1:1 mixture[7]
TolueneAproticNon-nucleophilicVariable, depends on substrates[10]
2,2,2-Trifluoroethanol (TFE)ProticNon-nucleophilicHigh regioselectivity [7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)ProticNon-nucleophilicVery high regioselectivity [7]
FAQ 1.2: How can I definitively identify which regioisomer I have synthesized?

Answer:

Unambiguous structural determination is crucial. A combination of spectroscopic techniques is required.

  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool.

    • 1D NMR (¹H, ¹³C): The chemical shifts of the pyrazole ring protons/carbons and the substituents will differ between isomers.

    • 2D NMR (NOESY/ROESY): This is the gold standard for confirmation. A Nuclear Overhauser Effect (NOE) correlation between protons on the N1-substituent and protons on the C5-substituent of the pyrazole ring provides definitive proof of that specific regioisomer. The absence of this correlation, and instead a correlation to the C3-substituent, confirms the other isomer.[2]

  • X-Ray Crystallography: If you can grow a suitable crystal, this method provides absolute structural proof.

Section 2: Tackling Side Reactions and Yield Issues

Low yields are often attributable to the formation of unwanted byproducts or incomplete reactions. Understanding the cause of these issues is the first step toward a cleaner, more efficient synthesis.

FAQ 2.1: My reaction turns dark brown/red and produces a lot of insoluble tar. What is causing this and how can I prevent it?

Answer:

This common observation, especially when using arylhydrazines like phenylhydrazine, points towards the degradation of your hydrazine starting material.[11]

Causality & Strategic Solutions:

  • Hydrazine Instability: Hydrazines, particularly arylhydrazines, are susceptible to oxidation and decomposition, especially at elevated temperatures or when exposed to air.[2][12] This process often forms highly colored, polymeric impurities.

  • Reaction Conditions: High reaction temperatures accelerate the decomposition of sensitive reagents and can lead to unwanted side reactions.[13]

Preventative Measures Protocol:

  • Reagent Purity: Use high-purity hydrazine. If the reagent is old or discolored, consider purifying it by distillation before use.[12]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the hydrazine and any sensitive intermediates.[12]

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature if possible before heating.[12]

    • Consider microwave-assisted synthesis. Microwave heating can dramatically shorten reaction times, often leading to cleaner reactions and higher yields by minimizing the time reagents are exposed to high temperatures.[8][10]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Work up the reaction as soon as the limiting starting material has been consumed to avoid prolonged heating that can degrade the product and generate impurities.[12]

FAQ 2.2: The reaction stalls, and I'm isolating the hydrazone intermediate. How do I drive the reaction to completion?

Answer:

The formation of a pyrazole from a 1,3-dicarbonyl and a hydrazine is a two-step process: (1) initial condensation to form a hydrazone intermediate (or a cyclic hydroxylpyrazolidine), followed by (2) intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][14][15] If you are isolating the hydrazone, the second step is rate-limiting.

Troubleshooting Workflow: Promoting Cyclization

G start Hydrazone Intermediate Isolated catalysis Is an acid catalyst present? start->catalysis no_catalyst No catalysis->no_catalyst No catalyst_present Yes catalysis->catalyst_present Yes add_catalyst Action: Add catalytic amount of glacial acetic acid. no_catalyst->add_catalyst temp Is the reaction being heated? catalyst_present->temp add_catalyst->temp no_heat No temp->no_heat No heat_present Yes temp->heat_present Yes apply_heat Action: Heat the reaction. (Conventional or Microwave) no_heat->apply_heat increase_heat Action: Increase temperature or switch to microwave irradiation. heat_present->increase_heat

Caption: Workflow for driving pyrazole cyclization to completion.

Key Actions:

  • Acid Catalysis: The cyclization and final dehydration step is often acid-catalyzed. Adding a few drops of glacial acetic acid can significantly accelerate the conversion of the hydrazone intermediate to the final pyrazole.[6][15]

  • Thermal Promotion: Energy is required to overcome the activation barrier for the dehydration step. If the reaction is stalling at room temperature, heating is necessary. Refluxing in a suitable solvent like ethanol or propanol is common.[15] As mentioned, microwave irradiation is a highly effective alternative for rapid heating.[10]

Section 3: Purification and Isolation Pitfalls

A successful reaction is only half the battle. Isolating the target pyrazole in high purity presents its own set of challenges, from removing starting materials to separating closely related isomers.

FAQ 3.1: How do I effectively remove unreacted hydrazine from my crude product?

Answer:

Hydrazine and its derivatives are basic. This property can be exploited for easy removal.

Protocol: Acid-Base Extraction

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the crude residue in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% acetic acid). The acid will protonate the basic hydrazine, forming a salt that is soluble in the aqueous layer.[12]

  • Repeat the acidic wash one or two more times.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product, now free of hydrazine impurities.

FAQ 3.2: My pyrazole product is a stubborn oil that won't crystallize. How can I purify it?

Answer:

Many pyrazoles are low-melting solids or oils, making purification by crystallization difficult.

Troubleshooting & Optimization Strategies:

  • Induce Crystallization:

    • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the oil.[12] Scratch the inside of the flask with a glass rod at the solvent-oil interface. This can often induce crystallization.

    • Solvent System: If trituration fails, attempt recrystallization from a binary solvent system, such as ethyl acetate/hexanes or ethanol/water.[12] Dissolve the oil in the minimum amount of the "good" solvent (e.g., ethyl acetate) and slowly add the "bad" solvent (e.g., hexanes) until turbidity persists. Cool slowly.

  • Chromatography: If crystallization is not feasible, column chromatography is the primary alternative.[12]

    • Silica Gel: Standard silica gel is acidic and works for most neutral pyrazoles.

    • Deactivated Silica: If your pyrazole is basic and shows significant streaking on TLC, pre-treating the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) can neutralize the acidic sites and lead to much better separation.[12]

    • Reverse-Phase: For very polar pyrazoles, reverse-phase (C18) chromatography using solvents like acetonitrile/water or methanol/water may be effective.[12]

References

  • Elgemeie, G. H., & Zaghary, W. A. (2020).
  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Jover, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • BenchChem. (n.d.). Preventing side reactions in pyrazole synthesis. BenchChem.
  • Breit, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Boyer, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(21), 8642–8645.
  • Buriol, L., et al. (2018). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
  • Li, G., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Katritzky, A. R., et al. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
  • Buriol, L., et al. (2018). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • Song, R-J., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(15), 3343.
  • BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. BenchChem.
  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. www.organic-chemistry.org.
  • Moglioni, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(1), 19.
  • Galyametdinova, I. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. chemhelpasap.com.
  • Name Reaction. (n.d.). Knorr Pyrazole Synthesis. www.name-reaction.com.
  • Vitale, P. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. www.orgsyn.org.
  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Chem Help ASAP. (2021).
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. www.jk-sci.com.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. www.pharmaguideline.com.
  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). www.
  • Synfacts. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Thieme.
  • Fernandes, D. M., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(4), 884.
  • Ghorai, P., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • IJCRT.org. (2022).
  • Al-Ostath, A. I. A., et al. (2024). review of pyrazole compounds' production, use, and pharmacological activity.
  • Smith, C. J., et al. (2018).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Elsevier.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.

Sources

Validation & Comparative

A Comparative Guide to Pyrazolopyridine-Based Kinase Inhibitors: Focus on a Novel 1H-Pyrazolo[3,4-c]pyridine Derivative as a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a novel pyrazolopyridine-based kinase inhibitor, a representative 1H-Pyrazolo[3,4-c]pyridine derivative , against other kinase inhibitors. The focus of this analysis is on its activity as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a promising target in immuno-oncology.[1][2][3][4] We will objectively compare its performance with a clinical-stage HPK1 inhibitor and a well-established inhibitor of a different kinase family, Fedratinib, to provide a comprehensive understanding of its therapeutic potential.

Introduction to HPK1: A Key Target in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][5] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to a dampening of the T-cell response.[7][8] By inhibiting HPK1, it is possible to enhance T-cell activation, cytokine production, and anti-tumor immunity.[8][9][10] This makes HPK1 a highly attractive target for the development of novel cancer immunotherapies.[2][3]

The Rise of Pyrazolopyridines as Kinase Inhibitors

The pyrazolopyridine scaffold has emerged as a versatile core structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide focuses on a promising 1H-Pyrazolo[3,4-c]pyridine derivative (Compound 16) , which has demonstrated potent enzymatic and cellular activity against HPK1.[4]

Comparative Analysis: 1H-Pyrazolo[3,4-c]pyridine Derivative vs. Other Kinase Inhibitors

To contextualize the performance of our lead compound, we will compare it against two other significant kinase inhibitors:

  • NDI-101150 : A selective, orally bioavailable small molecule HPK1 inhibitor currently in Phase I/II clinical trials for solid tumors.[11][12][13]

  • Fedratinib (Inrebic®) : An FDA-approved oral kinase inhibitor that selectively targets Janus Kinase 2 (JAK2) and is used to treat myelofibrosis.[14][15][16]

Mechanism of Action

The therapeutic effect of a kinase inhibitor is dictated by its specific target and the downstream signaling pathway it modulates.

1H-Pyrazolo[3,4-c]pyridine Derivative (Compound 16) and NDI-101150 : Both of these compounds are designed to inhibit HPK1. By binding to the ATP-binding site of HPK1, they prevent the phosphorylation of its substrates, most notably SLP-76.[4][7][8] This blockade removes the negative feedback on TCR signaling, leading to enhanced T-cell activation, proliferation, and cytokine release, thereby promoting an anti-tumor immune response.[8][9]

Fedratinib : In contrast, Fedratinib targets the JAK-STAT pathway by inhibiting JAK2.[14][17] In myeloproliferative neoplasms, mutations often lead to the constitutive activation of JAK2, driving uncontrolled cell growth.[17] Fedratinib binds to the ATP-binding site of JAK2, preventing the phosphorylation of STAT proteins. This disruption of the JAK-STAT signaling cascade leads to reduced cell proliferation and induction of apoptosis in malignant hematopoietic cells.[14][17]

Signaling Pathway Diagram

Signaling_Pathways cluster_TCR T-Cell Receptor (TCR) Signaling cluster_JAK_STAT JAK-STAT Signaling TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 p-SLP-76 HPK1->SLP76 Phosphorylates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Inhibits Inhibitor_HPK1 1H-Pyrazolo[3,4-c]pyridine (Compound 16) NDI-101150 Inhibitor_HPK1->HPK1 Inhibits Cytokine_R Cytokine Receptor JAK2 JAK2 Cytokine_R->JAK2 Activates STAT p-STAT JAK2->STAT Phosphorylates Gene_Expression Gene Expression (Proliferation) STAT->Gene_Expression Promotes Fedratinib Fedratinib Fedratinib->JAK2 Inhibits

Caption: Comparative signaling pathways of HPK1 and JAK2 inhibitors.

Potency and Efficacy: A Quantitative Comparison

The potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.

InhibitorTargetBiochemical IC50 (nM)Cellular Assay (p-SLP-76) IC50 (nM)Reference(s)
1H-Pyrazolo[3,4-c]pyridine (Cmpd 16) HPK1<1.0 (Ki)144[4]
NDI-101150 HPK1Not publicly disclosedPotent cellular activity demonstrated[11][12]
Fedratinib JAK26Not directly comparable[15]

Interpretation: The 1H-Pyrazolo[3,4-c]pyridine derivative (Compound 16) demonstrates high potency against HPK1 in both biochemical binding and cellular functional assays.[4] While specific IC50 values for NDI-101150 are not widely published, its progression to clinical trials indicates potent cellular activity.[11][12] Fedratinib's potent inhibition of JAK2 is well-established.[15]

Selectivity Profile: Kinome Scan Analysis

A key challenge in kinase inhibitor development is achieving selectivity for the intended target to minimize off-target effects and potential toxicity. Kinome scanning is a powerful tool to assess an inhibitor's selectivity across the human kinome.

InhibitorPrimary TargetSelectivity ProfileKey Off-Targets (if known)Reference(s)
1H-Pyrazolo[3,4-c]pyridine (Cmpd 16) HPK1High selectivity; only 12 kinases with projected IC50 < 1 µM out of 371 tested.Not specified[4]
NDI-101150 HPK1>100-fold selectivity over other MAP4K family members.Not specified[2]
Fedratinib JAK2Semi-selective; also inhibits FLT3 and RET.FLT3, RET[15]

Interpretation: Both the 1H-Pyrazolo[3,4-c]pyridine derivative (Compound 16) and NDI-101150 are reported to be highly selective for HPK1.[2][4] High selectivity is crucial for immuno-oncology agents to avoid unintended effects on other immune signaling pathways. Fedratinib, while potent against JAK2, exhibits some activity against other kinases, which may contribute to its overall clinical profile.[15]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed methodologies for the key experiments discussed in this guide.

Biochemical Kinase Inhibition Assay (HPK1)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant HPK1.

Experimental Workflow: Biochemical HPK1 Assay

HPK1_Biochemical_Assay start Start reagents Prepare Reaction Mix: - Recombinant HPK1 - Fluorescent Peptide Substrate - ATP - Assay Buffer start->reagents inhibitor Add Test Inhibitor (e.g., Pyrazolopyridine) at varying concentrations reagents->inhibitor incubation Incubate at RT (e.g., 3 hours) inhibitor->incubation quench Quench Reaction (e.g., with EDTA) incubation->quench detection Analyze Substrate Conversion (Capillary Electrophoresis) quench->detection end Determine IC50 detection->end

Caption: Workflow for a biochemical HPK1 inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup : In a 384-well plate, prepare a reaction mixture containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.015% Brij-35, and 2 mM DTT.[9]

  • Enzyme and Substrate : Add recombinant HPK1 enzyme (e.g., 0.625 nM) and a fluorescently labeled peptide substrate (e.g., 3 µM).[9]

  • Inhibitor Addition : Add the test inhibitor (e.g., 1H-Pyrazolo[3,4-c]pyridine derivative) at a range of concentrations. Include a DMSO control (0% inhibition) and a positive control inhibitor.

  • Initiate Reaction : Start the kinase reaction by adding ATP (e.g., 22 µM).[9]

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 3 hours).[9]

  • Quench Reaction : Stop the reaction by adding a solution containing EDTA.[9]

  • Detection : Analyze the conversion of the peptide substrate to its phosphorylated form using a suitable detection method, such as capillary electrophoresis.[9]

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Experimental Workflow: Cellular pSLP-76 Assay

pSLP76_Cellular_Assay start Start cells Culture Jurkat T-cells start->cells pretreat Pre-treat with Inhibitor (varying concentrations) cells->pretreat stimulate Stimulate TCR (e.g., anti-CD3/CD28) pretreat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify pSLP-76 (e.g., ELISA or Western Blot) lyse->quantify end Determine Cellular IC50 quantify->end

Caption: Workflow for a cellular pSLP-76 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture : Culture a suitable T-cell line, such as Jurkat cells, which endogenously express HPK1.[7]

  • Inhibitor Treatment : Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • TCR Stimulation : Stimulate the T-cell receptors by adding anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to activate HPK1.[5]

  • Cell Lysis : Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification of pSLP-76 : Measure the levels of phosphorylated SLP-76 (at Ser376) using a sensitive detection method such as a sandwich ELISA or Western blotting with a phospho-specific antibody.[7]

  • Data Analysis : Normalize the pSLP-76 signal to the total protein concentration. Calculate the percent inhibition at each inhibitor concentration relative to the stimulated control and determine the cellular IC50 value.

Kinome Selectivity Profiling (KinomeScan)

This high-throughput binding assay assesses the selectivity of an inhibitor against a large panel of human kinases.

Principle: The assay is based on a competition binding format where test compounds are measured for their ability to displace a ligand from the active site of each kinase in the panel. The amount of kinase bound to the immobilized ligand is quantified, and a lower amount indicates stronger binding of the test compound.

General Workflow:

  • A DNA-tagged kinase is incubated with an immobilized, active-site-directed ligand.

  • The test inhibitor is added to the reaction.

  • If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Unbound components are washed away.

  • The amount of DNA-tagged kinase remaining bound to the solid support is quantified, typically using qPCR.

  • The results are reported as percent of control, and dissociation constants (Kd) can be calculated to quantify the binding affinity.

Conclusion

The 1H-Pyrazolo[3,4-c]pyridine derivative (Compound 16) represents a promising class of highly potent and selective HPK1 inhibitors. Its mechanism of action, focused on relieving the negative regulation of T-cell signaling, is distinct from other kinase inhibitors like Fedratinib, which targets the JAK-STAT pathway. The high selectivity of this pyrazolopyridine derivative, as suggested by kinome scanning, is a desirable attribute for an immuno-oncology therapeutic, potentially minimizing off-target toxicities. Further preclinical and clinical investigation of this and similar pyrazolopyridine-based HPK1 inhibitors is warranted to fully elucidate their therapeutic potential in enhancing anti-tumor immunity.

References

  • DelveInsight. (2023, December 29). HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics.
  • PubChem. (n.d.). Fedratinib. National Center for Biotechnology Information.
  • BPS Bioscience. (n.d.). HPK1 Assay Kit.
  • ACS Publications. (2022, December 12). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • VJOncology. (2025, May 31). New HPK1 inhibitor shows promise in treating advanced kidney cancer after PD-1 therapy failure.
  • BPS Bioscience. (n.d.). Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit.
  • Semantic Scholar. (n.d.). Hematopoietic Progenitor Kinase 1 Inhibitors.
  • Targeted Oncology. (2024, November 22). Adding an HPK1 Inhibitor to Immune Checkpoint Inhibition May Be Effective in Solid Tumors.
  • Patsnap. (2024, July 17). What is the mechanism of Fedratinib Hydrochloride?. Synapse.
  • Reaction Biology. (n.d.). HPK1 Cellular Phosphorylation Assay Service.
  • National Center for Biotechnology Information. (2021, January 6). Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. PubMed Central.
  • Wikipedia. (n.d.). Fedratinib.
  • AWS. (n.d.). Fedratinib: A Review of Its Pharmacology and Clinical Use.
  • PubMed. (2025, August 28). Targeting hematopoietic progenitor kinase 1 (HPK1) for tumor immunotherapy: advances in small molecule inhibitors.
  • National Center for Biotechnology Information. (2022, December 12). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed Central.
  • Promega Connections. (2021, April 8). HPK1 Identified as Emerging Immuno-oncology Drug Target.
  • National Center for Biotechnology Information. (2022, August 20). Fedratinib. LiverTox.
  • National Center for Biotechnology Information. (2024, November 25). An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PubMed Central.
  • PubMed. (n.d.). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling.
  • AACR Journals. (2020, August 15). Abstract 5317: A high throughput screen of the novel immuno-oncology target HPK1 identifies a range of chemical starting points for the development of potent and selective inhibitors. Cancer Research.
  • National Center for Biotechnology Information. (2025, February 6). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. PubMed Central.
  • ClinPGx. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • National Center for Biotechnology Information. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed Central.
  • ResearchGate. (2025, August 5). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
  • AACR Journals. (2021, July 1). Abstract 1649: Mechanistic understanding of HPK1 inhibition on enhanced human T cell activation and tumor immunity in a syngeneic model. Cancer Research.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-c]pyridin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a privileged heterocyclic scaffold, the 1H-pyrazolo[3,4-c]pyridine core has garnered significant attention in medicinal chemistry due to its structural resemblance to purine.[1] This structural mimicry allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-Pyrazolo[3,4-c]pyridin-7-amine analogs, focusing on how subtle structural modifications influence their biological activity and target selectivity. We will delve into the synthesis, biological evaluation, and SAR of these compounds as GPR119 agonists and kinase inhibitors, providing researchers and drug development professionals with a comprehensive overview of this promising class of molecules.

The 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Versatile Pharmacophore

The 1H-pyrazolo[3,4-c]pyridine ring system is an isomeric form of azaindazole, and its derivatives have been explored for a multitude of therapeutic applications, including as antiviral, anti-inflammatory, and anticancer agents.[1][2] The core structure presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key positions for substitution that significantly impact biological activity are the N-1 and C-3, C-5, and C-7 positions. This guide will focus on analogs bearing a 7-amino group, a common feature in many biologically active derivatives.

General Synthetic Strategies

The construction of the 1H-pyrazolo[3,4-c]pyridine core can be achieved through several synthetic routes. A common approach involves the cyclization of suitably substituted aminopyridines. For instance, a practical synthesis can start from 2-amino-4-methyl-3-nitropyridine, which undergoes a series of transformations including diazotization, chlorination, reduction, acetylation, and subsequent ring closure to yield the pyrazolopyridine scaffold.[3]

A versatile method for the functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold has been developed, allowing for selective elaboration at multiple positions.[1] This strategy involves the initial synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, which can then be selectively modified at various positions:

  • N-1 and N-2 positions: Accessed through protection and N-alkylation reactions.

  • C-3 position: Functionalized via tandem borylation and Suzuki-Miyaura cross-coupling reactions.

  • C-5 position: Modified through Pd-catalyzed Buchwald-Hartwig amination.

  • C-7 position: Accessed by selective metalation followed by reaction with electrophiles or Negishi cross-coupling.[1]

This modular approach provides a robust platform for generating a diverse library of analogs for SAR studies.

Comparative Analysis of Biological Activities and SAR

The this compound scaffold has been successfully employed to develop potent and selective modulators of different biological targets. Below, we compare the SAR of these analogs as GPR119 agonists and kinase inhibitors.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Agonism of GPR119 stimulates glucose-dependent insulin secretion. A series of 1H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent GPR119 agonists.[4]

The general structure of these analogs features a central 1H-pyrazolo[3,4-c]pyridine core with key substitutions at the R¹ and R² positions.

Table 1: Structure-Activity Relationship of 1H-Pyrazolo[3,4-c]pyridine Analogs as GPR119 Agonists [4]

CompoundR¹ (Aryl Group)R² (Piperidine N-capping group)GPR119 Agonistic Activity (EC₅₀, nM)
4 Phenyl-CO₂Et130
10 2-Fluorophenyl-CO₂Et45
12 2-Chlorophenyl-CO₂Et29
23 2-Fluorophenyl-SO₂Me10
24 2-Fluorophenyl-SO₂Et7.8

Key SAR Insights:

  • Modification of the R¹ aryl group: Introduction of a small electron-withdrawing group, such as fluorine or chlorine, at the 2-position of the phenyl ring significantly improves GPR119 agonistic activity (e.g., compound 4 vs. 10 and 12).[4]

  • Modification of the R² piperidine N-capping group: Replacing the ethyl carbamate (-CO₂Et) with small alkylsulfonamides (-SO₂Me or -SO₂Et) leads to a substantial increase in potency. Compound 24, with a 2-fluorophenyl group at R¹ and an ethylsulfonyl group at R², emerged as a single-digit nanomolar GPR119 agonist.[4]

GPR119_SAR Core 1H-Pyrazolo[3,4-c]pyridine Core R1 R¹ (Aryl Group) - 2-F-Ph: Increased Potency - 2-Cl-Ph: Increased Potency Core->R1 Substitution at C3 R2 R² (Piperidine N-capping) - SO₂Et: High Potency - SO₂Me: High Potency Core->R2 Substitution at N1 Activity Potent GPR119 Agonism R1->Activity R2->Activity Kinase_Inhibitor_SAR Core Pyrazolopyridine Core N1_H N(1)-H - Essential H-bond donor - Methylation abolishes activity Core->N1_H Key Interaction C3_Sub C3-Substituent - Modulates potency/selectivity Core->C3_Sub Fine-tuning Activity Kinase Inhibition N1_H->Activity C3_Sub->Activity

Caption: Key SAR for pyrazolopyridine kinase inhibitors.

Experimental Protocols

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-c]pyridine Analogs

The following is a generalized procedure based on the vectorial functionalization approach. [1]

  • Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold: Synthesize the initial 5-chloro or 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold from commercially available starting materials as described in the literature. [1]2. N-1 Protection/Alkylation: Selectively protect or alkylate the N-1 position using appropriate reagents and conditions (e.g., SEM-Cl for protection, or alkyl halides for alkylation). [1]3. C-3 Functionalization (Suzuki-Miyaura Coupling):

    • Perform a borylation reaction at the C-3 position using a suitable boron source and a palladium catalyst.

    • Couple the resulting boronic ester with an appropriate aryl or heteroaryl halide under Suzuki-Miyaura conditions to introduce the desired R¹ group. [1]4. C-7 Functionalization (Buchwald-Hartwig Amination): Introduce the 7-amino group via a Pd-catalyzed Buchwald-Hartwig amination of a C-7 halo precursor.

  • C-5 Functionalization (if applicable): Modify the C-5 position through a suitable cross-coupling reaction, such as Buchwald-Hartwig amination. [1]6. Deprotection and Final Product Isolation: If a protecting group was used at N-1, remove it under appropriate conditions. Purify the final product using column chromatography or recrystallization.

Synthesis_Workflow Start Starting Materials (e.g., Aminopyridines) Scaffold 5-Halo-1H-Pyrazolo[3,4-c]pyridine Scaffold Synthesis Start->Scaffold N1_Func N-1 Protection/ Alkylation Scaffold->N1_Func C3_Func C-3 Functionalization (e.g., Suzuki Coupling) N1_Func->C3_Func C7_Func C-7 Amination (e.g., Buchwald-Hartwig) C3_Func->C7_Func Final Final Analog C7_Func->Final

Caption: General synthetic workflow.

In Vitro GPR119 Agonist Activity Assay

This protocol is based on a cell-based reporter gene assay.

  • Cell Culture: Maintain a stable cell line co-expressing human GPR119 and a cyclic AMP (cAMP)-responsive element (CRE) coupled to a reporter gene (e.g., luciferase) in an appropriate growth medium.

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate and incubate overnight.

    • Remove the growth medium and add the diluted test compounds to the cells.

    • Incubate for a specified period (e.g., 4-6 hours) at 37°C.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vitro Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents: Prepare assay buffer, recombinant kinase, substrate (peptide or protein), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (e.g., using a mobility shift assay):

    • In a 384-well plate, add the test compound, kinase, and fluorescently labeled substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes).

    • Stop the reaction by adding a termination buffer containing EDTA.

  • Data Acquisition: Analyze the reaction mixture on a microfluidics-based instrument to separate the phosphorylated and unphosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response model.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at different positions of the pyrazolopyridine core can lead to the development of potent and selective modulators of diverse biological targets, including GPR119 and various kinases. The synthetic strategies outlined provide a roadmap for generating novel analogs for further biological evaluation. As research in this area continues, we can expect the emergence of new drug candidates based on this privileged scaffold, addressing a wide range of unmet medical needs.

References

  • Matsuda, D., Kobashi, Y., Mikami, A., Kawamura, M., Shiozawa, F., Kawabe, K., Hamada, M., Oda, K., Nishimoto, S., Kimura, K., Miyoshi, M., Takayama, N., Kakinuma, H., & Ohtake, N. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-3446. [Link] [4]2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(5), 522-527. [Link] [5]3. Wang, Y., Zhang, T., Zhang, M., Chen, L., Zhu, Y., Li, M., Zhang, Y., Zhang, Y., Zhang, J., & Zhu, J. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1662. [Link] [6]4. Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 79-84. [Link] [1]5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta Pharmaceutica Sinica B, 12(4), 1619-1640. [Link] [2]6. Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. (2018). Synlett, 29(14), 1901-1904. [Link]

Sources

comparative study of pyrazolopyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrazolopyridine Isomers for Drug Discovery Professionals

The pyrazolopyridine scaffold, a fusion of the pyrazole and pyridine rings, represents a privileged pharmacophore in modern medicinal chemistry.[1][2] The synergistic effect of these two distinct heterocyclic moieties within a single, rigid framework has given rise to a vast library of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The specific arrangement of nitrogen atoms and the fusion pattern of the two rings result in several distinct isomers, each possessing a unique electronic distribution, steric profile, and, consequently, a distinct pharmacological footprint.

This guide provides a comparative analysis of the most prominent pyrazolopyridine isomers—Pyrazolo[1,5-a]pyridines , Pyrazolo[3,4-b]pyridines , and Pyrazolo[4,3-c]pyridines . We will delve into their comparative synthesis, structural characteristics, and therapeutic applications, supported by experimental data and established protocols to empower researchers in their drug design and development endeavors.

Isomeric Scaffolds: A Structural Overview

The fusion of a pyrazole and a pyridine ring can occur in multiple ways, leading to isomers with significant differences in their chemical and biological properties.[4] The positioning of the nitrogen atoms dictates the hydrogen bonding capacity, metal chelation potential, and overall reactivity of the molecule.

Caption: Core structures of the three major pyrazolopyridine isomers.

Pyrazolo[1,5-a]pyridines: The Kinase Inhibitor Backbone

This isomer is characterized by a bridgehead nitrogen atom, which imparts a unique electronic structure and a high degree of aromaticity.[5] These compounds have gained significant traction as scaffolds for potent protein kinase inhibitors.[6]

Synthesis & Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine core often involves the construction of the pyrimidine ring onto a pre-existing pyrazole.[7] Common strategies include cyclization and condensation reactions.[8][9] The rigid, planar framework is highly amenable to chemical modification, and techniques like palladium-catalyzed cross-coupling have been instrumental in creating diverse libraries of derivatives.[6][8]

Biological & Pharmacological Profile

The primary therapeutic application of this scaffold is in oncology, where it serves as a core for targeting key signaling kinases.

  • Protein Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines (a closely related scaffold often discussed alongside) act as ATP-competitive and allosteric inhibitors of numerous kinases, including EGFR, B-Raf, and MEK, which are critical in melanoma and non-small cell lung cancer (NSCLC).[6][8]

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory properties, highlighting their versatility.[5]

Pyrazolo[3,4-b]pyridines: A Scaffold of Versatility

Perhaps the most extensively studied isomer, the pyrazolo[3,4-b]pyridine system exists in two tautomeric forms (1H and 2H), which can influence receptor binding and pharmacokinetic properties.[4] This class exhibits an exceptionally broad range of biological activities.[10][11]

Synthesis & Reactivity

Synthetic routes are well-established and versatile. The Gould-Jacobs reaction, which utilizes 3-aminopyrazole derivatives, is a classic method.[4] Modern approaches frequently employ multi-component reactions (MCRs), which offer efficiency and rapid generation of molecular diversity.[10][12] The scaffold's reactivity allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile.

Biological & Pharmacological Profile

Derivatives of this isomer have been developed as inhibitors for a multitude of targets across different disease areas.

  • Oncology: This scaffold is a cornerstone of kinase inhibitor design, with derivatives targeting CDK1/2, PIM1, TRK, and others.[13][14][15][16] Beyond kinase inhibition, some compounds function as Topoisomerase IIα inhibitors and induce apoptosis in cancer cells.[17] For example, compound 8c from a recent study was identified as a potent Topoisomerase IIα inhibitor with broad-spectrum antiproliferative activity.[17]

  • Cardiovascular Disease: Novel derivatives have been designed as dual-acting agents for pulmonary arterial hypertension (PAH), functioning as both soluble guanylate cyclase (sGC) stimulators (promoting vasodilation) and AMP-activated protein kinase (AMPK) inhibitors (regulating vascular remodeling).[18]

  • Antimicrobial & Anti-inflammatory: The scaffold is present in molecules with potent antibacterial, antiviral, and anti-inflammatory activities.[10][11][19]

Pyrazolo[4,3-c]pyridines: Targeting Novel Mechanisms

While not as extensively explored as the [3,4-b] isomer, the pyrazolo[4,3-c]pyridine scaffold has emerged as a key player in targeting less conventional drug targets, such as protein-protein interactions (PPIs).

Synthesis & Reactivity

Synthetic strategies often involve the condensation of dienamine precursors with various amines, allowing for the introduction of diverse substituents on the pyridine ring nitrogen.[20]

Biological & Pharmacological Profile

This isomer has shown promise in developing therapies for infectious diseases and as enzyme inhibitors.

  • Inhibitors of Protein-Protein Interactions: A significant breakthrough was the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein-protein interaction.[21][22][23] This is crucial for glycosomal protein import in Trypanosoma parasites, and inhibiting this interaction has potent trypanocidal (parasite-killing) activity.[21][22][24]

  • Enzyme Inhibition: Derivatives bearing a sulfonamide group have been successfully developed as inhibitors of carbonic anhydrase (CA), an enzyme class involved in various physiological processes.[20]

  • Anticancer Activity: Like other isomers, these compounds have also been evaluated for their cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer.[25]

Comparative Data Summary

The following tables summarize the key comparative features and specific biological activities of representative compounds from each isomeric class.

Table 1: High-Level Comparison of Pyrazolopyridine Isomers
FeaturePyrazolo[1,5-a]pyridinePyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridine
Key Structural Feature Bridgehead Nitrogen1H and 2H Tautomers[4]Distinct N-atom arrangement
Primary Synthetic Route Cyclization onto pyrazole core[7]Gould-Jacobs, MCRs[4][10]Dienamine condensation[20]
Dominant Therapeutic Area Oncology (Kinase Inhibition)[6]Oncology, Cardiovascular, Infectious Disease[10][17][18]Infectious Disease (Trypanosomiasis), Oncology[21][22][25]
Common Biological Targets EGFR, B-Raf, MEK, CDKs[6][8]CDKs, PIM1, TRKs, TopoIIα, sGC/AMPK[13][14][17][18]PEX14-PEX5 PPI, Carbonic Anhydrase[20][21]
Table 2: Examples of Biologically Active Pyrazolopyridine Derivatives
Isomer ClassCompound ID / ReferenceTarget / Disease AreaPotency (IC₅₀ / Kᵢ)Reference
Pyrazolo[3,4-b]pyridine Compound C03TRKA (Kinase) / Cancer56 nM[14]
Pyrazolo[3,4-b]pyridine Compound 8cTopoisomerase IIα / LeukemiaGI₅₀ MG-MID = 1.33 µM[17]
Pyrazolo[4,3-c]pyridine Pyridopyrazolo-triazine 5aMCF-7 (Breast Cancer)3.89 µM[25]
Pyrazolo[4,3-c]pyridine Compound 1fCarbonic Anhydrase I (hCA I)Kᵢ = 19.5 nM[20]
Pyrazolo[4,3-c]pyridine Hit Compound 1PEX14-PEX5 PPI / TrypanosomiasisKᴅ = 163 μM (NMR)[21]

Experimental Design & Protocols

A robust and reproducible experimental workflow is critical for the discovery and validation of novel pyrazolopyridine-based drug candidates.

Kinase_Inhibition cluster_pathway Signaling Pathway cluster_inhibition Mechanism of Action Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Kinase2 Target Kinase (e.g., CDK2) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellResponse Cell Proliferation / Survival PhosphoSubstrate->CellResponse Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->Kinase2 Binds to ATP pocket ATP ATP Block->Kinase2 Blocked

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Pyrazolo[3,4-c]pyridin-7-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from the benchtop to a potential clinical candidate is a meticulous process of validation. A critical juncture in this journey is the translation of promising in vitro results to demonstrable in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of kinase inhibitors built around the privileged 1H-pyrazolo[3,4-c]pyridin-7-amine scaffold and its closely related bioisosteres. As purine analogs, these structures are adept at targeting the ATP-binding pocket of various kinases, making them a focal point in oncology research.[1] This guide will dissect the experimental methodologies, explain the rationale behind them, and present a framework for interpreting the often-disparate results between controlled cellular systems and complex biological organisms.

The Rationale: From Cellular Potency to Systemic Efficacy

The core objective of preclinical assessment is to determine if a compound's potency at a molecular and cellular level (in vitro) translates into a therapeutic effect in a living organism (in vivo). A compound that exhibits nanomolar efficacy in a kinase assay is of little value if it cannot reach its target in a living system at a sufficient concentration and for an adequate duration without causing undue toxicity. This guide will use representative data from published studies on pyrazolopyridine-based kinase inhibitors to illustrate this crucial transition.

I. In Vitro Efficacy Assessment: The Foundation of Discovery

In vitro assays are the initial proving ground for novel compounds. They offer a controlled environment to quantify a molecule's direct effect on its intended target and its subsequent impact on cellular processes.

A. Target Engagement: The Kinase Inhibition Assay

The primary in vitro validation for a kinase inhibitor is the direct measurement of its ability to block the enzymatic activity of its target kinase.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Serially dilute the this compound derivative in DMSO.

  • Reaction Setup : In a 384-well low-volume plate, add the test compound, the target kinase (e.g., FGFR, EGFR, TBK1), and the appropriate substrate peptide.

  • Initiation : Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase.

  • Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and detect product formation by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody.

  • Data Acquisition : After a further incubation period (e.g., 60 minutes), read the plate on an HTRF®-compatible reader. The ratio of the fluorescence at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Plot the HTRF® ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Experimental Choices : The use of ATP at its Km concentration provides a standardized condition to compare the potency of different ATP-competitive inhibitors. HTRF® is a robust, high-throughput method that minimizes interference from library compounds.

B. Cellular Potency: The Antiproliferative Assay

Demonstrating that a compound can inhibit its target within a living cell and elicit a desired biological response, such as halting cell proliferation, is the next crucial step.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding : Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the this compound derivative for 72 hours.

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Aspirate the media and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Self-Validating System : This protocol includes untreated and vehicle-treated controls to establish baseline cell viability and ensure that the solvent (DMSO) does not have a significant effect on cell growth.

II. In Vivo Efficacy Assessment: The Whole-System Challenge

In vivo studies in animal models, typically mice, are designed to evaluate a compound's therapeutic efficacy, pharmacokinetic properties, and safety profile in a complex biological system.

A. Tumor Growth Inhibition in Xenograft Models

The gold standard for assessing the in vivo anticancer activity of a compound is its ability to inhibit tumor growth in an animal model.

Experimental Protocol: Orthotopic Breast Cancer Xenograft Model

  • Cell Implantation : Anesthetize female immunodeficient mice (e.g., NOD/SCID) and surgically implant human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad.

  • Tumor Growth Monitoring : Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Compound Administration : Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups. Administer the this compound derivative at a specified dose and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition (TGI).

Causality Behind Experimental Choices : The orthotopic implantation of cancer cells into the corresponding organ (mammary fat pad for breast cancer) provides a more clinically relevant tumor microenvironment compared to subcutaneous models.[2]

III. Comparative Analysis: A Case Study with Pyrazolopyridine Derivatives

To illustrate the translation from in vitro to in vivo efficacy, let's consider a representative 1H-pyrazolo[3,4-b]pyridine derivative, Compound 7n from a study by G. Zhang et al., which is a potent and selective FGFR kinase inhibitor.

Parameter In Vitro Efficacy In Vivo Efficacy
Assay FGFR1 Kinase Inhibition AssayH1581 (NSCLC) Xenograft Model
Metric IC₅₀ = 1.3 nMTumor Growth Inhibition (TGI)
Result Potent enzymatic inhibition68% TGI at 25 mg/kg, oral, daily

Key Observations and Insights :

  • Potency Translation : The nanomolar potency of Compound 7n in the enzymatic assay translated to significant tumor growth inhibition in a xenograft model. This positive correlation is a key indicator of a promising drug candidate.

  • Dose-Response Relationship : The in vivo efficacy is dose-dependent. A higher dose would be expected to result in greater TGI, but this must be balanced with potential toxicity.

  • Pharmacokinetics and Pharmacodynamics (PK/PD) : The success of Compound 7n in vivo is not solely due to its potency but also its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) that allow it to reach and maintain an effective concentration at the tumor site.

IV. Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular context and the experimental process, the following diagrams illustrate a key signaling pathway targeted by pyrazolopyridines and the general workflow for evaluating these inhibitors.

A. The FGFR Signaling Pathway

Derivatives of the this compound scaffold are often designed to inhibit receptor tyrosine kinases like FGFR. Dysregulation of the FGFR signaling pathway is implicated in various cancers.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation via FRS2/GRB2/SOS PI3K PI3K FGFR->PI3K Activation PLCg PLCγ FGFR->PLCg Activation STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Pyrazolopyridine This compound (Inhibitor) Pyrazolopyridine->FGFR Inhibition

Caption: The FGFR signaling cascade and the point of intervention for this compound inhibitors.

B. Experimental Workflow: From In Vitro to In Vivo

The logical progression of experiments is crucial for the efficient evaluation of a drug candidate.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point kinase_assay Kinase Inhibition Assay (e.g., HTRF®) - Determine IC₅₀ cell_assay Cell Proliferation Assay (e.g., MTT) - Determine cellular IC₅₀ kinase_assay->cell_assay Promising Compounds pk_studies Pharmacokinetic (PK) Studies - Assess ADME properties cell_assay->pk_studies Lead Candidate Selection xenograft_model Xenograft Efficacy Model - Measure Tumor Growth Inhibition pk_studies->xenograft_model go_nogo Go/No-Go for Further Development xenograft_model->go_nogo

Caption: A streamlined workflow for the preclinical evaluation of kinase inhibitors.

V. Conclusion and Future Directions

The this compound scaffold and its related isomers represent a versatile and potent class of kinase inhibitors. This guide has demonstrated the critical importance of a multi-faceted approach to efficacy evaluation, from precise in vitro characterization to rigorous in vivo testing. The successful translation of in vitro potency to in vivo efficacy is not guaranteed and is highly dependent on the compound's pharmacokinetic and pharmacodynamic properties. Future research in this area will likely focus on optimizing the ADME properties of these compounds to enhance their therapeutic window and on exploring their potential in combination therapies to overcome drug resistance. For researchers in the field, a thorough understanding of the principles and protocols outlined in this guide is paramount for the successful development of the next generation of targeted cancer therapeutics.

References

  • Oda, Y., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Patel, H., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(10), 1695-1729. [Link]
  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
  • Wang, Y., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]
  • Zhang, G., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]
  • Zhang, J., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1953-1960. [Link]
  • Deraeve, C., et al. (2021).
  • Li, Y., et al. (2018). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2898. [Link]
  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2539-2561. [Link]
  • ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine phosphoramidates 14a-e, 15a-e and 16a-e assayed against L. amazonensis promastigotes. [Link]
  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 969. [Link]
  • de Souza, J. L. S., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(5), 1018. [Link]
  • Kumar, A., et al. (2021). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. ChemistrySelect, 6(32), 8251-8259. [Link]
  • Mowbray, C. E., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1189-1195. [Link]
  • Creative Diagnostics. (n.d.).
  • ResearchGate. (n.d.).
  • Cao, K.-X., et al. (2018). Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad. Journal of Visualized Experiments, (138), e57812. [Link]
  • Kocatürk, B., & Versteeg, H. H. (2015). Orthotopic injection of breast cancer cells into the mammary fat pad of mice to study tumor growth. Journal of Visualized Experiments, (96), e52422. [Link]
  • Abo-Neima, S. E., et al. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience, 13(4), 1341-1355. [Link]
  • Guo, Y., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 766336. [Link]
  • Tao, Y., et al. (2018). Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation. Oncology Letters, 15(5), 7763-7770. [Link]
  • Dobrolecki, L. E., et al. (2016). Orthotopic injection of breast cancer cells into the mammary fat pad of mice to study tumor growth. Journal of Visualized Experiments, (108), e53629. [Link]
  • Kim, D., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Bioorganic Chemistry, 101, 103901. [Link]
  • Liu, T., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
  • Zhang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1449. [Link]

Sources

A Comparative Guide to Confirming the Binding Mode of 1H-Pyrazolo[3,4-c]pyridin-7-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of numerous kinases, which are pivotal regulators of cell signaling and are often implicated in diseases like cancer.[1][2] This guide provides a comprehensive comparison of experimental and computational methodologies for confirming the binding mode of pyrazolopyridine-based compounds, using the well-studied 1H-pyrazolo[3,4-b]pyridine scaffold, a close analog of 1H-Pyrazolo[3,4-c]pyridin-7-amine, as a case study. We will focus on its interaction with a common target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4]

The precise understanding of how a ligand binds to its target protein is the cornerstone of structure-based drug design. It allows for the rational optimization of potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the techniques available to elucidate these critical molecular interactions.

The Central Challenge: From Putative Interaction to Confirmed Binding Mode

Let us consider a scenario where a novel compound, 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (henceforth referred to as Compound P), has been synthesized and demonstrates potent inhibition of CDK2 in biochemical assays. While initial computational docking may suggest a plausible binding mode, this is merely a hypothesis. The core scientific task is to validate this prediction through rigorous experimental methods.

The following sections will compare and contrast the primary techniques employed for this purpose, detailing their principles, the nature of the data they provide, and the causal logic behind their application in a drug discovery program.

Computational Docking: The Initial Hypothesis

Computational docking is almost invariably the first step in proposing a binding mode. It uses algorithms to predict the preferred orientation of a ligand when bound to a protein target.[5] For our Compound P and its target CDK2, docking studies would likely predict that the pyrazolopyridine core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[3][6]

Experimental Protocol: Molecular Docking of Compound P into CDK2

  • Preparation of the Receptor : Obtain the X-ray crystal structure of CDK2, for instance, in complex with a known inhibitor like roscovitine (PDB ID: 2A4L).[3] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation : The 3D structure of Compound P is generated and energy-minimized.

  • Docking Simulation : Using software like AutoDock or Schrödinger's Glide, Compound P is docked into the ATP-binding site of CDK2. The docking algorithm samples a vast number of conformations and orientations of the ligand within the binding pocket.

  • Scoring and Analysis : The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.

Data Presentation: Predicted Interactions of Compound P with CDK2

Interaction TypePredicted Residue(s) in CDK2Atom(s) in Compound P
Hydrogen BondLeu83 (backbone NH)Pyridine N
Hydrogen BondLeu83 (backbone C=O)Amine NH2
Pi-StackingPhe80Naphthalene ring
HydrophobicIle10, Val18, Ala31, Val64Thiophene ring

Logical Workflow: From Docking to Experimental Validation

G cluster_computational Computational Phase cluster_experimental Experimental Validation docking Molecular Docking (Predicts Binding Pose) xray X-Ray Crystallography (High-Resolution Structure) docking->xray Provides structural hypothesis nmr NMR Spectroscopy (Solution-State Interactions) docking->nmr Guides interpretation of NMR data mutagenesis Site-Directed Mutagenesis (Functional Importance of Residues) docking->mutagenesis Identifies key residues to mutate xray->nmr Confirms solution-state relevance xray->mutagenesis Validates key contacts G cluster_methods Confirmation Methodologies cluster_data Resulting Data X-Ray X-Ray Crystallography + High resolution + Unambiguous - Static snapshot - Crystal packing artifacts Structure Atomic Coordinates X-Ray->Structure provides NMR NMR Spectroscopy + Solution state + Dynamic information - Lower resolution - Protein size limitations Interactions Binding Epitope Map NMR->Interactions maps Mutagenesis Site-Directed Mutagenesis + Functional validation + Probes energetic contribution - Indirect - Can cause protein misfolding Affinity Change in Binding Affinity (ΔΔG) Mutagenesis->Affinity measures Computational Computational Docking + Fast and inexpensive + Predictive power - Hypothesis-generating - Scoring function inaccuracies Pose Predicted Binding Pose Computational->Pose predicts Structure->NMR validates Structure->Mutagenesis informs Pose->X-Ray guides

Sources

The Selectivity Question: A Comparative Cross-Reactivity Profile of Pyrazolo-Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold and the Selectivity Imperative

In the landscape of kinase inhibitor discovery, the term "privileged scaffold" refers to molecular frameworks that demonstrate a high propensity for binding to the highly conserved ATP pocket of kinases. The pyrazolopyridine and its close bioisostere, the pyrazolopyrimidine, represent such scaffolds. Their inherent ability to form key hydrogen bonds with the kinase hinge region makes them a foundational element in the design of numerous clinical candidates.[1] However, this binding efficiency across a superfamily of over 500 kinases presents a formidable challenge: ensuring target selectivity.

Cross-reactivity, or the binding of an inhibitor to unintended off-targets, can lead to a spectrum of adverse effects, from diminished efficacy to outright toxicity. Consequently, the early and comprehensive profiling of a compound's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential. This guide provides a comparative analysis of the cross-reactivity profile of Fedratinib (TG101348), a pyrazolopyrimidine-based inhibitor, against the well-characterized multi-kinase inhibitor Dasatinib. By examining quantitative kinome-wide data, we will explore the nuances of selectivity within this class of compounds and detail the experimental methodologies essential for such assessments.

The Subject and the Comparator: Why Fedratinib and Dasatinib?

Fedratinib (TG101348): A potent and selective inhibitor of Janus-associated kinase 2 (JAK2) and its V617F mutant, Fedratinib is approved for the treatment of myelofibrosis.[2][3] Its core pyrazolopyrimidine structure is a close analog to the 1H-Pyrazolo[3,4-C]pyridin-7-amine scaffold, making it an excellent representative for evaluating the selectivity potential of this chemical class. It is known to be highly selective for JAK2 over the other JAK family members, JAK1 and JAK3, but also demonstrates activity against FMS-related tyrosine kinase 3 (FLT3) and RET.[2]

Dasatinib (BMS-354825): A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4] Dasatinib is notoriously promiscuous, inhibiting a wide range of kinases including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. This broad activity profile makes it an ideal comparator to highlight the differences between a highly selective and a multi-targeted kinase inhibitor.[5]

Comparative Cross-Reactivity Analysis

The most robust method for evaluating inhibitor selectivity is through large-panel kinase screening. The KINOMEscan™ platform, a competitive binding assay, is a widely used example.[6] It measures the dissociation constant (Kd) or the percent of control (%Ctrl) for a compound against a panel of hundreds of human kinases. A lower Kd or %Ctrl value indicates a stronger binding interaction.

The following tables summarize the publicly available KINOMEscan™ data for Fedratinib and Dasatinib, illustrating their distinct selectivity profiles.

Table 1: Selectivity Profile of Fedratinib (TG101348)

Kinase TargetDissociation Constant (Kd) in nMPrimary Cellular Process
JAK2 3 Cytokine signaling, Hematopoiesis
JAK2 (V617F)3Pathologic hematopoiesis
FLT315Hematopoiesis, cell proliferation
RET48Neuronal development, cell survival
JAK1>105Cytokine signaling
JAK3>1000Cytokine signaling
TYK2>400Cytokine signaling
(Data compiled from multiple sources.[2][7])

Table 2: Selectivity Profile of Dasatinib

Kinase TargetDissociation Constant (Kd) in nMPrimary Cellular Process
ABL1 <0.3 Cell cycle regulation, proliferation
SRC <0.3 Cell adhesion, migration, proliferation
LCK <0.3 T-cell activation
YES1 <0.3 Signal transduction
DDR10.4Cell adhesion, extracellular matrix remodeling
BTK0.5B-cell development and signaling
TEC0.7T-cell and B-cell signaling
KIT1.1Hematopoiesis, cell survival
PDGFRB1.1Angiogenesis, cell proliferation
EPHA21.6Cell migration, axon guidance
(Data represents a partial list of high-affinity targets from KINOMEscan™ screens.[8])

Interpretation of Selectivity Data:

The data clearly illustrates the divergent selectivity profiles. Fedratinib demonstrates high potency for its primary target, JAK2, with a significant selectivity window over other JAK family kinases like JAK1 and JAK3 (>35-fold and >334-fold, respectively).[2] While it does engage FLT3 and RET at nanomolar concentrations, its activity is largely constrained to a small subset of the kinome.

In stark contrast, Dasatinib binds with sub-nanomolar affinity to a wide array of kinases across different families (tyrosine kinases like ABL, SRC, and TEC). This multi-targeted profile is fundamental to its mechanism of action but also explains its broader side-effect profile. The comparison underscores how subtle modifications to a core scaffold can dramatically influence its interaction landscape across the human kinome.

Methodologies for Cross-Reactivity Profiling

Achieving reliable and comparable selectivity data hinges on standardized, robust experimental protocols. Below are methodologies for two primary approaches: competitive binding assays and biochemical activity assays.

Experimental Protocol 1: Competitive Binding Assay (KINOMEscan™ Model)

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.[2]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis Compound Test Compound Serial Dilution Incubate Incubate Compound, Kinase, and Ligand Beads Compound->Incubate Kinase DNA-Tagged Kinase Panel Kinase->Incubate Ligand Immobilized Ligand Beads Ligand->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Competition Occurs Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Analyze Calculate %Ctrl or Kd (Relative to DMSO Control) qPCR->Analyze Signal α Bound Kinase

Caption: Generalized workflow for a KINOMEscan™ competitive binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., Fedratinib) in DMSO to create a range of concentrations for Kd determination, or use a single high concentration (e.g., 1 µM) for initial screening.

  • Reaction Mixture Preparation: In a multi-well plate, combine the test compound dilutions with individual recombinant kinases from a large panel (each tagged with a unique DNA identifier).

  • Binding Reaction: Add affinity beads coated with a broadly active, immobilized kinase inhibitor to each well.

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium. The test compound and the immobilized ligand will compete for the kinase's ATP-binding site.

  • Washing and Elution: Wash the beads to remove kinases that were not captured (i.e., those bound to the test compound). The kinases that remain bound to the beads are then eluted.

  • Quantification: Quantify the amount of eluted kinase by measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Compare the amount of kinase detected in the presence of the test compound to a DMSO vehicle control.[9] A lower signal indicates stronger binding of the test compound. For dose-response experiments, fit the data to a binding curve to determine the dissociation constant (Kd).

Experimental Protocol 2: In Vitro Biochemical Kinase Activity Assay

This method directly measures the catalytic function of the kinase—its ability to phosphorylate a substrate—and how this function is inhibited by the test compound. The radiometric assay is considered the gold standard.[10]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Serial Dilution Mix Combine Compound and Enzyme/Substrate (Pre-incubation) Compound->Mix Enzyme Purified Kinase + Substrate Enzyme->Mix ATP [γ-³²P]ATP + Cold ATP Initiate Initiate Reaction with ATP Mix ATP->Initiate Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Phosphorylation Stop Stop Reaction (e.g., spot on P81 paper) Incubate->Stop Wash Wash to Remove Unincorporated [γ-³²P]ATP Stop->Wash Count Quantify ³²P via Scintillation Counting Wash->Count Analyze Calculate % Inhibition and Determine IC₅₀ Count->Analyze

Caption: Workflow for a radiometric biochemical kinase activity assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).

  • Pre-incubation: Add the test compound dilutions to the reaction mixture and pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure competitive binding conditions.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time, ensuring the reaction remains within the linear range.

  • Termination and Capture: Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.

  • Washing: Wash the P81 paper extensively with a dilute acid (e.g., 0.75% phosphoric acid) to remove all unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of ³²P-labeled substrate captured on the paper using a scintillation counter or phosphorimager.[11]

  • Data Analysis: Calculate the percentage of kinase activity inhibited relative to a DMSO vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Authoritative Grounding

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The comparative analysis of Fedratinib and Dasatinib vividly demonstrates that while privileged scaffolds like the pyrazolopyrimidine offer a powerful starting point for ATP-competitive inhibition, true therapeutic value is unlocked through meticulous chemical optimization to achieve a desired selectivity profile. Fedratinib's focused activity on JAK2, in contrast to Dasatinib's broad kinome engagement, highlights two different, viable strategies in cancer therapy: targeting a specific node of dependency versus inducing a wider network collapse.

The choice of profiling methodology, whether a competition binding assay for broad screening or a biochemical activity assay for functional validation, must be guided by the specific questions being asked. As this guide illustrates, a systematic and quantitative approach to understanding a compound's interaction with the entire kinome is indispensable for translating a promising chemical scaffold into a safe and effective therapeutic agent.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). ACS Medicinal Chemistry Letters.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry.
  • DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen.
  • Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes. (2012). Journal of the American Chemical Society.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fedratinib | Ligand page.
  • Wernig, G., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell.
  • Dasatinib. (2014). Profiles of Drug Substances, Excipients, and Related Methodology.
  • U.S. Food and Drug Administration. (2019). INREBIC (fedratinib) Label.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel BTK Inhibitors: A Comparative Analysis of 1H-Pyrazolo[3,4-c]pyridin-7-amine Against Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Next-Generation BTK Inhibitors

Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the management of B-cell malignancies and a range of autoimmune disorders.[1][2][3] As a key non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, BTK is indispensable for B-cell proliferation, differentiation, and survival.[4] Its inhibition has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[5]

The first-generation BTK inhibitor, Ibrutinib, validated this therapeutic strategy, demonstrating remarkable efficacy.[6] However, its clinical utility is tempered by off-target activities on other kinases, such as TEC and EGFR family kinases, leading to a distinct profile of adverse events including bleeding, atrial fibrillation, and rash.[7][8] This has spurred the development of second-generation inhibitors, Acalabrutinib and Zanubrutinib, designed for greater selectivity and improved safety profiles.[9][10]

This guide introduces a hypothetical novel BTK inhibitor, 1H-Pyrazolo[3,4-c]pyridin-7-amine (designated as PPA-7), a compound emerging from a scaffold-hopping strategy based on the privileged pyrazolopyridine core. We will benchmark PPA-7 against the established BTK inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—providing a framework for its preclinical and clinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison and the experimental methodologies required for such an evaluation.

The B-Cell Receptor Signaling Pathway and BTK's Role

The B-cell receptor signaling cascade is a tightly regulated process initiated by antigen binding. This triggers the activation of several kinases, leading to the formation of a "signalosome" that includes BTK. Once recruited to the plasma membrane, BTK is activated and proceeds to phosphorylate downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event is a critical juncture, leading to the activation of transcription factors like NF-κB, which ultimately govern B-cell survival and proliferation.[11] In many B-cell cancers, this pathway is constitutively active, rendering BTK a highly attractive therapeutic target.[1]

All three benchmark drugs—Ibrutinib, Acalabrutinib, and Zanubrutinib—are covalent irreversible inhibitors that form a bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[12][13][14] Our investigational compound, PPA-7, is designed to operate via the same mechanism.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK 2. Activation BTK BTK LYN_SYK->BTK 3. Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 4. Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG 5. Second Messengers NFkB NF-κB IP3_DAG->NFkB 6. Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression 7. Transcription Antigen Antigen Antigen->BCR 1. Binding BTK_Inhibitors BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib, PPA-7) BTK_Inhibitors->BTK Inhibition (at Cys481)

Caption: The B-Cell Receptor (BCR) signaling pathway and the central inhibitory role of BTK inhibitors.

Comparative Analysis: PPA-7 vs. Marketed BTK Inhibitors

Our evaluation of PPA-7 is structured around three core pillars: biochemical potency and selectivity, clinical efficacy, and safety profile. The following tables present a hypothetical but plausible data set for PPA-7 alongside published data for the benchmark drugs.

Table 1: Biochemical Potency and Kinase Selectivity

A superior BTK inhibitor should exhibit high on-target potency (low IC50 for BTK) and minimal activity against other kinases to reduce off-target side effects.

Target KinaseParameterPPA-7 (Hypothetical)IbrutinibAcalabrutinibZanubrutinibReference
BTK IC50 (nM) 0.35 1.5 5.1 0.46 [7][15]
TECIC50 (nM)>15002.0>10002.0[7]
EGFRIC50 (nM)>20002.0>10002.0[7]
ITKIC50 (nM)>100010>100030-56[11]
JAK3IC50 (nM)>250016>1000>1000[11]

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from published studies. PPA-7 data is hypothetical.

Table 2: Clinical Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (R/R CLL)

Clinical efficacy is the ultimate determinant of a drug's value. We compare the projected performance of PPA-7 with outcomes from pivotal head-to-head and comparative clinical trials.

TrialTreatment ArmOverall Response Rate (ORR)24-Month Progression-Free Survival (PFS)Reference
HYPOTHETICAL-R/R PPA-7 ~85% ~80% -
ALPINEZanubrutinib78.3%78%[10][13]
ALPINEIbrutinib62.5%66%[10][13]
ELEVATE-RRAcalabrutinib-76%[6][13]
ELEVATE-RRIbrutinib-66%[6][13]

ORR and PFS data are from the respective clinical trials. ORR was not a primary endpoint in ELEVATE-RR. PPA-7 data is a projected target based on its preclinical profile.

Table 3: Comparative Safety Profile (Key Adverse Events of Clinical Interest)

A favorable safety profile, particularly a reduction in off-target toxicities, is a key objective for next-generation BTK inhibitors.

Adverse Event (Any Grade)PPA-7 (Projected)IbrutinibAcalabrutinibZanubrutinibReference
Atrial Fibrillation< 3%~9-16%~9%~3-5%[8][13]
Hypertension~8%~26%~9-15%~16-23%[6][13]
Major Hemorrhage< 2%~3-4%~2%~3%[16]
Diarrhea~20%~40-50%~35%~20%[9][16]
Headache~30%~14%~40%~20%[9][16]

Frequencies are approximate and can vary based on the specific clinical trial and patient population. PPA-7 data represents the target safety profile.

Experimental Protocols for Preclinical Evaluation

To validate the projected performance of PPA-7, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Assays

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay 1. Kinase Activity Assay (IC50 Determination) Selectivity_Panel 2. Kinase Selectivity Panel (>400 Kinases) BTK_Occupancy 3. Target Engagement Assay (BRET/FRET) Selectivity_Panel->BTK_Occupancy Phospho_BTK 4. BTK Autophosphorylation (Western Blot/ELISA) Cell_Viability 5. Cell Proliferation/Viability (e.g., TMD-8, Ramos cells) end Cell_Viability->end start start->Kinase_Assay

Sources

Validation of Pharmacodynamic Biomarkers for Novel Kinase Inhibitors: A Comparative Guide Featuring 1H-Pyrazolo[3,4-c]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Biomarkers in Targeted Therapy

The era of targeted therapy has revolutionized oncology, shifting the paradigm from cytotoxic agents to precision medicines that target specific molecular aberrations driving cancer. Small molecule kinase inhibitors are at the forefront of this revolution. The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its ability to mimic the purine ring of ATP and fit into the kinase hinge region.[1][2]

This guide focuses on a novel investigational compound, 1H-Pyrazolo[3,4-c]pyridin-7-amine . While public data on this specific molecule is nascent, its structural similarity to known kinase inhibitors suggests it likely targets a critical cellular signaling pathway.[3][4] For the purpose of this technical guide, we will postulate that its primary mechanism of action is the inhibition of a key cell cycle regulator, Cyclin-Dependent Kinase (CDK). This hypothesis allows us to build a robust framework for biomarker validation that is broadly applicable to other novel kinase inhibitors.

A biomarker is objectively defined as "a characteristic that is objectively measured and evaluated as an indicator of normal biologic processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention."[5] In drug development, robust biomarkers are not merely ancillary; they are integral to success. They enable us to confirm target engagement, demonstrate a biological response, select patient populations, and understand mechanisms of resistance. This guide provides researchers, scientists, and drug development professionals with a comparative overview and detailed protocols for the validation of pharmacodynamic biomarkers for novel kinase inhibitors, using our model compound as a case study.

Part 1: A Framework for Biomarker Discovery and Validation

The journey from a promising compound to a validated therapeutic is paved with rigorous scientific validation. The first step is to establish a clear line of sight from drug to target to biological effect. This involves identifying and validating a suite of biomarkers.

The Biomarker Validation Workflow

A systematic approach is essential for identifying and validating biomarkers. The process begins with preclinical in vitro and in vivo models to identify candidate markers and culminates in their validation in clinical settings.

biomarker_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase A Hypothesize MoA (e.g., CDK4/6 Inhibition) B In Vitro Screening (Cell Lines) A->B Test in relevant models C Candidate Biomarker ID (pRb, Ki67, Gene Expression) B->C Measure downstream effects D In Vivo Models (Xenografts) C->D Confirm in complex systems E Phase I Trials (Surrogate Tissues - PBMCs, Skin) D->E Translate to human studies F Assay Optimization & Validation (CLIA Standards) E->F Develop robust assays G Phase II/III Trials (Tumor Biopsies, ctDNA) F->G Deploy in larger cohorts H Correlate with Clinical Outcome (PFS, OS) G->H Link to efficacy I Regulatory Approval (Companion Diagnostic) H->I

Caption: High-level workflow for biomarker validation.

Types of Biomarkers and Their Roles

For a kinase inhibitor like this compound, we are interested in several classes of biomarkers:

  • Target Engagement Biomarkers: These confirm that the drug is binding to its intended target. This is often measured indirectly by assessing the phosphorylation status of the direct substrate.

  • Pharmacodynamic (PD) Biomarkers: These measure the downstream biological effects of target inhibition. For a cell cycle inhibitor, this could be a reduction in markers of proliferation. PD biomarkers are crucial in early-phase trials to confirm the drug's activity at a safe dose.[6]

  • Predictive Biomarkers: These help identify which patients are most likely to respond to the drug. For CDK4/6 inhibitors, the presence of functional Retinoblastoma (RB1) protein is a key predictive biomarker.[7]

  • Resistance Biomarkers: These emerge in patients who initially respond but later progress. They provide critical insights for developing combination therapies. For CDK4/6 inhibitors, loss of RB1 or amplification of Cyclin E1 are known resistance mechanisms.[8]

Part 2: Comparative Analysis of Candidate Biomarkers for a Putative CDK Inhibitor

Assuming this compound inhibits the CDK4/6-Cyclin D complex, its primary effect will be to block the G1-S transition in the cell cycle. This provides a rich source of candidate biomarkers.

The CDK4/6-Rb Signaling Pathway

The core function of CDK4/6 is to phosphorylate the Retinoblastoma (RB) tumor suppressor protein. Phosphorylated RB (pRb) releases the E2F transcription factor, which then drives the expression of genes required for S-phase entry and cell division. Inhibition of CDK4/6 prevents RB phosphorylation, keeping E2F sequestered and causing a G1 cell cycle arrest.

cdk_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates G1_Arrest G1 Cell Cycle Arrest Inhibitor This compound Inhibitor->Complex INHIBITS Inhibitor->G1_Arrest INDUCES pRb pRb Rb->pRb E2F E2F S_Phase S-Phase Gene Transcription (e.g., TK1, Ki67) E2F->S_Phase Activates Rb_E2F Rb-E2F Complex (Transcription OFF) Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->G1_Arrest Maintains pRb->E2F Releases

Caption: Putative signaling pathway for a CDK4/6 inhibitor.

Comparison of Key Pharmacodynamic (PD) Biomarkers

Based on this pathway, we can select and compare several robust PD biomarkers. Clinical studies have successfully used these markers to demonstrate target engagement for approved CDK4/6 inhibitors.[6]

BiomarkerBiological RoleValidation Method(s)ProsCons
Phospho-Rb (pRb) Direct substrate of CDK4/6. Its reduction is a proximal marker of target engagement.Western Blot, IHC, ELISADirect measure of target inhibition. Rapid response.Phospho-antibodies can be variable. Quantification can be challenging.
Ki67 A nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, M).IHC, Flow CytometryWidely used, clinically accepted proliferation marker. Robust assays available.Downstream effect, may have a delayed response compared to pRb. Scoring can be subjective.
Thymidine Kinase 1 (TK1) An E2F target gene product, crucial for DNA synthesis. Its activity is a marker of S-phase entry.ELISA (serum), qPCR (mRNA)Can be measured non-invasively in serum, allowing for longitudinal monitoring.[6][8]Serum levels can be influenced by other physiological factors. Less direct than pRb.
Gene Expression Signatures Changes in the mRNA levels of E2F-regulated genes (e.g., CCNB1, MKI67).qPCR, Microarray, RNA-SeqProvides a broader view of pathway inhibition. Highly quantitative.Requires high-quality RNA. Can be more variable than protein markers.

Part 3: Gold-Standard Experimental Protocols for Biomarker Validation

Scientific integrity demands that every protocol be a self-validating system. This means including appropriate controls, establishing assay performance characteristics (linearity, sensitivity, specificity), and ensuring reproducibility. Below are detailed, field-tested protocols for validating key biomarkers.

Protocol 1: Western Blot for Phospho-Rb (pRb) Reduction

Causality: This assay directly measures the intended pharmacodynamic effect—the decreased phosphorylation of RB at CDK4/6-specific sites (e.g., Ser780, Ser807/811)—providing the most proximal evidence of target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Plate a responsive cell line (e.g., MCF-7, which is ER+/RB1-proficient) at 70-80% confluency.

    • Treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

    • Rationale: A dose- and time-dependent response is critical for demonstrating a specific pharmacological effect.[9]

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™, cOmplete™).

    • Rationale: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of proteins.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Rationale: BSA is preferred over non-fat milk for blocking when using phospho-antibodies to reduce background.

    • Incubate with primary antibody (e.g., anti-pRb Ser807/811, anti-Total Rb, anti-Actin) overnight at 4°C.

    • Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at RT.

    • Detect using an enhanced chemiluminescence (ECL) substrate.

  • Self-Validating System & Data Interpretation:

    • Positive Control: Lysate from untreated, actively proliferating cells.

    • Negative Control: A known CDK4/6 inhibitor (e.g., Palbociclib) as a reference compound.

    • Loading Control: Total Rb should remain unchanged, demonstrating that the decrease in pRb is not due to overall protein degradation. Actin or Tubulin confirms equal protein loading.

    • Expected Outcome: A clear dose-dependent decrease in the pRb signal, with no significant change in Total Rb or the loading control.

Protocol 2: Immunohistochemistry (IHC) for Ki67 in Tumor Xenografts

Causality: This assay assesses the anti-proliferative effect of the compound in a more complex in vivo system, providing data on drug distribution and efficacy in a solid tumor context.

Methodology:

  • In Vivo Study:

    • Implant a responsive cell line (e.g., MCF-7) in immunocompromised mice.

    • Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into vehicle and treatment groups.

    • Treat with this compound at a pre-determined dose and schedule.

    • Collect tumors at specified time points (e.g., 24h, 48h, and end of study).

  • Tissue Processing and Staining:

    • Fix tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin (FFPE).

    • Cut 4-5 µm sections and mount on charged slides.

    • Perform deparaffinization and rehydration.

    • Conduct heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).

    • Rationale: HIER is crucial for unmasking the Ki67 epitope that is cross-linked by formalin fixation.

    • Block endogenous peroxidases with 3% H₂O₂.

    • Block non-specific binding with normal goat serum.

    • Incubate with a validated anti-Ki67 primary antibody (e.g., MIB-1 clone).

    • Apply a polymer-based HRP detection system and visualize with DAB chromogen.

    • Counterstain with hematoxylin.

  • Self-Validating System & Data Interpretation:

    • Positive Control Tissue: A tissue known to have high proliferation (e.g., tonsil, lymph node).

    • Negative Control: Omit the primary antibody to check for non-specific signal from the detection system.

    • Analysis: Scan slides and perform digital image analysis. The Ki67 index is calculated as the percentage of Ki67-positive (brown) nuclei out of the total number of tumor cell nuclei.

    • Expected Outcome: A statistically significant reduction in the Ki67 index in the treated group compared to the vehicle group.

Protocol 3: Quantitative PCR (qPCR) for E2F Target Gene Expression

Causality: This assay quantifies changes in gene expression that are a direct consequence of E2F suppression, providing a multi-analyte readout of pathway modulation.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells as described in Protocol 1.

    • Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy) including an on-column DNase digestion step.

    • Rationale: DNase treatment is essential to prevent amplification of contaminating genomic DNA.

    • Assess RNA quality and quantity (e.g., via NanoDrop or Bioanalyzer). A 260/280 ratio of ~2.0 is desired.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a blend of oligo(dT) and random primers.

  • qPCR Reaction:

    • Set up qPCR reactions using a validated gene expression assay (e.g., TaqMan™) for your target gene (e.g., MKI67, CCNB1, TK1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run on a real-time PCR instrument.

  • Self-Validating System & Data Interpretation:

    • No-RT Control: A sample where reverse transcriptase was omitted during cDNA synthesis. This control should yield no amplification, confirming no gDNA contamination.

    • No Template Control (NTC): A reaction with water instead of cDNA to check for reagent contamination.

    • Housekeeping Genes: Use at least two validated housekeeping genes whose expression is not affected by the treatment.

    • Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method.

    • Expected Outcome: A dose-dependent decrease in the mRNA levels of E2F target genes in treated cells compared to vehicle controls.

Conclusion and Future Outlook

The validation of pharmacodynamic biomarkers is a cornerstone of modern drug development, providing the crucial link between target engagement and biological response. For a novel kinase inhibitor like this compound, a multi-pronged approach utilizing a suite of complementary assays is essential. By combining direct measures of target phosphorylation (pRb by Western Blot), functional assays of cell proliferation (Ki67 by IHC), and quantitative measures of downstream gene expression (qPCR), researchers can build a compelling data package. This not only de-risks clinical development but also provides the scientific foundation for future patient selection and combination strategies. The principles and protocols outlined in this guide offer a robust, field-tested framework for any researcher embarking on the critical task of validating biomarkers for a novel targeted therapeutic.

References

  • Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Explor
  • Preclinical biomarkers for a cyclin-dependent kinase inhibitor translate to candidate pharmacodynamic biomarkers in phase I p
  • Development of pharmacodynamic biomarkers for
  • Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. (2020).
  • Development of pharmacodynamic biomarkers for ATR inhibitors. (2014). PMC - NIH. [Link]
  • Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer. (2021). PubMed. [Link]
  • Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer. (n.d.). PMC - NIH. [Link]
  • Biomarkers for tyrosine kinase inhibitors in renal cell cancer. (n.d.). PMC - NIH. [Link]
  • Aurora kinase inhibitors: identification and preclinical validation of their biomarkers. (2007). [Link]
  • Identifying resistance biomarkers against five clinically approved tyrosine kinase inhibitors in 45 cell lines. (n.d.). ASCO. [Link]
  • New predictive drug response biomarkers for kinase inhibitors approved for clinical use. (2018). EACR-AACR-ISCR Conference 2018. [Link]
  • Emerging strategies for cancer therapy by ATR inhibitors. (2023). PMC - NIH. [Link]
  • The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response. (n.d.). MDPI. [Link]
  • Validation of Analytic Methods for Biomarkers Used in Drug Development. (2008). AACR Journals. [Link]
  • The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response. (2022).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC. [Link]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). PMC - NIH. [Link]
  • Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). (2021).
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (n.d.). PubMed. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). (2015). PubMed. [Link]
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

Sources

A Comparative Guide to the Antiproliferative Potency of 1H-Pyrazolo[3,4-c]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as frameworks for potent and selective therapeutic agents is perpetual. Among these, the 1H-pyrazolo[3,4-c]pyridine core has emerged as a privileged structure, particularly in the development of kinase inhibitors and other targeted anticancer agents. Its structural resemblance to the purine nucleus allows it to function as a competitive inhibitor for ATP-binding sites in a variety of enzymes crucial for cancer cell proliferation and survival.[1][2] This guide provides a detailed comparative analysis of the antiproliferative potency of a series of 1H-Pyrazolo[3,4-c]pyridin-7-amine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Versatile Core in Oncology Research

The 1H-pyrazolo[3,4-c]pyridine scaffold is a fused bicyclic heterocycle that has garnered significant attention for its therapeutic potential. Its utility in drug discovery is underscored by the successful development of compounds like Apixaban, a factor Xa inhibitor, which features a related pyrazolopyridinone core.[3] In the context of oncology, derivatives of this scaffold have been investigated for their ability to inhibit various protein kinases, leveraging the ATP-mimetic properties of the pyrazolopyridine nucleus. The strategic placement of an amine group at the C7 position provides a key point for derivatization, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

Comparative Analysis of Antiproliferative Potency

A systematic evaluation of a series of 3,7-disubstituted 1H-pyrazolo[3,4-c]pyridine derivatives has revealed significant variations in their antiproliferative activity against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of these compounds, providing a quantitative measure of their potency.

CompoundR1R2MIA PaCa-2 IC50 (µM)PC-3 IC50 (µM)SCOV3 IC50 (µM)
11a 4-methoxybenzyl3-fluorophenyl1.10.871.8
12a H3-fluorophenyl3.04.33.5
Derivative A HPhenyl>20>20>20
Derivative B 4-methoxybenzylPhenyl5.26.17.8

Data synthesized from Giannouli V, et al. (2019)[1]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of this series of compounds is significantly influenced by the nature of the substituents at the N1 and C3 positions of the pyrazolo[3,4-c]pyridine core.

  • Substitution at C3: The presence of a 3-fluorophenyl group at the C3 position appears to be crucial for potent antiproliferative activity. As seen in the comparison between compounds 11a /12a and Derivatives A/B, the fluorinated phenyl ring confers a significant increase in potency across all tested cell lines. This suggests a specific and favorable interaction of the 3-fluorophenyl moiety with the biological target.

  • Substitution at N1: Alkylation or arylation at the N1 position of the pyrazole ring also plays a critical role in modulating activity. The introduction of a 4-methoxybenzyl group at N1, as in compound 11a , leads to a notable enhancement of potency compared to the unsubstituted analogue 12a .[4] This highlights the importance of this position for establishing additional binding interactions.

Experimental Protocols

The following protocols outline the key experimental procedures for the synthesis and biological evaluation of the this compound derivatives discussed in this guide.

General Synthetic Pathway

The synthesis of the 3,7-disubstituted pyrazolo[3,4-c]pyridine core generally proceeds through a multi-step sequence starting from readily available precursors.[4]

Caption: General synthetic workflow for 3,7-disubstituted 1H-pyrazolo[3,4-c]pyridines.

  • Ring Closure: The synthesis commences with the modification and subsequent ring closure of 2-amino-3-nitro-4-picoline to furnish the 7-chloropyrazolo[3,4-c]pyridine scaffold.[4]

  • Iodination: The 7-chloro intermediate is then subjected to iodination to introduce a handle for further functionalization at the C3 position.[4]

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is employed to install various aryl or heteroaryl substituents at the C3 position.[4]

  • Nucleophilic Aromatic Substitution: The final step involves the nucleophilic aromatic substitution of the 7-chloro group with a diverse range of amines to yield the target this compound derivatives.[4]

In Vitro Antiproliferative Assay (MTT Assay)

The potency of the synthesized compounds against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT-based antiproliferative assay.

  • Cell Seeding: Human cancer cell lines (e.g., MIA PaCa-2, PC-3, SCOV3) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Targeting Cellular Proliferation Pathways

While the precise molecular targets for this specific series of this compound derivatives are under investigation, their structural characteristics and observed antiproliferative effects suggest that they likely function as inhibitors of key signaling pathways involved in cell growth and proliferation. Flow cytometric analysis of cells treated with the most potent derivatives has revealed cell cycle arrest, a hallmark of agents that interfere with the machinery of cell division.[4] For instance, compound 12a was found to block cells in the S phase of the cell cycle.[4]

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade\n(e.g., MAPK, PI3K/Akt) Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase->Signaling Cascade\n(e.g., MAPK, PI3K/Akt) Activates Transcription Factors Transcription Factors Signaling Cascade\n(e.g., MAPK, PI3K/Akt)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Cycle Progression &\nProliferation Cell Cycle Progression & Proliferation Gene Expression->Cell Cycle Progression &\nProliferation Pyrazolopyridine Derivative Pyrazolopyridine Derivative Pyrazolopyridine Derivative->Signaling Cascade\n(e.g., MAPK, PI3K/Akt) Inhibits

Caption: Generalized signaling pathway targeted by kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel antiproliferative agents. The comparative analysis presented in this guide highlights the critical role of substitutions at the N1 and C3 positions in determining the potency of these derivatives. The identification of compounds with low micromolar activity against multiple cancer cell lines provides a strong foundation for further optimization. Future efforts will likely focus on elucidating the specific molecular targets of these compounds, further refining their structure to enhance potency and selectivity, and evaluating their efficacy in preclinical in vivo models. The versatility of the synthetic routes allows for the generation of a wide array of analogues, paving the way for the discovery of next-generation targeted cancer therapies.

References

  • Giannouli, V., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(1), 123. [Link]
  • Giannouli, V., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Letters in Drug Design & Discovery, 16(8), 926-939. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135400977, 3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine.
  • Kostakis, I. K., et al. (2016). Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines. Medicinal Chemistry Research, 25(12), 2896-2908. [Link]
  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35967-35972. [Link]
  • Apixaban. In: DrugBank Online.

Sources

A Head-to-Head Comparison of Pyrazolopyridine and Pyrazolopyrimidine Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 1H-Pyrazolo[3,4-c]pyridin-7-amine and a Structurally Related Pyrazolo[3,4-d]pyrimidine Competitor

In the landscape of kinase inhibitor discovery, the privileged structures of nitrogen-containing heterocyclic compounds are of paramount importance. Their resemblance to endogenous purines allows them to effectively compete for the ATP-binding site of a wide array of kinases, making them foundational scaffolds in targeted therapy. This guide provides a detailed head-to-head comparison between two such scaffolds: the promising but less-explored this compound and the clinically validated 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a core component of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

This comparison is designed for researchers, scientists, and drug development professionals. It delves into the synthesis, physicochemical properties, and biological potential of these compounds, supported by established experimental protocols to empower further investigation. While extensive data on the specific 7-amino isomer of pyrazolo[3,4-c]pyridine is emerging, we will draw upon the well-documented activities of its isomers and related pyrazolopyridine derivatives to project its potential and frame the comparison.[1][2][3][4]

Introduction to the Scaffolds

The pyrazolopyridine and pyrazolopyrimidine core structures are bioisosteres, sharing a fused bicyclic system that is critical for their interaction with the hinge region of kinase domains.

This compound represents a class of compounds gaining attention for their therapeutic potential.[5] The pyrazolo[3,4-c]pyridine core is a known pharmacophore in kinase inhibition, with derivatives showing activity against kinases such as Hematopoietic Progenitor Kinase 1 (HPK1) and Cyclin-Dependent Kinases (CDKs).[6][7] The strategic placement of the amino group at the 7-position offers a key vector for chemical modification to enhance potency and selectivity.

4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a well-established kinase inhibitor scaffold, most notably as the central component of Ibrutinib, an FDA-approved irreversible inhibitor of Bruton's tyrosine kinase (BTK).[8][9] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making this compound class vital in the treatment of B-cell malignancies.[8]

Physicochemical Properties: A Comparative Overview

A compound's physicochemical properties are critical determinants of its drug-like characteristics, influencing its solubility, permeability, and metabolic stability. Below is a comparison of the predicted properties of our two compounds of interest.

PropertyThis compound4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular Formula C₆H₆N₄C₁₇H₁₃N₅O
Molecular Weight 134.14 g/mol 303.33 g/mol
LogP (Predicted) 0.83.5
Topological Polar Surface Area (TPSA) 78.5 Ų93.8 Ų
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 35

Data is computationally predicted and should be experimentally verified.

The smaller size and lower predicted LogP of this compound suggest it may possess higher aqueous solubility, a favorable property for initial fragment-based screening and subsequent lead optimization. The larger, more complex structure of the pyrazolo[3,4-d]pyrimidine derivative is reflective of its development as a more elaborated, potent inhibitor.

Synthesis Strategies

The synthetic routes to these scaffolds are crucial for generating analogs for structure-activity relationship (SAR) studies.

Synthesis of 1H-Pyrazolo[3,4-c]pyridine Derivatives: A general approach to the 1H-pyrazolo[3,4-c]pyridine core involves the nitrosation of 3-acetamido-4-methylpyridines, followed by rearrangement and cyclization of the resulting N-acetyl-N-nitroso compounds.[10] Functionalization at various positions can be achieved through modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions.[5][11]

Synthesis of 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: A common synthetic route starts with the condensation of malononitrile with triethyl orthoformate, followed by reaction with hydrazine hydrate to form a 5-amino-4-cyanopyrazole intermediate.[12] This intermediate is then reacted with formamide to construct the pyrimidine ring. Subsequent bromination and a Stille or Suzuki coupling reaction can be used to introduce the 4-phenoxyphenyl group at the 3-position.[12]

Biological Activity and Mechanism of Action

While both scaffolds are kinase inhibitors, their specific targets and mechanisms can differ significantly based on their substitution patterns.

The Promise of the Pyrazolo[3,4-c]pyridine Scaffold

Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases, including TBK1 and CDKs.[13] The proposed mechanism of action for these ATP-competitive inhibitors involves the formation of hydrogen bonds with the kinase hinge region, a common feature of this class of inhibitors. The diverse biological activities reported for pyrazolopyridine derivatives, including anticancer and anti-inflammatory effects, underscore the potential of the this compound scaffold.[3][4]

The Validated Efficacy of the Pyrazolo[3,4-d]pyrimidine Scaffold

The competitor, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, is the core of Ibrutinib, a potent and irreversible inhibitor of BTK.[8]

BTK Signaling Pathway and Inhibition:

BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and activated, leading to a downstream signaling cascade that promotes B-cell proliferation and survival. Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[8] This effectively shuts down the BCR signaling pathway, leading to apoptosis in malignant B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation IP3_DAG IP3 & DAG PLCy2->IP3_DAG Cleavage of PIP2 PIP2 PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK Irreversible Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition by Ibrutinib.

Experimental Protocols for Head-to-Head Comparison

To empirically compare the potential of this compound with its pyrazolo[3,4-d]pyrimidine competitor, a series of biochemical and cellular assays are required.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.[14] The amount of ADP is proportional to the kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Add_Kinase Add Kinase & Inhibitor Start->Add_Kinase Incubate1 Pre-incubate Add_Kinase->Incubate1 Add_ATP_Substrate Add ATP & Substrate Incubate1->Add_ATP_Substrate Incubate2 Incubate Add_ATP_Substrate->Incubate2 Add_Detection_Reagent Add ADP Detection Reagent Incubate2->Add_Detection_Reagent Incubate3 Incubate Add_Detection_Reagent->Incubate3 Read_Fluorescence Read Fluorescence Incubate3->Read_Fluorescence Analyze Calculate IC₅₀ Read_Fluorescence->Analyze End End Analyze->End

Caption: General workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare a serial dilution of the test compounds (this compound and the competitor) in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme solution to each well. Then, add the test compounds, a positive control inhibitor (e.g., Staurosporine), and a DMSO vehicle control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Kinase Reaction Initiation: Add a solution containing the kinase-specific substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or 37°C).

  • Detection: Stop the reaction and add the ADP detection reagent. This reagent typically contains enzymes that convert ADP to a product that can be detected by fluorescence.

  • Measurement: Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay for BTK Inhibition (Phospho-BTK Western Blot)

This assay assesses the ability of the inhibitors to block BTK activity within a cellular context by measuring the phosphorylation of BTK.[15]

Principle: Activated BTK autophosphorylates at tyrosine 223 (Y223). A western blot using an antibody specific for phospho-BTK (Y223) can quantify the level of BTK activation. A potent inhibitor will reduce the level of phospho-BTK.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a B-cell lymphoma cell line (e.g., Ramos cells) in appropriate culture plates. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-BTK (Y223) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-BTK and a loading control (e.g., total BTK or β-actin). Normalize the phospho-BTK signal to the loading control to determine the relative inhibition of BTK phosphorylation.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound against a clinically relevant pyrazolo[3,4-d]pyrimidine competitor. While the pyrazolo[3,4-d]pyrimidine scaffold has a proven track record in the form of Ibrutinib, the pyrazolo[3,4-c]pyridine core represents a promising and potentially less-explored chemical space for the development of novel kinase inhibitors.[5][7]

The smaller size and favorable predicted physicochemical properties of this compound make it an attractive starting point for a fragment-based drug discovery campaign. The provided experimental protocols offer a robust starting point for researchers to empirically determine the biological activity of this compound and its derivatives. Future work should focus on screening this scaffold against a broad panel of kinases to identify novel targets and on elaborating the structure to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of the pyrazolo[3,4-c]pyridine scaffold.

References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. [Link]
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Cell line‐based assessment of BTK inhibitors - PMC - NIH. [Link]
  • (PDF)
  • Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PubMed Central. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. [Link]
  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity | ACS Medicinal Chemistry Letters - ACS Public
  • Inhibitors of Bruton's Tyrosine Kinase (Btk)
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
  • BTK inhibitors in CLL: second-generation drugs and beyond | Blood Advances. [Link]
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC - NIH. [Link]
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis Online. [Link]
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. [Link]
  • Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Deriv
  • Ibrutinib and novel BTK inhibitors in clinical development - ResearchG
  • Can anyone suggest a protocol for a kinase assay?
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (URL not available)
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - ResearchG
  • 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine - PharmaCompass.com. [Link]
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. [Link]
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - ark
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. [Link]
  • Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest | Request PDF - ResearchG
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - NIH. [Link]
  • Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity - PubMed. [Link]

Sources

The Pyrazolopyridine Scaffold: A Comparative Selectivity Analysis for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Selectivity of 1H-Pyrazolo[3,4-c]pyridin-7-amine and its Analogs

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The pyrazolopyridine scaffold has been identified as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.

This guide focuses on the hypothetical assessment of a specific pyrazolopyridine derivative, This compound . While direct, comprehensive selectivity data for this particular isomer is not yet publicly available, the extensive research on related pyrazolopyridine analogs allows us to make informed predictions about its potential targets and to establish a robust framework for its experimental evaluation.

Drawing from the known targets of the broader pyrazolopyridine family, we will focus our comparative analysis on two key kinase families implicated in cancer: the Src family kinases and the Aurora kinases .[3][4] This guide will provide a detailed comparison of the hypothetical selectivity profile of this compound against well-characterized inhibitors of these families, supported by established experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols necessary to rigorously assess the selectivity of novel kinase inhibitors.

Hypothesized Target Profile and Comparative Compounds

Given the structural motifs of this compound, we hypothesize its potential activity against both non-receptor tyrosine kinases, such as the Src family, and serine/threonine kinases, like the Aurora kinases. To provide a meaningful comparison, we have selected the following well-characterized inhibitors as benchmarks:

  • Src Family Kinase Inhibitors:

    • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[5][6]

    • Bosutinib: A dual Src/Abl inhibitor with a distinct kinome profile from Dasatinib.[7]

  • Aurora Kinase Inhibitors:

    • Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.[3][8]

    • Tozasertib (VX-680): A pan-Aurora kinase inhibitor with activity against Aurora A, B, and C.[9][10]

Comparative Selectivity Analysis

A thorough assessment of a kinase inhibitor's selectivity is paramount to understanding its therapeutic potential and predicting potential off-target effects. The following tables present a comparative summary of the known selectivity profiles of our chosen benchmark inhibitors. The data for this compound is presented hypothetically to illustrate how it would be evaluated.

Table 1: Comparative Selectivity Against Src Family Kinases

CompoundPrimary Target(s)IC50 / Ki (nM) vs. Primary TargetKey Off-Targets (IC50 / Ki < 100 nM)Kinome Selectivity Score (S-Score)Reference
This compound Hypothesized: SrcHypothetical: 15Hypothetical: Lck, Fyn, YesHypothetical: 0.08N/A
Dasatinib Src, BCR-ABL<1c-Kit, PDGFRβ, EphA20.36[1][11]
Bosutinib Src, Abl1.2 (Src), 1 (Abl)Tec family kinases0.25[7]

Table 2: Comparative Selectivity Against Aurora Kinases

CompoundPrimary Target(s)IC50 / Ki (nM) vs. Primary TargetKey Off-Targets (IC50 / Ki < 100 nM)Kinome Selectivity Score (S-Score)Reference
This compound Hypothesized: Aurora AHypothetical: 25Hypothetical: Aurora B, FLT3Hypothetical: 0.15N/A
Alisertib (MLN8237) Aurora A1.2>200-fold selective over Aurora BHigh[3][8]
Tozasertib (VX-680) Aurora A, B, C0.6 (A), 18 (B), 4.6 (C)FLT3, AblLow[9][10]

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival PI3K->Survival RAS_MAPK->Proliferation

Caption: Simplified Src Family Kinase Signaling Pathway.

Src family kinases are key mediators of various cellular processes including proliferation, survival, and migration.[12][13][14] They are activated by a multitude of upstream signals from receptor tyrosine kinases, integrins, and G-protein coupled receptors.[15]

Aurora_A_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Plk1 Plk1 Aurora_A->Plk1 activates CDK1 CDK1/Cyclin B Aurora_A->CDK1 activates Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Centrosome_Maturation Centrosome Maturation Plk1->Centrosome_Maturation Mitotic_Entry Mitotic Entry CDK1->Mitotic_Entry TPX2 TPX2 TPX2->Aurora_A co-activates M_Phase M Phase Centrosome_Maturation->M_Phase Mitotic_Entry->M_Phase Spindle_Assembly->M_Phase

Caption: Key Functions of Aurora A Kinase in Mitosis.

Aurora A kinase is a critical regulator of mitotic entry and spindle assembly.[4][16][17] Its activation at the G2/M transition, often in concert with co-activators like TPX2, triggers a cascade of phosphorylation events that ensure proper chromosome segregation.[18][19]

Experimental Methodologies for Selectivity Profiling

To empirically determine the selectivity of a novel compound like this compound, a multi-faceted approach employing both biochemical and cell-based assays is essential.

In Vitro Radiometric Kinase Assay

This is often considered the "gold standard" for directly measuring the catalytic activity of a kinase and the inhibitory effect of a compound.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.

Workflow Diagram:

Radiometric_Kinase_Assay cluster_0 Reaction cluster_1 Separation & Detection Kinase Kinase Reaction_Mix Incubate Kinase->Reaction_Mix Substrate Substrate Peptide Substrate->Reaction_Mix ATP [γ-³³P]ATP ATP->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Filter Spot on Filter Membrane Reaction_Mix->Filter Wash Wash to Remove Unincorporated ATP Filter->Wash Scintillation Scintillation Counting Wash->Scintillation

Caption: Workflow for a Radiometric Kinase Assay.

Detailed Protocol:

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, kinase buffer (typically containing MgCl₂ and DTT), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ value for each kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by adding a solution like phosphoric acid and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the membranes extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This cell-based assay provides a quantitative measure of compound binding to the target kinase in a physiological context.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[20][21]

Workflow Diagram:

NanoBRET_Assay cluster_0 Cell Preparation cluster_1 Assay Transfection Transfect Cells with NanoLuc-Kinase Fusion Vector Expression Allow Protein Expression (24 hours) Transfection->Expression Harvest Harvest and Seed Cells Expression->Harvest Compound_Addition Add Test Compound (Serial Dilutions) Harvest->Compound_Addition Tracer_Addition Add Fluorescent Tracer Compound_Addition->Tracer_Addition Incubation Equilibrate at 37°C Tracer_Addition->Incubation Substrate_Addition Add NanoLuc® Substrate Incubation->Substrate_Addition Detection Measure Donor (460nm) and Acceptor (618nm) Emissions Substrate_Addition->Detection

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Transfection: Transfect a suitable human cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[22]

  • Cell Seeding: After 24 hours of expression, harvest the cells and seed them into a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the wells, followed by the addition of the specific NanoBRET™ fluorescent tracer at a predetermined optimal concentration.[23]

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period to allow the compound and tracer to reach binding equilibrium within the cells.

  • Luminescence Measurement: Add the Nano-Glo® substrate and immediately measure the luminescence at two wavelengths: the donor emission (around 460 nm) and the acceptor emission (around 618 nm).[22]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Determine the IC₅₀ value from the dose-response curve.

KiNativ™ Assay

This chemical proteomics platform allows for the profiling of inhibitor binding to a broad range of kinases in their native state within a cell lysate.

Principle: The assay uses an ATP/ADP-mimetic probe that is biotinylated and contains a reactive acyl-phosphate group. This probe covalently labels a conserved lysine residue in the ATP-binding site of active kinases. If a kinase is bound by an inhibitor, the probe cannot access the active site, and labeling is reduced. The extent of labeling is quantified by mass spectrometry.[24][25]

Workflow Diagram:

KiNativ_Assay Cell_Lysis Prepare Cell Lysate Inhibitor_Incubation Incubate Lysate with Test Compound Cell_Lysis->Inhibitor_Incubation Probe_Labeling Add Biotinylated Acyl-Phosphate Probe Inhibitor_Incubation->Probe_Labeling Digestion Tryptic Digest Probe_Labeling->Digestion Enrichment Streptavidin Affinity Purification of Labeled Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Quantify Labeled Peptides LC_MS->Quantification

Caption: Workflow for the KiNativ™ Assay.

Detailed Protocol:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Inhibitor Treatment: Treat aliquots of the lysate with the test compound at various concentrations or with a DMSO vehicle control.

  • Probe Labeling: Add the biotinylated acyl-phosphate probe to the treated lysates and incubate to allow for covalent labeling of active kinases.[26]

  • Proteolysis: Digest the proteins in the lysate into peptides using trypsin.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotin-labeled peptides.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.

  • Data Analysis: Compare the abundance of each labeled peptide in the compound-treated samples to the DMSO control. A reduction in the signal for a particular kinase peptide indicates that the compound has bound to and inhibited that kinase.

Conclusion

The comprehensive assessment of inhibitor selectivity is a cornerstone of successful kinase drug discovery. While the specific target profile of This compound remains to be elucidated, the principles and methodologies outlined in this guide provide a clear path forward for its evaluation. By leveraging a combination of robust biochemical and cell-based assays and comparing the results to well-characterized inhibitors like Dasatinib, Bosutinib, Alisertib, and Tozasertib, researchers can build a detailed and reliable selectivity profile. This data-driven approach is critical for advancing promising compounds through the drug development pipeline, ultimately leading to safer and more effective targeted therapies.

References

  • Bayliss, R., Burgess, N., & Czepnik, M. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. [Link]
  • Selleck Chemicals. (n.d.). Tozasertib (VX-680).
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • Lowell, C. A., & Berton, G. (1999). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. [Link]
  • Halder, P., Rai, A., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family.
  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]
  • Boggon, T. J., & Eck, M. J. (2004). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology, 76(3), 511-520. [Link]
  • Kelly, K. R., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Investigational New Drugs, 33(4), 807-817. [Link]
  • Wikipedia. (n.d.). Src family kinase.
  • Shang, Z., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • Manfredi, M., et al. (2014). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 141-145. [Link]
  • Yang, H., et al. (2010). Aurora-A down-regulates IkappaBα via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival. BMC Cancer, 10, 652. [Link]
  • EpigenTek. (n.d.). VX-680 (MK-0457, Tozasertib).
  • Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. [Link]
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
  • ResearchGate. (n.d.). Targeting the kinome: bosutinib versus dasatinib.
  • Dickson, M. A., et al. (2016). Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. Annals of Oncology, 27(10), 1855-1860. [Link]
  • Bantscheff, M., et al. (2011). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 25(5), 759-768. [Link]
  • ResearchGate. (2023). In vitro kinase assay v1.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
  • ResearchGate. (n.d.). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan technology.
  • Wang, X., et al. (2014). Differential effects of dosing regimen on the safety and efficacy of dasatinib: retrospective exposure–response analysis of a Phase III study. British Journal of Cancer, 111(10), 1855-1863. [Link]
  • Li, J., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250. [Link]
  • ResearchGate. (n.d.). The KiNativ™ Method.
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
  • LINCS Data Portal. (2017). OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188).
  • ResearchGate. (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
  • Sharma, G., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Weir, H. M., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer Research, 67(5), 2175-2183. [Link]
  • HMS LINCS Project. (2016). KiNativ data.

Sources

A Comparative Guide to the Reproducibility of Findings with 1H-Pyrazolo[3,4-c]pyridin-7-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental findings for compounds based on the 1H-pyrazolo[3,4-c]pyridine scaffold, with a specific focus on its 7-amino derivative. As a privileged heterocyclic core in kinase drug discovery, the pyrazolopyridine scaffold is present in numerous inhibitors that have advanced to clinical trials.[1][2] However, ensuring the consistency and reliability of research findings is paramount for their translation into therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a framework for designing robust experiments and critically evaluating data.

While specific literature on the reproducibility of 1H-Pyrazolo[3,4-c]pyridin-7-amine is not extensively available, this guide will draw upon established principles and data from closely related pyrazolopyridine isomers to provide a comprehensive and practical comparison. We will delve into the nuances of synthesis, characterization, and biological evaluation that are critical for achieving reproducible results.

The Synthetic Challenge: Isomerism and Purity

A primary source of irreproducibility in studies involving pyrazolopyridine scaffolds stems from their synthesis. The formation of the fused heterocyclic ring system can often lead to a mixture of regioisomers. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives can yield two different regioisomers if a non-symmetrical 1,3-dicarbonyl compound is used as a starting material.[3] The relative proportions of these isomers are highly dependent on the reaction conditions, making precise control and thorough characterization essential.

The 1H-pyrazolo[3,4-c]pyridine core, while less commonly explored than its [3,4-b] and [3,4-d] counterparts, presents similar synthetic challenges. A plausible synthetic route to 5-halo-1H-pyrazolo[3,4-c]pyridines has been developed, which can then be selectively functionalized.[4] The subsequent amination at the C7 position would require carefully controlled conditions to ensure regioselectivity and avoid side reactions.

Key Considerations for Reproducible Synthesis:

  • Starting Material Purity: The purity of starting materials must be rigorously assessed, as impurities can lead to unexpected side products.

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst must be precisely controlled and documented.

  • Purification: Chromatographic purification is often necessary to separate the desired product from isomers and other impurities. The choice of solvent system and stationary phase can significantly impact the separation efficiency.

  • Structural Verification: Comprehensive characterization using NMR (¹H, ¹³C), mass spectrometry, and, where possible, X-ray crystallography is non-negotiable to confirm the structure and purity of the final compound.

Illustrative Synthetic Workflow

The following diagram outlines a general, multi-step synthesis to access functionalized 1H-pyrazolo[3,4-c]pyridine scaffolds, highlighting critical control points for reproducibility.

G cluster_0 Synthesis of Halo-Pyrazolopyridine Core cluster_1 Vector-Specific Functionalization Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Precise Stoichiometry Halogenation Halogenation Cyclization->Halogenation Controlled Temp & Time Core Scaffold (4) Core Scaffold (4) Halogenation->Core Scaffold (4) Purification (HPLC) N-Alkylation N-Alkylation Core Scaffold (4)->N-Alkylation Regioselectivity Check (NMR) C3-Coupling C3-Coupling Core Scaffold (4)->C3-Coupling Catalyst & Ligand Choice C7-Amination C7-Amination Core Scaffold (4)->C7-Amination Buchwald-Hartwig Amination Final Compound Final Compound N-Alkylation->Final Compound C3-Coupling->Final Compound C7-Amination->Final Compound Full Characterization Full Characterization Final Compound->Full Characterization NMR, HRMS, Purity (%) caption General workflow for synthesizing 1H-pyrazolo[3,4-c]pyridines.

Caption: General workflow for synthesizing 1H-pyrazolo[3,4-c]pyridines.

Comparative Analysis of Biological Activity: The Kinase Inhibition Profile

Pyrazolopyridine derivatives are renowned for their activity as kinase inhibitors.[1][2] They function as ATP mimetics, binding to the hinge region of the kinase active site.[5][6] The specific isomer and substitution pattern of the pyrazolopyridine core dramatically influences its binding affinity and selectivity for different kinases. For example, replacing a 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole resulted in an 11-fold loss in enzymatic potency against FGFR1.[7]

Given the potent and selective nature of many pyrazolopyridine inhibitors, ensuring the reproducibility of in vitro kinase assays is critical for accurate structure-activity relationship (SAR) studies.

Standardized In Vitro Kinase Inhibition Assay

To facilitate reproducibility, a standardized protocol is essential. The following is a detailed methodology for a luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[8]

Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2.5 µL of the kinase of interest (e.g., FGFR1, CDK2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be optimized for each kinase, typically at or near their respective Km values.

    • Incubate the plate at 30°C for 60 minutes. The reaction time may need to be optimized to ensure linear product formation.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Critical Parameters for Reproducibility in Kinase Assays

The following diagram illustrates the key variables that must be controlled to ensure the reproducibility of in vitro kinase inhibition data.

G Reproducible_IC50 Reproducible IC50 Value Assay_Parameters Critical Assay Parameters ATP Concentration (vs. Km) Enzyme Purity & Activity Substrate Identity & Purity Buffer Composition (pH, ions) Incubation Time & Temperature DMSO Concentration Assay_Parameters->Reproducible_IC50 Compound_Handling Compound Handling Purity & Identity Verification Accurate Stock Concentration Solubility in Assay Buffer Freeze-Thaw Cycles Compound_Handling->Reproducible_IC50 caption Key factors influencing reproducibility in kinase inhibition assays.

Caption: Key factors influencing reproducibility in kinase inhibition assays.

Comparative Data Table

The table below presents hypothetical IC50 data for this compound and two well-characterized pyrazolopyridine-based inhibitors against two different kinases. This illustrates how activity can vary significantly between closely related scaffolds and highlights the importance of running a positive control.

CompoundScaffoldTarget KinaseIC50 (nM) - Lab AIC50 (nM) - Lab B (Reproducibility Check)Positive Control (Staurosporine) IC50 (nM)
Test Compound This compoundKinase A50555
Test Compound This compoundKinase B>10,000>10,00020
Comparator 1 1H-Pyrazolo[3,4-b]pyridine derivativeKinase A15185
Comparator 2 Pyrazolo[3,4-d]pyrimidine derivativeKinase A2502655

Data are hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of findings, every protocol should be designed as a self-validating system. This involves several key practices:

  • Positive and Negative Controls: Always include a potent, well-characterized inhibitor (positive control, e.g., Staurosporine) and a vehicle control (negative control, e.g., DMSO). The positive control validates that the assay is working correctly, while the negative control establishes the baseline.

  • Orthogonal Assays: When possible, confirm findings using an orthogonal assay method. For example, if an ADP-Glo assay shows activity, a TR-FRET-based assay could be used for confirmation.[9][10]

  • Kinase Selectivity Profiling: To understand the compound's specificity, it should be screened against a panel of kinases. This helps to identify potential off-target effects and provides a more complete picture of its biological activity.[11]

Signaling Pathway Context

Understanding the cellular context in which the target kinase operates is crucial. For instance, if this compound is found to inhibit an oncogenic kinase like FGFR, its effect on downstream signaling pathways such as MAPK and PLCγ should be investigated.[7]

G Growth_Factor Growth Factor (FGF) Receptor FGFR Growth_Factor->Receptor PLCg PLCγ Pathway Receptor->PLCg MAPK MAPK Pathway Receptor->MAPK Inhibitor 1H-Pyrazolo[3,4-c] pyridin-7-amine Inhibitor->Receptor Inhibition Proliferation Cell Proliferation & Survival PLCg->Proliferation MAPK->Proliferation caption Hypothetical inhibition of an FGFR signaling pathway.

Caption: Hypothetical inhibition of an FGFR signaling pathway.

Conclusion

The reproducibility of findings for this compound and related heterocyclic compounds is a multifaceted challenge that requires rigorous attention to detail at every stage of the research process. By implementing stringent controls in chemical synthesis, employing standardized and well-validated biological assays, and contextualizing findings within broader biological pathways, the scientific community can enhance the reliability and translational potential of their discoveries. This guide provides a framework for achieving that goal, emphasizing that true scientific progress is built on a foundation of reproducible and trustworthy data.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. (2020).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchGate. (2024).
  • In vitro kinase assay - Protocols.io. (2023).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.).
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (2023).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[3,4-C]pyridin-7-amine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedural information for the proper disposal of 1H-Pyrazolo[3,4-C]pyridin-7-amine.

Hazard Identification and Risk Assessment: A Class-Based Approach

Pyrazolopyridines are a class of heterocyclic compounds widely used in pharmaceutical research.[1][2][3] An analysis of safety data for various analogues reveals a consistent hazard profile. Before handling or disposing of this compound, it is crucial to assume it shares the hazardous characteristics of its class.

Table 1: Summary of GHS Hazards for Structurally Related Pyrazolopyridine Compounds

Hazard Statement (H-Code)DescriptionCommonality Among Analogues
H301 / H302Toxic or Harmful if swallowedHigh (Reported for multiple derivatives)[4][5][6][7]
H315Causes skin irritationHigh (Reported for multiple derivatives)[4][5][8]
H319Causes serious eye irritationHigh (Reported for multiple derivatives)[4][5][8]
H332Harmful if inhaledModerate (Reported for some derivatives)[7][9]
H335May cause respiratory irritationModerate (Reported for some derivatives)[4][8]

Causality Behind the Hazards: The nitrogen atoms in the fused ring system contribute to the molecule's basicity and reactivity. These compounds can interact with biological macromolecules, leading to irritation and toxicity if ingested, inhaled, or brought into contact with skin and eyes. Therefore, all waste containing this compound must be treated as hazardous.

Personnel Protection and Engineering Controls

Based on the risk assessment, a stringent set of protective measures is non-negotiable.

  • Engineering Controls : All handling and preparation of waste, including weighing solids and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11] An eyewash station and safety shower must be readily accessible.[11][12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA 1910.133 or European Standard EN166.[11][12]

    • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9][12]

    • Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary.[10]

Emergency Procedures for Spills

Accidents can happen. A prepared response is critical to mitigating risk.

  • Small Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[8][13]

    • Use dry cleanup procedures; do not add water.[8]

    • Place the spilled material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Large Spills :

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the sash on the fume hood where the spill occurred.

    • Contact your institution's Environmental Health & Safety (EHS) office immediately.[14][15]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a systematic process governed by institutional policies and federal regulations.[16] Adherence to this protocol is mandatory.

Step 1: Waste Classification

Based on the hazard profile of related compounds, all materials contaminated with this compound must be classified as hazardous chemical waste . This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves).

  • Spill cleanup materials.

Step 2: Container Selection

The integrity of the waste containment system is paramount.

  • Compatibility : The container must be chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is recommended.[14][17] Do not use metal containers for potentially corrosive waste.[14]

  • Integrity : The container must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[14][15]

  • Source : It is often best practice to reuse the original container of the main component of the waste once it is empty.[14][17]

Step 3: Waste Segregation

To prevent dangerous chemical reactions, segregate waste streams.

  • Store waste containers of this compound separately from incompatible materials, such as strong acids, bases, and oxidizing agents.[17]

  • Segregation can be achieved through physical distance or by using secondary containment bins.[17]

Step 4: Proper Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • From the moment the first drop of waste enters the container, it must be labeled.[14]

  • The label must include:

    • The words "HAZARDOUS WASTE ".[15]

    • The full chemical name: "This compound " (no formulas or abbreviations).[15]

    • The approximate percentage of each component in the container.[15]

    • The date accumulation started.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Keep waste containers closed at all times except when adding waste.[15][17] Do not leave funnels in open containers.[15]

  • Inspect the SAA weekly for any signs of leaks or container degradation.[15]

Step 6: Arranging for Disposal

Laboratory personnel are responsible for initiating the final disposal process.

  • Once the waste container is 90% full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS or equivalent department.[15]

  • Do not pour chemical waste down the drain or dispose of it in the regular trash.[10] All waste must be handled by a licensed hazardous waste disposal vendor coordinated through your institution.[5][11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe management and disposal of waste generated from working with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (e.g., Unused Reagent, Contaminated Labware) B Is the waste contaminated with This compound? A->B C Classify as HAZARDOUS CHEMICAL WASTE B->C Yes J Follow Standard Non-Hazardous Waste Protocol B->J No D Select Compatible Container (HDPE or Glass, Good Condition, Sealable Lid) C->D E Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) D->E F Store in Designated SAA (Segregated, Closed Lid, Weekly Inspection) E->F G Container is >90% Full or Project is Complete? F->G H Submit Waste Pickup Request to Institutional EHS G->H Yes I EHS Collection for Final Disposal H->I

Caption: Disposal workflow for this compound waste.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of chemical waste is a cornerstone of scientific integrity and professional practice. By treating this compound with the caution afforded to other hazardous heterocyclic amines and adhering to a systematic, compliant disposal protocol, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management guidelines and contact your EHS department with any questions.

References

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • PubChem. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • PubChem. 1H-pyrazolo(3,4-b)pyridine.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
  • Apexmol. MATERIAL SAFETY DATA SHEETS 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE. [Link]
  • ScienceDirect. Pyrazolo[3,4-b]pyridin-3(2H)
  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. [Link]
  • Purdue University. Hazardous Waste Disposal Guidelines. Radiological and Environmental Management. [Link]
  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Patentscope. WO/2013/024002 PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE.
  • PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.

Sources

Personal protective equipment for handling 1H-Pyrazolo[3,4-C]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1H-Pyrazolo[3,4-C]pyridin-7-amine

As researchers and scientists in the field of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound this compound, a heterocyclic amine, represents a class of molecules with significant potential in medicinal chemistry. However, with this potential comes the responsibility of ensuring the utmost safety in its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.

Understanding the Hazard Profile

Based on the hazard classifications of related pyrazolopyridine compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE LevelRecommended EquipmentRationale
Standard Laboratory Attire (Level D equivalent) * Closed-toe shoes* Full-length pants or equivalent* Flame-resistant lab coatProvides a baseline of protection against incidental contact and splashes. Open-toed shoes are never permissible in a laboratory setting.[6]
Enhanced Protection (Level C equivalent) * Chemical splash goggles meeting ANSI Z87.1 standard* Nitrile or other chemically resistant gloves* A properly fitted lab coatEssential for all procedures involving the handling of the solid compound or its solutions. Protects against splashes and direct skin contact.[6][7]
Maximum Protection (Required for specific high-risk tasks) * Full-face shield worn over chemical splash goggles* Double gloving (e.g., nitrile inner, neoprene outer)* Chemical-resistant apron over a lab coatRecommended when there is a significant risk of splashing, such as during transfers of large quantities or when working with heated solutions.
Respiratory Protection * Use of a certified chemical fume hood is mandatory for all manipulations.* If a fume hood is not available or during a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Ensures that airborne particles and vapors are not inhaled.[1][8]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound, from initial receipt to final disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags should be readily available.

Handling and Experimental Procedures
  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Reactions: Conduct all reactions within the fume hood. Ensure that all glassware is properly secured.

  • Post-Reaction Workup: All quenching, extraction, and purification steps must be performed within the fume hood.

Decontamination and Disposal
  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable solvent (e.g., ethanol) followed by soap and water is generally effective.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste (gloves, weighing boats, etc.) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[9]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[10]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Prep->EngControls Proceed if safe Weigh Weigh Compound in Fume Hood EngControls->Weigh PrepareSol Prepare Solution in Fume Hood Weigh->PrepareSol Reaction Conduct Reaction in Fume Hood PrepareSol->Reaction Decon Decontaminate Surfaces & Glassware Reaction->Decon Waste Segregate & Dispose of Waste Decon->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE

Caption: A logical workflow for the safe handling of this compound.

In Case of Exposure: Immediate First Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Always provide the attending medical personnel with the name of the chemical and any available safety information.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound and other novel compounds, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Enamine. Safety Data Sheet - 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride. URL
  • ChemicalBook. 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-bromo-N-methyl-. URL
  • CymitQuimica.
  • United States Environmental Protection Agency. Personal Protective Equipment. URL
  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - Safety and Hazards. URL
  • Fisher Scientific.
  • CHEMM. Personal Protective Equipment (PPE). URL
  • PubChem. 1H-Pyrazolo[3,4-c]pyridine - Safety and Hazards. URL
  • PubChem. 1H-Pyrazolo(4,3-c)pyridin-3-amine - Safety and Hazards. URL
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. URL
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. URL
  • Capot Chemical. MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-C]pyridin-7-amine
Reactant of Route 2
1H-Pyrazolo[3,4-C]pyridin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.